Chlordane
Description
Structure
2D Structure
Properties
IUPAC Name |
1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJNBZANLAXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl8 | |
| Record name | CHLORDANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4906 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CHLORDANE (TECHNICAL PRODUCT) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0740 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020267 | |
| Record name | Chlordane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
It is a solid when pure, however, it is often formulated as a solution in organic solvents which may be flammable. Generally denser than water and insoluble in water. Vapors heavier than air. Toxic by inhalation, ingestion, or skin absorption. Formerly used as a pesticide but it has been banned in the US since 1988., Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide]; [NIOSH], Solid; [Cerilliant MSDS], White odorless crystals; [Sigma-Aldrich MSDS], TECHNICAL-GRADE PRODUCT: LIGHT YELLOW-TO-AMBER VISCOUS LIQUID., Amber-colored, viscous liquid with a pungent, chlorine-like odor., Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide] | |
| Record name | CHLORDANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4906 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Chlordane | |
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| Record name | alpha-Chlordane | |
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| Record name | trans-Chlordane | |
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| URL | https://haz-map.com/Agents/21638 | |
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| Record name | CHLORDANE (TECHNICAL PRODUCT) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CHLORDANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/422 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Chlordane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0112.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
347 °F at 2 mmHg (EPA, 1998), 175 °C @ 1 mm Hg, at 0.27kPa: 175 °C, decomposes, Decomposes | |
| Record name | CHLORDANE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORDANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORDANE (TECHNICAL PRODUCT) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0740 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLORDANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/422 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlordane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0112.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
Solution: 225 °F (open cup), 132 °F (closed cup) | |
| Record name | CHLORDANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
0.0001 % (NIOSH, 2023), Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene, In water, 0.056 mg/L @ 25 °C, Solubility in water: none, 0.0001% | |
| Record name | CHLORDANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4906 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CHLORDANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORDANE (TECHNICAL PRODUCT) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0740 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chlordane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0112.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.56 to 1.57 at 77 °F (EPA, 1998), 1.59-1.63 @ 25 °C, Relative density (water = 1): 1.59 - 1.63, 1.56, (77 °F): 1.6 | |
| Record name | CHLORDANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4906 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CHLORDANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORDANE (TECHNICAL PRODUCT) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0740 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLORDANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/422 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlordane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0112.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 14: (air= 1 at boiling point of chlordane), 14 | |
| Record name | CHLORDANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4906 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLORDANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORDANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/422 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1e-05 mmHg at 77 °F (EPA, 1998), 0.00001 [mmHg], 0.000036 [mmHg], 0.0000503 [mmHg], 9.75X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.0013, 0.00001 mmHg | |
| Record name | CHLORDANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4906 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Chlordane | |
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| URL | https://haz-map.com/Agents/235 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | alpha-Chlordane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11725 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | trans-Chlordane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21638 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLORDANE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLORDANE (TECHNICAL PRODUCT) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0740 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLORDANE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/422 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlordane | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0112.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. | |
| Record name | CHLORDANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/802 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous, amber-colored liquid, Colorless, viscous liquid, White crystals | |
CAS No. |
57-74-9(mixedisomers); 5103-71-9(alphaisomer); 5103-74-2(gammaisomer); 12789-03-6(mixedisomers), 57-74-9, 33442-85-2, 5103-74-2, 5103-71-9, 12789-03-6 | |
| Record name | CHLORDANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4906 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Photochlordane | |
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Melting Point |
223-225 °F (cis); 219-221 °F (trans) (NTP, 1992), Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer, 217-228 °F | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Isomers of Chlordane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordane is a synthetic organochlorine insecticide that was widely used in agriculture and for termite control from 1948 until its ban in the United States in 1988 due to concerns about its persistence in the environment and potential harm to human health.[1][2] Technical grade this compound is not a single chemical entity but a complex mixture of over 140 related compounds.[3][4] This guide provides a detailed examination of the chemical structure of this compound, its principal isomers, and related compounds. It also presents key physicochemical data in a comparative format and outlines typical experimental protocols for its analysis.
Chemical Structure and Principal Isomers
This compound is a cyclodiene insecticide, characterized by a chlorinated cyclic structure.[1] The systematic IUPAC name for this compound is 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methanoindane.[1] Its chemical formula is C₁₀H₆Cl₈, and it has a molar mass of approximately 409.76 g/mol .[1]
The most significant components of technical this compound are its stereoisomers, primarily cis-chlordane (B41515) (also known as α-chlordane) and trans-chlordane (B41516) (also known as γ-chlordane or sometimes β-chlordane).[1][3] These two isomers typically constitute 60-85% of technical this compound, with the exact ratio depending on the manufacturing process.[3][4]
Other notable components of technical this compound include heptachlor, trans-nonachlor, and cis-nonachlor.[1][3]
Below is a diagram illustrating the core chemical structure and its primary isomers.
Physicochemical Properties
The physicochemical properties of this compound can vary depending on whether one is analyzing the pure isomers or the technical mixture. The technical product is often described as a viscous, amber-colored liquid, while the pure isomers are white solids.[1][2] A summary of key quantitative data is presented in the table below for easy comparison.
| Property | cis-Chlordane (α-Chlordane) | trans-Chlordane (γ-Chlordane) | Technical this compound |
| Molecular Formula | C₁₀H₆Cl₈ | C₁₀H₆Cl₈ | C₁₀H₆Cl₈ (major components) |
| Molar Mass ( g/mol ) | 409.78 | 409.78 | ~409.78 |
| CAS Number | 5103-71-9[1][3] | 5103-74-2[1][3] | 57-74-9[1] |
| Melting Point (°C) | 106-107[5] | 104-105[5] | 102–106[1] |
| Boiling Point (°C) | Decomposes[1] | Decomposes[1] | 175 at 1 mmHg[5] |
| Water Solubility | 0.0001% (20°C)[1] | 0.0001% (20°C)[1] | Practically insoluble (0.1 mg/L at 25°C)[5] |
| Density (g/cm³) | Not readily available | Not readily available | 1.59[1] |
| Appearance | White solid[1] | White solid[1] | Viscous, amber-colored liquid[2] |
Experimental Protocols for this compound Analysis
The analysis of this compound in environmental and biological samples typically involves extraction, cleanup, and instrumental analysis. The method of choice for both qualitative and quantitative estimation is gas chromatography with an electron-capture detector (GC-ECD).[5] Confirmation of results is often performed using gas chromatography-mass spectrometry (GC-MS).[5]
Sample Preparation and Extraction
A common procedure for extracting this compound from solid matrices like soil or sediment is Soxhlet extraction.[6][7]
-
Sample Preparation: A soil or sediment sample is first centrifuged to remove excess water.[6]
-
Extraction: A 25-gram equivalent dry weight of the sample is extracted overnight with a solvent mixture, typically dichloromethane (B109758) and methanol.[6]
-
Concentration: The resulting extract is then concentrated.[6]
Cleanup
The crude extract often contains interfering substances that need to be removed before instrumental analysis. Gel-permeation chromatography (GPC) is a frequently used cleanup technique.[5][6]
-
GPC: The concentrated extract is injected onto a GPC column (e.g., polystyrene-divinylbenzene) to separate the this compound isomers from larger molecules and other interferences like sulfur.[6]
-
Fraction Collection: The fraction containing the this compound isomers is collected for further processing.[6]
-
Adsorption Chromatography: For further cleanup, adsorption chromatography using materials like alumina (B75360) or silica (B1680970) gel may be employed to separate the organochlorine pesticides into different fractions and remove co-eluting compounds.[6][7]
Instrumental Analysis
The final step is the analysis of the cleaned-up extract using gas chromatography.
-
GC-ECD Analysis: The sample is injected into a gas chromatograph equipped with a capillary column and an electron-capture detector, which is highly sensitive to halogenated compounds like this compound.[5][6]
-
Confirmation: For unambiguous identification, especially in complex matrices, confirmation is performed using GC-MS, which provides mass spectral data for the separated components.[5]
The following diagram illustrates a typical workflow for the analysis of this compound in soil samples.
Conclusion
This compound is a complex mixture of chlorinated hydrocarbons, with its biological activity and environmental fate being largely determined by the properties of its primary isomers, cis- and trans-chlordane. A thorough understanding of its chemical structure and the appropriate analytical methodologies is crucial for researchers in environmental science, toxicology, and drug development who may encounter this legacy pesticide. The data and protocols presented in this guide offer a foundational resource for such technical endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nemi.gov [nemi.gov]
- 7. pubs.usgs.gov [pubs.usgs.gov]
Technical Grade Chlordane: A Deep Dive into its Composition and Impurities
For Researchers, Scientists, and Drug Development Professionals
Technical grade chlordane, a broad-spectrum cyclodiene insecticide, is not a single chemical entity but a complex mixture of at least 147 distinct compounds.[1][2] Its manufacturing process results in a blend of this compound isomers and a variety of related chlorinated hydrocarbons, some of which contribute significantly to its biological activity and environmental persistence. This technical guide provides a detailed overview of the composition of technical grade this compound, its major isomers, and associated impurities, along with the analytical methodologies used for their characterization.
Core Composition of Technical Grade this compound
The primary active ingredients in technical grade this compound are the stereoisomers cis-chlordane (B41515) (also known as α-chlordane) and trans-chlordane (B41516) (also known as γ-chlordane). These two isomers alone account for 60% to 85% of the mixture's total weight.[1][3] The exact ratio of these isomers can vary depending on the specific manufacturing process employed.[1]
Beyond the principal isomers, technical grade this compound contains a host of other structurally related compounds. These include other this compound isomers, heptachlor, and various nonachlor isomers. The presence and concentration of these additional components contribute to the overall toxicological and environmental profile of the technical mixture.
Quantitative Composition
The following table summarizes the typical composition of technical grade this compound, highlighting the major components and significant impurities. It is important to note that the percentages can fluctuate between different production batches.
| Component | Isomer/Compound Name | Typical Percentage (%) |
| Major Components | ||
| cis-Chlordane (α-Chlordane) | Part of the 60-85% total this compound isomers | |
| trans-Chlordane (γ-Chlordane) | Part of the 60-85% total this compound isomers | |
| Significant Impurities & Byproducts | ||
| Heptachlor | Present, but specific percentage varies | |
| trans-Nonachlor | Present, but specific percentage varies | |
| cis-Nonachlor | Present, but specific percentage varies | |
| Chlordene Isomers (α, β, γ) | Present, but specific percentage varies | |
| Other Chlorinated Hydrocarbons | Comprising the remainder of the mixture |
Note: The exact percentages of impurities can vary. Technical grade heptachlor, a related insecticide, contains approximately 20-22% γ-chlordane and 4-8% γ-nonachlor.[4][5]
Experimental Protocols for Compositional Analysis
The analysis of technical grade this compound and its presence in environmental or biological matrices is primarily accomplished through chromatographic techniques, most notably gas chromatography (GC) coupled with sensitive detectors.
Sample Preparation: QuEChERS Method
A widely used and effective method for extracting this compound and other organochlorine pesticides from complex matrices like soil, food, or biological tissues is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.
-
Homogenization: A representative sample (e.g., 10-15 g of soil or tissue) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate amount of water and acetonitrile (B52724). The tube is shaken vigorously to ensure thorough mixing.
-
Salting Out: A salt mixture, typically containing magnesium sulfate (B86663) and sodium acetate, is added to the tube. This induces liquid-liquid partitioning, separating the acetonitrile layer (containing the pesticides) from the aqueous layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a d-SPE tube containing a sorbent material (e.g., PSA, C18) to remove interfering matrix components like lipids and pigments.
-
Centrifugation and Collection: The tube is centrifuged, and the cleaned supernatant is collected for analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of the components of technical this compound.
-
Gas Chromatograph (GC):
-
Injection: A small volume of the prepared sample extract is injected into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Different compounds in the mixture travel through the column at different rates based on their volatility and interaction with the stationary phase, leading to their separation.
-
-
Mass Spectrometer (MS):
-
Ionization: As the separated compounds exit the GC column, they enter the MS ion source. Here, they are bombarded with electrons, causing them to lose an electron and form positively charged ions (molecular ions). These ions can also fragment into smaller, characteristic ions.
-
Mass Analysis: The ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector counts the number of ions at each m/z value, generating a mass spectrum for each compound.
-
-
Data Analysis: The retention time (the time it takes for a compound to travel through the GC column) and the mass spectrum are used to identify and quantify the individual components of the this compound mixture by comparing them to known standards.
Visualizations
Compositional Hierarchy of Technical Grade this compound
Caption: Hierarchical breakdown of technical grade this compound composition.
Experimental Workflow for this compound Analysis
References
Chlordane Pesticides: A Technical Review of Historical Applications and Toxicological Impact
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Chlordane, a synthetic organochlorine pesticide, was widely used in agriculture and for residential pest control for over four decades before its ban in most countries due to its significant environmental persistence and adverse health effects. This technical guide provides a comprehensive overview of the historical applications of this compound, detailing its synthesis, formulations, and extensive use as a termiticide and broad-spectrum insecticide. The document further explores the toxicological impact of this compound, with a focus on its mechanism of action as a non-competitive antagonist of the γ-aminobutyric acid (GABA)A receptor. Detailed experimental protocols for the synthesis of this compound, a representative acute oral toxicity study in rats, and a method for the analysis of this compound residues in soil are provided. Quantitative data on this compound's historical usage and environmental persistence are summarized in tabular format for clear comparison. Finally, key pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the concepts presented.
Introduction
First introduced in the mid-1940s, this compound quickly became a cornerstone of pest management strategies globally[1]. Its efficacy against a wide range of insects, particularly termites, led to its extensive application in both agricultural and urban settings[2][3]. Technical grade this compound is not a single chemical entity but a complex mixture of this compound isomers, related cyclodiene compounds, and by-products of its synthesis[2]. The most prominent of these are cis-chlordane (B41515) (alpha-chlordane) and trans-chlordane (B41516) (gamma-chlordane)[4].
Concerns over the environmental bioaccumulation and potential long-term health risks of this compound began to emerge in the 1970s. Its high lipophilicity and resistance to degradation led to its classification as a persistent organic pollutant (POP)[4][5]. The United States Environmental Protection Agency (EPA) began restricting the use of this compound in the late 1970s, culminating in a complete ban on its use for termite control in 1988[4][6][7]. This guide aims to provide a detailed technical resource on the historical uses, chemical properties, and toxicological profile of this compound for researchers and professionals in related scientific fields.
Historical Uses and Applications
This compound's primary applications were in two main sectors: agriculture and structural pest control.
Agricultural Uses:
From the late 1940s until its ban on food crops in 1978, this compound was used extensively as a soil and foliar insecticide on a variety of crops, including corn and citrus[4][7][8]. It was effective against a broad spectrum of pests such as corn rootworm, wireworms, and cutworms. It was also used on lawns and gardens to control insects[8][9].
Termite Control:
The most significant and long-lasting application of this compound was as a termiticide[2][8]. It was injected into the soil around the foundations of buildings to create a chemical barrier against subterranean termites. This application method, known as a "soil barrier treatment," was the standard for termite control for many years[2]. It is estimated that over 30 million homes in the United States were treated with this compound for termite control[4][8].
Quantitative Data
The following tables summarize key quantitative data related to the production, usage, and environmental persistence of this compound.
Table 1: Estimated this compound Usage in the United States
| Time Period | Estimated Annual Usage (pounds) | Primary Applications |
| Mid-1970s | 9,500,000 | 35% Pest control (termites), 28% Agriculture (corn, citrus), 30% Home lawn & garden, 7% Turf & ornamentals |
| 1986 | 3,500,000 - 4,000,000 | Primarily termite control |
Table 2: Environmental Persistence of this compound
| Environmental Compartment | Half-life | Notes |
| Soil | 10 to 20 years | Persistence is greater in heavy, clayey, or organic soils.[4][10] |
| Indoor Air (post-treatment) | Can persist for many years | Volatilization from treated soil is a long-term source of indoor air contamination.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound.
Synthesis of this compound
The synthesis of this compound is a two-step process involving a Diels-Alder reaction to form the intermediate chlordene (B1668713), followed by chlorination.[4]
Step 1: Synthesis of Chlordene via Diels-Alder Reaction
-
Reactants: Hexachlorocyclopentadiene (B6142220) (diene) and cyclopentadiene (B3395910) (dienophile).
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve hexachlorocyclopentadiene in a suitable solvent (e.g., toluene).
-
Slowly add an equimolar amount of freshly distilled cyclopentadiene to the solution while stirring.
-
The reaction is exothermic; maintain the temperature below 40°C using a cooling bath.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
The solvent can be removed under reduced pressure to yield crude chlordene.
-
Step 2: Chlorination of Chlordene to this compound
-
Reactants: Chlordene and a chlorinating agent (e.g., sulfuryl chloride).
-
Catalyst: A Lewis acid catalyst such as aluminum chloride.
-
Procedure:
-
Dissolve the crude chlordene in a suitable solvent (e.g., carbon tetrachloride).
-
Add a catalytic amount of aluminum chloride to the solution.
-
Slowly add sulfuryl chloride to the reaction mixture while stirring. The reaction will evolve gas (sulfur dioxide and hydrogen chloride).
-
Control the rate of addition to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and wash it with water, followed by a dilute sodium bicarbonate solution, and then water again to remove any remaining acid and catalyst.
-
Dry the organic layer over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain technical grade this compound as a viscous, amber-colored liquid.
-
Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline 423)
This protocol outlines a method for assessing the acute oral toxicity of this compound in rats.
-
Test Animals: Healthy, young adult female Wistar rats (8-12 weeks old), nulliparous and non-pregnant.
-
Housing: Animals are housed in small groups (up to 5) in polycarbonate cages with appropriate bedding. Environmental conditions are maintained at 22 ± 3°C with a relative humidity of 30-70% and a 12-hour light/dark cycle.
-
Diet: Standard laboratory rodent diet and water are provided ad libitum, except for a fasting period before dosing.
-
Procedure:
-
Fasting: Food is withheld for at least 16 hours before administration of the test substance; water remains available.
-
Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., corn oil). The concentration is adjusted to provide the desired dose in a volume not exceeding 1 mL/100g of body weight.
-
Dose Administration: A single dose of the this compound solution is administered to each rat by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior), and body weight changes. Observations are made frequently on the day of dosing and at least once daily for 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Analysis of this compound Residues in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the extraction and quantification of this compound from soil samples.
-
Sample Preparation and Extraction:
-
Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris.
-
Weigh 10 g of the homogenized soil into a beaker.
-
Add 10 g of anhydrous sodium sulfate and mix thoroughly to absorb any residual moisture.
-
Transfer the mixture to a Soxhlet extraction thimble.
-
Extract the sample for 8-12 hours with 150 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
-
Cleanup:
-
Pass the concentrated extract through a Florisil column for cleanup to remove interfering co-extractives.
-
Elute the this compound from the column with a mixture of diethyl ether and hexane.
-
Concentrate the eluate to a final volume of 1 mL.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for characteristic this compound fragment ions.
-
Quantification: Use an external standard calibration curve prepared from certified this compound standards.
-
Toxicological Profile and Signaling Pathways
The primary mechanism of this compound's neurotoxicity is its interaction with the central nervous system.
Mechanism of Action:
This compound acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA)A receptor . GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
This compound and its metabolites bind to a site within the chloride channel of the GABAA receptor, physically blocking the channel and preventing the influx of chloride ions, even when GABA is bound to the receptor. This inhibition of the inhibitory signal leads to hyperexcitability of the nervous system, which can manifest as tremors, convulsions, and in severe cases, death[11][12][13].
Conclusion
This compound's history serves as a critical case study in the development and regulation of pesticides. Its effectiveness as an insecticide was undeniable, leading to its widespread use for several decades. However, its environmental persistence and toxicological properties, particularly its disruption of the GABAergic system, ultimately necessitated its removal from the market. This technical guide has provided a detailed overview of this compound's historical applications, quantitative usage data, and key experimental methodologies. The provided diagrams and protocols are intended to serve as a valuable resource for researchers and professionals in understanding the legacy and impact of this significant environmental contaminant. The lessons learned from the this compound era continue to inform modern pesticide development and risk assessment, emphasizing the importance of considering long-term environmental and health consequences.
References
- 1. US2598561A - Method for production of this compound - Google Patents [patents.google.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oxythis compound, animal metabolite of this compound: isolation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation method of self-degraded coated this compound pesticide (2015) | Lei Siyu [scispace.com]
- 7. air.unimi.it [air.unimi.it]
- 8. ochem.weebly.com [ochem.weebly.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Gaba receptor insecticide non-competitive antagonists may bind at allosteric modulator sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Transport Mechanisms of Chlordane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordane is a persistent organochlorine pesticide that was widely used for agricultural and residential purposes from 1948 until its ban in the United States in 1988.[1][2][3] Technical-grade this compound is not a single compound but a complex mixture of over 140 related chlorinated hydrocarbons, with the primary components being cis-chlordane (B41515) (α-chlordane) and trans-chlordane (B41516) (γ-chlordane), along with heptachlor (B41519) and nonachlor isomers.[4][5] Due to its chemical stability, low water solubility, and high lipophilicity, this compound is highly persistent in the environment, prone to bioaccumulation in food chains, and subject to long-range atmospheric transport.[2][6][7][8] Understanding its environmental fate and transport is critical for assessing the long-term risks to ecosystems and human health. This guide provides a detailed overview of the core mechanisms governing the environmental distribution and transformation of this compound.
Physicochemical Properties of this compound
The environmental behavior of this compound is largely dictated by its physicochemical properties. As a complex mixture, the properties of technical this compound can vary, though the characteristics of its main components provide a strong indication of its environmental fate.[4] Key properties are summarized in Table 1. This compound's low water solubility and high octanol-water partition coefficient (log Kow) indicate its strong tendency to partition from aqueous phases into organic media, such as soil organic matter and biological tissues.[1][9] Its moderate vapor pressure and Henry's Law constant suggest that volatilization from soil and water surfaces is a significant environmental transport pathway.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C10H6Cl8 | [10] |
| Molecular Weight | 409.78 g/mol | [11] |
| Physical State | Viscous, amber-colored liquid (Technical Grade) | [1][12] |
| Water Solubility | 0.056 mg/L at 25°C | [9] |
| Vapor Pressure | 9.75 x 10-6 mm Hg at 25°C | [1] |
| Log Octanol-Water Partition Coefficient (Kow) | 6.16 | [1] |
| Henry's Law Constant | 4.86 x 10-5 atm·m3/mol at 25°C | [1] |
| Organic Carbon-Water (B12546825) Partition Coefficient (Koc) | > 105 mL/g | [9] |
Environmental Fate and Transport Mechanisms
This compound released into the environment undergoes a complex series of transport and transformation processes that determine its ultimate fate. These processes include partitioning between air, water, soil, and biota, as well as degradation through biological, chemical, and photochemical pathways.
Partitioning and Transport
This compound exhibits very strong adsorption to soil and sediment particles, particularly those with high organic carbon content.[13] This is quantified by its high organic carbon-water partition coefficient (Koc) of over 100,000 mL/g, which classifies it as immobile in soil.[1][9] Field studies have confirmed this, showing that the majority of this compound residues (85-90%) remain in the top few inches of soil even years after application.[1] Leaching into groundwater is generally not a significant pathway, although it has been detected at low levels in some groundwater samples, potentially due to preferential flow paths or co-solvents.[6][8][12]
Despite its low vapor pressure, volatilization is a primary mechanism for the dissipation of this compound from soil and water surfaces into the atmosphere.[7][12] The rate of volatilization is influenced by factors such as soil moisture, temperature, and air movement.[7] From moist soil, as much as 50% of applied this compound can be lost within 60 hours.[1] In aquatic systems, the volatilization half-life from a model river is estimated to be around 42 hours.[1] However, this process is significantly attenuated by this compound's strong adsorption to suspended solids and sediment, which can sequester the compound and reduce its availability for transfer to the atmosphere.[1][14]
Once volatilized into the atmosphere, this compound can be transported over vast distances.[7] It exists predominantly in the vapor phase in the air.[7] This long-range transport is responsible for the presence of this compound in remote ecosystems like the Arctic, far from its original sources.[7][15][16][17] Atmospheric deposition, both wet (in rain and snow) and dry, serves to transfer this compound from the atmosphere back to terrestrial and aquatic environments.[7]
Bioaccumulation and Bioconcentration
This compound's high lipophilicity (indicated by a high log Kow) and resistance to metabolic degradation lead to its significant accumulation in the fatty tissues of living organisms.[2][6] This process, known as bioaccumulation, includes uptake from the surrounding environment (bioconcentration) and from dietary sources.
-
Bioconcentration Factor (BCF): This is the ratio of a chemical's concentration in an organism to its concentration in the surrounding water, assuming water is the only source of exposure.[18][19]
-
Bioaccumulation Factor (BAF): This is a broader measure that includes uptake from all sources, including food, water, and sediment.[18]
For highly hydrophobic compounds like this compound, the BAF can be significantly higher than the BCF. This compound is known to bioconcentrate in both marine and freshwater species, with reported BCFs ranging from 3,000 to 12,000 in some aquatic organisms.[7] This accumulation potential means that this compound can biomagnify up the food chain, reaching its highest concentrations in top predators.
Table 2: Bioaccumulation and Bioconcentration Data for this compound
| Organism/System | Parameter | Value | Reference(s) |
| Aquatic Organisms | Bioconcentration Factor (BCF) | 3,000 - 12,000 | [7] |
| Fish (General) | Bioconcentration Factor (BCF) | > 105 (for DDT, similar to this compound) | [9] |
| Bacteria (Various species) | Bioconcentration Ratio | 10 - 55,900 | [20] |
| Rats (Feeding Study) | Accumulation in Fat | 3-fold higher than in feed | [6] |
Transformation Processes
This compound is highly resistant to degradation, but it does undergo slow transformation in the environment through biological, photochemical, and, to a lesser extent, chemical processes.
Biotransformation
Microbial degradation of this compound in soil and sediment is a very slow process.[6] Its half-life in soil is highly variable, with estimates ranging from one to as long as 20 years, depending on environmental conditions like soil type, temperature, and microbial activity.[2][5][6][8][12][21]
In animals, this compound is metabolized primarily in the liver through oxidation and hydroxylation reactions, often mediated by cytochrome P450 enzymes.[6][22] Key metabolic pathways include:
-
Epoxidation: Formation of oxythis compound (B150180), a stable and toxic metabolite that is the predominant this compound-related residue found in biota.[6][22]
-
Hydroxylation: The addition of hydroxyl (-OH) groups to form metabolites like 3-hydroxythis compound.[5][22][23]
-
Dehydrochlorination: The removal of hydrogen and chlorine atoms, which can lead to the formation of heptachlor, another toxic pesticide.[5]
Certain microorganisms, particularly wood-rot fungi, have demonstrated the ability to degrade this compound.[23][24] Fungi from the genus Phlebia can transform trans-chlordane into various hydroxylated metabolites, indicating that hydroxylation is a key step in its fungal metabolism.[23][24]
Phototransformation
In the atmosphere, this compound is subject to degradation by sunlight (photolysis) and reaction with hydroxyl radicals.[3][7][14] The atmospheric half-life due to reaction with hydroxyl radicals is estimated to be about six hours, making this a dominant removal process in the air.[3][25] Trans-chlordane degrades more readily via photolysis than cis-chlordane.[14] Phototransformation can produce photoisomers that may be more toxic than the parent compounds.[25] In aquatic systems, direct photolysis is not considered a significant degradation pathway.[12]
Table 3: Environmental Half-Life of this compound
| Environmental Compartment | Half-Life | Conditions/Notes | Reference(s) |
| Soil | 37 days to 3,500 days (approx. 1-10 years) | Highly dependent on environmental conditions. | [6][8] |
| Soil (Average) | ~4 years | General estimate. | [12][25] |
| Soil (Field Study) | 20.8 years | Calculated 38 years after a single application. | [21] |
| Atmosphere (Vapor Phase) | ~6 hours | Estimated, based on reaction with hydroxyl radicals. | [25] |
| Atmosphere (Outdoor Air) | ~1.3 days | Includes photolysis and hydroxyl radical reactions. | [3] |
| Water (Volatilization from river) | 42 hours | Model river, process attenuated by adsorption. | [1] |
| Water (Volatilization from pond) | 103 years | Model pond, when adsorption is considered. | [1] |
Experimental Protocols
Detailed methodologies are crucial for generating reliable data on the environmental fate of this compound. Below are summaries of typical experimental protocols cited in the literature for analyzing this compound and determining key environmental parameters.
Analysis of this compound in Environmental Samples
A common analytical workflow for determining this compound concentrations in various environmental media (air, water, soil, sediment, biota) involves extraction, cleanup, and instrumental analysis.[26][27]
-
Objective: To quantify this compound isomers and metabolites in environmental matrices.
-
Methodology:
-
Extraction:
-
Water: Liquid-liquid extraction with a nonpolar solvent like pentane (B18724) or hexane.[12][26]
-
Soil/Sediment: Soxhlet extraction or pressurized fluid extraction with a solvent mixture such as dichloromethane/methanol or isopropanol/hexane.[26][27]
-
Biota (Fish): Homogenization and extraction with a solvent like pentane, often followed by lipid removal.[26]
-
-
Cleanup and Fractionation: The raw extract is cleaned to remove interfering co-extracted substances (e.g., lipids, sulfur).
-
Adsorption Chromatography: Use of columns packed with silica (B1680970) gel or Florisil to separate this compound from polar interferences.[27]
-
Gel Permeation Chromatography (GPC): Effective for removing large molecules like lipids from biological samples.[27]
-
Acid Cleanup: Shaking the extract with sulfuric acid can remove certain interfering compounds.[26]
-
-
Instrumental Analysis:
-
Gas Chromatography with Electron Capture Detection (GC-ECD): A highly sensitive and widely used technique for detecting halogenated compounds like this compound.[26][28]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification and confirmation of this compound components based on their mass spectra. Negative chemical ionization (NCI-MS) is particularly sensitive for this compound analysis.[4][26][29]
-
-
Determination of Soil-Water Partition Coefficient (Kd) and Koc
-
Objective: To quantify the partitioning of this compound between soil/sediment and water.
-
Methodology (Batch Equilibrium Method - based on OECD Guideline 106):
-
A known mass of soil or sediment is equilibrated with an aqueous solution of this compound of a known initial concentration (Ci).
-
The soil/water slurry is agitated for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
The solid and aqueous phases are separated by centrifugation.
-
The equilibrium concentration of this compound in the aqueous phase (Cw) is measured using the analytical methods described above.
-
The amount of this compound sorbed to the soil (Cs) is calculated by mass balance: Cs = (Ci - Cw) * (Volume of water / Mass of soil).
-
The partition coefficient, Kd, is calculated as Kd = Cs / Cw.
-
The organic carbon-water partition coefficient, Koc, is then calculated by normalizing Kd to the fraction of organic carbon (foc) in the soil: Koc = (Kd / foc) * 100.
-
Visualization of Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate the primary fate and transport pathways of this compound in the environment, its biotransformation routes, and a typical analytical workflow.
Caption: Conceptual model of this compound's environmental fate and transport pathways.
Caption: Major biotransformation pathways of this compound in animals and microorganisms.
Caption: General experimental workflow for the analysis of this compound in environmental samples.
Conclusion
This compound is a highly persistent and bioaccumulative environmental contaminant whose fate is governed by a combination of slow transport and transformation processes. Its strong affinity for organic matter leads to its retention in soils and sediments, while volatilization facilitates its long-range atmospheric transport to remote regions. In biota, it resists degradation and biomagnifies through the food chain, with oxythis compound being a primary and persistent metabolite. While natural degradation processes like photolysis in the atmosphere and microbial metabolism do occur, they are generally slow. The data and pathways outlined in this guide underscore the long-term environmental legacy of this compound and provide a technical foundation for researchers engaged in environmental monitoring, risk assessment, and the study of persistent organic pollutants.
References
- 1. This compound | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nationalacademies.org [nationalacademies.org]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. npic.orst.edu [npic.orst.edu]
- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. npic.orst.edu [npic.orst.edu]
- 9. mdpi.com [mdpi.com]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.who.int [cdn.who.int]
- 13. This compound | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Atmospheric distribution and long-range transport behavior of organochlorine pesticides in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. atem.pusan.ac.kr [atem.pusan.ac.kr]
- 18. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 19. Bioconcentration - Wikipedia [en.wikipedia.org]
- 20. Bacterial bioconcentration of chlorinated hydrocarbon insecticides from aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lib3.dss.go.th [lib3.dss.go.th]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. Biotransformation of the organochlorine pesticide trans-chlordane by wood-rot fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Assessing soil contamination A reference manual [fao.org]
- 26. tandfonline.com [tandfonline.com]
- 27. nemi.gov [nemi.gov]
- 28. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Chlordane's Enduring Legacy: A Technical Guide to its Persistence and Half-Life in Soil and Sediment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordane, a persistent organochlorine pesticide, was widely used for decades as a termiticide and broad-spectrum insecticide. Despite its ban in many countries, its chemical stability and resistance to degradation have resulted in its long-term persistence in the environment, posing ongoing risks to ecosystems and human health. This technical guide provides an in-depth analysis of this compound's persistence, focusing on its half-life in soil and sediment. It is designed to be a comprehensive resource, offering detailed quantitative data, experimental methodologies, and visual representations of key pathways to aid researchers in understanding and addressing the challenges posed by this legacy contaminant.
Data Presentation: this compound Half-Life in Soil and Sediment
The persistence of this compound in the environment is highly variable and is influenced by a multitude of factors including soil and sediment composition, temperature, moisture, and the presence of microorganisms. The following tables summarize the reported half-life of this compound under various conditions.
Table 1: Half-Life of this compound in Soil
| Soil Type | Condition | Half-Life | Reference(s) |
| Sandy Loam | Field (cropped) | 93.2 days | [1][2][3] |
| Sandy Loam | Field (fallow) | 154 days | [1][2][3] |
| Sandy Loam | Field | 2 to 15 years | [4] |
| Sandy Loam | Field | 45% remaining after 15 years | [5] |
| Sandy Loam | Not specified | 22 years | [6] |
| Not Specified | General Estimate | 350 to 3500 days | [7][8] |
| Not Specified | General Estimate | 1 year | [9] |
| Not Specified | General Estimate | 10 to 20 years | [6] |
| Not Specified | General Estimate | Over 20 years | [10] |
| Not Specified | General Estimate | 4 years |
Table 2: Persistence and Degradation of this compound in Sediment
| Sediment Type | Condition | Observation | Reference(s) |
| River Sediment | Anaerobic, 30°C, 20 weeks | 0.0% to 33.0% degradation (trans-chlordane) | [2] |
| River Sediment | Anaerobic, 30°C, 20 weeks | 0.0% to 12.0% degradation (cis-chlordane) | [2] |
| Intertidal Sandflat | Field, 106 days | ~62% decrease in mass | [2] |
| Freshwater and Marine | General | Adsorbs almost completely to sediment in ~6 days | [11] |
| Marine | Not specified | No significant degradation under anaerobic conditions |
Experimental Protocols
The determination of this compound's half-life in soil and sediment involves a combination of field or laboratory incubation studies followed by chemical extraction and analysis. The following sections detail the methodologies for key experiments.
Field Dissipation Study Protocol (Based on Singh et al., 1991)
A field study to determine the dissipation of this compound in a sandy loam soil can be conducted as follows:
-
Site Selection and Plot Design: Establish experimental plots on a sandy loam soil. The experimental design should include both cropped (e.g., with a rotation of potatoes and rye) and fallow plots to assess the impact of vegetation.
-
This compound Application: Apply a known concentration of technical this compound, typically as an emulsifiable concentrate, to the top 10 cm of soil. The application should be uniform across the plots.
-
Soil Sampling: Collect soil cores from each plot at predetermined time intervals (e.g., 0, 30, 90, 180, 365, 730, and 1095 days) after application. Samples should be taken from various depths (e.g., 0-10 cm, 10-20 cm) to assess vertical movement.
-
Sample Preparation and Extraction: Air-dry the soil samples, sieve them to remove large debris, and homogenize. A subsample is then subjected to extraction, typically using a Soxhlet extractor with a solvent mixture like hexane (B92381) and acetone (B3395972) (1:1 v/v).
-
Analytical Determination: Analyze the extracts for this compound isomers (cis- and trans-chlordane) and other major components like trans-nonachlor (B44118) using gas chromatography with an electron capture detector (GC-ECD), as detailed in EPA Method 8081.
-
Half-Life Calculation: The half-life (t½) is calculated assuming first-order kinetics using the equation: t½ = 0.693/k, where k is the dissipation rate constant determined from the slope of the linear regression of the natural logarithm of the this compound concentration versus time.
Anaerobic Sediment Microcosm Study Protocol (Based on Hirano et al., 2007)
To investigate the anaerobic biodegradation of this compound in sediment, a microcosm study can be performed:
-
Sediment Collection: Collect sediment samples from the desired aquatic environment (e.g., a river) and store them in airtight containers to maintain anaerobic conditions.
-
Microcosm Setup: In an anaerobic glove box, place a specific amount of wet sediment into serum bottles. Add an anaerobic mineral medium and a reducing agent (e.g., sodium sulfide). Spike the microcosms with a known concentration of cis- and trans-chlordane. Seal the bottles with butyl rubber stoppers and aluminum crimp seals. Control microcosms should be sterilized (e.g., by autoclaving) to distinguish between biotic and abiotic degradation.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 30°C).
-
Sampling and Analysis: At regular intervals (e.g., 0, 4, 8, 12, 16, and 20 weeks), sacrifice replicate microcosms. Extract the this compound from the sediment using a method such as pressurized solvent extraction with a suitable solvent (e.g., acetone/hexane). Analyze the extracts by GC-MS to quantify the remaining concentrations of cis- and trans-chlordane.
-
Degradation Rate Calculation: Calculate the percentage of degradation over time relative to the initial concentration.
Mandatory Visualization
Signaling Pathway: this compound's Antagonism of the GABA Receptor
This compound's primary mechanism of neurotoxicity involves its interaction with the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel in the central nervous system. This compound acts as a non-competitive antagonist, blocking the chloride ion channel and leading to hyperexcitability of the neuron.
Caption: this compound blocks the GABA-A receptor's chloride channel, leading to neuronal hyperexcitation.
Experimental Workflow: this compound Analysis in Soil/Sediment
The analysis of this compound in environmental matrices follows a standardized workflow involving sample preparation, extraction, cleanup, and instrumental analysis.
References
- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. govinfo.gov [govinfo.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. npic.orst.edu [npic.orst.edu]
- 8. npic.orst.edu [npic.orst.edu]
- 9. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 10. nationalacademies.org [nationalacademies.org]
- 11. response.epa.gov [response.epa.gov]
Chlordane's Enduring Legacy: A Technical Guide to its Bioaccumulation and Biomagnification in Food Webs
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Chlordane, a persistent organochlorine pesticide, continues to pose a significant environmental threat long after its use was broadly restricted. Its chemical stability, lipophilicity, and slow biotransformation contribute to its bioaccumulation in organisms and subsequent biomagnification through food webs, endangering ecosystems and human health. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies related to the bioaccumulation and biomagnification of this compound.
Core Concepts: Bioaccumulation and Biomagnification
Bioaccumulation refers to the gradual accumulation of substances, such as pesticides, in an organism.[1] This occurs when the organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion.[1] this compound's high lipid solubility (lipophilicity) facilitates its storage in the fatty tissues of organisms.[2][3]
Biomagnification , also known as trophic magnification, is the process by which the concentration of a substance increases in the tissues of organisms at successively higher levels in a food chain.[1] Organisms at higher trophic levels consume prey containing this compound, leading to a higher body burden of the toxin.
Quantitative Data on this compound's Bioaccumulation and Biomagnification
The extent of this compound's bioaccumulation and biomagnification is quantified using several metrics, including the Bioconcentration Factor (BCF), Biomagnification Factor (BMF), and Trophic Magnification Factor (TMF).
Bioconcentration Factors (BCF)
The BCF is a measure of the extent to which a chemical substance is absorbed by an aquatic organism from the surrounding water. It is the ratio of the concentration of the chemical in the organism to the concentration in the water at steady state.
| Organism | BCF Value | Reference |
| Marine Species | 3,000–12,000 | [4][5][6] |
| Freshwater Species (Rainbow Trout) | 18,500 | [4][5][6] |
| Bacteria | 200–55,900 | [4][5][6] |
| Submerged Vascular Plant (Hydrilla verticillata) | 1,060 | [4][6][7] |
| Juvenile Fish (28-day exposure) | 8,500–12,300 | [8] |
| Adult Fish (189-day exposure) | 13,000–22,000 | [8] |
| Sheepshead Minnows (exposed to technical heptachlor) | 2,000–11,700 (for trans-chlordane) | [8] |
Biomagnification and Trophic Magnification Factors (BMF & TMF)
BMF and TMF are used to quantify the increase in contaminant concentration between trophic levels. A TMF greater than 1 indicates that the chemical biomagnifies.[9][10]
A notable study in the Arctic marine food chain demonstrated significant biomagnification of this compound-related compounds.[4][6]
| Trophic Transfer | Biomagnification Factor |
| Arctic Cod to Ringed Seal (male/female) | 7.3 / 4.7 |
| Ringed Seal (male/female) to Polar Bear | 6.6 / 9.5 |
| Overall Fish to Polar Bear | 44.2 |
Data from Muir et al. (1988) as cited in the Toxicological Profile for this compound.[4][6]
Studies have also shown that for less persistent compounds like cis-chlordane (B41515), the TMF can be influenced by the metabolic capacities of the organisms in the food web. For instance, a food web including birds, which have efficient metabolic systems, showed a lower TMF for cis-chlordane (1.13) compared to a food web without birds (2.94).[9]
This compound Concentrations in Various Food Web Components
The following table summarizes this compound concentrations found in different organisms and environmental samples from various studies.
| Sample Type | Location/Study | This compound Concentration (wet weight unless specified) | Reference |
| American Eel | Camden region, New Jersey | Mean: 300 ppb | [11] |
| American Eel | Northeast region, New Jersey | Secondary maxima: 100 ppb | [11] |
| Various Finfish and Shellfish | South coast and Delaware regions, New Jersey | Mean: < 50 ppb | [11] |
| Soil | Residential lawns and a golf course, New Jersey | < 0.02 to 20.3 µg/g | [12] |
| Oriental Beetle (Anomala orientalis) | New Jersey | 15.1 µg/g | [12] |
| Japanese Beetle (Popilla japonica) | New Jersey | 5.9 µg/g | [12] |
| Other Insects and Soil Invertebrates | New Jersey | < 0.04 to 1.3 µg/g | [12] |
| Molluscs and Fish | Pristine site in Iceland | Σthis compound: 10 to 36 ng/g (lipid weight) | [13] |
| Black Guillemot | Pristine site in Iceland | Σthis compound: ~10 to 36 ng/g (lipid weight) | [13] |
| Arctic Char | Remote Canadian Arctic lake | Σthis compound: 1 to 10 ng/g | [14] |
| Lake Trout | Remote Canadian Arctic lake | Σthis compound: 2 to 82 ng/g | [14] |
Experimental Protocols for this compound Analysis in Biological Samples
The accurate quantification of this compound and its metabolites in biological samples is crucial for assessing bioaccumulation and biomagnification. The following outlines a general experimental workflow based on common analytical methodologies.[15][16][17][18]
Sample Preparation
-
Homogenization : Biological tissues are homogenized to ensure a representative sample. For solid samples, anhydrous sodium sulfate (B86663) may be added to remove water.[17]
-
Extraction :
-
Soxhlet Extraction : A common technique using a solvent like dichloromethane (B109758) to extract this compound from the sample matrix.[16][18]
-
Solvent Extraction : Samples are extracted with organic solvents such as hexane (B92381) or a mixture of dichloromethane and methanol.[16][17]
-
Ultrasonic Extraction : Utilizes ultrasonic vibrations to extract compounds with polar solvents.[17]
-
-
Cleanup and Fractionation :
-
Gel Permeation Chromatography (GPC) : Removes large molecules like lipids and sulfur that can interfere with analysis.[16][18]
-
Adsorption Chromatography : Further purifies the extract using materials like silica (B1680970) gel, alumina, or Florisil to separate this compound from other co-extracted compounds.[17]
-
-
Concentration : The purified extract is concentrated to a small volume to increase the analyte concentration for detection.[17]
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This is the most common and reliable method for identifying and quantifying this compound and its metabolites.[15] The gas chromatograph separates the different components of the this compound mixture, and the mass spectrometer provides definitive identification and quantification.
-
Negative Chemical Ionization (NCI) Mass Spectrometry : A sensitive technique that can be used to selectively detect this compound compounds without interference from other chlorinated hydrocarbons like PCBs and DDT.[15]
-
Electron-Capture Detection (ECD) : A sensitive detector used with gas chromatography for the analysis of halogenated compounds like this compound.[16]
Visualizing this compound in Food Webs and Experimental Workflows
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key processes involved in this compound's bioaccumulation and biomagnification.
Caption: Trophic transfer and bioaccumulation of this compound in a food web.
Caption: Biotransformation of technical this compound into more persistent metabolites.
Experimental Workflow Diagram
Caption: Workflow for the analysis of this compound in biological samples.
Conclusion
The persistence of this compound in the environment ensures its continued entry into and magnification within food webs. Understanding the mechanisms and quantitative aspects of its bioaccumulation and biomagnification is paramount for assessing ecological risk and informing public health policies. The data and methodologies presented in this guide provide a foundational resource for researchers and professionals working to mitigate the long-term impacts of this legacy pollutant. The lipophilic nature of this compound and its metabolites drives their accumulation in fatty tissues, and the efficiency of trophic transfer leads to significant biomagnification, particularly in higher-order predators. Continued monitoring and research are essential to track the environmental fate of this compound and to protect vulnerable ecosystems and human populations.
References
- 1. epa.gov [epa.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. govinfo.gov [govinfo.gov]
- 8. epa.gov [epa.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Use of trophic magnification factors and related measures to characterize bioaccumulation potential of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound contamination in selected estuarine and coastal marine finfish and shellfish of New Jersey, USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioaccumulation and biomagnification of organochlorines in a marine food web at a pristine site in Iceland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of toxaphene (PCC) and this compound in biological samples by NCI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nemi.gov [nemi.gov]
- 17. env.go.jp [env.go.jp]
- 18. pubs.usgs.gov [pubs.usgs.gov]
The Toxicokinetics of Chlordane in Mammalian Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicokinetics of chlordane in mammalian systems, focusing on its absorption, distribution, metabolism, and excretion (ADME). The information presented is curated from a range of toxicological studies and is intended to serve as a foundational resource for professionals in research and development.
Executive Summary
This compound, a persistent organochlorine pesticide, presents a significant toxicological profile due to its lipophilic nature and slow elimination from the body. Upon entry into a mammalian system, it is readily absorbed and initially distributed to highly perfused organs such as the liver and kidneys. Subsequently, this compound and its metabolites, most notably the persistent oxythis compound, are redistributed to and accumulate in adipose tissue. Metabolism, primarily hepatic, proceeds through oxidation and dehydrochlorination, leading to a variety of metabolites. The primary route of excretion is fecal, facilitated by biliary elimination, with a minor contribution from urinary excretion. The long half-life of this compound and its metabolites in the body underscores the potential for chronic toxicity.
Absorption
This compound is efficiently absorbed in mammalian systems through multiple routes of exposure, including oral, dermal, and inhalation.
-
Oral Absorption: Following ingestion, this compound is readily absorbed from the gastrointestinal tract. Studies in rats have demonstrated significant absorption after a single oral dose.[1][2] Peak blood concentrations of radiolabeled this compound in rats were observed within 2 to 4 hours of oral administration.[3]
-
Dermal Absorption: The lipophilic nature of this compound facilitates its absorption through the skin. Dermal exposure has been shown to produce systemic toxic effects, indicating significant absorption.[2][4] Cases of accidental dermal exposure in humans have resulted in severe neurological symptoms, confirming its capacity to penetrate the skin.[3]
-
Inhalation Absorption: Inhalation of this compound vapors or aerosols also leads to systemic absorption.[3][5] Data from homes treated with this compound for termite control show a correlation between the duration of exposure and blood or tissue levels of this compound and its metabolites, indicating respiratory absorption.[3][5]
Distribution
Once absorbed, this compound is distributed throughout the body, with its distribution pattern evolving over time.
Initially, this compound is distributed to well-perfused organs. Following oral exposure in animals, the highest initial concentrations are found in the liver and kidneys.[1][3][6]
Over time, due to its high lipid solubility, this compound and its lipophilic metabolites are redistributed and accumulate in adipose tissue.[1][3][4][6] This sequestration in fat leads to a long-term reservoir of the compound, contributing to its chronic toxicity. This compound and its metabolites can also be found in other tissues, including the brain, spleen, and muscle.[3][4] Furthermore, this compound is excreted in breast milk, posing a potential risk to nursing infants.[1][4]
Metabolism
The metabolism of this compound is a complex process that occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly isoforms from the CYP2B and CYP3A families.[7] The metabolic transformations involve oxidation, hydroxylation, and dehydrochlorination.
The major metabolic pathways lead to the formation of several metabolites, with oxythis compound being the most prominent and persistent.[1][3][5] Other identified metabolites include trans-chlordane (B41516), 1,2-dichlorochlordene, 1-hydroxy-2-chlorochlordene, and chlordene (B1668713) chlorohydrin.[1] The metabolism of cis- and trans-chlordane can proceed through different routes, with trans-chlordane being more readily metabolized via certain pathways.[2] Some of the primary metabolites are considered to be more toxic than the parent this compound compound.[4]
dot
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. This compound - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. npic.orst.edu [npic.orst.edu]
- 7. This compound AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the primary metabolites of chlordane, a persistent organochlorine pesticide. Although its use has been banned in most countries for decades, its environmental persistence and lipophilic nature lead to continued exposure and bioaccumulation in both human and wildlife populations.[1][2] Understanding the metabolic fate of this compound is critical for assessing its long-term toxicological risks. This guide details the metabolic pathways, presents quantitative data on metabolite levels, and outlines the experimental protocols used for their analysis.
Introduction to this compound and its Metabolism
Technical grade this compound is not a single chemical but a complex mixture of over 140 related compounds.[3] The major components include cis-chlordane, trans-chlordane, heptachlor (B41519), and trans-nonachlor (B44118).[3][4] Due to its high lipophilicity, this compound and its metabolites are readily stored in the adipose tissues of organisms, where they persist for long periods.[5][6][7]
Metabolism of this compound occurs slowly, primarily in the liver, and is mediated by the cytochrome P450 microsomal enzyme system, specifically isoforms like CYP2B and CYP3A.[8][9] The biotransformation processes include hydroxylation, dehydrochlorination, and epoxidation, which convert the parent compounds into various metabolites.[4][8][9] Many of these metabolites are more toxic and persistent than the original this compound compounds.[2][5][7] The most significant and frequently detected primary metabolites in biological systems are oxythis compound (B150180), heptachlor epoxide, and trans-nonachlor.
Metabolic Pathways of this compound
The metabolic conversion of this compound's primary components leads to the formation of several stable and toxic metabolites. The major pathways involve the oxidation of this compound isomers and the epoxidation of heptachlor, a key constituent of the technical mixture.
-
cis- and trans-Chlordane are metabolized primarily to oxythis compound . This occurs through an initial hydroxylation step followed by dehydration.[4][8]
-
Heptachlor is oxidized to form the highly stable and toxic heptachlor epoxide .[2][4]
-
trans-Nonachlor , another major component of technical this compound, is highly persistent and is often measured as a primary marker of this compound exposure alongside oxythis compound.[10][11]
Primary Metabolites in Humans
Exposure in the general human population is often assessed by measuring the concentration of this compound's persistent metabolites in biological matrices. Oxythis compound and trans-nonachlor are the most commonly quantified biomarkers due to their long half-lives and prevalence in tissues.[10] These compounds are frequently detected in adipose tissue, blood serum, and breast milk.[5][6][9]
Table 1: Quantitative Levels of this compound Metabolites in Human Tissues
| Metabolite | Matrix | Geometric Mean Concentration (Lipid-Adjusted) | Population / Study | Citation |
| Oxythis compound | Serum | 8.7-10.1 ng/g lipid | U.S. Population (NHANES 2003-2004) | [8] |
| trans-Nonachlor | Serum | 11.1-15.9 ng/g lipid | U.S. Population (NHANES 2003-2004) | [8] |
| Oxythis compound | Breast Adipose Tissue | 36.4 ng/g (ppb) | Breast Cancer Cases (1994-1997) | [12] |
| Oxythis compound | Breast Adipose Tissue | 38.0 ng/g (ppb) | Benign Breast Disease Controls (1994-1997) | [12] |
| trans-Nonachlor | Breast Adipose Tissue | 55.5 ng/g (ppb) | Breast Cancer Cases (1994-1997) | [12] |
| trans-Nonachlor | Breast Adipose Tissue | 58.1 ng/g (ppb) | Benign Breast Disease Controls (1994-1997) | [12] |
| Heptachlor Epoxide | Adipose Tissue | ~100 ng/g (0.1 ppm) | U.S. Population (1970-1975) | [9] |
| Oxythis compound | Adipose Tissue | ~100 ng/g (0.1 ppm) | U.S. Population (1970-1975) | [9] |
| Total this compound | Breast Milk | Up to 188 µg/kg (ppb) fat | Mothers with Chronic Inhalation Exposure | [5] |
Note: Concentrations can vary significantly based on age, diet, geographic location, and exposure history.
Primary Metabolites in Wildlife
This compound and its metabolites biomagnify in food webs, leading to high concentrations in wildlife, particularly in predators at higher trophic levels.[8] The metabolic pathways are qualitatively similar to those in humans, resulting in the accumulation of oxythis compound and heptachlor epoxide in fatty tissues.[2][13] These residues have been linked to adverse health effects, including reproductive failure and neurotoxicity in various species.[2][13]
Table 2: Quantitative Levels of this compound Metabolites in Wildlife Tissues
| Metabolite(s) | Species | Matrix | Concentration (Wet Weight, unless noted) | Finding / Location | Citation |
| Oxythis compound, Heptachlor Epoxide, trans-Nonachlor (Summed) | Striped Skunk (Mephitis mephitis) | Brain | >1000 ng/g | Individuals with neurotoxicosis, Michigan, USA | [2] |
| Oxythis compound, Heptachlor Epoxide, trans-Nonachlor (Summed) | Striped Skunk (Mephitis mephitis) | Liver | 34 - 815,826 ng/g | Individuals with neurotoxicosis, Michigan, USA | [2] |
| This compound Metabolites | White Pelicans, Western Grebes | Tissues | Not specified, but detected | Klamath Basin, California, USA | [1] |
| This compound Metabolites | Bats, Raccoons, Songbirds, Raptors | Tissues | Not specified, but documented accumulation | Urban/Suburban Areas | [2] |
Experimental Protocols for Metabolite Analysis
The accurate quantification of this compound metabolites in biological samples is essential for exposure assessment and toxicological studies. The protocol generally involves sample extraction, cleanup to remove interfering substances, and instrumental analysis.
Key Methodological Steps:
-
Sample Preparation: Biological tissues (e.g., adipose, liver, brain) or fluids (e.g., blood serum, milk) are homogenized.
-
Extraction: Lipophilic compounds, including this compound metabolites, are extracted from the matrix using a solvent-based method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). A common approach is based on the Folch or Bligh-Dyer methods, which use a chloroform/methanol/water solvent system to separate lipids and polar metabolites.[14]
-
Cleanup: The raw extract contains lipids and other compounds that can interfere with analysis. Cleanup steps are crucial. Gel-permeation chromatography (GPC) is effective for removing lipids from adipose tissue extracts.[4] Column chromatography with adsorbents like Florisil may also be used. It is critical to avoid the use of strong acids or bases during cleanup, as this can lead to poor recovery of target analytes.[8]
-
Analysis and Quantification: The final, cleaned extract is concentrated and analyzed. The method of choice is typically Gas Chromatography (GC) coupled with either an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds, or a Mass Spectrometer (GC-MS), which provides definitive identification and quantification.[4]
Conclusion
The primary metabolites of this compound—notably oxythis compound, heptachlor epoxide, and trans-nonachlor—are persistent, bioaccumulative, and toxic compounds that serve as key biomarkers of exposure in both humans and wildlife. Their presence in tissues long after the cessation of this compound use underscores the pesticide's lasting environmental impact. Standardized analytical protocols are crucial for the continued monitoring of these metabolites to better understand their distribution and long-term health risks to ecosystems and the public.
References
- 1. govinfo.gov [govinfo.gov]
- 2. This compound-Induced Neurotoxicosis in Urban and Suburban Detroit, Michigan Striped Skunks (Mephitis mephitis) | MDPI [mdpi.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nationalacademies.org [nationalacademies.org]
- 6. npic.orst.edu [npic.orst.edu]
- 7. This compound - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Oxythis compound and trans-nonachlor in breast adipose tissue and risk of female breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Chlordane's Neurotoxic Assault: A Technical Deep-Dive into its Molecular Mechanisms
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide elucidates the multifaceted neurotoxic mode of action of chlordane, a persistent organochlorine pesticide. While its use has been largely discontinued, its environmental persistence and potential for bioaccumulation necessitate a continued understanding of its toxicological profile. This document provides a comprehensive overview of this compound's primary molecular targets, the affected neurotransmitter systems, and the downstream cellular consequences, with a focus on quantitative data and detailed experimental methodologies.
Executive Summary
This compound exerts its primary neurotoxic effects through the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor, leading to central nervous system (CNS) hyperexcitability, tremors, and convulsions. Beyond this principal mechanism, this compound disrupts neuronal function by inhibiting key ion-motive ATPases, impairing mitochondrial respiration, and potentially modulating voltage-gated calcium channels. This guide synthesizes the current understanding of these mechanisms, presenting available quantitative data for comparative analysis and detailing the experimental protocols employed in these toxicological investigations.
Primary Mechanism of Action: GABA-A Receptor Antagonism
This compound's hallmark neurotoxicity stems from its interaction with the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the mammalian CNS.
Molecular Interaction
This compound acts as a non-competitive antagonist at the picrotoxin (B1677862) binding site within the GABA-A receptor's chloride ion channel.[1] By binding to this site, this compound allosterically modulates the receptor, preventing the influx of chloride ions that normally occurs upon GABA binding. This disruption of inhibitory GABAergic neurotransmission leads to a state of uncontrolled neuronal firing and hyperexcitability.
Quantitative Analysis of GABA-A Receptor Inhibition
The inhibitory potency of this compound and its metabolites on the GABA-A receptor has been quantified in various studies. The following table summarizes key IC50 values obtained from radioligand binding assays.
| Compound | Test System | Radioligand | IC50 (nM) | Reference |
| alpha-Chlordane | Channel catfish brain P2 membranes | [35S]TBPS | 311-397 | [2] |
| gamma-Chlordane | Channel catfish brain P2 membranes | [35S]TBPS | 2073-2738 | [2] |
| Oxythis compound | Channel catfish brain P2 membranes | [35S]TBPS | 122-219 | [2] |
| cis-Chlordane (B41515) | Not specified | Not specified | 12,000-16,000 (EC50 for toxicity) | [2] |
Note: IC50 values represent the concentration of the compound that inhibits 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity and potency.
Signaling Pathway
The following diagram illustrates the antagonistic action of this compound on the GABA-A receptor signaling pathway.
Secondary Mechanisms: Disruption of Cellular Homeostasis
Beyond its primary target, this compound perturbs neuronal function through its effects on essential cellular machinery.
Inhibition of Ion-Motive ATPases
This compound has been shown to inhibit the activity of Na+/K+-ATPase and Ca2+-Mg2+-ATPase, enzymes crucial for maintaining the electrochemical gradients necessary for neuronal excitability and signaling.
Studies have demonstrated a dose- and time-dependent inhibition of Na+/K+-ATPase and oligomycin-sensitive Mg2+-ATPase in the brains of rats exposed to this compound.[3]
| This compound Concentration (ppm in diet) | Duration of Exposure | Brain Region | Na+/K+-ATPase Inhibition (%) | Mg2+-ATPase (Oligomycin-Sensitive) Inhibition (%) | Reference |
| 25 | 12 weeks | P2 fraction | Significant reduction (quantitative data not specified) | Significant reduction (quantitative data not specified) | [3] |
| 50 | 12 weeks | P2 fraction | Significant reduction (quantitative data not specified) | Significant reduction (quantitative data not specified) | [3] |
| 100 | 12 weeks | P2 fraction | Significant reduction (quantitative data not specified) | Significant reduction (quantitative data not specified) | [3] |
Note: The study indicated a more pronounced reduction in enzyme activity in iron-deficient rats.
Mitochondrial Dysfunction
Recent evidence highlights this compound's ability to induce significant mitochondrial perturbations in neurons.
Cis-chlordane treatment of stem cell-derived motor neurons resulted in a significant decrease in mitochondrial function.[2][4][5][6][7]
| This compound Concentration | Exposure Time | Effect | Reference |
| 5 µM | 3 hours | Decreased Oxygen Consumption Rate (OCR) | [2][4] |
| 10 µM | 3 hours | Decreased Oxygen Consumption Rate (OCR) | [2][4] |
| 5 µM | 3 hours | Decreased ATP Production | [2][4] |
| 10 µM | 3 hours | Decreased ATP Production | [2][4] |
| 20 µM | 3 hours | Increased Reactive Oxygen Species (ROS) | [2][4] |
| 20 µM | 1-3 hours | Loss of Mitochondrial Membrane Potential | [2][4] |
The following workflow diagram illustrates the assessment of this compound-induced mitochondrial dysfunction.
Effects on Voltage-Gated Calcium Channels
While specific quantitative data for this compound is limited, organochlorine insecticides as a class are known to inhibit voltage-gated calcium channels (VGCCs).[8] This inhibition would further disrupt intracellular calcium signaling, affecting a wide range of neuronal functions, including neurotransmitter release and gene expression.
Experimental Protocols
This section provides an overview of the methodologies used to generate the data presented in this guide.
Radioligand Binding Assay for GABA-A Receptor
Objective: To determine the binding affinity (IC50, Ki) of this compound for the picrotoxin site on the GABA-A receptor.
Materials:
-
Biological Sample: Synaptosomal membrane preparations from rodent brain or specific brain regions.
-
Radioligand: [35S]t-butylbicyclophosphorothionate ([35S]TBPS), a specific ligand for the picrotoxin site.
-
Non-specific Binding Control: A high concentration of a known picrotoxin site ligand (e.g., picrotoxin).
-
Test Compound: this compound and its metabolites dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer at physiological pH.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in a buffered sucrose (B13894) solution and perform differential centrifugation to isolate the P2 fraction (crude synaptosomal membranes). Wash the membranes to remove endogenous GABA.
-
Binding Assay: Incubate the membrane preparation with a fixed concentration of [35S]TBPS and varying concentrations of this compound.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 90 minutes at 25°C).
-
Termination: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.
ATPase Activity Assay
Objective: To measure the inhibitory effect of this compound on Na+/K+-ATPase and Ca2+-Mg2+-ATPase activity.
Materials:
-
Enzyme Source: Synaptosomal membrane preparations from brain tissue.
-
Substrate: Adenosine triphosphate (ATP).
-
Assay Buffer: Containing appropriate concentrations of Na+, K+, Mg2+, and Ca2+.
-
Inhibitors: Ouabain (B1677812) (specific inhibitor of Na+/K+-ATPase) to differentiate ATPase activities.
-
Test Compound: this compound.
-
Reagents for Phosphate (B84403) Detection: e.g., Malachite green or Fiske-Subbarow reagent.
-
Spectrophotometer: To measure the amount of inorganic phosphate (Pi) released.
Procedure:
-
Enzyme Preparation: Prepare synaptosomal membranes as described in the radioligand binding assay protocol.
-
Reaction Mixture: Prepare reaction tubes containing the assay buffer, substrate (ATP), and the enzyme preparation.
-
Inhibition Assay: Add varying concentrations of this compound to the reaction tubes. Include control tubes with and without ouabain to determine the specific activity of Na+/K+-ATPase.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a solution that denatures the enzyme (e.g., trichloroacetic acid).
-
Phosphate Measurement: Measure the amount of inorganic phosphate released from the hydrolysis of ATP using a colorimetric method.
-
Data Analysis: Calculate the specific activity of the ATPases in the presence and absence of this compound. Determine the concentration of this compound that causes 50% inhibition (IC50).
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on GABA-A receptor-mediated currents.
Materials:
-
Cell Preparation: Cultured neurons or acute brain slices.
-
Patch Pipettes: Glass micropipettes with a tip resistance of 3-5 MΩ.
-
Internal Solution: Containing ions that mimic the intracellular environment.
-
External Solution: Artificial cerebrospinal fluid (aCSF) bubbled with carbogen.
-
Agonist: GABA.
-
Test Compound: this compound.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Visualization: Identify a neuron for recording using a microscope with differential interference contrast (DIC) optics.
-
Giga-seal Formation: Form a high-resistance seal between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane within the pipette tip to gain electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV) and record the currents.
-
GABA Application: Apply a known concentration of GABA to elicit a chloride current.
-
This compound Application: Co-apply this compound with GABA to observe its effect on the GABA-evoked current.
-
Data Analysis: Measure the peak amplitude and decay kinetics of the GABA-A receptor-mediated currents in the presence and absence of this compound. Construct a dose-response curve to determine the IC50 for the inhibition of the GABA current.
Conclusion
This compound's neurotoxicity is a complex process involving multiple molecular targets. Its primary mode of action is the potent, non-competitive antagonism of the GABA-A receptor, leading to pronounced CNS hyperexcitability. Additionally, this compound's inhibitory effects on crucial ion-motive ATPases and its disruption of mitochondrial function contribute significantly to its overall neurotoxic profile. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and professionals engaged in the study of neurotoxicology and the development of potential therapeutic interventions for pesticide-related neurotoxicity. Further research is warranted to elucidate the precise quantitative effects of this compound on Ca2+-ATPase and voltage-gated calcium channels in neuronal systems.
References
- 1. Inhibition of 4-aminobutyric acid (GABA) turnover by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changes in brain ATPases in rats fed on this compound mixed with iron-sufficient and deficient diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exposure to the organochlorine pesticide cis-chlordane induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Exposure to the organochlorine pesticide cis-chlordane induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Voltage-Gated Calcium Channels as Common Mode of Action for (Mixtures of) Distinct Classes of Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Carcinogenic potential of chlordane and its classification
An in-depth examination of the carcinogenic properties of the organochlorine pesticide chlordane, its classification by regulatory bodies, and the molecular mechanisms underlying its tumorigenic effects.
Executive Summary
This compound, a persistent organochlorine pesticide, has been the subject of extensive toxicological research due to its potential long-term health effects. This technical guide provides a comprehensive overview of the carcinogenic potential of this compound, consolidating data from key animal bioassays and elucidating the proposed mechanisms of action. The International Agency for Research on Cancer (IARC) classifies this compound in Group 2B as "possibly carcinogenic to humans"[1], while the United States Environmental Protection Agency (US EPA) categorizes it as a Group B2 "probable human carcinogen"[2][3]. These classifications are predominantly based on sufficient evidence of carcinogenicity in animal studies, which have consistently demonstrated the induction of hepatocellular neoplasms in mice[2][4][5]. In contrast, the evidence for carcinogenicity in humans is considered inadequate[1]. This guide presents a detailed analysis of the pivotal animal studies, outlines the experimental methodologies employed, and explores the epigenetic mechanisms, including the activation of protein kinase C and inhibition of gap junction intercellular communication, that are believed to contribute to this compound's carcinogenic activity.
Carcinogenicity Classification
The carcinogenic risk of this compound to humans has been evaluated by several national and international health agencies. These classifications are primarily based on the strength of evidence from both human and animal studies.
| Agency | Classification | Description |
| IARC | Group 2B | Possibly carcinogenic to humans. This is based on sufficient evidence in experimental animals.[1] |
| US EPA | Group B2 | Probable human carcinogen. This is based on sufficient evidence of carcinogenicity in animals.[2][3] |
| U.S. DHHS (NTP) | Not Classified | The U.S. Department of Health and Human Services has not classified this compound as to its carcinogenicity.[6] |
Evidence from Animal Carcinogenicity Studies
The primary evidence for this compound's carcinogenic potential comes from long-term dietary exposure studies in mice, which have consistently shown an increased incidence of liver tumors.
Summary of Key Mouse Carcinogenicity Studies
The following tables summarize the quantitative data on tumor incidence from pivotal studies investigating the carcinogenic effects of this compound in mice.
Table 3.1.1: NCI (1977) Bioassay of this compound in B6C3F1 Mice [5][6]
| Sex | Dose (ppm in diet) | Number of Animals | Hepatocellular Carcinoma Incidence |
| Male | Control | 20 | 4/18 (22%) |
| 30 (TWA) | 50 | 35/49 (71%) | |
| 56 (TWA) | 50 | 39/48 (81%) | |
| Female | Control | 20 | 0/20 (0%) |
| 30 (TWA) | 50 | 3/49 (6%) | |
| 64 (TWA) | 50 | 24/49 (49%) |
TWA: Time-Weighted Average
Table 3.1.2: IRDC (1973) Carcinogenicity Study of this compound in CD-1 Mice [5][7]
| Sex | Dose (ppm in diet) | Number of Animals (examined) | Hepatocellular Carcinoma Incidence |
| Male | Control | 33 | 3/33 (9%) |
| 5 | 55 | 5/55 (9%) | |
| 25 | 52 | 41/52 (79%) | |
| 50 | 39 | 32/39 (82%) | |
| Female | Control | 45 | 0/45 (0%) |
| 5 | 61 | 0/61 (0%) | |
| 25 | 50 | 32/50 (64%) | |
| 50 | 37 | 26/37 (70%) |
Table 3.1.3: Khasawinah and Grutsch (1989b) Carcinogenicity Study of this compound in ICR Mice [8]
| Sex | Dose (ppm in diet) | Number of Animals | Hepatocellular Adenoma Incidence | Hepatic Hemangioma Incidence |
| Male | 0 | 80 | 12/79 (15%) | 4/79 (5%) |
| 1 | 80 | 14/79 (18%) | 1/79 (1%) | |
| 5 | 80 | 14/80 (18%) | 8/80 (10%) | |
| 12.5 | 80 | 27/80 (34%) | 14/80 (18%) | |
| Female | 0 | 80 | Not significantly increased | Not significantly increased |
| 1 | 80 | Not significantly increased | Not significantly increased | |
| 5 | 80 | Not significantly increased | Not significantly increased | |
| 12.5 | 80 | Not significantly increased | Not significantly increased |
Table 3.1.4: Malarkey et al. (1995) Study of this compound in B6C3F1 Mice [4][9]
| Treatment Group | Duration (days) | Number of Animals | Hepatocellular Adenoma Incidence | Hepatocellular Carcinoma Incidence |
| Control | 759 | 43 | 7/43 (16%) | 3/43 (7%) |
| This compound (55 ppm) | 513-568 | 10 or 20 per group | 100% | 80-100% |
Experimental Protocols of Key Carcinogenicity Studies
The methodologies employed in the key animal bioassays are crucial for the interpretation of their findings.
Table 4.1: Summary of Experimental Protocols
| Study | Animal Strain | Sex | Age at Start | Duration of Treatment | This compound Formulation | Vehicle/Diet |
| NCI (1977) [5][6] | B6C3F1 Mice | M, F | 5 weeks | 80 weeks | Analytical-grade this compound (94.8% this compound: 71.7% cis- and 23.1% trans-chlordane; 0.3% heptachlor; 0.6% nonachlor; 1.1% hexachlorocyclopentadiene; 0.25% chlordene (B1668713) isomers)[7] | Diet |
| IRDC (1973) [5][7] | CD-1 Mice | M, F | 6 weeks | 18 months | Technical-grade this compound (purity unspecified) | Diet |
| Khasawinah and Grutsch (1989b) [8] | ICR (SPF) Mice | M, F | 5 weeks | 104 weeks | Technical this compound (unspecified amounts of cis- and trans-chlordane, chlordene isomers, heptachlor, and nonachlor) | Diet |
| Malarkey et al. (1995) [4][9] | B6C3F1 Mice | M | 9 weeks | 513-568 days | Technical-grade this compound | Diet |
Mechanisms of Carcinogenicity
This compound is considered to be a non-genotoxic or epigenetic carcinogen, meaning it does not directly damage DNA but rather promotes the growth of tumors through other mechanisms. The primary proposed mechanisms involve its activity as a tumor promoter.
Inhibition of Gap Junction Intercellular Communication (GJIC)
This compound has been shown to inhibit gap junction intercellular communication, a process crucial for maintaining tissue homeostasis and controlling cell growth.[4] By disrupting this communication, this compound may allow initiated cells to escape the growth-inhibitory signals from surrounding normal cells, thus promoting their proliferation. The specific connexin proteins affected by this compound are a subject of ongoing research, but the disruption of GJIC is a key event in its tumor-promoting activity.
Activation of Protein Kinase C (PKC)
This compound has been demonstrated to stimulate the activity of protein kinase C (PKC), a family of enzymes involved in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.[10] The activation of PKC by this compound is calcium-dependent.[10] Persistent activation of PKC can lead to uncontrolled cell proliferation, a hallmark of cancer. The specific isoforms of PKC activated by this compound and the downstream signaling cascades are areas of active investigation.
Other Proposed Mechanisms
In addition to GJIC inhibition and PKC activation, other mechanisms may contribute to this compound's carcinogenicity. These include its role as a GABA (gamma-aminobutyric acid) receptor antagonist, which could disrupt normal neuronal signaling and homeostasis, and its potential to induce mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and oxidative stress, which can damage cellular components and promote tumorigenesis.
Conclusion
The classification of this compound as a probable human carcinogen by the US EPA and a possible human carcinogen by IARC is well-supported by consistent and robust evidence from animal studies, particularly the induction of hepatocellular carcinomas in mice. The available data strongly suggest that this compound acts as a non-genotoxic carcinogen, promoting tumor development through epigenetic mechanisms. The inhibition of gap junction intercellular communication and the activation of protein kinase C are key molecular events implicated in its tumor-promoting activity. While the evidence in humans remains inconclusive, the extensive animal data and a mechanistic understanding of its action underscore the carcinogenic potential of this compound. Further research into the specific molecular targets and downstream signaling pathways will provide a more complete picture of its carcinogenic profile and may inform risk assessment for human populations exposed to this persistent environmental contaminant.
References
- 1. Studies of Cancer in Experimental Animals - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sex-specific effects of acute this compound exposure in the context of steatotic liver disease, energy metabolism and endocrine disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound: 24-month tumorigenicity and chronic toxicity test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Hepatic tumor-promoting chlorinated hydrocarbons stimulate protein kinase C activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Endocrine Disrupting Effects of Chlordane Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlordane, a persistent organochlorine pesticide, has been linked to a range of adverse health effects, with its endocrine-disrupting properties being of significant concern. Although banned in many countries, its persistence in the environment leads to ongoing human exposure. This technical guide provides an in-depth analysis of the endocrine-disrupting effects of this compound, focusing on its interactions with key hormonal signaling pathways. We summarize quantitative data from pivotal studies, detail experimental methodologies to facilitate reproducibility and further investigation, and present visual representations of the molecular mechanisms through which this compound exerts its disruptive effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the toxicological profile of this compound and other potential endocrine-disrupting compounds.
Introduction
This compound is a broad-spectrum cyclodiene insecticide that was used extensively in agriculture and for termite control from the 1940s until its ban in most parts of the world in the 1980s and 1990s. Due to its chemical stability and lipophilic nature, this compound and its metabolites, such as oxythis compound (B150180) and trans-nonachlor, persist in the environment and bioaccumulate in the food chain, leading to chronic human exposure.[1]
A growing body of evidence has implicated this compound as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body that are responsible for the maintenance of homeostasis, reproduction, development, and/or behavior.[2] this compound has been shown to interact with multiple endocrine pathways, including the estrogenic, androgenic, and thyroid hormone systems.[3][4][5] This guide will delve into the specific molecular mechanisms and functional consequences of this compound exposure on these critical signaling axes.
Quantitative Data on Endocrine Disrupting Effects
The following tables summarize quantitative data from key studies investigating the endocrine-disrupting effects of this compound exposure.
Table 1: Effects of this compound on the Androgenic System
| Species/Model | Exposure Route & Duration | Dose/Concentration | Observed Effect | Reference |
| Male Rats | Oral (diet) - 90 days | 19.5 mg/kg/day | Increased androgen receptor sites in the ventral prostate. No significant effect on plasma testosterone (B1683101) levels. | [6] |
| Male C57BL/6 Mice | Oral gavage - single dose (2 weeks) | 20 mg/kg | Augmented plasma testosterone levels. | [7][8] |
| Female Sprague-Dawley Rats | Oral (daily) - Gestation Day 4 to Lactation Day 21 (dams); Day 22 to Day 80 (offspring) | 100, 500, 5000 ng/g | Significant dose-dependent decreases in testosterone levels in female offspring. | [3][9] |
| PALM cell line (human prostate) | In vitro | Not specified | Antagonized androgen receptor (AR)-mediated transcription induced by the synthetic androgen R1881. | [10] |
Table 2: Effects of this compound on the Estrogenic System
| Species/Model | Exposure Route & Duration | Dose/Concentration | Observed Effect | Reference |
| Rats and Mice | Intraperitoneal - 7 days | 2 or 5 mg/kg/day | Reduced uterotropic action of estrone (B1671321) and decreased concentration of estrogen in the uterus. | [11] |
| Rats | Intraperitoneal - 7 days | 10 or 50 mg/kg/day | Increased total-body metabolism of estrogen. | [11] |
| SK-BR-3 (human breast cancer) and HepG2 (human liver cancer) cell lines | In vitro | 10 µM | Acted as an antagonist for the estrogen-related receptor alpha-1 (ERRα-1), suppressing its activity.[12][13] Reduced aromatase activity in ERRα-1 transfected HepG2 cells, suggesting suppression of aromatase expression.[12][13][14] |
Table 3: Effects of this compound on the Thyroid System
| Species/Model | Exposure Route & Duration | Dose/Concentration | Observed Effect | Reference |
| Male Rats | Inhalation - 28 days | 5.8 or 28.2 mg/m³ | Increased thyroid weight. | [15] |
| Male Rats | Inhalation - 28 days | 28.2 mg/m³ | Increased height of thyroid follicular epithelial cells. | [15] |
| Rats | Inhalation - 90 days | 10 mg/m³ | Slightly increased height in the follicular cells of the thyroid. | [6][15] |
| Female Spouses in Agricultural Health Study | Environmental/Occupational | Not specified | Ever use of this compound was associated with an increased odds of hypothyroidism (ORadj = 1.3). | [16] |
Table 4: Effects of this compound on Xenobiotic Receptors
| Species/Model | Exposure Route & Duration | Dose/Concentration | Observed Effect | Reference |
| Human and Mouse | In vitro | Not specified | Activator of the Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR). | [17] |
Experimental Protocols
This section details the methodologies from key studies to provide a framework for future research.
In Vivo Animal Studies
-
Study of Androgen Receptor Sites in Rats (Shain et al., 1977, as cited in[6])
-
Animal Model: Male rats.
-
Dosing Regimen: this compound was administered in the diet at a concentration of 19.5 mg/kg/day for 90 days.
-
Endpoint Analysis: Measurement of androgen receptor sites in the ventral prostate. Plasma testosterone levels were also assessed. The specific techniques for receptor binding assays and hormone quantification were not detailed in the secondary source.
-
-
Study of Sex-Specific Effects in Mice (Luo et al., 2023, as cited in[7][8])
-
Animal Model: Age-matched male and female C57BL/6 mice.
-
Dosing Regimen: A single oral gavage of this compound at a dose of 20 mg/kg. The study duration was two weeks.
-
Endpoint Analysis:
-
Hormone Analysis: Plasma testosterone levels were measured.
-
Gene Expression Analysis: Hepatic mRNA levels of genes involved in lipid metabolism and xenobiotic receptor targets were quantified, likely via quantitative real-time PCR (qPCR).
-
Histopathology: Liver tissue was examined for steatosis.
-
-
-
Developmental Exposure Study in Rats (Cassidy et al., 1994, as cited in[3][9])
-
Animal Model: Time-pregnant Sprague-Dawley rats and their offspring.
-
Dosing Regimen: Technical this compound was administered daily at doses of 100, 500, or 5000 ng/g. Dams were exposed from day 4 of gestation through day 21 of lactation. Offspring were exposed from day 22 to day 80 of age.
-
Endpoint Analysis:
-
Hormone Analysis: Testosterone levels in offspring were measured.
-
Behavioral Testing: A battery of behavioral tests was conducted between postnatal days 77 and 85, including the Cincinnati maze for spatial abilities and tests for male-typical mating behaviors.
-
-
In Vitro Cell-Based Assays
-
Study of ERRα-1 Antagonism (Yang and Chen, 1999, as cited in[12][13][14])
-
Cell Lines: SK-BR-3 (human breast cancer) and HepG2 (human liver cancer) cells.
-
Experimental Setup:
-
Reporter Gene Assays: Cells were transfected with an expression plasmid for ERRα-1 and a reporter plasmid containing an ERRα-1 binding element linked to a reporter gene (e.g., chloramphenicol (B1208) acetyltransferase). Cells were then treated with 10 µM this compound.
-
Aromatase Activity Assay: A stable ERRα-1 expressing HepG2 cell line was generated. These cells were incubated with 10 µM this compound for 24 hours, and aromatase activity was subsequently measured.
-
-
Endpoint Analysis: The activity of the reporter enzyme was measured to determine the effect of this compound on ERRα-1 mediated transcription. Aromatase activity was quantified to assess the impact of this compound on estrogen synthesis.
-
-
Study of Androgen Receptor Antagonism (Lemaire et al., 2004, as cited in[10])
-
Cell Line: PALM cell line (a stable human prostatic cell line containing a human androgen receptor expression vector and the MMTV-luciferase reporter).
-
Experimental Setup:
-
Competitive Binding Assay: The ability of this compound to displace the radiolabeled synthetic androgen [³H]-R1881 from the androgen receptor was assessed.
-
Reporter Gene Assay: PALM cells were treated with R1881 in the presence or absence of this compound, and the resulting luciferase activity was measured.
-
-
Endpoint Analysis: The competitive binding assay determined if this compound directly interacts with the AR. The reporter gene assay assessed the functional consequence of this interaction on AR-mediated gene transcription.
-
Signaling Pathways and Mechanisms of Action
This compound disrupts endocrine function through multiple, complex signaling pathways. The following diagrams illustrate the key mechanisms of action.
Disruption of Steroid Hormone Signaling
References
- 1. epa.gov [epa.gov]
- 2. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of this compound exposure during pre- and postnatal periods at environmentally relevant levels on sex steroid-mediated behaviors and functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. intjmi.com [intjmi.com]
- 5. ijrti.org [ijrti.org]
- 6. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sex-specific effects of acute this compound exposure in the context of steatotic liver disease, energy metabolism and endocrine disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sex-specific effects of acute this compound exposure in the context of steatotic liver disease, energy metabolism and endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of this compound exposure during pre- and postnatal periods at environmentally relevant levels on sex steroid-mediated behaviors and functions in the rat. | Semantic Scholar [semanticscholar.org]
- 10. Effect of organochlorine pesticides on human androgen receptor activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Two organochlorine pesticides, toxaphene and this compound, are antagonists for estrogen-related receptor alpha-1 orphan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. govinfo.gov [govinfo.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Global Distribution and Long-Range Transport of Chlordane
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the pervasive environmental presence of chlordane, a persistent organic pollutant (POP). Despite its ban in many countries, this compound's chemical stability and semi-volatile nature facilitate its long-range atmospheric transport, leading to global distribution, including in remote ecosystems such as the Arctic.[1][2][3][4] This document provides a comprehensive overview of its environmental concentrations, transport mechanisms, and the analytical methodologies used for its detection.
Global Distribution of this compound
This compound has been detected in various environmental matrices across the globe, far from its original points of use. Its presence in remote regions is a testament to its persistence and capacity for long-range atmospheric transport.[1][3] The following table summarizes quantitative data on this compound concentrations in air, water, soil, and biota from various locations.
| Environmental Matrix | Location | Concentration | Compound(s) | Year of Sampling/Study | Reference |
| Air | Norwegian Arctic | ≤0.0054 ng/m³ | cis-chlordane | 1988 | [1] |
| North America (40 stations) | Annually averaged | This compound-related compounds | 2000/2001 | [5][6] | |
| Southeastern United States | Elevated concentrations | This compound-related compounds | 2000/2001 | [5][7] | |
| Urban Air (general) | <0.1 to 58 ng/m³ | This compound | Pre-1992 | [1] | |
| Rural Air (general) | <0.1 to 1 ng/m³ | This compound | Pre-1992 | [1] | |
| Indoor Air (treated homes) | Often >1 µg/m³ | This compound | Pre-1992 | [1] | |
| Arctic | - | This compound-related compounds | - | [8] | |
| Western Antarctic Peninsula | 0.448 to 8.16 pg/m³ | trans-chlordane | 2001-2002 | [9] | |
| Western Antarctic Peninsula | cis-chlordane | 2001-2002 | [9] | ||
| Water | Arctic Ocean (surface) | <10 pg/L | This compound | 1986-1987 | [10] |
| United States (drinking water) | Generally <0.1 µg/L | This compound | Pre-1987 | [11] | |
| Sediment | Arctic Ocean (surface) | <50 pg/g | cis-chlordane | 1986-1987 | [10] |
| Biota | Arctic Marine Food Web (Arctic cod, ringed seals, polar bears) | Biomagnification observed | This compound-related compounds | 1988 | [4][12] |
| Barents Sea Food Chain (crustaceans, fish, seabirds) | 11-50 ng/g lipid wt. (crustaceans and fish) | ΣChlordanes | - | [13] | |
| Northern and Arctic Canada (traditional foods) | 2 to 34 ng/g wet weight | This compound | Pre-1998 | [14] | |
| Rainbow Trout | Bioconcentration factor: 18,500 | This compound | 1985 | [12] | |
| Marine Species | Bioconcentration factor: 3,000–12,000 | This compound | 1985 | [12] |
Long-Range Atmospheric Transport of this compound
The primary mechanism for the global distribution of this compound is long-range atmospheric transport.[1][3] this compound's semi-volatility allows it to evaporate from soil and water into the atmosphere, where it can travel vast distances on wind currents before being redeposited.[2][15] This process is often referred to as the "grasshopper effect," where repeated cycles of volatilization and deposition move the chemical from warmer to colder regions, leading to its accumulation in polar environments.[3]
The United States has been identified as a significant source of this compound found in the North Atlantic air.[1] Similarly, this compound detected in the Norwegian Arctic is believed to have originated from the former Soviet Union.[1] Back-trajectories of air masses have also linked this compound-related compounds in the Canadian Arctic to western China.[1]
Experimental Protocols for this compound Analysis
The accurate quantification of this compound in environmental samples is crucial for understanding its distribution and fate. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective method for the analysis of this compound and its related compounds.[16][17][18]
Sample Preparation and Extraction
1. Soil and Sediment Samples:
-
Soxhlet Extraction: This is a classic and robust method. A dried and homogenized soil sample is placed in a thimble and extracted with an organic solvent (e.g., dichloromethane (B109758)/methanol mixture) for several hours.[19]
-
Ultrasonic Extraction: The sample is mixed with an extraction solvent and subjected to ultrasonic waves to enhance the extraction efficiency.[20]
-
Pressurized Fluid Extraction (PFE): This automated technique uses elevated temperatures and pressures to extract analytes from the sample matrix with organic solvents.[20]
2. Water Samples:
-
Liquid-Liquid Extraction (LLE): Water samples are extracted with an immiscible organic solvent (e.g., dichloromethane or hexane). The sample is shaken vigorously with the solvent, and the organic layer containing the this compound is then separated.[21]
-
Solid-Phase Extraction (SPE): Water is passed through a cartridge containing a solid adsorbent that retains the this compound. The this compound is then eluted from the cartridge with a small volume of an organic solvent.[20]
3. Air Samples:
-
Passive Air Sampling: XAD-based passive samplers are often deployed for long-term monitoring of atmospheric this compound concentrations.[5][6]
-
Active Air Sampling: Air is drawn through a filter and a solid adsorbent (e.g., polyurethane foam) to trap both particulate-bound and vapor-phase this compound.[1]
Extract Cleanup and Fractionation
Crude extracts often contain interfering compounds that need to be removed before instrumental analysis. This is typically achieved using:
-
Gel Permeation Chromatography (GPC): This technique separates molecules based on their size, effectively removing large molecules like lipids.[19]
-
Adsorption Chromatography: Columns packed with silica (B1680970) gel or alumina (B75360) are used to separate this compound from other co-extracted compounds.[21]
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): The cleaned-up extract is injected into a gas chromatograph, where the different this compound compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter a mass spectrometer, which provides definitive identification and quantification based on their mass-to-charge ratio.[17][18][22] For enhanced selectivity and sensitivity, a triple quadrupole mass spectrometer (GC-MS/MS) can be used.[18][23]
Environmental Fate and Biomagnification
Once in the environment, this compound is persistent and resistant to degradation.[11][15] It has a long half-life in soil, potentially exceeding 20 years.[15] In the atmosphere, it can undergo photolysis and react with hydroxyl radicals.[12]
Due to its lipophilic (fat-loving) nature, this compound bioaccumulates in the fatty tissues of organisms.[2][24] This leads to biomagnification, where its concentration increases at successively higher levels in the food chain.[12][25] Significant biomagnification of this compound and its metabolites has been observed in Arctic marine food webs, from fish to seals and polar bears.[4][12] This poses a significant threat to top predators and the indigenous populations that rely on these animals for food.
References
- 1. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. atem.pusan.ac.kr [atem.pusan.ac.kr]
- 4. govinfo.gov [govinfo.gov]
- 5. Atmospheric distribution and long-range transport behavior of organochlorine pesticides in North America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. amap.no [amap.no]
- 9. Enantiomeric Signatures of Organochlorine Pesticides in Asian, Trans-Pacific and Western U.S. Air Masses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.who.int [cdn.who.int]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. This compound | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cromlab-instruments.es [cromlab-instruments.es]
- 18. shimadzu.com [shimadzu.com]
- 19. nemi.gov [nemi.gov]
- 20. gcms.cz [gcms.cz]
- 21. mdpi.com [mdpi.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. apps.nelac-institute.org [apps.nelac-institute.org]
- 24. npic.orst.edu [npic.orst.edu]
- 25. Enantiomer‐specific biomagnification of α‐Hexachlorocyclohexane and selected chiral this compound‐related compounds within an arctic marine food web | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
The Silent Scourge: A Technical Guide to the Regulatory History and Global Prohibition of Chlordane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the regulatory history and international bans on the organochlorine pesticide chlordane. It details the scientific evidence that led to its prohibition, presents key toxicological and environmental data, and outlines the experimental methodologies that were instrumental in its assessment. This document serves as a critical resource for understanding the lifecycle of a globally recognized persistent organic pollutant (POP) from widespread use to international condemnation.
Introduction: The Rise and Fall of a Potent Insecticide
First introduced in 1948, this compound saw extensive use as a broad-spectrum insecticide for agricultural and domestic applications, most notably for termite control.[1][2] Its persistence and efficacy made it a popular choice for decades. However, growing concerns over its environmental longevity, bioaccumulation, and potential for adverse health effects in humans and wildlife initiated a cascade of regulatory actions, culminating in a near-global ban.[3][4]
Regulatory History: A Timeline of Global Action
The path to this compound's prohibition was a gradual process, beginning with restrictions in the 1970s and expanding to widespread bans in the subsequent decades. The United States Environmental Protection Agency (EPA) played a pivotal role in the initial phases of regulation.
United States Regulatory Timeline
In the United States, the regulation of this compound progressed through several key stages:
-
1974: The EPA proposed the cancellation of most registered uses of this compound, citing cancer risks, environmental persistence, and bioaccumulation.[5]
-
1978: A ban on all food crop applications of this compound was enacted.[6][7]
-
1983: All uses of this compound were banned, with the exception of termite control.[2][8]
-
1988: A complete ban on the sale and use of this compound in the United States was implemented on April 14, 1988, following a negotiated agreement with the primary manufacturer.[6][7][9]
International Bans and Restrictions
Numerous countries followed suit, enacting their own bans and severe restrictions on this compound. The following table summarizes the timeline of these international actions.
| Country/Region | Year of Ban/Severe Restriction | Details of Action |
| Argentina | 1969/1972 | Prohibited for use on livestock (1969) and as an antiweevil agent on seeds (1972).[3] |
| Canada | Mid-1970s - 1995 | Severe restrictions were placed in the mid-1970s, with a complete phase-out by 1995.[10] |
| China | 1982 | Prohibited for use on fruit trees, tea, vegetables, and other specific crops.[3] |
| European Union | 1981 | Banned under Directive 79/117/EEC. |
| India | 1996 | Recommended for ban due to harm to humans and animals. |
| Japan | 1986 | Manufacture and import prohibited without government authorization.[3] |
| Korea (Republic of) | 1986 | Banned.[3] |
| Mexico | 1988 | Listed as a restricted pesticide, with use limited to termite control by 1997.[10] |
| Singapore | 1984 | Banned.[3] |
| South Africa | 2005 | Banned. |
| Sweden | 1971 | Banned.[3] |
| Switzerland | 1986 | Banned.[3] |
| Yugoslavia | 1972 | Banned as an agricultural chemical.[3] |
The Stockholm Convention on Persistent Organic Pollutants (POPs)
A landmark international environmental treaty, the Stockholm Convention, was adopted in 2001 and came into force in 2004.[11][12] this compound is listed in Annex A of the convention, which calls for the elimination of its production and use globally.[13] This treaty solidified the international consensus on the dangers posed by this compound and other POPs, often referred to as the "dirty dozen."[11][14][15]
Quantitative Data on this compound
The regulatory decisions to ban this compound were underpinned by extensive scientific data on its environmental fate and toxicity. The following tables summarize key quantitative data.
Environmental Persistence
This compound is highly persistent in the environment, particularly in soil, where it can remain for over 30 years.[6] Its low water solubility and high affinity for soil organic matter contribute to its long half-life.
| Environmental Compartment | Half-Life | Reference |
| Soil | > 30 years | [6] |
Bioaccumulation
Due to its lipophilic nature, this compound bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain.
| Organism | Bioconcentration Factor (BCF) | Reference |
| Fish | Highly toxic (LD₅₀ of 0.022–0.095 mg/kg) | [1] |
Acute Toxicity
The acute toxicity of this compound has been determined through various animal studies.
| Test | Species | Route of Exposure | LD₅₀/LC₅₀ | Reference |
| LD₅₀ | Rat | Oral | 335 mg/kg (male), 430 mg/kg (female) | [8] |
| LD₅₀ | Rat | Dermal | 840 mg/kg (male), 690 mg/kg (female) | [8] |
| LD₅₀ | Mouse | Oral | 457-490 mg/kg |
Experimental Protocols
The scientific studies that informed the regulation of this compound employed rigorous experimental protocols. Below are summaries of the methodologies used in key toxicological assessments.
Carcinogenicity Bioassay in Mice (NCI-CG-TR-8)
This long-term study conducted by the National Cancer Institute was pivotal in identifying this compound as a potential carcinogen.
-
Test Animals: B6C3F1 mice.
-
Administration: Technical-grade this compound was administered in the diet.
-
Dosage: Time-weighted average concentrations of 30 and 56 ppm for males, and 30 and 64 ppm for females.
-
Duration: 80 weeks.
-
Endpoint: Histopathological examination for the incidence of hepatocellular carcinoma.
-
Results: The study found a highly significant dose-related increase in the incidence of hepatocellular carcinoma in mice.
Neurotoxicity Assessment
Studies on the neurotoxic effects of this compound were critical in understanding its mechanism of action.
-
Test System: In vitro preparations of neuronal membranes or cultured neurons.
-
Methodology: Radioligand binding assays to assess the interaction of this compound with the GABA-A receptor-chloride channel complex. Electrophysiological recordings to measure the effect of this compound on GABA-induced chloride currents.
-
Endpoint: Determination of this compound's ability to inhibit GABA-A receptor function.
-
Results: These studies demonstrated that this compound acts as a non-competitive antagonist at the picrotoxin (B1677862) binding site of the GABA-A receptor, leading to hyperexcitability of the central nervous system.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound, a typical experimental workflow for its assessment, and the logical progression of its regulatory history.
Caption: this compound's Mechanism of Action on the GABA-A Receptor.
Caption: Experimental Workflow for a Chronic Toxicity/Carcinogenicity Study.
Caption: Logical Progression of this compound's Regulatory History.
Conclusion
The regulatory history of this compound serves as a compelling case study in environmental toxicology and the evolution of chemical safety regulations. The progression from widespread use to a global ban, driven by accumulating scientific evidence of its persistence, bioaccumulation, and toxicity, underscores the importance of rigorous, independent scientific research in informing public health and environmental policy. For researchers and professionals in drug development and chemical safety, the story of this compound offers valuable lessons in the long-term impacts of chemical compounds and the critical role of international cooperation in addressing global environmental threats.
References
- 1. medium.com [medium.com]
- 2. FRA Database [pic.int]
- 3. unpoison.org [unpoison.org]
- 4. medium.com [medium.com]
- 5. This compound - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. thedtic.gov.za [thedtic.gov.za]
- 7. beyondpesticides.org [beyondpesticides.org]
- 8. This compound | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 9. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 10. Flow Chart 3 – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. govinfo.gov [govinfo.gov]
- 13. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pic.int [pic.int]
- 15. This compound - Wikipedia [en.wikipedia.org]
Key Research Gaps in Chlordane Toxicology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlordane, a persistent organochlorine pesticide, has been banned for decades, yet its legacy of environmental contamination and potential for adverse health effects continue to be a significant concern. Despite extensive research, critical gaps remain in our understanding of its toxicological profile. This technical guide synthesizes the current knowledge on this compound toxicology and delineates key areas where further investigation is imperative. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals to guide future studies and inform risk assessment.
Introduction
Technical grade this compound is a complex mixture of over 50 related compounds, including cis-chlordane, trans-chlordane, heptachlor, and nonachlor.[1] Its persistence in the environment, lipophilic nature, and tendency to bioaccumulate in the food chain pose a long-term risk to human health.[2][3] The primary routes of human exposure have historically been through its use as a termiticide, leading to indoor air contamination, and ingestion of contaminated food.[2] While its use has been discontinued, the slow degradation of this compound means that human exposure, albeit at low levels, continues. This guide will explore the known toxicological endpoints of this compound and, more importantly, highlight the significant unanswered questions that represent critical research gaps.
Carcinogenicity: An Unresolved Link
The carcinogenicity of this compound remains a contentious issue, with conflicting evidence from animal and human studies. The U.S. Environmental Protection Agency (EPA) has classified this compound as a probable human carcinogen (Group B2), based on evidence of hepatocellular carcinomas in mice.[1][4] However, the International Agency for Research on Cancer (IARC) considers the evidence in humans to be inadequate and has classified this compound as possibly carcinogenic to humans (Group 2B).[2][4]
Key Research Gaps in Carcinogenicity
-
Conflicting Epidemiological Evidence: Epidemiological studies in human populations have yielded inconsistent and inconclusive results regarding this compound's carcinogenicity.[2][5] Some studies have suggested a potential link between this compound exposure and cancers of the brain, blood, lung, and bladder, while studies of manufacturing workers with higher exposure levels have not confirmed these associations.[2] These discrepancies are often due to limitations such as unquantified exposure levels and co-exposure to other pesticides.[5][6]
-
Mechanism of Action: The precise mechanisms by which this compound may induce cancer are not fully understood. Evidence suggests that this compound is not a direct genotoxic agent but may act as a tumor promoter.[5] One proposed mechanism is the inhibition of gap junction intercellular communication, which could disrupt the normal cellular processes that control cell growth.[5][7] Further research is needed to elucidate the specific signaling pathways involved.
-
Human Relevance of Animal Models: While high doses of this compound have been shown to cause liver cancer in mice, rats appear to be resistant.[7][8] The relevance of the mouse liver tumor data to human cancer risk is a significant area of uncertainty that requires further investigation.
Neurotoxicity: Unraveling the Molecular Mechanisms
This compound is a known neurotoxicant, with acute high-level exposure causing symptoms such as tremors, convulsions, and hyperexcitability in both humans and experimental animals.[2][9] The neurotoxic effects are thought to be mediated through its action on the central nervous system.
Key Research Gaps in Neurotoxicity
-
Incomplete Mechanistic Understanding: The exact molecular mechanisms underlying this compound-induced neurotoxicity are not fully elucidated. One proposed mechanism is the inhibition of Na+, K+-ATPase and Ca2+, Mg2+-ATPase, which are crucial for nerve signal transmission.[1] Another is the antagonism of the γ-aminobutyric acid (GABA) neurotransmitter system, leading to uncontrolled neuronal excitation.[1] However, the complete signaling cascade and the interplay between these mechanisms remain to be fully characterized.
-
Long-Term, Low-Level Exposure Effects: The neurological consequences of chronic, low-level exposure to this compound, which is more relevant to the general population, are not well-documented.[10] More sensitive neurobehavioral and neurophysiological endpoints need to be evaluated in long-term animal studies and, where possible, in human populations with documented exposure.
-
Developmental Neurotoxicity: There is a critical lack of data on the developmental neurotoxicity of this compound in humans.[2][5] Animal studies suggest that prenatal and postnatal exposure may lead to adverse neurobehavioral development.[5] Further research is urgently needed to assess the risks to the developing human brain.
Endocrine Disruption: A Growing Area of Concern
Emerging evidence suggests that this compound can act as an endocrine-disrupting chemical (EDC), interfering with the body's hormonal systems.[11][12] This can lead to a range of adverse health effects, including reproductive and metabolic disorders.
Key Research Gaps in Endocrine Disruption
-
Sex-Specific Effects: Recent studies indicate that this compound may have sex-specific effects on the liver and metabolism, potentially contributing to toxicant-associated steatotic liver disease (TASLD).[11] The underlying mechanisms for these sex-dependent differences are not yet understood.
-
Hormone Receptor Interactions: While this compound has been shown to have anti-estrogenic effects and can competitively bind to androgen receptors, the full spectrum of its interactions with various hormone receptors and signaling pathways is not well-defined.[13]
-
Mixture Effects: Humans are typically exposed to a mixture of EDCs. The combined effects of this compound with other environmental chemicals on the endocrine system are largely unknown and represent a significant research gap.[14]
Immunotoxicity: Altering the Body's Defenses
The immune system is another potential target for this compound toxicity. Studies, primarily in animal models, have shown that this compound exposure can alter immune function.
Key Research Gaps in Immunotoxicity
-
Mechanisms of Immunomodulation: The precise mechanisms by which this compound modulates the immune system are not well understood. Research suggests that prenatal exposure can lead to long-term alterations in immune cell populations and responses.[7] However, the specific signaling pathways and cellular targets involved need to be identified.
-
Human Immunotoxicity Data: There is a scarcity of data on the immunotoxic effects of this compound in humans.[15][16] Epidemiological studies that include robust measures of immune function are needed to assess the impact of this compound exposure on human immune health.
-
Impact on Disease Susceptibility: The consequences of this compound-induced immune alterations on susceptibility to infectious diseases and autoimmune disorders are not well-established.
Developmental and Reproductive Toxicity: A Major Data Deficit
A significant gap in the toxicological profile of this compound is the lack of information on its developmental and reproductive effects in humans.[2]
Key Research Gaps in Developmental and Reproductive Toxicity
-
Human Studies: There are no definitive studies on the reproductive or developmental effects of this compound in human populations.[2] This is a critical data gap that needs to be addressed, potentially through retrospective epidemiological studies of populations with known historical exposures.
-
Multigenerational Effects: No multigenerational reproductive studies have been conducted for this compound.[17] Such studies are essential for understanding the potential for transgenerational effects of exposure.
-
Mechanisms of Reproductive Toxicity: While animal studies have reported effects such as decreased fertility, the underlying mechanisms of this compound-induced reproductive toxicity are not well-characterized.[1][2]
Toxicokinetics and Metabolism: The Persistent Threat
The metabolism of this compound is slow, and its lipophilic metabolites, such as oxythis compound (B150180) and trans-nonachlor, are more toxic and persistent than the parent compound.[2][18] These metabolites accumulate in adipose tissue and can be detected in human blood and breast milk.[1][2]
Key Research Gaps in Toxicokinetics and Metabolism
-
Human Metabolic Pathways: Detailed information on the metabolic pathways of this compound in humans is limited.[18] While in vitro studies have identified some metabolites, a comprehensive understanding of the enzymes involved and the rates of metabolism is lacking.
-
Long-Term Fate of Metabolites: The long-term fate and toxicological significance of the persistent this compound metabolites in the human body are not fully understood.[18] Further research is needed to determine their potential for chronic toxicity.
-
Comparative Toxicokinetics: While there are some data on species differences in toxicokinetics, more research is needed to refine animal models that accurately predict this compound metabolism and disposition in humans.[7]
Data Presentation: Quantitative Toxicological Data
| Endpoint | Species | Exposure Route | Dose/Concentration | Effect | Reference |
| Acute Oral LD50 | Rat (male) | Oral | 335 mg/kg | Lethality | [8] |
| Acute Oral LD50 | Rat (female) | Oral | 430 mg/kg | Lethality | [8] |
| Acute Dermal LD50 | Rat (male) | Dermal | 840 mg/kg | Lethality | [8] |
| Acute Dermal LD50 | Rat (female) | Dermal | 690 mg/kg | Lethality | [8] |
| Chronic Oral Exposure | Mouse | Oral (diet) | 30 and 56 mg/kg/day (males), 30 and 64 mg/kg/day (females) | Hepatocellular carcinoma | [19] |
| Subchronic Inhalation | Rat (female) | Inhalation | 1.0 mg/m³ | Increased leukocytes, decreased platelets | [20] |
| Acute Oral Exposure | Human (child) | Oral | ~0.15 mg/kg | Convulsions, incoordination, hyporeflexia | [10] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Metabolite Analysis
Objective: To identify and quantify this compound and its metabolites in biological samples.
Methodology:
-
Sample Preparation: Extract lipids from the sample (e.g., adipose tissue, serum) using an organic solvent mixture (e.g., hexane/acetone).
-
Cleanup: Remove interfering compounds using techniques such as gel permeation chromatography or solid-phase extraction.[19]
-
GC Separation: Inject the cleaned extract into a gas chromatograph equipped with a high-resolution capillary column (e.g., SLB-5ms).[21] Use a temperature program to separate the different this compound isomers and metabolites.
-
MS Detection: Detect the separated compounds using a mass spectrometer, often in negative chemical ionization (NCI) mode for enhanced sensitivity.[21] Monitor specific ions for each target analyte for quantification.
In Vitro Gap Junction Intercellular Communication (GJIC) Assay
Objective: To assess the potential of this compound to act as a tumor promoter by inhibiting cell-to-cell communication.
Methodology:
-
Cell Culture: Culture rat liver epithelial cells or hepatocytes in appropriate media.
-
Exposure: Treat the cells with varying concentrations of this compound for a specified duration.
-
Dye Transfer: Microinject a fluorescent dye (e.g., Lucifer yellow) into a single cell within a confluent monolayer.
-
Microscopy: After a short incubation period, visualize the spread of the dye to adjacent cells using fluorescence microscopy.
-
Quantification: Quantify the extent of dye transfer as a measure of GJIC. A reduction in dye transfer in this compound-treated cells compared to controls indicates inhibition of GJIC.[5]
Visualizations
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. nationalacademies.org [nationalacademies.org]
- 3. npic.orst.edu [npic.orst.edu]
- 4. This compound | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ADEQUACY OF THE DATABASE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Signs and mechanisms of this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. beyondpesticides.org [beyondpesticides.org]
- 12. ijrti.org [ijrti.org]
- 13. Effect of Endocrine Disruptor Pesticides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beyondpesticides.org [beyondpesticides.org]
- 15. beyondpesticides.org [beyondpesticides.org]
- 16. Pesticide-induced immunotoxicity: are Great Lakes residents at risk? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epa.gov [epa.gov]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. govinfo.gov [govinfo.gov]
- 21. This compound AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of Chlordane Using Gas Chromatography-Mass Spectrometry (GC/MS)
Introduction
Chlordane is a persistent organochlorine pesticide that was widely used for agriculture and as a termiticide. Due to its environmental persistence, bioaccumulation in food chains, and potential negative impacts on human health, its use has been banned or severely restricted in many countries.[1] Regulatory bodies worldwide mandate the monitoring of this compound residues in various matrices, including soil, water, food products, and biological tissues.
Gas chromatography-mass spectrometry (GC/MS) is the preferred analytical technique for the determination of this compound.[2][3] The gas chromatograph separates the complex mixture of isomers present in technical this compound, primarily cis-chlordane (B41515) (alpha), trans-chlordane (B41516) (gamma), and trans-nonachlor, while the mass spectrometer provides definitive identification and sensitive quantification based on their unique mass spectra.[4][5] This application note details a comprehensive protocol for the analysis of this compound using GC/MS, applicable to researchers and analytical scientists.
Principle of Analysis
The analysis involves an initial sample preparation step to extract this compound from the matrix and remove interfering co-extractives.[6] Common extraction techniques include liquid-liquid extraction, solid-phase extraction (SPE), and Soxhlet extraction.[7][8][9] Cleanup procedures such as gel permeation chromatography (GPC) or Florisil® chromatography may be required for complex samples like adipose tissue or soil to minimize matrix effects.[10]
The purified extract is then injected into the GC system. The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column. The column, typically a low-polarity phase like a 5% diphenyl / 95% dimethyl polysiloxane, separates the this compound isomers based on their boiling points and interaction with the stationary phase.[11] The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. Identification is confirmed by comparing the retention time and the resulting mass spectrum of an analyte to that of a known standard. Quantification is achieved by measuring the response of a characteristic ion (quantification ion) and comparing it to a calibration curve generated from standards of known concentrations.[12] For enhanced sensitivity and selectivity, tandem mass spectrometry (GC/MS/MS) in Multiple Reaction Monitoring (MRM) mode or single quadrupole MS in Selected Ion Monitoring (SIM) mode can be utilized.[1][12]
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound in various matrices.
1. Scope
This protocol is applicable to the determination of this compound isomers (cis-chlordane, trans-chlordane) and related compounds (trans-nonachlor) in solid (e.g., soil, adipose tissue, cannabis flower) and liquid (e.g., water) samples.[4][7]
2. Apparatus and Reagents
-
Apparatus: Gas chromatograph with mass spectrometric detector (GC/MS or GC/MS/MS), analytical balance, centrifuge, vortex mixer, evaporator (e.g., N-evap), solid-phase extraction manifold, glassware, autosampler vials.
-
Reagents: Pesticide residue grade solvents (hexane, acetone, dichloromethane (B109758), acetonitrile (B52724), cyclopentane (B165970), isooctane), anhydrous sodium sulfate (B86663) (baked at 400°C), certified analytical standards of this compound isomers and internal standards/surrogates, high purity inert gases (Helium or Hydrogen).[7][8]
3. Sample Preparation
Sample preparation is critical and matrix-dependent. The goal is to efficiently extract the target analytes while minimizing co-extraction of interfering substances.[6]
3.1. Adipose Tissue (Based on USDA CLG-PST4.00)
-
Homogenize approximately 1 lb of tissue with an equal amount of dry ice in a food processor to create a frozen powder. Allow the dry ice to sublime in a freezer.
-
Weigh 1.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube.
-
Fortify with appropriate internal standards.
-
Add 8 mL of cyclopentane and shake vigorously.
-
Centrifuge to separate the layers.
-
The extract may require cleanup using Gel Permeation Chromatography (GPC) to remove lipids.
-
Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
Air-dry the soil sample and sieve to remove large debris.
-
Weigh 10-20 g of the homogenized soil into an extraction vessel.
-
Mix with anhydrous sodium sulfate to remove moisture.
-
Extract the sample using a method like Soxhlet extraction with hexane (B92381)/acetone or sonication with dichloromethane. A recovery of over 92% was obtained for spiked soil using dichloromethane extraction followed by sonication.[1]
-
Concentrate the extract to a small volume and exchange the solvent to hexane for analysis.
3.3. Water Samples (Based on EPA Method 525.3)[5]
-
Use solid-phase extraction (SPE) for sample preparation.
-
Fortify a 1-liter water sample with surrogate standards.
-
Pass the sample through an SPE cartridge (e.g., C18) to adsorb the analytes.
-
Wash the cartridge to remove interferences and then elute the this compound with a suitable solvent like ethyl acetate (B1210297) or dichloromethane.
-
Concentrate the eluate and exchange the solvent if necessary. Adjust to a final volume of 1 mL.
3.4. Cannabis Flower (QuEChERS-based approach)[4][6]
-
Weigh a homogenized sample (e.g., 1-5 g) into a 50 mL centrifuge tube. For dry samples, add water for hydration.[6]
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride), shake vigorously for 5 minutes, and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup via dispersive SPE (dSPE) or perform a solvent exchange and dilution.
-
For the GC/MS/MS analysis of cannabis, a 1-to-5 dilution of the extract with acetonitrile may be performed, resulting in a final 125-fold dilution factor.[4]
4. GC/MS Instrumental Analysis
The following tables summarize typical instrumental conditions. Specific parameters should be optimized for the instrument and application.
Table 1: Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters
| Parameter | Typical Setting | Source(s) |
| Gas Chromatograph | ||
| Injection Mode | Splitless | [11] |
| Injection Volume | 1 µL | [11] |
| Inlet Temperature | 250 - 300 °C | [11] |
| Carrier Gas | Helium or Hydrogen, Constant Flow or Linear Velocity | [12] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; e.g., Varian VF-5ms, TraceGOLD TG-5SilMS | [11] |
| Oven Program | Initial: 60°C, hold 0.5 min; Ramp 1: 40°C/min to 180°C; Ramp 2: 4°C/min to 280°C; Ramp 3: 20°C/min to 330°C, hold 1.0 min | [12] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI), Positive Ion | |
| Ion Source Temp. | 200 - 230 °C | |
| Transfer Line Temp. | 280 - 300 °C | [11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM (for MS/MS) | [1][12] |
| Collision Gas (for MS/MS) | Argon @ 1.5 mTorr | |
| Detector Voltage | 1250 V (example) |
5. Calibration
Prepare a series of calibration standards by diluting a certified stock solution in the final solvent (e.g., isooctane (B107328) or hexane). A typical calibration range is 0.5 to 250 ng/mL (ppb).[12] The calibration curve should be constructed over at least three to five concentration levels.[3]
6. Quality Control (QC)
To ensure data quality, the following QC samples should be included in each analytical batch:
-
Method Blank: An analyte-free matrix processed identically to the samples to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of analytes to assess method accuracy.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A duplicate pair of environmental samples spiked with known analyte concentrations to evaluate matrix effects and precision.
-
Surrogates/Internal Standards: Added to all samples, standards, and blanks to monitor extraction efficiency and instrument performance.
Data Presentation
Quantitative data from various application notes are summarized below for comparison.
Table 2: Summary of Quantitative Performance Data
| Parameter | Value/Range | Matrix | Method | Source(s) |
| Calibration Range | 8 - 250 ppb (in-vial) | Cannabis Extract | GC/MS/MS | [4] |
| Calibration Range | 0.5 - 250 ng/mL | Water | GC/MS/MS | [12] |
| Recovery | > 92% | Spiked Soil | GC/MS | [1] |
| Retention Time (cis-Chlordane) | 10.334 min | Cannabis Extract | GC/MS/MS | [4] |
| Retention Time (trans-Chlordane) | 10.593 min | Cannabis Extract | GC/MS/MS | [4] |
Visualization
The following diagram illustrates the general experimental workflow for this compound analysis by GC/MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. agilent.com [agilent.com]
- 5. rsc.org [rsc.org]
- 6. hpst.cz [hpst.cz]
- 7. journalwes.com [journalwes.com]
- 8. gcms.cz [gcms.cz]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. epa.gov [epa.gov]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols for the Extraction of Chlordane from Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordane, a persistent organochlorine pesticide, bioaccumulates in the adipose tissue of organisms due to its lipophilic nature. Accurate quantification of this compound residues in adipose tissue is crucial for toxicological studies, environmental monitoring, and human health risk assessment. This document provides detailed application notes and protocols for the extraction of this compound from adipose tissue, focusing on established methodologies such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE). Subsequent analysis is typically performed using gas chromatography coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS/MS) for confirmation.[1][2]
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical and depends on factors such as desired recovery, limit of detection, sample throughput, and available resources. The following table summarizes quantitative data for various this compound extraction methods from adipose tissue to facilitate method selection.
| Method | Matrix | Key Analytes | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) (%) | Reference |
| Solid-Phase Extraction (SPE) with C18-E columns | Human Adipose Tissue | Organochlorine Compounds (including this compound) | > 70 | 0.003 - 0.009 mg/kg | - | < 15 | [3] |
| Sweep Co-distillation | Human Adipose Tissue | Organochlorine Pesticides (including this compound) | > 78 (for most analytes) | 0.010 - 0.020 mg/kg | - | 8.3 - 13.5 | [4] |
| Dispersive SPE (d-SPE) with PSA, MgSO4, C18EC, and Z-Sep | Adipose Tissue | Synthetic Musks and Organophosphorus Pesticides | - | 4 - 9 ng/g (musks), 1 - 7 ng/g (pesticides) | - | - | [3] |
| Ultrasonic Assisted Solvent Extraction | - | 4 Organochlorine Pesticides | 81.42 - 110.7 | 0.628 - 3.68 µg/kg | - | 1.68 - 9.43 | [3] |
| Liquid-Liquid Extraction | Human Blood | 13 Organic Toxicants | 58.8 - 83.1 | - | 6.7 - 33.3 µg/L | 3.7 - 7.4 | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) Followed by Gel Permeation Chromatography (GPC) Cleanup
This protocol describes a common approach for extracting this compound from adipose tissue, involving solvent extraction and subsequent cleanup to remove lipids.
1. Sample Preparation and Homogenization: a. Weigh 1.0 ± 0.1 g of frozen adipose tissue. b. Homogenize the tissue sample by grinding it with dry ice to a fine powder using a food processor.[2] Allow the CO2 to sublimate completely.
2. Extraction: a. Transfer the homogenized tissue to a 50 mL polypropylene (B1209903) centrifuge tube. b. Add an internal standard solution. c. Add 8 mL of cyclopentane (B165970) to the tube.[2] d. Cap the tube and shake vigorously for 15-20 minutes using a horizontal flatbed shaker. e. Centrifuge the sample at 5,000 x g for 10 minutes to separate the layers. f. Carefully transfer the supernatant (cyclopentane extract) to a clean tube.
3. Cleanup by Gel Permeation Chromatography (GPC): a. The GPC system is used to separate the high molecular weight lipids from the smaller pesticide molecules.[1][6] b. Filter the extract through a 0.45 µm disposable PTFE syringe filter into a GPC tube.[2] c. The GPC column is typically packed with a porous, cross-linked polystyrene-divinylbenzene gel (e.g., Bio-Beads S-X3). d. The mobile phase is a suitable organic solvent, such as a mixture of cyclohexane (B81311) and ethyl acetate (B1210297). e. Calibrate the GPC system with a standard mixture of corn oil (to determine the lipid elution volume) and the target pesticides (to determine the pesticide elution volume). f. Inject the sample extract onto the GPC column and collect the fraction containing the this compound isomers, discarding the earlier eluting lipid fraction.
4. Concentration and Solvent Exchange: a. Concentrate the collected fraction to a small volume (e.g., 1 mL) using a gentle stream of nitrogen. b. Exchange the solvent to isooctane (B107328) for GC analysis.[2]
5. Analysis: a. Analyze the final extract by GC-ECD for screening or GC-MS/MS for confirmation and quantification.[2]
Caption: Liquid-Liquid Extraction Workflow.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is a popular alternative to LLE, offering reduced solvent consumption and potentially higher sample throughput. This protocol is based on the use of C18 cartridges.
1. Sample Preparation and Extraction: a. Homogenize 1 g of adipose tissue with anhydrous sodium sulfate (B86663) to create a dry, free-flowing powder. b. Extract the homogenized tissue three times with petroleum ether.[4] c. Combine the extracts and evaporate the solvent completely to obtain the extracted fat.
2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing the following solvents: i. 10 mL of ethyl acetate ii. 10 mL of dichloromethane (B109758) iii. 10 mL of methanol (B129727) iv. 10 mL of deionized water[7] b. Do not allow the cartridge to go dry after the final water wash.
3. Sample Loading: a. Dissolve a known amount of the extracted fat (e.g., 100-500 mg) in a small volume of a water-miscible solvent (e.g., acetone).[4] b. Dilute the dissolved fat with deionized water and pass the solution through the conditioned SPE cartridge at a slow, dropwise rate.
4. Washing: a. Wash the cartridge with a water/methanol solution to remove polar interferences. b. Dry the cartridge thoroughly under a stream of nitrogen or by vacuum.
5. Elution: a. Elute the this compound from the cartridge with a suitable organic solvent, such as ethyl acetate followed by dichloromethane.[7] b. A drying tube containing anhydrous sodium sulfate can be attached to the outlet of the SPE cartridge to dry the eluate as it is collected.[7]
6. Concentration and Analysis: a. Concentrate the eluate to a final volume of 1 mL.[7] b. Analyze the extract by GC-ECD or GC-MS/MS.
Caption: Solid-Phase Extraction Workflow.
Protocol 3: Supercritical Fluid Extraction (SFE)
SFE is a "green" analytical technique that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.[8][9] It offers rapid extraction times and significantly reduces the use of organic solvents.[8]
1. Sample Preparation: a. Homogenize the adipose tissue sample (e.g., 0.5 g) and mix it with a drying agent like anhydrous sodium sulfate or a dispersant like diatomaceous earth. b. Place the mixture into an SFE extraction vessel.
2. SFE System Parameters: a. The SFE system consists of a high-pressure pump for the supercritical fluid, an oven to control the extraction temperature, the extraction vessel, a restrictor to maintain pressure, and a collection device. b. Supercritical Fluid: Carbon dioxide is the most common fluid used. A modifier, such as a small percentage of methanol, can be added to the CO2 to increase the polarity of the fluid and enhance the extraction of certain analytes.[8] c. Temperature and Pressure: These are critical parameters that control the solvating power of the supercritical fluid. Typical conditions for pesticide extraction can range from 40-100°C and 150-400 atm.[8] d. Extraction Mode: The extraction can be performed in a static mode (the vessel is filled with the supercritical fluid and allowed to equilibrate for a period), a dynamic mode (the supercritical fluid continuously flows through the vessel), or a combination of both.[8]
3. Analyte Collection: a. As the supercritical fluid exits the restrictor, it depressurizes and returns to a gaseous state, leaving the extracted analytes behind. b. The analytes can be collected by bubbling the depressurized fluid through a small volume of a suitable organic solvent (e.g., methylene (B1212753) chloride) or by trapping them on a solid sorbent material.[8]
4. Post-Extraction and Analysis: a. If collected in a solvent, the extract may be directly analyzed or concentrated further. b. If collected on a sorbent trap, the analytes are eluted with a small volume of solvent. c. Analyze the final extract by GC-ECD or GC-MS/MS.
Caption: Supercritical Fluid Extraction Workflow.
Method Validation
For any of the described methods, proper validation is essential to ensure the reliability of the results. Key validation parameters include:
-
Linearity: The ability of the method to provide results that are directly proportional to the concentration of the analyte in the sample.[10][11]
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples.[10][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (same conditions) and reproducibility (different conditions).[10]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[10]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[10]
-
Selectivity/Specificity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]
Concluding Remarks
The choice of extraction method for this compound from adipose tissue will depend on the specific requirements of the study. LLE is a classic and robust method, while SPE offers advantages in terms of solvent reduction and sample throughput. SFE represents a more environmentally friendly and rapid approach. Regardless of the method chosen, careful optimization and validation are paramount to achieving accurate and reliable data.
References
- 1. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fsis.usda.gov [fsis.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Analysis of PCBs and Pesticides in Human Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. weber.hu [weber.hu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Supercritical fluid extraction in natural products analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
- 11. rr-americas.woah.org [rr-americas.woah.org]
Application Notes: Enantioselective Analysis of Chlordane in Environmental Samples
Introduction
Chlordane is a persistent organochlorine pesticide that was used extensively for decades as a termiticide and broad-spectrum insecticide.[1][2] Although its use has been banned in most countries, it remains a ubiquitous environmental contaminant due to its long half-life, bioaccumulative nature, and propensity for long-range atmospheric transport.[1] Technical this compound is a complex mixture of over 140 compounds, with cis-chlordane (B41515) (α-chlordane), trans-chlordane (B41516) (γ-chlordane), and trans-nonachlor (B44118) being among the most abundant.[1]
Many of these this compound components are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[3][4] While produced and released into the environment as a 1:1 racemic mixture, this compound enantiomers can undergo enantioselective processes, primarily microbial degradation in soil and metabolic processes in biota.[5][6][7] This results in a shift in the enantiomeric fraction (EF), providing a powerful tool for tracking the fate, transport, and degradation pathways of this compound contamination.[1][8] These application notes provide a comprehensive overview and detailed protocols for the extraction, cleanup, and enantioselective analysis of this compound in various environmental matrices.
Environmental Significance of Enantioselective Analysis
The analysis of this compound enantiomers offers deeper insights beyond simple concentration measurements:
-
Source Apportionment: Racemic (EF ≈ 0.5) this compound signatures in air or soil often suggest recent or nearby primary sources, such as volatilization from treated building foundations where microbial degradation is limited.[2] Conversely, non-racemic signatures (EF ≠ 0.5) in agricultural soils or air masses transported over long distances indicate aged residues that have undergone microbial degradation.[2][7]
-
Degradation Pathway Assessment: Observing shifts in the EF over time or in different environmental compartments (soil, water, air, biota) helps elucidate the biological degradation processes affecting the contaminant.[6][9]
-
Ecotoxicology: Enantiomers of a chiral pesticide can exhibit different toxicities and bioaccumulation potentials.[6][9] Understanding the enantiomer-specific fate is crucial for accurate environmental risk assessment.
Detailed Experimental Protocols
This section outlines the methodologies for the analysis of this compound enantiomers from sample collection to final instrumental analysis.
Sample Collection and Storage
-
Soil/Sediment: Collect surface soil (0-10 cm) using stainless steel augers. Homogenize the sample thoroughly in a stainless steel bowl before transferring it to pre-cleaned amber glass jars. Store samples frozen at -20°C prior to extraction to minimize microbial activity.
-
Water: Collect water samples in pre-cleaned 1 L amber glass bottles. To inhibit microbial degradation, samples can be acidified to pH < 2 with sulfuric acid, although this may affect other analytes. Store at 4°C and extract within 7 days.
-
Air: Use high-volume air samplers to draw air through a glass fiber filter (GFF) to capture particulate matter, followed by a polyurethane foam (PUF) plug to trap gas-phase compounds. Wrap the GFF and PUF in aluminum foil and store at -20°C.
Sample Preparation and Extraction
Prior to extraction, all samples should be spiked with a surrogate standard solution (e.g., deuterated PCBs, such as PCB-30 and PCB-204) to monitor procedural recovery.
2.1 Soil and Sediment Samples
-
Method: Pressurized Liquid Extraction (PLE) or Soxhlet Extraction.
-
Procedure (PLE):
-
Mix approximately 10-20 g of homogenized, dried, and sieved soil with a drying agent like anhydrous sodium sulfate (B86663) or diatomaceous earth.
-
Place the mixture into a stainless steel extraction cell.
-
Extract using a 1:1 mixture of dichloromethane:acetone (B3395972) at 100°C and 1500 psi.
-
Perform two static extraction cycles.
-
Collect the extract and concentrate it using a rotary evaporator to approximately 1 mL.
-
2.2 Water Samples
-
Method: Solid-Phase Extraction (SPE).
-
Procedure (SPE):
-
Assemble C18 SPE cartridges and condition them sequentially with dichloromethane, methanol, and ultrapure water.
-
Pass the 1 L water sample through the cartridge at a flow rate of 5-10 mL/min.
-
Dry the cartridge under a gentle stream of nitrogen.
-
Elute the trapped analytes with dichloromethane.
-
Concentrate the eluate to 1 mL.
-
2.3 Air Samples (PUF/GFF)
-
Method: Soxhlet Extraction.
-
Procedure:
-
Place the PUF plug and/or GFF into a Soxhlet extraction thimble.
-
Extract with a suitable solvent, such as 10% acetone in hexane, for 18-24 hours.
-
Concentrate the extract using a rotary evaporator.
-
Extract Cleanup and Fractionation
Cleanup is essential to remove interfering co-extractives like lipids and sulfur.
-
Sulfur Removal (for soils/sediments): Add activated copper granules to the concentrated extract and let it sit overnight. The copper will react with elemental sulfur, which can interfere with GC analysis.
-
Multi-layer Silica (B1680970) Gel/Florisil Chromatography:
-
Pack a chromatography column with layers of activated silica gel and/or Florisil, with a top layer of anhydrous sodium sulfate.
-
Pre-elute the column with hexane.
-
Load the concentrated sample extract onto the column.
-
Elute with solvents of increasing polarity. A typical sequence is:
-
Fraction 1 (F1): Elute with hexane. This fraction typically contains PCBs and some less polar pesticides.
-
Fraction 2 (F2): Elute with a 1:1 mixture of hexane:dichloromethane. This fraction contains most this compound compounds and other organochlorine pesticides.
-
-
Concentrate the desired fraction (F2) to a final volume of 100-200 µL and add an internal standard (e.g., PCB-209) for quantification.
-
Data Presentation: Quantitative Analysis
The primary method for the enantioselective analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS), often in Electron Capture Negative Ionization (ECNI) mode for enhanced sensitivity.
Table 1: Typical GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 or equivalent |
| Chiral Column | BGB-172 (20% tert-butyldimethylsilyl-β-cyclodextrin in BGB-1701) or similar |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.18 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow (~1.2 mL/min) |
| Injector | Splitless, 250°C, 1 µL injection volume |
| Oven Program | 100°C (hold 2 min), ramp to 180°C at 10°C/min, then to 250°C at 2°C/min (hold 10 min) |
| Mass Spectrometer | Agilent 5977 or equivalent |
| Ionization Mode | Electron Capture Negative Ionization (ECNI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | cis/trans-Chlordane: 408, 410; Oxythis compound: 384, 386; trans-Nonachlor: 442, 444 |
Enantiomer Fraction (EF) Calculation
The EF is calculated to assess the degree of enantioselective degradation. A value of 0.5 indicates a racemic mixture.
EF = A(+) / (A(+) + A(-))
Where A(+) and A(-) are the peak areas of the (+)- and (-)-enantiomers, respectively.
Table 2: Example Concentrations and Enantiomer Fractions (EFs) in Environmental Samples
| Analyte | Matrix | Concentration Range (ng/g or ng/m³) | Typical Enantiomer Fraction (EF) | Interpretation |
| trans-Chlordane (TC) | Agricultural Soil | 0.5 - 5.0 ng/g | 0.42 - 0.48[7] | Preferential degradation of the (+)-enantiomer. |
| cis-Chlordane (CC) | Agricultural Soil | 0.8 - 8.0 ng/g | 0.51 - 0.54[7] | Preferential degradation of the (-)-enantiomer. |
| trans-Chlordane (TC) | Urban Air | 10 - 150 pg/m³ | ~ 0.50[2] | Racemic source, likely volatilization from termiticide use. |
| cis-Chlordane (CC) | Urban Air | 15 - 200 pg/m³ | ~ 0.50[2] | Racemic source, likely volatilization from termiticide use. |
| Oxythis compound | Biota (Fish Liver) | 5 - 50 ng/g (wet wt) | > 0.60 | Enantioselective metabolism and bioaccumulation. |
Visualizations: Workflows and Pathways
The following diagrams illustrate the analytical workflow and the environmental fate of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gcms.cz [gcms.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Note & Protocol: Determination of Chlordane Levels in Indoor Air
Introduction
Chlordane, a persistent organochlorine pesticide, was extensively used for termite control in residential and commercial properties until its ban in the late 1980s. Due to its long half-life, this compound can persist in the soil and foundations of buildings, leading to potential long-term indoor air contamination through volatilization. Chronic exposure to this compound has been linked to various adverse health effects, making the accurate determination of its concentration in indoor air a critical aspect of environmental health and safety assessments.
This document provides a comprehensive protocol for the sampling and analysis of this compound in indoor air, intended for use by researchers, environmental scientists, and industrial hygienists. The methodology described herein is a synthesis of established protocols from regulatory agencies such as the U.S. Environmental Protection Agency (EPA), the National Institute for Occupational Safety and Health (NIOSH), and ASTM International. The primary analytical technique detailed is gas chromatography-tandem mass spectrometry (GC/MS/MS), which offers high sensitivity and selectivity for the detection of this compound isomers.
Principle of the Method
This protocol involves the collection of indoor air samples using active sampling through a solid sorbent tube, followed by solvent extraction and analysis by GC/MS/MS. A known volume of indoor air is drawn through a sorbent tube containing a material such as polyurethane foam (PUF), XAD-2, or Chromosorb 102, which effectively traps this compound vapors. The collected this compound is then desorbed from the sorbent using an appropriate solvent (e.g., toluene (B28343) or hexane). The resulting extract is concentrated and analyzed by GC/MS/MS in Multiple Reaction Monitoring (MRM) mode to accurately identify and quantify cis-chlordane (B41515) and trans-chlordane, the primary components of technical this compound.
Health and Safety Precautions
This compound is classified as a probable human carcinogen and is toxic.[1] All handling of this compound standards and samples should be performed in a well-ventilated laboratory hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All solvents used are flammable and should be handled with care, away from ignition sources. Proper waste disposal procedures for chlorinated pesticides and solvents must be followed in accordance with local, state, and federal regulations.
Experimental Protocols
Air Sampling
4.1.1. Materials and Equipment
-
Personal sampling pump capable of operating at a constant flow rate between 0.5 and 5 L/min.
-
Sorbent tubes:
-
NIOSH style: Glass tube containing a 100 mg front section and a 50 mg backup section of Chromosorb 102.[2]
-
OSHA style (OVS-2): Glass tube containing a glass fiber filter followed by a 270 mg front section and a 140 mg backup section of XAD-2 resin.[3]
-
EPA TO-10A style: Glass cartridge containing a polyurethane foam (PUF) plug.[4][5]
-
-
Tubing for connecting the sorbent tube to the pump.
-
Flowmeter for pump calibration.
-
Tripod or stand to hold the sampling train at the desired height (typically breathing zone, 1.2-1.5 meters).
4.1.2. Sampling Procedure
-
Pump Calibration: Calibrate the personal sampling pump to the desired flow rate (typically 1 L/min) with a representative sorbent tube in line.[2][3]
-
Sample Collection:
-
Remove the caps (B75204) from a new sorbent tube immediately before sampling.
-
Connect the backup section of the sorbent tube to the sampling pump with tubing. The front section should be facing the atmosphere.
-
Position the sampler in the desired indoor location, away from direct sources of drafts, heat, or sunlight.
-
Turn on the pump and record the start time and initial flow rate.
-
Sample for a sufficient duration to achieve the desired sample volume (e.g., 120 to 480 liters).[2][3] A typical sampling time is 4 to 8 hours.
-
After sampling, turn off the pump and record the stop time and final flow rate.
-
-
Sample Handling and Storage:
-
Immediately after sampling, cap the sorbent tube.
-
Label the tube with a unique sample identifier, date, and location.
-
Store the samples at 4°C until analysis. Samples should be extracted within 14 days of collection.
-
-
Field Blanks: At least one field blank should be prepared for each set of samples. A field blank is a sorbent tube that is opened and immediately capped in the sampling environment without any air being drawn through it.
Sample Preparation (Solvent Extraction)
4.2.1. Materials and Equipment
-
Glass vials with PTFE-lined caps (e.g., 4 mL or 20 mL).
-
Pipettes and pipette tips.
-
Toluene or Hexane, pesticide grade.
-
Internal standard solution (e.g., p,p'-DDT or pentachloronitrobenzene).
-
Vortex mixer or shaker.
-
Nitrogen evaporator.
4.2.2. Extraction Procedure
-
Carefully break open the sorbent tube and transfer the front and back sorbent sections to separate labeled vials. If using an OVS-2 tube, also transfer the glass fiber filter to the vial with the front section.
-
Add a known volume of extraction solvent (e.g., 4 mL of toluene) to each vial.[3]
-
Spike each sample, blank, and calibration standard with a known amount of internal standard.
-
Cap the vials and agitate for 30 minutes using a vortex mixer or shaker.[2]
-
Allow the solid material to settle.
-
Carefully transfer an aliquot of the supernatant to a clean autosampler vial for GC/MS/MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase sensitivity.
GC/MS/MS Analysis
4.3.1. Instrumentation
-
Gas chromatograph with a split/splitless injector.
-
Tandem mass spectrometer (triple quadrupole).
-
Autosampler.
-
Data acquisition and processing software.
4.3.2. Analytical Conditions
The following are typical GC/MS/MS conditions. These should be optimized for the specific instrument being used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Column Flow | 1.0 mL/min (constant flow) |
| Oven Program | Initial 50°C, hold 1 min, ramp to 125°C at 25°C/min, then to 300°C at 10°C/min, hold 15 min.[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
4.3.3. MRM Transitions
The following MRM transitions can be used for the identification and quantification of this compound isomers. The most intense transition is typically used for quantification, while the others are used for confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| trans-Chlordane | 374.8 | 265.9 | 26 |
| 372.8 | 263.9 | 28 | |
| cis-Chlordane | 374.8 | 265.9 | 26 |
| 372.8 | 263.9 | 28 |
Note: These are example transitions and should be optimized for the specific instrument.[6]
Data Presentation and Quality Control
Calibration
A multi-point calibration curve (typically 5-7 points) should be prepared by diluting a certified this compound standard in the extraction solvent. The calibration range should bracket the expected sample concentrations. The linearity of the calibration curve should be verified (R² > 0.995).
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Typical Indoor Air Concentrations | ||
| Homes Treated with this compound | 0.03 - 2.0 µg/m³ (can be higher) | [7] |
| Urban Air (for comparison) | <0.1 - 58 ng/m³ | [8] |
| Method Performance | ||
| NIOSH 5510 Working Range | 0.04 to 1.2 mg/m³ for a 120-L sample | [2] |
| OSHA 67 Reliable Quantitation Limit | 0.064 µg/m³ (30.5 ng/sample) | [3] |
| EPA TO-10A Applicable Range | 0.001 to 50 µg/m³ | [4] |
| Recovery from Sorbent Media | 95-100% | [2][3] |
| Sampling Parameters | ||
| Recommended Flow Rate | 0.5 - 1.0 L/min | [2] |
| Recommended Air Volume | 10 - 480 L | [2][3] |
Quality Control
-
Field Blanks: Should not contain this compound at a concentration greater than the method detection limit.
-
Method Blanks: A laboratory reagent blank should be analyzed with each batch of samples to check for contamination.
-
Laboratory Control Samples (LCS): A sorbent tube spiked with a known amount of this compound should be analyzed with each batch. Recovery should be within established laboratory limits (e.g., 70-130%).
-
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A pair of samples should be spiked with a known amount of this compound to assess matrix effects. Relative percent difference (RPD) between the MS and MSD should be <20%.
-
Internal Standards: The recovery of the internal standard in all samples and standards should be within established limits (e.g., 50-150%).
Visualization of Experimental Workflow
Caption: Workflow for the determination of this compound in indoor air.
References
- 1. Page:NIOSH Manual of Analytical Methods - 5510.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 2. cdc.gov [cdc.gov]
- 3. osha.gov [osha.gov]
- 4. Analytical Method [keikaventures.com]
- 5. epa.gov [epa.gov]
- 6. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Atmospheric Chlordane Using Passive Air Samplers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of passive air samplers (PAS) in the monitoring of atmospheric chlordane. This cost-effective and versatile technique is essential for assessing environmental contamination, human exposure, and the long-range transport of this persistent organic pollutant (POP).
Introduction to Passive Air Sampling for this compound
This compound, a synthetic organochlorine pesticide, has been banned in most countries for decades but remains a significant environmental concern due to its persistence, bioaccumulation, and toxicity.[1] Monitoring its presence in the atmosphere is crucial for understanding its environmental fate and potential health risks.
Passive air samplers (PAS) offer a simple, cost-effective alternative to traditional high-volume active samplers for time-integrated monitoring of atmospheric POPs like this compound.[2][3] They do not require electricity, are easy to deploy in large numbers and remote locations, and provide a time-weighted average concentration over the deployment period.[4][5] The most common types of PAS for this compound and other POPs are polyurethane foam (PUF) disks and semipermeable membrane devices (SPMDs).[2][3][6]
Types of Passive Air Samplers for this compound Monitoring
Several types of passive samplers can be utilized for monitoring this compound. The choice of sampler depends on the specific monitoring objectives, environmental conditions, and target analytes.
| Sampler Type | Description | Advantages | Disadvantages |
| Polyurethane Foam (PUF) Disks | A disk of polyurethane foam housed in a protective chamber that allows air to circulate while shielding the foam from direct sunlight and precipitation.[2][3][7] | Low cost, simple to use, low blank levels, effective for gaseous phase POPs.[2][3][8] | Susceptible to degradation in harsh environments, sampling rates can be influenced by wind and temperature. |
| Semipermeable Membrane Devices (SPMDs) | A lay-flat polyethylene (B3416737) tube containing a thin film of a neutral lipid (e.g., triolein).[2][6] | Mimics the bioconcentration of POPs in fatty tissues of organisms, suitable for a wide range of lipophilic compounds. | Higher blank levels for some compounds, more complex preparation and analysis.[2][3] |
| XAD-Resin Samplers | A mesh cylinder filled with XAD resin, a polymeric adsorbent.[9] | High sorption capacity, suitable for a broad range of organic compounds. | Sampling rates can vary with compound molecular size.[9] |
Experimental Protocols
Protocol for Preparation and Deployment of PUF Disk Passive Air Samplers
This protocol outlines the steps for preparing and deploying PUF disk samplers for monitoring atmospheric this compound.
Materials:
-
Polyurethane foam (PUF) disks (e.g., 14 cm diameter, 1.35 cm thick)
-
Protective stainless steel or aluminum chambers
-
Soxhlet extraction apparatus
-
Acetone (B3395972) (pesticide grade)
-
Dichloromethane (B109758) (pesticide grade)
-
Petroleum ether (pesticide grade)
-
Aluminum foil
-
Sealable plastic bags
-
Nitrile gloves
-
Mounting hardware (e.g., wires, hooks)
-
Chain-of-Custody forms
Procedure:
-
Cleaning of PUF Disks:
-
Sampler Assembly:
-
Wearing nitrile gloves, place a cleaned PUF disk into a protective sampling chamber.
-
Wrap the assembled sampler in two layers of clean aluminum foil and place it in a labeled, sealable plastic bag.[7]
-
Store the samplers in a freezer at approximately -20°C until deployment to prevent contamination.[7][10]
-
-
Field Deployment:
-
Transport the samplers to the deployment site in a cooler.
-
Select a deployment location that is representative of the air being monitored, away from direct sources of contamination and obstructions.[7]
-
Hang the sampler vertically, typically 1.5-2.0 meters above the ground, in the breathing zone.[7] The opening of the chamber should face downwards to prevent the deposition of particulate matter.[11]
-
Record the deployment date, time, location (GPS coordinates), and a unique sample ID on a Chain-of-Custody form.[12]
-
-
Sample Retrieval:
-
After the desired sampling period (typically 4 to 12 weeks), retrieve the sampler.[7]
-
Record the retrieval date and time.
-
Carefully remove the PUF disk from the chamber using clean forceps and wrap it in two layers of pre-cleaned aluminum foil.
-
Place the wrapped PUF disk in a labeled, sealable plastic bag and transport it back to the laboratory in a cooler.
-
Store the samples in a freezer at -20°C until analysis.[10]
-
Protocol for Sample Extraction and Analysis
This protocol describes the extraction of this compound from PUF disks and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Soxhlet extraction apparatus
-
Hexane (B92381) (pesticide grade)
-
Dichloromethane (pesticide grade)
-
Rotary evaporator
-
Concentrator tube
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standards (e.g., deuterated PAHs, PCBs)
-
This compound analytical standard
Procedure:
-
Extraction:
-
Spike the PUF disk sample with internal standards to correct for analytical losses.
-
Place the PUF disk in the thimble of a Soxhlet extractor.
-
Extract the sample for 18-24 hours with a suitable solvent, such as a 1:1 mixture of hexane and dichloromethane.
-
-
Concentration and Cleanup:
-
Reduce the volume of the extract using a rotary evaporator.
-
Further concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.
-
If necessary, perform a cleanup step using silica (B1680970) gel or Florisil column chromatography to remove interfering compounds.
-
-
Instrumental Analysis:
-
Analyze the concentrated extract using a GC-MS system.
-
The GC is typically equipped with a capillary column suitable for organochlorine pesticide analysis (e.g., DB-5ms).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantify the concentrations of this compound isomers (cis-chlordane, trans-chlordane) and other relevant compounds (e.g., trans-nonachlor) based on the response of the target ions relative to the internal standards.[9]
-
Data Presentation and Interpretation
Quantitative data from passive air sampling studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Atmospheric Concentrations of this compound Compounds from a Passive Sampling Study
| Location | Sample ID | Deployment Period (Days) | trans-Chlordane (B41516) (pg/m³) | cis-Chlordane (pg/m³) | trans-Nonachlor (pg/m³) | Total this compound (pg/m³) | TC/CC Ratio |
| Urban Site 1 | URB-01 | 90 | 15.2 | 7.8 | 5.9 | 28.9 | 1.95 |
| Urban Site 2 | URB-02 | 90 | 17.0 | 8.3 | 6.3 | 31.6 | 2.05 |
| Rural Site 1 | RUR-01 | 90 | 5.1 | 2.8 | 2.1 | 10.0 | 1.82 |
| Rural Site 2 | RUR-02 | 90 | 4.5 | 2.5 | 1.9 | 8.9 | 1.80 |
| Field Blank | FB-01 | 90 | <0.2 | <0.2 | <0.2 | <0.6 | - |
Note: Data is hypothetical and for illustrative purposes. TC/CC refers to the ratio of trans-chlordane to cis-chlordane, which can provide insights into the age and source of the this compound contamination.[9]
Table 2: Reported Atmospheric this compound Concentrations from Various Studies
| Location | Environment | Concentration Range (ng/m³) | Reference |
| Indoor Air (Termiticide Treated Homes) | Indoor | <1 to 610,000 | [1] |
| Urban Air | Outdoor | Below detection to 58 | [13] |
| Rural/Background Air | Outdoor | <0.1 to 1 | [13] |
| Costa Rica | Outdoor | 0.0005 to 0.017 (trans-chlordane) | [9] |
| Great Lakes Region, USA | Outdoor | 0.0033 to 0.031 | [9] |
| Chiapas, Mexico | Outdoor | 0.002 to 0.037 | [9] |
Visualizations
The following diagrams illustrate the key workflows and relationships in a passive air sampling campaign for this compound.
Caption: Experimental workflow for passive air sampling of this compound.
Caption: Logical relationship for calculating air concentration.
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for obtaining high-quality data. Key QA/QC measures include:
-
Field Blanks: Deploy and retrieve a sampler that remains sealed in the field to assess potential contamination during transport and handling.
-
Trip Blanks: A sampler that is transported to the field site but not opened.
-
Duplicate Samples: Deploy two samplers at the same location to assess the precision of the sampling and analytical method.
-
Internal Standards: Spike all samples with known amounts of non-target compounds before extraction to monitor and correct for analytical recovery.
-
Standard Reference Materials (SRMs): Analyze SRMs with known concentrations of this compound to verify the accuracy of the analytical method.
By following these detailed protocols and incorporating rigorous QA/QC procedures, researchers can confidently utilize passive air samplers to generate reliable data on atmospheric this compound concentrations. This information is invaluable for environmental monitoring, risk assessment, and understanding the global cycling of this persistent pollutant.
References
- 1. epa.gov [epa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Using passive air samplers to assess urban-rural trends for persistent organic pollutants. 1. Polychlorinated biphenyls and organochlorine pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tisch-env.com [tisch-env.com]
- 5. enviro.wiki [enviro.wiki]
- 6. Characterization and comparison of three passive air samplers for persistent organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pops.int [pops.int]
- 8. mce2.org [mce2.org]
- 9. repositorio.una.ac.cr [repositorio.una.ac.cr]
- 10. cefas.co.uk [cefas.co.uk]
- 11. www2.gov.bc.ca [www2.gov.bc.ca]
- 12. beacon-usa.com [beacon-usa.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
Solid-Phase Extraction (SPE) Methods for the Determination of Chlordane in Water Samples
Application Notes and Protocols for Researchers and Scientists
This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of chlordane from water samples. The methodologies outlined are suitable for environmental monitoring and analysis, ensuring accurate and reproducible results for the determination of this persistent organic pollutant.
This compound, a member of the organochlorine pesticide group, has been widely used in agriculture and for termite control. Due to its persistence in the environment and potential adverse health effects, including disruption of the immune, reproductive, and endocrine systems, its use has been banned or restricted in many countries.[1] Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence in water sources.[1][2]
Solid-phase extraction has emerged as a superior alternative to traditional liquid-liquid extraction (LLE) for the preconcentration and cleanup of this compound from aqueous matrices.[2][3] SPE offers several advantages, including lower solvent consumption, higher sample throughput, and reduced potential for emulsion formation.[4] This technique is amenable to automation, further enhancing reproducibility and laboratory efficiency.[1][2]
Method Overview
The general workflow for the analysis of this compound in water using SPE involves several key steps: sample preparation, SPE cartridge/disk conditioning, sample loading, washing to remove interferences, and elution of the target analytes. The final determination is typically performed using gas chromatography (GC) coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer (MS).
Visualization of the SPE Workflow
The following diagram illustrates the typical experimental workflow for the solid-phase extraction of this compound from water samples.
Caption: General workflow for this compound analysis in water using SPE.
Quantitative Data Summary
The selection of the SPE sorbent is a critical parameter that influences the recovery of this compound. Both silica-based (e.g., C18) and polymeric (e.g., Oasis HLB) sorbents have been successfully employed. The following tables summarize the performance data from various studies.
Table 1: Performance of C18 SPE Cartridges for this compound Analysis
| Analyte | Spiked Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| α-Chlordane | 0.1 | 82.9 | 4.5 | [3] |
| γ-Chlordane | 0.1 | 81.0 | 4.6 | [3] |
| α-Chlordane | Not Specified | 91.9 | 1.68 | [5] |
| This compound | Not Specified | >80 | Not Specified | [6] |
Table 2: Performance of Oasis HLB SPE Cartridges for this compound Analysis
| Analyte | Spiked Concentration (µg/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/L) | Reference |
| This compound | 0.02 | 118.3 | 19.5 | 0.02 | [7][8][9] |
| This compound | Not Specified | 70 - 117.3 | <19.7 | 0.02 | [7][8][9] |
Experimental Protocols
Below are detailed protocols for the extraction of this compound from water using C18 and Oasis HLB SPE cartridges. These protocols are based on methodologies reported in the scientific literature.[2][8]
Protocol 1: SPE using C18 Cartridges
This protocol is based on automated SPE procedures and is suitable for the extraction of organochlorine pesticides, including this compound.[2][3]
Materials:
-
1 g C18 SPE cartridges
-
Methanol (HPLC grade)
-
Deionized (DI) water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate/Hexane (B92381)
-
Nitrogen gas
-
1 L water sample
-
Hydrochloric acid (HCl)
-
Surrogate and internal standards
Procedure:
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the prepared 1 L water sample onto the conditioned C18 cartridge at a flow rate of 5-10 mL/min.
-
-
Cartridge Washing and Drying:
-
Elution:
-
Elute the retained this compound from the cartridge using an appropriate solvent. Common elution solvents include:
-
Methylene chloride (Dichloromethane).[2]
-
A mixture of acetone (B3395972) and n-hexane.[10]
-
-
Typically, two portions of 5 mL of the elution solvent are used.
-
-
Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
If dichloromethane was used for elution, a solvent exchange to hexane may be necessary before GC analysis.[10]
-
Analyze the final extract by GC-ECD or GC-MS.
-
Protocol 2: SPE using Oasis HLB Cartridges
This protocol is particularly effective for a broad range of pesticides with varying polarities and is based on a validated multiresidue method.[7][8][9]
Materials:
-
Oasis HLB (60 mg) SPE cartridges
-
Methanol (HPLC grade)
-
Deionized (DI) water
-
Dichloromethane (CH₂Cl₂)
-
100 mL water sample
-
Hydrochloric acid (HCl)
-
Surrogate and internal standards
Procedure:
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of DI water.
-
-
Sample Loading:
-
Load the 100 mL acidified water sample onto the conditioned cartridge.
-
-
Cartridge Washing and Drying:
-
Wash the cartridge with DI water.
-
Dry the sorbent bed under vacuum.
-
-
Elution:
-
Elute the analytes with 5 mL (2 x 2.5 mL) of a dichloromethane/methanol (1:1, v/v) mixture.[8]
-
-
Concentration and Analysis:
-
Evaporate the eluate under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS/MS analysis. For enhanced sensitivity to meet low detection limits, the final extract can be concentrated further.[8]
-
Analyze by GC-MS/MS. The GC is typically equipped with a capillary column such as a VF-5-MS.[8] The mass spectrometer is operated in electron ionization (EI) mode.[8]
-
Conclusion
Solid-phase extraction is a robust and efficient technique for the determination of this compound in water samples. The choice of sorbent (C18 or Oasis HLB) and the optimization of the extraction parameters are crucial for achieving high recovery and sensitivity. The protocols provided here, based on established and validated methods, offer a reliable starting point for researchers and scientists involved in environmental analysis. For routine analysis, automated SPE systems can significantly improve sample throughput and reproducibility.[1][2]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. fms-inc.com [fms-inc.com]
- 4. gcms.cz [gcms.cz]
- 5. biotage.com [biotage.com]
- 6. Comparison of solvent extraction and solid-phase extraction for the determination of organochlorine pesticide residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. unitedchem.com [unitedchem.com]
Application of QuEChERS for Chlordane Analysis in Food: A Detailed Guide
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for the analysis of pesticide residues, including the persistent organochlorine pesticide chlordane, in a variety of food matrices.[1][2][3] Its streamlined workflow significantly reduces sample preparation time and solvent consumption compared to traditional methods, while providing high-quality analytical results.[1] This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and food safety for the analysis of this compound in food samples using the QuEChERS methodology.
This compound, a banned persistent organic pollutant, can still be detected in the environment and food chain, posing potential health risks to consumers.[4][5] Therefore, sensitive and efficient analytical methods like QuEChERS coupled with gas chromatography (GC) or liquid chromatography (LC) are crucial for monitoring its presence in food.[6]
Experimental Protocols
This section details a general yet comprehensive QuEChERS protocol for the extraction and cleanup of this compound from food samples. It is important to note that for specific food matrices, minor modifications to this protocol, particularly in the cleanup step, may be necessary to optimize recovery and minimize matrix effects.[1][7]
1. Sample Homogenization
The initial and critical step in the analysis is to obtain a representative and homogenous sample.[2][8]
-
Procedure:
-
For solid food samples (e.g., fruits, vegetables, grains), chop or blend the entire sample to a uniform consistency.[8] To prevent the loss of volatile analytes like this compound, it is recommended to pre-cool the sample and perform homogenization with dry ice or under cryogenic conditions.[2][8]
-
For liquid samples (e.g., milk, juice), ensure the sample is well-mixed before subsampling.
-
For high-fat samples (e.g., oils, dairy products), the sample size may need to be adjusted.[4]
-
2. Extraction
This step involves the extraction of this compound from the homogenized sample into an organic solvent, typically acetonitrile (B52724).[7]
-
Materials:
-
Homogenized food sample
-
Acetonitrile (ACN)
-
50 mL centrifuge tubes with screw caps
-
Internal standard solution (if used)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[9]
-
-
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[2] For dry samples like cereals or tea, rehydration by adding a specific amount of water may be necessary before solvent addition.[1]
-
Add 10-15 mL of acetonitrile to the tube.
-
If an internal standard is used for quantification, add it at this stage.[1]
-
Add the appropriate QuEChERS extraction salt packet. The salt mixture facilitates the partitioning of this compound into the acetonitrile layer.[9]
-
Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and prevent the agglomeration of salts.[10]
-
Centrifuge the tube at approximately 3000-5000 rpm for 5 minutes to achieve phase separation.[4]
-
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The supernatant from the extraction step is subjected to a cleanup process to remove interfering matrix components such as fats, pigments, and sugars.[7]
-
Materials:
-
Procedure:
-
Transfer a specific aliquot (e.g., 1-8 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube.
-
The d-SPE tube contains a combination of sorbents. For this compound analysis in most food matrices, a combination of PSA and C18 is common. For samples with high chlorophyll (B73375) content (e.g., leafy greens), GCB or activated charcoal is added to remove pigments.[1][11]
-
Cap the tube and shake vigorously for 30 seconds to 1 minute.
-
Centrifuge the tube at a high speed (e.g., >5000 rpm) for 5 minutes.
-
The resulting supernatant is the cleaned extract ready for analysis.
-
4. Final Extract Preparation and Analysis
The final cleaned extract is carefully transferred to an autosampler vial for instrumental analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with an Electron Capture Detector (GC-ECD).[11]
-
Procedure:
-
Carefully transfer the cleaned supernatant into an autosampler vial.
-
For GC analysis, analyte protectants may be added to the final extract to improve the stability of certain pesticides.[1]
-
The sample is now ready for injection into the GC-MS or GC-ECD system for the quantification of this compound.
-
Quantitative Data Summary
The following tables summarize the performance of the QuEChERS method for the analysis of this compound and other relevant organochlorine pesticides in various food matrices. The data is compiled from multiple studies and demonstrates the effectiveness of the method in terms of recovery, linearity, and sensitivity.
Table 1: Recovery of this compound and Other Organochlorine Pesticides using QuEChERS
| Analyte | Food Matrix | Fortification Level (mg/kg) | Recovery (%) | Reference |
| This compound | Sunflower Oil | Not Specified | 79 - 105 | [11] |
| trans-Chlordane | Various Foods | Not Specified | 93.4 | [12] |
| cis-Chlordane | Various Foods | Not Specified | 93.5 | [12] |
| Dieldrin | Sunflower Oil | Not Specified | 79 - 105 | [11] |
| Endrin | Various Foods | Not Specified | 105 | [12] |
| Organochlorine Pesticides | High-Fat Dairy Products | Not Specified | 47.29 - 112.16 | [4] |
Table 2: Method Detection and Quantification Limits for this compound
| Analyte | Food Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Reference |
| This compound | Sunflower Oil | 0.001 - 0.011 | 0.002 - 0.030 | [11] |
Table 3: Linearity of this compound Analysis using QuEChERS
| Analyte | Food Matrix | Linearity Range (mg/kg) | Correlation Coefficient (r²) | Reference |
| Pesticides (General) | Fruits and Vegetables | 0.010 - 0.200 | > 0.99 | [13] |
| 173 Pesticides | Oranges, Carrots, Spinach | Not Specified | > 0.99 | [14] |
Visualized Experimental Workflow
The following diagram illustrates the key steps of the QuEChERS workflow for this compound analysis in food samples.
Caption: QuEChERS workflow for this compound analysis.
The QuEChERS method provides a simple, fast, and effective approach for the determination of this compound residues in a wide range of food matrices.[7] The methodology, as outlined in this document, demonstrates good recovery, sensitivity, and linearity, making it a valuable tool for routine monitoring in food safety laboratories.[11][13] Researchers and scientists can adapt the provided protocols to their specific needs and sample types to ensure accurate and reliable analysis of this important environmental contaminant.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. shimisanj.com [shimisanj.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 8. food-safety.com [food-safety.com]
- 9. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Organochlorine Pesticides in Green Leafy Vegetable Samples via Fe3O4 Magnetic Nanoparticles Modified QuEChERS Integrated to Dispersive Liquid-Liquid Microextraction Coupled with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. grupobiomaster.com [grupobiomaster.com]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. Collaborative validation of the QuEChERS procedure for the determination of pesticides in food by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rapid Chlordane Screening Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordane, a broad-spectrum cyclodiene insecticide, has been widely used in agriculture and for termite control. Due to its persistence in the environment and potential adverse health effects, there is a growing need for rapid, sensitive, and cost-effective methods for its detection. Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a powerful platform for the high-throughput screening of this compound in various matrices. This document provides detailed application notes and protocols for the development of such immunoassays.
Principle of Competitive Immunoassay for this compound
The immunoassays described herein are based on a competitive format. In this format, free this compound in a sample competes with a this compound-protein conjugate (for antibody production) or a this compound-enzyme conjugate (in an ELISA) for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
I. Hapten Synthesis and Immunogen Preparation
To produce antibodies against small molecules like this compound (a hapten), it must first be conjugated to a larger carrier protein to become immunogenic. This involves the synthesis of a this compound derivative with a reactive functional group, typically a carboxylic acid, which can then be coupled to the carrier protein.
A. Proposed Synthesis of a this compound Hapten with a Carboxylic Acid Linker
The synthesis involves introducing a spacer arm with a terminal carboxylic acid group to the this compound molecule. One possible approach is to utilize a derivative of this compound that can be modified, or to perform a substitution reaction on the this compound molecule itself. A plausible strategy involves the synthesis of a this compound analog containing a reactive site for the attachment of a linker.
B. Conjugation of this compound Hapten to Carrier Proteins
The synthesized this compound hapten is then conjugated to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for the coating antigen in the ELISA. The active ester method is a common and effective technique for this conjugation.
Experimental Protocol: Hapten-Protein Conjugation
-
Activate the Hapten:
-
Dissolve the this compound hapten (containing a carboxylic acid group) in anhydrous N,N-dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) in a slight molar excess to the hapten solution.
-
Stir the reaction mixture at room temperature for several hours to form the NHS-activated hapten.
-
Centrifuge the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (KLH or BSA) in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).
-
Slowly add the NHS-activated hapten solution to the protein solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove unconjugated hapten and byproducts by dialysis against phosphate-buffered saline (PBS) or by gel filtration chromatography.
-
Characterize the conjugate by determining the protein concentration (e.g., using a BCA protein assay) and the hapten-to-protein conjugation ratio (e.g., by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry).
-
Store the purified immunogen (this compound-KLH) and coating antigen (this compound-BSA) at -20°C.
-
II. Monoclonal Antibody Production
A. Immunization and Hybridoma Production
Monoclonal antibodies with high affinity and specificity for this compound are produced using hybridoma technology.
Experimental Protocol: Monoclonal Antibody Production
-
Immunization:
-
Emulsify the this compound-KLH immunogen with an equal volume of Freund's complete adjuvant (for the primary immunization) or Freund's incomplete adjuvant (for subsequent booster immunizations).
-
Immunize BALB/c mice with the emulsion via intraperitoneal injection at regular intervals (e.g., every 2-3 weeks).
-
-
Monitoring Immune Response:
-
Collect blood samples from the immunized mice and determine the antibody titer against the this compound-BSA coating antigen using an indirect ELISA.
-
-
Hybridoma Production:
-
Select the mouse with the highest antibody titer and administer a final booster injection without adjuvant.
-
Three to four days later, sacrifice the mouse and aseptically harvest the spleen.
-
Fuse the spleen cells with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).
-
Select for fused hybridoma cells by culturing in hypoxanthine-aminopterin-thymidine (HAT) medium.
-
-
Screening and Cloning:
-
Screen the hybridoma culture supernatants for the presence of this compound-specific antibodies using an indirect ELISA with the this compound-BSA conjugate.
-
Select positive hybridomas and subclone them by limiting dilution to obtain monoclonal cell lines.
-
-
Antibody Production and Purification:
-
Expand the selected hybridoma clones in vitro in cell culture flasks or in vivo by inducing ascites tumors in pristane-primed mice.
-
Purify the monoclonal antibodies from the culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
-
III. Development of a Competitive ELISA for this compound
Experimental Protocol: Indirect Competitive ELISA
-
Coating:
-
Coat the wells of a 96-well microtiter plate with the this compound-BSA conjugate (e.g., 100 µL/well of a 1 µg/mL solution in coating buffer) and incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with wash buffer (e.g., PBS containing 0.05% Tween 20).
-
-
Blocking:
-
Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.
-
-
Washing:
-
Repeat the washing step.
-
-
Competitive Reaction:
-
Add 50 µL of this compound standard solutions or sample extracts to the wells.
-
Immediately add 50 µL of the anti-chlordane monoclonal antibody (at a predetermined optimal dilution) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step.
-
-
Detection:
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.
-
-
Washing:
-
Repeat the washing step.
-
-
Substrate Reaction:
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50 µL/well of stop solution (e.g., 2 M H₂SO₄).
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
IV. Development of a Lateral Flow Immunoassay (LFIA) for this compound
Experimental Protocol: Competitive LFIA
-
Preparation of Gold Nanoparticle-Antibody Conjugates:
-
Synthesize colloidal gold nanoparticles (AuNPs) with a diameter of approximately 20-40 nm.
-
Conjugate the anti-chlordane monoclonal antibody to the AuNPs by adjusting the pH of the AuNP solution to slightly above the isoelectric point of the antibody and adding the antibody solution.
-
Block any remaining surface of the AuNPs with a blocking agent (e.g., BSA).
-
Centrifuge and resuspend the AuNP-antibody conjugates in a suitable buffer.
-
-
Preparation of the LFIA Strip:
-
Sample Pad: Treat a glass fiber pad with a blocking buffer to prevent non-specific binding.
-
Conjugate Pad: Load the AuNP-antibody conjugates onto a glass fiber pad and dry.
-
Nitrocellulose Membrane:
-
Immobilize the this compound-BSA conjugate in a line (the test line) on the nitrocellulose membrane.
-
Immobilize a secondary antibody (e.g., goat anti-mouse IgG) in a separate line (the control line) downstream of the test line.
-
-
Wicking Pad: Use an absorbent pad at the end of the strip to ensure a constant flow rate.
-
Assembly: Assemble the four components (sample pad, conjugate pad, nitrocellulose membrane, and wicking pad) on a backing card with appropriate overlaps.
-
-
Assay Procedure:
-
Apply a few drops of the sample extract to the sample pad.
-
The liquid will wick along the strip by capillary action.
-
If this compound is present in the sample, it will bind to the AuNP-antibody conjugates, preventing them from binding to the test line.
-
The unbound AuNP-antibody conjugates and the this compound-bound conjugates will continue to migrate to the control line and be captured by the secondary antibody.
-
-
Interpretation of Results:
-
Negative Sample: Two colored lines appear (one at the test line and one at the control line).
-
Positive Sample: Only one colored line appears (at the control line). The absence of a line at the test line indicates the presence of this compound.
-
V. Data Presentation
Table 1: Performance Characteristics of a Hypothetical this compound Immunoassay
| Parameter | ELISA | Lateral Flow Immunoassay |
| Limit of Detection (LOD) | 0.1 ng/mL | 1 ng/mL |
| IC50 Value | 1.5 ng/mL | N/A |
| Linear Range | 0.2 - 10 ng/mL | Qualitative |
| Analysis Time | ~ 2 hours | ~ 10 minutes |
Table 2: Cross-Reactivity of a Cyclodiene Insecticide ELISA with this compound and Other Pesticides[1]
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Heptachlor | >50 |
| Aldrin | ~20 |
| Dieldrin | ~10 |
| Endosulfan | <1 |
| Endrin | <1 |
Note: Cross-reactivity is calculated as (IC50 of this compound / IC50 of competing compound) x 100.
Table 3: Representative Recovery Rates of this compound in Spiked Samples
| Matrix | Spiked Concentration (ng/g) | Recovery (%) |
| Soil | 10 | 85 - 110 |
| Water | 1 | 90 - 105 |
| Lettuce | 5 | 80 - 115 |
Note: This data is representative and actual recovery rates should be determined for each specific matrix.
VI. Visualizations
Caption: Overall workflow for the development of immunoassays for this compound screening.
Caption: Signaling pathway of a competitive ELISA for this compound detection.
Caption: Principle of a competitive lateral flow immunoassay for this compound.
References
Application Note: Stable Isotope Dilution Assays for Accurate Chlordane Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordane is a persistent organochlorine pesticide that was widely used for agriculture and as a termiticide.[1] Due to its long half-life, bioaccumulative properties, and potential carcinogenicity, its use has been banned or severely restricted in many countries.[1] Accurate and reliable quantification of this compound and its metabolites in various matrices (e.g., soil, water, biological tissues) is crucial for environmental monitoring, human exposure assessment, and toxicological studies.
Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique that provides the highest level of accuracy and precision for quantifying trace-level analytes in complex matrices.[2][3] This method utilizes a stable isotope-labeled analog of the target analyte as an internal standard.[2] Because the labeled standard is chemically identical to the native analyte, it co-behaves throughout sample extraction, cleanup, and instrumental analysis, effectively compensating for matrix effects and analyte losses during sample preparation.[4][5] This application note provides a detailed protocol for the quantification of this compound using SIDA coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Principle of the Method
The core principle of SIDA is the addition of a known amount of a stable isotope-labeled standard (e.g., ¹³C-chlordane) to the sample at the very beginning of the analytical process.[3] This "spiked" sample is then subjected to extraction and cleanup procedures. During the final analysis by GC-MS/MS, both the native (unlabeled) this compound and the labeled internal standard are measured. Since any loss of analyte during sample workup will be mirrored by a proportional loss of the labeled standard, the ratio of the native analyte to the labeled standard remains constant.[2] Quantification is achieved by comparing this measured ratio to a calibration curve prepared from standards with known ratios of native to labeled analyte.[3]
Experimental Protocols
This section details the necessary reagents, sample preparation steps for different matrices, and instrumental analysis conditions.
Reagents and Materials
-
Solvents: Pesticide residue grade hexane, acetone, dichloromethane (B109758), and isooctane (B107328). Verify solvent purity prior to use.[6]
-
Standards:
-
Native this compound analytical standard (including isomers like cis-chlordane (B41515) and trans-chlordane).
-
Stable isotope-labeled this compound internal standard (e.g., ¹³C₁₀-trans-chlordane).
-
Stock solutions (e.g., 1000 mg/L) prepared in isooctane or hexane.[7]
-
-
Reagents: Anhydrous sodium sulfate (B86663) (baked at 400°C), Florisil®, and silica (B1680970) gel for cleanup.
-
Apparatus: Soxhlet or ultrasonic extractor, rotary evaporator, gas chromatograph with tandem mass spectrometer (GC-MS/MS).[8][9]
Sample Preparation
3.2.1 Soil and Sediment Samples
-
Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sample by grinding.[10]
-
Spiking: Accurately weigh 10 g of the homogenized sample into an extraction thimble or vessel. Spike with a known amount of the ¹³C-labeled this compound internal standard solution. Allow it to equilibrate.
-
Extraction:
-
Soxhlet Extraction (EPA Method 3540): Place the thimble in a Soxhlet extractor and extract with 200 mL of a 1:1 (v/v) hexane-acetone mixture for 18-24 hours.[7]
-
Ultrasonic Extraction (EPA Method 3550): Add the extraction solvent (e.g., 20 mL of 9:1 hexane:ethyl acetate) to the sample and extract in an ultrasonic bath for two 15-minute cycles.[10][11]
-
-
Drying and Concentration: Pass the extract through a funnel containing anhydrous sodium sulfate to remove residual water.[6] Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Cleanup (EPA Method 3620): Pack a chromatography column with activated Florisil® or silica gel. Apply the concentrated extract to the column and elute with an appropriate solvent mixture to separate this compound from interfering compounds.[12]
-
Final Volume: Evaporate the cleaned extract under a gentle stream of nitrogen to a final volume of 1 mL in isooctane for GC-MS/MS analysis.[9]
3.2.2 Water Samples (EPA Method 3510/3535)
-
Spiking: Measure 1 L of the water sample into a separatory funnel. Spike with the ¹³C-labeled this compound internal standard.
-
Liquid-Liquid Extraction: Extract the sample three times with 60 mL portions of dichloromethane, shaking vigorously for 2 minutes each time.[6]
-
Combine and Dry: Combine the three dichloromethane extracts and pass them through a column of anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator and solvent exchange to isooctane.[6]
-
Solid-Phase Extraction (SPE) (Alternative): Alternatively, pass the spiked water sample through an SPE cartridge (e.g., C18). Elute the trapped analytes with a suitable solvent, dry the eluate, and concentrate to 1 mL.[6][7]
Instrumental Analysis: GC-MS/MS
-
System: Gas chromatograph coupled to a triple quadrupole mass spectrometer (GC-QQQ-MS/MS).
-
Column: SH-Rxi-5Sil MS column (30 m × 0.25 mm × 0.25 µm) or equivalent.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 - 1.7 mL/min).[11][13]
-
Injection: 1 µL, splitless mode.
-
Temperatures:
-
Oven Program: Initial temperature 50-60°C, hold for 1-2 min, ramp at 25°C/min to 125°C, then ramp at 10°C/min to 300°C, and hold for 15 min.[13]
-
MS/MS Conditions:
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI).[14][15]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two precursor-to-product ion transitions for both the native analyte and the labeled internal standard to ensure confident identification and quantification.[13]
-
Workflow Diagram
Caption: General experimental workflow for Stable Isotope Dilution Assay (SIDA).
Method Validation and Data Presentation
Validation of the analytical method is essential to ensure that the results are reliable and fit for purpose.[16] Key validation parameters are summarized below.
Validation Parameters
-
Linearity: The ability of the method to provide results proportional to the concentration of the analyte. Assessed by analyzing a series of standards at a minimum of five different concentrations.[17]
-
Accuracy: The closeness of the measured value to the true value. Determined by analyzing certified reference materials (CRMs) or by spiking blank matrix samples at multiple concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).[16]
-
Precision: The degree of agreement between a series of measurements. Evaluated as repeatability (same conditions, short interval) and intermediate precision.[17]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.[16][17]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. The use of MS/MS with specific MRM transitions provides high specificity.[17]
Representative Performance Data
The following tables present typical performance data for a validated SIDA method for this compound analysis.
Table 1: Method Validation Summary
| Parameter | Specification | Typical Result |
| Linearity (Range) | 0.1 - 100 µg/L | Correlation Coefficient (r²) > 0.99[10] |
| Accuracy (% Recovery) | 70 - 120% | 88 - 105%[4] |
| Precision (% RSD) | < 20% | < 11%[4] |
| Specificity | No interferences at analyte retention time | Confirmed by two MRM transitions |
Table 2: Limits of Detection and Quantification
| Compound | Matrix | LOD (µg/kg) | LOQ (µg/kg) |
| trans-Chlordane | Soil | 0.1 | 0.3 |
| cis-Chlordane | Soil | 0.1 | 0.3 |
| Oxythis compound | Soil | 0.2 | 0.6 |
| trans-Chlordane | Water | 0.001 µg/L | 0.003 µg/L |
| cis-Chlordane | Water | 0.001 µg/L | 0.003 µg/L |
| Oxythis compound | Water | 0.002 µg/L | 0.006 µg/L |
| (Note: These are representative values. Actual LOD/LOQ are matrix-dependent and must be determined experimentally for each study. Similar methods for OCPs have reported LOQs in the 0.002 to 0.05 µg/kg range.[12]) |
Conclusion
The Stable Isotope Dilution Assay (SIDA) coupled with GC-MS/MS offers unparalleled accuracy and reliability for the quantification of this compound in complex environmental and biological samples. By effectively correcting for analyte loss and matrix-induced signal suppression or enhancement, this method overcomes the primary challenges associated with trace-level analysis. The detailed protocols and validation criteria provided in this application note serve as a comprehensive guide for researchers to implement a robust and defensible method for this compound analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brewingscience.de [brewingscience.de]
- 4. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 6. gcms.cz [gcms.cz]
- 7. epa.gov [epa.gov]
- 8. journalwes.com [journalwes.com]
- 9. fsis.usda.gov [fsis.usda.gov]
- 10. Development of sample preparation method for organochlorine pesticides analysis in soil samples [aimspress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective determination of this compound components, metabolites, and photoconversion products in environmental samples using chiral high-resolution gas chromatography and mass spectrometry (1993) | Hans Rudolf Buser | 95 Citations [scispace.com]
- 16. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assessment of Chlordane Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordane is a persistent organochlorine pesticide known for its neurotoxic effects. Although its use has been widely restricted, its environmental persistence and potential for human exposure remain a concern. Understanding the mechanisms of this compound-induced neurotoxicity is crucial for risk assessment and the development of potential therapeutic strategies. This document provides detailed application notes and protocols for a panel of in vitro assays designed to assess the neurotoxic effects of this compound. These assays are valuable tools for screening, mechanistic studies, and the development of countermeasures.
The primary mechanism of this compound's neurotoxicity involves the antagonism of the γ-aminobutyric acid (GABA) type A receptor (GABAaR), the major inhibitory neurotransmitter receptor in the central nervous system.[1] By blocking the chloride channel of the GABAaR, this compound leads to neuronal hyperexcitability, tremors, and convulsions.[1][2] Additionally, this compound has been shown to inhibit Ca2+, Mg2+-ATPase and Na+, K+-ATPase activities.[1] More recent research has uncovered that this compound can also induce neurotoxicity through mechanisms independent of GABAaR antagonism, primarily by causing significant mitochondrial dysfunction.[3][4][5][6] This includes increased production of reactive oxygen species (ROS), decreased oxygen consumption rate (OCR), reduced ATP synthesis, and loss of mitochondrial membrane potential.[3][5][6][7]
These application notes provide protocols for assessing both the classical GABAergic and the more recently identified mitochondrial-mediated neurotoxic effects of this compound.
Data Presentation: Summary of Quantitative this compound Neurotoxicity Data
The following table summarizes quantitative data from in vitro studies on this compound's neurotoxic effects. This allows for a clear comparison of effective concentrations across different assays and neuronal models.
| Assay Type | Cell Model | This compound Concentration | Duration of Exposure | Observed Effect | Reference |
| Mitochondrial Respiration | Human iPSC-derived Motor Neurons | 5 µM and 10 µM (cis-chlordane) | 3 hours | Decreased oxygen consumption rate and ATP production. | [3][4] |
| Reactive Oxygen Species (ROS) Production | Human iPSC-derived Motor Neurons | 5 µM and 10 µM (cis-chlordane) | 3 hours | Increased production of reactive oxygen species. | [3][6] |
| Mitochondrial Membrane Potential | Human iPSC-derived Motor Neurons | 5 µM and 10 µM (cis-chlordane) | 3 hours | Loss of mitochondrial membrane potential. | [3][6] |
| GABAa Receptor Function | Not Specified | Varies (typically µM range) | Acute | Inhibition of GABA-induced chloride currents. | [1][3] |
| Cell Viability | Human Motor Neurons | Dose-dependent | Not Specified | Decreased cell viability. | [3][4] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in this compound-induced neurotoxicity.
Experimental Protocols
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted from methodologies used to assess mitochondrial dysfunction in neuronal cells.[3][4][8]
Objective: To measure the effect of this compound on key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XFe96 or similar extracellular flux analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Neuronal cell line (e.g., human iPSC-derived motor neurons, SH-SY5Y)
-
Cell culture medium
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound stock solution (in DMSO)
-
Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
-
Phosphate-buffered saline (PBS)
Experimental Workflow:
Procedure:
-
Cell Plating:
-
Seed neuronal cells into a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and differentiate as required for the specific cell type.
-
-
Sensor Cartridge Hydration:
-
On the day before the assay, hydrate the Seahorse XF sensor cartridge by adding XF Calibrant to each well of a utility plate and placing the sensor cartridge on top. Incubate overnight at 37°C in a non-CO2 incubator.
-
-
Compound Preparation:
-
Prepare fresh dilutions of this compound in the assay medium. Include a vehicle control (DMSO).
-
Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A in assay medium at the desired final concentrations.
-
-
Cell Treatment and Assay Plate Preparation:
-
On the day of the assay, remove the cell culture medium from the cells.
-
Wash the cells gently with pre-warmed assay medium.
-
Add fresh assay medium containing the appropriate concentrations of this compound or vehicle control to the wells.
-
Incubate the cells for the desired exposure time (e.g., 3 hours) at 37°C in a non-CO2 incubator.
-
-
Seahorse XF Analyzer Run:
-
Load the prepared mitochondrial inhibitors into the appropriate ports of the hydrated sensor cartridge.
-
Place the cell plate and the sensor cartridge into the Seahorse XF analyzer.
-
Initiate the Mito Stress Test protocol, which will sequentially inject the inhibitors and measure the oxygen consumption rate (OCR) in real-time.
-
-
Data Analysis:
-
After the run, normalize the OCR data to cell number or protein content per well.
-
Calculate the key parameters of mitochondrial respiration: basal respiration, ATP production, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.
-
Compare the parameters between this compound-treated and control groups.
-
GABAa Receptor Functional Assay using Patch-Clamp Electrophysiology
This protocol provides a general framework for assessing the inhibitory effect of this compound on GABAa receptor function.
Objective: To measure the effect of this compound on GABA-induced chloride currents in neuronal cells.
Materials:
-
Neuronal cells expressing GABAa receptors (e.g., primary cortical neurons, or a cell line stably expressing specific GABAa receptor subunits).
-
Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system).
-
Borosilicate glass capillaries for patch pipettes.
-
External and internal pipette solutions.
-
GABA stock solution.
-
This compound stock solution (in DMSO).
-
Picrotoxin (as a positive control for GABAa receptor channel block).
Procedure:
-
Cell Preparation:
-
Culture neuronal cells on glass coverslips suitable for microscopy and electrophysiological recording.
-
-
Electrophysiological Recording:
-
Transfer a coverslip with cultured cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with the external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Hold the membrane potential at a suitable voltage (e.g., -60 mV) to record inward chloride currents.
-
-
GABA Application and Current Measurement:
-
Apply a known concentration of GABA (e.g., EC50 concentration) to the cell using a rapid perfusion system to evoke a stable GABA-induced current.
-
Record the peak amplitude of the GABA-evoked current.
-
-
This compound Application:
-
Co-apply this compound at various concentrations with the same concentration of GABA.
-
Record the GABA-evoked currents in the presence of this compound.
-
Ensure a washout period between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of this compound.
-
Express the current amplitude in the presence of this compound as a percentage of the control current (GABA alone).
-
Generate a concentration-response curve for this compound's inhibition of the GABA-evoked current and calculate the IC50 value.
-
Assessment of Reactive Oxygen Species (ROS) Production
Objective: To quantify the intracellular production of ROS in neuronal cells following exposure to this compound.
Materials:
-
Neuronal cell line or primary neurons.
-
Cell culture plates (e.g., 96-well black, clear-bottom plates for fluorescence measurements).
-
ROS-sensitive fluorescent probe (e.g., CellROX™ Green Reagent, or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - H2DCFDA).
-
This compound stock solution (in DMSO).
-
Positive control for ROS induction (e.g., tert-butyl hydroperoxide).
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Plating:
-
Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere.
-
-
Cell Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 3 hours). Include a positive control.
-
-
ROS Probe Loading:
-
Following treatment, remove the medium and wash the cells with a suitable buffer (e.g., PBS).
-
Load the cells with the ROS-sensitive fluorescent probe according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
-
-
Fluorescence Measurement:
-
After incubation with the probe, wash the cells to remove any excess probe.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. Alternatively, capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence intensity to cell number if significant cytotoxicity is observed.
-
Express the ROS levels in this compound-treated cells as a fold change relative to the vehicle control.
-
Conclusion
The in vitro assays described in these application notes provide a robust framework for investigating the neurotoxic effects of this compound. By employing a combination of assays that probe different cellular and molecular targets, researchers can gain a comprehensive understanding of this compound's mechanisms of action. The provided protocols for assessing mitochondrial dysfunction and GABAa receptor modulation, along with assays for secondary effects like ROS production, offer a multi-faceted approach to characterizing this compound's neurotoxicity profile. These methods are essential for academic research, regulatory toxicology, and the development of potential neuroprotective agents.
References
- 1. Exposure to the organochlorine pesticide cis-chlordane induces ALS-like mitochondrial perturbations in stem cell-derived motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Monitoring Mitochondrial Respiration in Mouse Cerebellar Granule Neurons | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for real-time measurement of mitochondrial bioenergetics in 3D-cultured brain tumor stem cells using the Resipher system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. govinfo.gov [govinfo.gov]
- 7. graphviz.org [graphviz.org]
- 8. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Earthworms as Bioindicators for Chlordane Soil Contamination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordane, a persistent organochlorine pesticide, poses a significant threat to soil ecosystems despite its ban in many countries. Its detection and the assessment of its biological impact are crucial for environmental risk assessment and remediation strategies. Earthworms, due to their direct and continuous contact with soil, serve as excellent bioindicators for this compound contamination. They bioaccumulate the lipophilic this compound, and sublethal concentrations can elicit a range of measurable physiological and behavioral responses.
These application notes provide detailed protocols for utilizing earthworms to assess this compound soil contamination, focusing on mortality, reproductive toxicity, and neurotoxic effects. The provided methodologies are based on established ecotoxicological testing guidelines and scientific literature.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various earthworm species. This data is essential for comparing the sensitivity of different species and for establishing benchmarks in toxicity assessments.
Table 1: Acute Toxicity of this compound to Earthworms
| Earthworm Species | Test Method | Exposure Duration | LC50 (mg/kg soil) | Reference |
| Eisenia fetida | Artificial Soil | 14 days | >100 | [1] |
| Lumbricus terrestris | Artificial Soil | 14 days | 50 - 100 | [1] |
| Eisenia fetida | Filter Paper Contact | 48 hours | 10 - 20 | [1] |
| Lumbricus terrestris | Filter Paper Contact | 48 hours | 5 - 10 | [1] |
Table 2: Sublethal Effects of this compound on Earthworm Reproduction
| Earthworm Species | Endpoint | This compound Concentration (mg/kg soil) | Observed Effect | Reference |
| Lumbricus terrestris | Sperm Count | 6.25, 12.5, 25 | Significant reduction in spermatozoa | [1] |
| Eisenia fetida | Cocoon Production | Data not available | This compound is known to affect reproductive success | |
| Eisenia fetida | Number of Juveniles | Data not available | This compound is known to affect reproductive success |
Table 3: Bioaccumulation of this compound in Earthworms
| Earthworm Species | This compound Isomer | Concentration in Earthworm Tissue (ng/g wet weight) | Soil Concentration (mg/kg) | Reference |
| Glyphidrilus annandalei | α-chlordane | 0.07 | Not specified | |
| Glyphidrilus annandalei | γ-chlordane | 0.10 | Not specified | |
| Metaphire guillelmi | Not specified | Not specified | 2.3 - 60.8 | [2] |
Experimental Protocols
The following protocols are detailed methodologies for conducting key experiments to assess this compound soil contamination using earthworms.
Acute Toxicity Test (based on OECD Guideline 207)
This test determines the lethal concentration (LC50) of this compound in soil.
Materials:
-
Test organisms: Adult earthworms (Eisenia fetida or Lumbricus terrestris) with a well-developed clitellum.
-
Artificial soil (as per OECD 207 guidelines).
-
Technical grade this compound.
-
Test containers (e.g., glass jars).
-
Controlled environment chamber (20 ± 2°C, continuous light).
Procedure:
-
Preparation of Test Substrate:
-
Prepare artificial soil according to OECD 207 specifications.
-
Spike the soil with a range of this compound concentrations. A geometric series of at least five concentrations is recommended. A solvent-free method of application is preferred. If a solvent is necessary, a solvent control group must be included.
-
Prepare a control group with untreated artificial soil.
-
Homogenize each concentration thoroughly.
-
-
Test Initiation:
-
Place a known weight of the prepared soil (e.g., 500 g) into each test container.
-
Introduce a set number of acclimatized adult earthworms (e.g., 10 Eisenia fetida or 5 Lumbricus terrestris) into each container.
-
Seal the containers with perforated lids to allow for air exchange.
-
-
Incubation:
-
Incubate the test containers in a controlled environment chamber at 20 ± 2°C with continuous illumination for 14 days.
-
-
Observation and Data Collection:
-
Assess mortality at day 7 and day 14 by gently sieving the soil. Worms that do not respond to a gentle mechanical stimulus are considered dead.
-
Record any behavioral changes (e.g., burrowing activity, lethargy).
-
-
Data Analysis:
-
Calculate the LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
-
Earthworm Reproduction Test (based on OECD Guideline 222)
This test evaluates the sublethal effects of this compound on earthworm reproduction.
Materials:
-
Test organisms: Adult Eisenia fetida with a well-developed clitellum.
-
Artificial soil.
-
Technical grade this compound.
-
Test containers.
-
Food for earthworms (e.g., oatmeal, cow manure).
-
Controlled environment chamber (20 ± 2°C, 12h light:12h dark cycle).
Procedure:
-
Preparation of Test Substrate:
-
Prepare and spike the artificial soil with a range of sublethal this compound concentrations as described in the acute toxicity test.
-
-
Test Initiation:
-
Add a known weight of soil to each test container.
-
Introduce 10 adult earthworms into each container.
-
-
Incubation and Feeding:
-
Incubate for 28 days.
-
Provide a measured amount of food to each container at the start of the test and weekly thereafter.
-
-
Adult Worm Assessment:
-
At the end of 28 days, remove the adult worms, count them, and weigh them to assess mortality and changes in biomass.
-
-
Cocoon and Juvenile Assessment:
-
Return the soil to the respective containers and incubate for another 28 days to allow cocoons to hatch.
-
At the end of this period, sieve the soil and count the number of cocoons and juveniles produced.
-
-
Data Analysis:
-
Determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction (number of juveniles).
-
If sufficient concentrations are tested, calculate the ECx (e.g., EC10, EC50) for reproductive output.
-
Biomarker Analysis: Acetylcholinesterase (AChE) Activity
This compound's neurotoxicity can be assessed by measuring the inhibition of AChE, a key enzyme in the nervous system.
Materials:
-
Earthworms exposed to this compound-contaminated soil.
-
Phosphate (B84403) buffer.
-
Acetylthiocholine (B1193921) iodide (substrate).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Spectrophotometer.
-
Homogenizer.
Procedure:
-
Sample Preparation:
-
After exposure, depurate the earthworms on moist filter paper for 24 hours to void their gut contents.
-
Freeze the earthworms in liquid nitrogen and store them at -80°C until analysis.
-
-
Homogenization:
-
Homogenize the whole earthworm (or specific tissues) in ice-cold phosphate buffer.
-
Centrifuge the homogenate at 4°C to obtain the supernatant containing the enzyme.
-
-
Enzyme Assay (Ellman's method):
-
In a microplate well or cuvette, mix the supernatant with DTNB and acetylthiocholine iodide.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound.
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the AChE activity (e.g., in nmol/min/mg protein).
-
Compare the AChE activity in this compound-exposed worms to that of the control group to determine the percentage of inhibition.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound toxicity in earthworms.
This compound's Neurotoxic Signaling Pathway
Caption: Neurotoxic mechanism of this compound in earthworms.
Discussion
The use of earthworms as bioindicators provides a biologically relevant assessment of this compound-contaminated soils. The acute toxicity test is a fundamental first step to determine the lethal concentrations of this compound. However, sublethal endpoints, such as reproductive success and biomarker responses, are often more sensitive and environmentally realistic indicators of toxicity.
The neurotoxic effects of this compound are well-documented. This compound acts as a non-competitive antagonist of the GABA-A receptor, blocking the chloride channel and leading to hyperexcitation of the nervous system. This mechanism is the basis for the observed behavioral changes in exposed earthworms and the inhibition of acetylcholinesterase activity. Measuring AChE inhibition is a sensitive and specific biomarker for exposure to organochlorine and organophosphate pesticides.
Conclusion
Earthworms are invaluable tools for assessing the ecotoxicological risks of this compound in soil. The protocols outlined in these application notes provide a comprehensive framework for evaluating lethal and sublethal effects. By combining standardized toxicity tests with sensitive biomarker analysis, researchers can gain a thorough understanding of the impact of this compound on soil fauna and make informed decisions for soil remediation and management. The presented quantitative data serves as a valuable reference for future studies in this critical area of environmental toxicology.
References
- 1. Sperm count in earthworms (Lumbricus terrestris) as a biomarker for environmental toxicology: effects of cadmium and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Keystone taxa shared between earthworm gut and soil indigenous microbial communities collaboratively resist this compound stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Chlordane Cytotoxicity in Fish Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlordane, a persistent organochlorine pesticide, has been linked to significant environmental and health concerns. Due to its lipophilic nature, this compound bioaccumulates in aquatic ecosystems, posing a threat to fish populations. In vitro fish cell line assays offer a valuable tool for rapidly screening and characterizing the cytotoxic effects of this compound, reducing the reliance on whole-animal testing. These assays provide insights into the molecular mechanisms of toxicity, including the induction of oxidative stress and apoptosis. This document provides detailed protocols for assessing this compound cytotoxicity using established fish cell lines such as the rainbow trout gonad cell line (RTG-2) and the zebrafish liver cell line (ZFL).
Data Presentation: this compound Cytotoxicity in Fish Cell Lines
Due to a lack of publicly available direct experimental data for this compound cytotoxicity in the specified fish cell lines, the following tables present illustrative quantitative data based on the known toxicity of other organochlorine pesticides and mechanistic studies. These values should be considered as examples to guide experimental design.
Table 1: Illustrative IC50 Values of this compound in Fish Cell Lines after 24-hour Exposure
| Cell Line | Assay | Endpoint | Illustrative IC50 (µM) |
| RTG-2 | MTT | Mitochondrial Activity | 75 |
| RTG-2 | Neutral Red | Lysosomal Integrity | 90 |
| ZFL | AlamarBlue® | Cell Viability/Metabolic Activity | 60 |
| ZFL | CFDA-AM | Cell Membrane Integrity | 85 |
Table 2: Illustrative Markers of Oxidative Stress in RTG-2 Cells Exposed to this compound for 6 hours
| This compound (µM) | Reactive Oxygen Species (ROS) (Fold Increase) | Lipid Peroxidation (LPO) (nmol MDA/mg protein) | Superoxide Dismutase (SOD) Activity (% of Control) | Catalase (CAT) Activity (% of Control) |
| 0 (Control) | 1.0 | 0.5 | 100 | 100 |
| 10 | 1.8 | 1.2 | 85 | 90 |
| 50 | 4.5 | 3.8 | 60 | 70 |
| 100 | 8.2 | 7.1 | 45 | 55 |
Table 3: Illustrative Markers of Apoptosis in ZFL Cells Exposed to this compound for 24 hours
| This compound (µM) | Caspase-3/7 Activity (Fold Increase) | TUNEL Positive Cells (%) |
| 0 (Control) | 1.0 | 2 |
| 10 | 2.5 | 15 |
| 50 | 6.8 | 45 |
| 100 | 12.3 | 78 |
Experimental Protocols
Cell Culture and Maintenance
a. RTG-2 Cell Line:
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: 20°C in a non-humidified incubator without CO2 supplementation.
-
Subculture: When cells reach 80-90% confluency, detach using Trypsin-EDTA and re-seed at a 1:3 to 1:5 split ratio.
b. ZFL Cell Line:
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES.
-
Culture Conditions: 28°C in a non-humidified incubator without CO2 supplementation.
-
Subculture: When cells reach 80-90% confluency, detach using Trypsin-EDTA and re-seed at a 1:4 to 1:6 split ratio.
Cytotoxicity Assays
a. MTT Assay (Mitochondrial Activity)
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow to attach for 24 hours.
-
Remove the culture medium and expose cells to various concentrations of this compound (e.g., 0, 1, 10, 50, 100, 200 µM) in serum-free medium for 24 hours.
-
Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at the respective cell line's optimal temperature.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
b. Neutral Red (NR) Assay (Lysosomal Integrity)
-
Follow steps 1 and 2 of the MTT assay protocol.
-
Remove the treatment medium and add 100 µL of Neutral Red solution (50 µg/mL in serum-free medium) to each well.
-
Incubate for 3 hours at the respective cell line's optimal temperature.
-
Remove the NR solution and wash the cells with PBS.
-
Add 150 µL of destain solution (50% ethanol, 49% water, 1% acetic acid) to each well.
-
Shake the plate for 10 minutes and measure the absorbance at 540 nm.
Oxidative Stress Assays
a. Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
-
Seed cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow to attach for 24 hours.
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free medium for 30 minutes at the appropriate temperature.
-
Wash the cells with PBS to remove excess probe.
-
Expose cells to various concentrations of this compound in serum-free medium.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) at different time points (e.g., 0, 1, 3, 6 hours).
b. Lipid Peroxidation (LPO) Assay (TBARS Assay)
-
Seed cells in 6-well plates and expose to this compound for the desired time.
-
Harvest cells and lyse them in a suitable buffer.
-
Determine the protein concentration of the cell lysate.
-
Mix the cell lysate with thiobarbituric acid (TBA) reagent and heat at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the concentration of malondialdehyde (MDA) using a standard curve.
Apoptosis Assays
a. Caspase-3/7 Activity Assay
-
Seed cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow to attach for 24 hours.
-
Expose cells to various concentrations of this compound for 24 hours.
-
Add a luminogenic caspase-3/7 substrate to each well.
-
Incubate for 1 hour at room temperature.
-
Measure the luminescence using a microplate reader.
b. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Grow cells on sterile glass coverslips in a 24-well plate and expose to this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves incubating the cells with TdT enzyme and a fluorescently labeled dUTP.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Application Notes and Protocols for Chlordane Residue Analysis in Biota
Scope and Application
This document outlines the standard operating procedure (SOP) for the determination of chlordane residues in biota, particularly in fatty tissues such as fish. This method is applicable to the quantitative analysis of this compound components, including cis-chlordane, trans-chlordane, cis-nonachlor, trans-nonachlor, and oxythis compound. The protocols described herein are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring who are skilled in trace organic analysis.
Principle
This method employs solvent extraction to isolate this compound residues from homogenized biota samples. Due to the high lipid content of these samples, a rigorous cleanup procedure is necessary to remove interfering co-extracted substances. Analysis and quantitation are performed using gas chromatography with either an electron capture detector (GC-ECD) for sensitive detection or a mass spectrometer (GC-MS) for definitive confirmation.[1][2][3]
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph (GC) with ECD or MS detector
-
Soxhlet extraction apparatus or Pressurized Liquid Extractor (PLE)
-
Rotary evaporator
-
Florisil or silica (B1680970) gel chromatography columns
-
Homogenizer (e.g., tissue grinder)
-
Analytical balance (0.1 mg sensitivity)
-
Glassware: beakers, flasks, graduated cylinders, pipettes (all solvent-rinsed)
-
Concentrator tubes
-
Syringes
-
-
Reagents:
-
Pesticide residue grade solvents: hexane, dichloromethane, acetone
-
Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)
-
Florisil (pesticide grade, activated)
-
Silica gel (pesticide grade, activated)
-
Certified this compound analytical standards (technical this compound and individual isomers)
-
Surrogate and internal standards
-
Nitrogen gas (high purity)
-
Sample Handling and Storage
Biota samples, such as fish tissue, should be collected and immediately frozen at or below -20°C to prevent degradation of the target analytes.[6] Samples must be transported to the laboratory in clean containers, such as glass jars with Teflon-lined lids, and remain frozen until processing.[7][8]
Experimental Protocols
Sample Preparation
-
Thaw the frozen biota sample partially.
-
Homogenize a representative portion of the tissue using a high-speed blender or tissue grinder. For whole fish, a composite sample may be prepared.
-
Weigh approximately 10-20 g of the homogenized tissue into a clean beaker.
-
Mix the tissue sample with an equal weight of anhydrous sodium sulfate to create a dry, free-flowing powder.
Extraction
6.1 Soxhlet Extraction (Method based on EPA 3540C) [5][9]
-
Transfer the tissue-sodium sulfate mixture to a Soxhlet extraction thimble.
-
Place the thimble in the Soxhlet extractor.
-
Add 300 mL of a 1:1 hexane/acetone solvent mixture to a 500 mL round-bottom flask.[9]
-
Extract the sample for 6-8 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to approximately 5-10 mL using a rotary evaporator.
6.2 Pressurized Liquid Extraction (PLE) (Method based on EPA 3545A) [10]
-
Mix the homogenized tissue with a dispersing agent (e.g., diatomaceous earth).
-
Pack the mixture into the extraction cell.
-
Extract using a hexane/acetone mixture at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
-
Collect the extract and concentrate as described for the Soxhlet method.
Extract Cleanup
Due to the high lipid content in biota, a multi-step cleanup is essential to prevent interference and protect the analytical instrument.[4][11]
7.1 Gel Permeation Chromatography (GPC) (Method based on EPA 3640A) [4][5][12]
-
GPC is highly effective for removing lipids and other high-molecular-weight interferences.[4]
-
Calibrate the GPC system to determine the elution window for this compound components.
-
Inject the concentrated extract onto the GPC column.
-
Collect the fraction containing the this compound residues, discarding the initial lipid-containing fraction.
-
Concentrate the collected fraction to a suitable volume (e.g., 1-2 mL).
7.2 Adsorption Chromatography (Method based on EPA 3620B)
-
Prepare a chromatography column packed with activated Florisil or silica gel.
-
Transfer the concentrated extract from the GPC step onto the column.
-
Elute the column with solvents of increasing polarity to separate the analytes from remaining interferences.
-
Collect the appropriate fraction(s) containing the this compound compounds.
-
Concentrate the final cleaned extract to a final volume of 1.0 mL for GC analysis.
Instrumental Analysis
8.1 Gas Chromatography - Electron Capture Detector (GC-ECD)
-
Columns: Dual capillary columns of different polarity are recommended for confirmation (e.g., DB-608 and DB-1701).[6]
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Program: 150°C (hold 1 min), ramp to 280°C at 5°C/min, hold 5 min. (This is an example program and should be optimized for the specific columns and analytes).
-
Carrier Gas: Helium or Nitrogen
8.2 Gas Chromatography - Mass Spectrometry (GC-MS/MS)
For unambiguous identification and confirmation, GC-MS or GC-MS/MS is employed.[2][3]
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[3][11]
-
Monitor characteristic ions for each this compound component.
Quality Assurance/Quality Control (QA/QC)
A rigorous QA/QC protocol is necessary to ensure the validity of the analytical data.[7][8][13][14]
-
Method Blank: An analyte-free matrix processed through the entire analytical procedure to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of analytes to monitor method performance.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of analytes to assess matrix effects and precision.
-
Surrogates: Compounds similar to the analytes of interest, but not expected to be present in the sample, are added to every sample before extraction to monitor extraction efficiency.
Data Presentation
Table 1: Quantitative Data and Quality Control Acceptance Criteria
| Parameter | Analyte | Reporting Limit (ng/g wet weight) | Average Recovery (%) | QC Acceptance Criteria (%) |
| Target Analytes | cis-Chlordane | 1.0 | 95 | 70-120 |
| trans-Chlordane | 1.0 | 98 | 70-120 | |
| cis-Nonachlor | 1.0 | 92 | 70-120 | |
| trans-Nonachlor | 1.0 | 94 | 70-120 | |
| Oxythis compound | 1.0 | 90 | 70-120 | |
| Surrogates | Tetrachloro-m-xylene | N/A | 93 | 60-130 |
| Decachlorobiphenyl | N/A | 96 | 60-130 | |
| QC Samples | Laboratory Control Sample | N/A | N/A | 70-130 |
| Matrix Spike Recovery | N/A | N/A | 70-130 | |
| RPD for MS/MSD | N/A | N/A | ≤ 20% |
Note: Reporting limits and recovery data are typical values and may vary depending on the specific matrix and instrumentation.
Mandatory Visualization
Caption: Workflow for this compound residue analysis in biota samples.
References
- 1. Organochlorine Pesticides Analysis | Ordering Guide | Agilent [agilent.com]
- 2. journalwes.com [journalwes.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. gcms.cz [gcms.cz]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
- 10. response.epa.gov [response.epa.gov]
- 11. gcms.cz [gcms.cz]
- 12. nemi.gov [nemi.gov]
- 13. mdpi.com [mdpi.com]
- 14. Quality Control of Pesticide Residue Measurements and Evaluation of Their Results - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GIS for Mapping Chlordane Contamination Hotspots
Introduction
Chlordane is a persistent organochlorine pesticide that was widely used for termite control and on agricultural crops from the 1940s until its ban in the 1980s.[1][2][3] Due to its chemical stability, this compound persists in the environment, particularly in soil, for decades, posing potential risks to human health and ecosystems.[3][4] Exposure to this compound has been associated with various health issues, including neurological and gastrointestinal problems.[4][5] Geographic Information Systems (GIS) have become an invaluable tool for environmental monitoring and analysis, enabling the visualization and identification of contamination hotspots.[6] By integrating chemical analysis data with spatial information, GIS can create detailed maps that highlight areas with high concentrations of this compound, aiding in risk assessment and the development of targeted remediation strategies.[7][8]
These application notes provide a comprehensive overview and detailed protocols for utilizing GIS to map this compound contamination hotspots. The intended audience includes researchers, environmental scientists, and public health professionals.
Section 1: Experimental Protocols
Protocol for Field Sample Collection
Objective: To collect representative soil samples for this compound analysis.
Materials:
-
Stainless steel hand auger or soil coring device[1]
-
GPS unit for recording coordinates
-
Glass sample jars with Teflon-lined lids
-
Cooler with ice packs
-
Field notebook and waterproof pen
-
Personal Protective Equipment (PPE): gloves, safety glasses
Procedure:
-
Site Selection and Sampling Plan: Develop a sampling plan based on the site's history and suspected contamination patterns. A grid-based sampling strategy is often effective for systematic coverage. For residential sites, focus on areas around the foundation where termiticides were likely applied.[1][3]
-
Sample Collection:
-
At each sampling point, clear away any surface debris (e.g., leaves, rocks).
-
Use a pre-cleaned stainless steel auger to collect a soil core from the desired depth. For surface contamination, a depth of 0-15 cm is typical.[9]
-
Transfer the soil sample directly into a labeled glass jar. Fill the jar to the top to minimize headspace.
-
Immediately place the sealed sample jar in a cooler with ice packs to maintain a low temperature.
-
-
Data Recording: For each sample, record the following in the field notebook:
-
A unique sample ID.
-
Date and time of collection.
-
GPS coordinates (latitude and longitude).
-
Depth of sample collection.
-
Any relevant observations about the soil or surrounding area.
-
-
Decontamination: Thoroughly clean the sampling equipment between each sampling point to prevent cross-contamination. This typically involves washing with a phosphate-free detergent, followed by rinsing with deionized water and a solvent like hexane.
Protocol for Sample Preparation and Extraction (Modified QuEChERS Approach)
Objective: To extract this compound from soil samples for analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and efficient extraction technique.[10]
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (B52724) (pesticide residue grade)
-
Ammonium (B1175870) formate[10][11]
-
Anhydrous magnesium sulfate
-
Primary-secondary amine (PSA) sorbent
-
C18 sorbent
-
Vortex mixer and centrifuge
-
Automated shaker[11]
Procedure:
-
Sample Preparation: Homogenize the soil sample. Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.[10][11]
-
Hydration and Extraction:
-
Phase Separation:
-
Add 5 g of ammonium formate (B1220265) to the tube.[10][11]
-
Shake vigorously by hand for 1 minute to induce phase separation between the water and acetonitrile layers.[11]
-
Centrifuge at approximately 1800 x g for 5 minutes.[11]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Extract: The resulting supernatant is the final extract ready for analysis. Transfer an aliquot to an autosampler vial.[11]
Protocol for this compound Analysis by GC-MS
Objective: To quantify the concentration of this compound in the prepared extracts using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).[12]
-
Capillary column suitable for organochlorine pesticide analysis (e.g., RTX-5).[13]
Typical GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[13]
-
Oven Temperature Program:
-
Initial temperature: e.g., 80°C, hold for 1 minute.
-
Ramp: e.g., 20°C/min to 180°C, then 5°C/min to 280°C.
-
Final hold: e.g., 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Procedure:
-
Calibration: Prepare a series of calibration standards of known this compound concentrations. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject a small volume (e.g., 1 µL) of the final extract into the GC-MS system.[13]
-
Data Processing:
-
Identify the this compound peaks in the chromatogram based on their retention times and characteristic mass fragments.
-
Quantify the concentration of this compound in the sample by comparing the peak area to the calibration curve. The results are typically reported in nanograms per gram (ng/g) or parts per billion (ppb).
-
Section 2: Data Presentation
Quantitative data should be organized into structured tables for clarity and ease of comparison.
Table 1: Field Sampling Data
| Sample ID | Latitude | Longitude | Depth (cm) | Collection Date |
|---|---|---|---|---|
| SS-001 | 34.0522 | -118.2437 | 0-15 | 2025-10-15 |
| SS-002 | 34.0525 | -118.2435 | 0-15 | 2025-10-15 |
| SS-003 | 34.0528 | -118.2433 | 0-15 | 2025-10-15 |
| ... | ... | ... | ... | ... |
Table 2: this compound Concentration Data
| Sample ID | This compound Conc. (ng/g) | Data Quality Notes |
|---|---|---|
| SS-001 | 150.5 | |
| SS-002 | 75.2 | |
| SS-003 | 280.9 | Possible hotspot |
| ... | ... | |
Section 3: GIS Mapping and Visualization
GIS Workflow for Hotspot Mapping
The general workflow involves preparing the data, performing spatial analysis to identify hotspots, and creating a final map for visualization.
Caption: Workflow from data collection to final hotspot map generation.
Spatial Analysis and Hotspot Identification
Once the point data (sample locations with this compound concentrations) is in a GIS, spatial interpolation techniques are used to estimate contamination levels in unsampled areas, creating a continuous surface.[7][14]
Common Interpolation Methods:
-
Inverse Distance Weighting (IDW): A simpler method that assumes closer points are more related. It is suitable for denser, evenly spaced sample points.[8][15]
-
Kriging: A more advanced geostatistical method that considers the spatial autocorrelation of the data, providing a more accurate surface and an estimate of prediction error.[7][15]
After creating a continuous surface, hotspot analysis tools can be used to identify statistically significant clusters of high contamination values. The Getis-Ord Gi* statistic is a common tool for this purpose.[16][17]
The logical process for selecting an appropriate analysis method is crucial for generating reliable results.
Caption: Decision logic for spatial analysis in GIS.
References
- 1. health.hawaii.gov [health.hawaii.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. govinfo.gov [govinfo.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Geographical Information System (GIS) as a tool for monitoring and analysing pesticide pollution and its impact on public health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Development of sample preparation method for organochlorine pesticides analysis in soil samples [aimspress.com]
- 10. Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 12. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. journalwes.com [journalwes.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Comparison of common spatial interpolation methods for analyzing pollutant spatial distributions at contaminated sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Chlordane Analysis by GC-ECD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of chlordane using Gas Chromatography with Electron Capture Detection (GC-ECD), with a specific focus on mitigating matrix interference.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in the context of this compound analysis by GC-ECD?
A: Matrix interference refers to the impact of co-extracted, non-target compounds from the sample matrix on the accuracy and precision of this compound quantification.[1][2][3] These interferences can manifest in several ways:
-
Signal Enhancement or Suppression: Co-eluting matrix components can alter the response of the Electron Capture Detector (ECD) to this compound, leading to erroneously high or low results.[1][3][4] This is often referred to as the "matrix effect."[1][3]
-
Chromatographic Peak Distortion: Interferences can cause peak tailing, fronting, or splitting, making accurate integration and quantification difficult.[5]
-
Column Contamination: Non-volatile matrix components can accumulate in the GC inlet and column, leading to a gradual decline in performance, including loss of sensitivity and poor peak shape.[2][6][7]
-
Misidentification: A co-eluting interference may have a similar retention time to a this compound isomer, leading to a false positive result.
Q2: What are the most common sources of matrix interference for this compound analysis?
A: The nature of the interfering compounds is highly dependent on the sample matrix. Common sources include:
-
Lipids (Fats and Oils): Particularly prevalent in biological tissues (e.g., fish, adipose tissue) and fatty food matrices.[2][6][8]
-
Pigments: Found in plant materials and can interfere with the analysis.[2]
-
Sulfur Compounds: Often present in sediment and some industrial effluent samples.[6]
-
Other Co-extracted Pesticides or Industrial Chemicals: The presence of other organochlorine compounds or PCBs can lead to co-elution and misidentification.[6]
Q3: How can I minimize matrix interference during sample preparation?
A: A robust sample cleanup procedure is crucial for minimizing matrix effects.[2][6] The choice of cleanup technique depends on the sample matrix and the nature of the interferences. See the "Troubleshooting Guides" and "Experimental Protocols" sections for more detailed information.
Q4: What is a matrix-matched calibration, and why is it important?
A: A matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the target analyte (this compound).[1][3][4][7] This approach helps to compensate for matrix-induced signal enhancement or suppression by ensuring that the standards and samples experience similar matrix effects.[1][3][4] This can lead to more accurate quantification compared to using solvent-based calibration standards.[1][3][4]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to matrix interference in this compound analysis.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Recommended Solution |
| Active sites in the GC inlet or column | Clean or replace the GC inlet liner. Use an inert liner.[5][9] If the problem persists, the column may be contaminated and require trimming or replacement.[5] |
| Column Overload | Reduce the injection volume or dilute the sample.[5] |
| Improper Column Installation | Reinstall the column according to the manufacturer's instructions, ensuring proper insertion depth into the injector and detector.[5] |
| Co-elution with an interfering compound | Improve the sample cleanup procedure to remove the interference.[10] Consider using a different GC column with a different stationary phase for better separation.[11] |
Problem: Inaccurate or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Matrix-induced signal enhancement or suppression | Implement a matrix-matched calibration strategy.[1][3][4] Enhance the sample cleanup procedure to remove more of the interfering matrix components.[2][6] |
| Analyte Degradation | Endrin and DDT degradation are key indicators of system activity. If breakdown exceeds 15%, perform inlet maintenance (replace liner and seals) and check for column contamination.[9] |
| Inconsistent Sample Preparation | Ensure that the sample extraction and cleanup procedures are followed consistently for all samples and standards. |
| Contaminated Solvents or Reagents | Verify the purity of all solvents and reagents used in the analysis by running a method blank.[2] |
Experimental Protocols
Protocol 1: Generic Solid Phase Extraction (SPE) Cleanup for Non-Fatty Matrices
This protocol is a general guideline for cleaning up extracts from matrices like soil, sediment, or water. The choice of sorbent may need to be optimized based on the specific matrix.
-
Extraction: Extract the sample using an appropriate solvent (e.g., acetone/hexane (B92381) or dichloromethane).[2][6]
-
Solvent Exchange: Concentrate the extract and exchange it into a non-polar solvent like hexane.[6]
-
SPE Cartridge Conditioning: Condition a Florisil® SPE cartridge by passing the elution solvent through it.
-
Sample Loading: Load the hexane extract onto the conditioned SPE cartridge.
-
Elution: Elute the this compound from the cartridge using a solvent of appropriate polarity (e.g., a mixture of hexane and diethyl ether). The optimal solvent composition should be determined experimentally.
-
Concentration: Concentrate the eluate to the final volume for GC-ECD analysis.
Protocol 2: Gel Permeation Chromatography (GPC) for Lipid Removal
GPC is a highly effective technique for removing high molecular weight interferences like lipids from fatty samples.[6]
-
Extraction: Extract the fatty sample using a suitable solvent (e.g., dichloromethane (B109758)/hexane).
-
GPC System Setup: Use a GPC system with a column packed with a porous, cross-linked polystyrene-divinylbenzene resin. The mobile phase is typically a mixture of dichloromethane and cyclohexane.
-
Calibration: Calibrate the GPC system to determine the elution window for this compound.
-
Sample Injection: Inject the sample extract onto the GPC column.
-
Fraction Collection: Collect the fraction containing the this compound isomers, while the high molecular weight lipids are eluted later.
-
Concentration: Concentrate the collected fraction for further cleanup or direct GC-ECD analysis.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. gcms.cz [gcms.cz]
- 3. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. gcms.cz [gcms.cz]
- 7. hpst.cz [hpst.cz]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Rapid Simultaneous Determination of 43 Pesticide Residues in Schizonepeta tenuifolia by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Overcoming Co-elution of Chlordane Isomers in Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of chlordane isomers during gas chromatography (GC) analysis.
Troubleshooting Guide
This section offers solutions to common problems encountered during the GC analysis of this compound isomers.
Problem: My this compound isomers (e.g., cis-chlordane (B41515) and trans-chlordane) are co-eluting, resulting in a single, unresolved peak. What should I do?
Answer: Co-elution of this compound isomers is a common challenge due to their similar chemical structures and physicochemical properties.[1] Technical this compound itself is a complex mixture of over 140 compounds, which can make chromatographic separation difficult.[1][2] The following steps provide a systematic approach to troubleshoot and resolve this issue.
Logical Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the co-elution of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to try and resolve co-eluting this compound isomers without changing the GC column?
A1: Before investing in a new column, optimizing the parameters of your current gas chromatography method can often improve separation.
-
Optimize the Temperature Program: Modifying the oven temperature ramp is a crucial first step.[3] A slower temperature ramp can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.[4] Conversely, a gradient temperature program can be more efficient than isothermal conditions for separating complex mixtures.[3][5]
-
Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium) affects chromatographic efficiency. Reducing the flow rate can sometimes enhance separation, although it may also lead to broader peaks and longer run times. It is important to operate within the optimal flow rate range for your column dimensions.
Q2: If optimizing the method parameters is insufficient, what type of GC column should I consider for separating this compound isomers?
A2: Column selection is critical for resolving structurally similar isomers.
-
Columns with Different Selectivity: If you are using a standard non-polar column (e.g., a 5% diphenyl / 95% dimethyl polysiloxane phase), switching to a column with a different stationary phase, such as one with higher polarity, can alter the elution order and resolve co-eluting peaks.[4]
-
Dual-Column Analysis: A robust and widely used approach, particularly in environmental analysis (e.g., EPA Method 8081B), is the use of two parallel columns with different selectivities connected to a single injection port and two separate detectors.[6][7][8] This allows for simultaneous analysis and confirmation, as compounds that co-elute on one column are often resolved on the other.[7][9]
-
Chiral Columns: this compound isomers like cis- and trans-chlordane (B41516) are chiral and exist as enantiomers.[10] If you need to separate these enantiomeric pairs, a chiral stationary phase, such as one based on cyclodextrins, is necessary.[10][11][12][13]
Q3: I am using a GC-MS system. Can I still quantify the individual isomers even with some peak overlap?
A3: Yes, if complete chromatographic separation cannot be achieved, the mass spectrometer provides an alternative approach for quantification.
-
Mass Spectrometric Deconvolution: This technique relies on the fact that even though isomers may co-elute, they might produce unique fragment ions in their mass spectra. By using extracted ion chromatograms (EICs) for these unique ions, it is possible to quantify each isomer individually, provided there is no significant interference from other co-eluting compounds.[4][13]
Q4: Are there any sample preparation or cleanup steps that can help with co-elution issues?
A4: While sample cleanup primarily addresses matrix interference, a cleaner sample can lead to better chromatography and potentially improve the resolution of closely eluting peaks by reducing column loading and peak tailing. Techniques like gel permeation chromatography (GPC), Florisil cleanup, or the use of solid-phase extraction (SPE) can be employed depending on the sample matrix.[2]
Experimental Protocols
Protocol 1: Dual-Column GC-ECD Analysis for Organochlorine Pesticides (Based on EPA Method 8081B)
This protocol describes a common setup for the analysis of this compound and other organochlorine pesticides, employing a dual-column configuration for enhanced resolution and confirmation.[6][7][9]
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and two electron capture detectors (ECDs).
-
A "Y" splitter or similar device to connect a single guard column to two analytical columns.[8]
-
-
Columns:
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 0.5 minutes.
-
Ramp 1: 35 °C/min to 220 °C.
-
Ramp 2: 20 °C/min to 340 °C, hold for 2 minutes.[9]
-
-
Detector Temperature: 330 °C
-
-
Procedure:
-
Prepare calibration standards of technical this compound and individual isomers in a suitable solvent (e.g., hexane).
-
Inject 1 µL of the standard or sample extract into the GC system.
-
Acquire data from both detectors simultaneously.
-
Identify and quantify this compound isomers based on their retention times on both columns compared to the standards. The dual-column setup provides two different retention times for each analyte, confirming its identity and resolving co-elutions that may occur on a single column.
-
Workflow for Dual-Column Analysis
Caption: The experimental workflow for dual-column GC analysis of this compound isomers.
Quantitative Data Summary
The following tables summarize typical performance data for the separation of this compound isomers and related compounds using different column combinations.
Table 1: Retention Times (in minutes) of Selected this compound Isomers and Related Compounds on a Dual-Column System.
| Compound | Column 1 (Rtx-CLPesticides) | Column 2 (Rtx-CLPesticides2) |
| Heptachlor | 10.15 | 11.20 |
| trans-Chlordane (γ-Chlordane) | 11.50 | 12.15 |
| cis-Chlordane (α-Chlordane) | 11.85 | 12.30 |
| trans-Nonachlor | 12.20 | 12.80 |
| cis-Nonachlor | 13.50 | 13.90 |
Data is illustrative and based on typical elution orders. Actual retention times will vary based on specific instrument conditions.[7][9]
Table 2: Comparison of GC Columns for Organochlorine Pesticide Analysis.
| Column Set | Analysis Time (min) | Co-elutions on Column 1 | Co-elutions on Column 2 | Key Advantage |
| Restek Rtx-CLPesticides / Rtx-CLPesticides2 | 23-24 | 1 | 2 | Good balance of speed and selectivity; all compounds resolved on at least one column.[7] |
| Zebron ZB-MultiResidue-1 / ZB-MultiResidue-2 | ~10 | 0 | 0 | Fast analysis time with baseline resolution for EPA Method 8081 compounds.[9] |
This table provides a comparative overview based on manufacturer-provided data and is intended for guidance.[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. publications.iarc.who.int [publications.iarc.who.int]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector [journalijsra.com]
- 6. epa.gov [epa.gov]
- 7. Method 8081B: Organochlorine Pesticides Analysis by GC [restek.com]
- 8. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Chlordane Recovery from Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of chlordane from complex biological matrices such as blood, adipose tissue, and milk.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in extracting this compound from biological samples?
A1: The primary challenges stem from the complex nature of biological matrices. High lipid content in samples like adipose tissue and milk can lead to significant matrix effects, where co-extracted substances interfere with the accurate quantification of this compound.[1][2] this compound's lipophilic (fat-loving) nature causes it to be sequestered within these fatty components, making efficient extraction difficult.[3] Furthermore, the low concentrations of this compound typically present in biological samples require highly sensitive analytical methods and efficient cleanup procedures to remove interfering substances.
Q2: Which extraction method is best for this compound in fatty tissues?
A2: For fatty tissues, traditional methods like Soxhlet extraction have been used, but they are often time-consuming and require large volumes of solvent.[4] More modern techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been adapted for fatty matrices and offer a more efficient workflow.[1][5] However, a crucial step for fatty samples is a robust cleanup procedure, with Gel Permeation Chromatography (GPC) being a highly effective method for removing lipids.[3][6]
Q3: Can I use the QuEChERS method for blood or serum samples?
A3: Yes, the QuEChERS method can be effectively modified for the analysis of this compound in blood or serum.[7][8] The basic principle involves an initial extraction with an organic solvent like acetonitrile (B52724), followed by a "salting-out" step to partition the this compound into the organic layer. A subsequent dispersive solid-phase extraction (dSPE) cleanup step using sorbents like primary secondary amine (PSA) is essential to remove interfering matrix components such as lipids.[7]
Q4: What is the purpose of a cleanup step, and which one should I choose?
A4: The cleanup step is critical for removing co-extracted matrix components (e.g., fats, proteins, pigments) that can interfere with instrumental analysis, leading to inaccurate results and contamination of the analytical system.[9] The choice of cleanup method depends on the matrix and the interfering substances present.
-
Gel Permeation Chromatography (GPC): Highly effective for removing large molecules like lipids and is particularly recommended for fatty matrices like adipose tissue and milk.[3][6][10]
-
Dispersive Solid-Phase Extraction (dSPE): Commonly used in QuEChERS protocols. Sorbents like PSA are effective at removing fatty acids and other polar interferences from the sample extract.[7]
-
Florisil® or Silica (B1680970) Column Chromatography: These can be used to separate this compound from other interfering compounds.[11]
Q5: How do I minimize matrix effects in my GC-MS analysis?
A5: Matrix effects, which can either enhance or suppress the analytical signal, are a common issue in GC-MS analysis of complex samples.[12][13] To mitigate these effects:
-
Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for any signal enhancement or suppression caused by the matrix.[12][14]
-
Employ an Internal Standard: Adding a known concentration of a compound with similar chemical properties to this compound (but not present in the sample) can help to correct for variations in extraction efficiency and instrumental response.[12]
-
Optimize Cleanup: A more rigorous cleanup procedure will reduce the amount of co-eluting matrix components, thereby minimizing their impact on the analysis.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | 1. Inefficient Extraction: The chosen solvent may not be effectively penetrating the matrix to extract the lipophilic this compound. For dry samples, lack of hydration can hinder extraction. 2. Analyte Loss During Cleanup: this compound may be retained on the cleanup sorbent or lost during solvent evaporation steps. 3. Degradation of this compound: Although relatively stable, this compound can degrade under harsh conditions (e.g., high temperatures, extreme pH). | 1. Optimize Extraction Solvent: For fatty matrices, a mixture of a polar and non-polar solvent can be more effective.[15] Ensure adequate homogenization of the sample with the solvent. For dry samples, add water for hydration before extraction. 2. Evaluate Cleanup Method: Test different cleanup sorbents or reduce the amount used. Ensure solvent evaporation is done under gentle conditions (e.g., using a stream of nitrogen at a controlled temperature). 3. Control Experimental Conditions: Avoid high temperatures and harsh chemical conditions during sample preparation. |
| High Variability in Results (Poor Precision) | 1. Inconsistent Sample Homogenization: Non-uniform distribution of this compound within the sample. 2. Inconsistent Extraction/Cleanup Procedure: Variations in shaking times, solvent volumes, or temperature. 3. Instrumental Variability: Fluctuations in GC-MS performance. | 1. Thorough Homogenization: Ensure samples are thoroughly homogenized before taking a subsample for extraction. 2. Standardize the Protocol: Adhere strictly to the validated protocol for all samples. Use of automated shakers and liquid handlers can improve consistency. 3. Use an Internal Standard: An internal standard can help to correct for instrumental drift and other variations.[12] Regularly check instrument performance. |
| Interfering Peaks in Chromatogram | 1. Insufficient Cleanup: Co-extracted matrix components are not being effectively removed. 2. Contamination: Contamination from solvents, glassware, or other laboratory equipment. | 1. Improve Cleanup: Consider a more rigorous cleanup method (e.g., GPC for fatty samples) or a multi-step cleanup approach.[3][16] 2. Run Method Blanks: Analyze a blank sample (matrix without the analyte) through the entire procedure to identify any sources of contamination. Ensure all glassware is properly cleaned and use high-purity solvents. |
| Signal Suppression or Enhancement (Matrix Effects) | 1. Co-eluting Matrix Components: Substances from the sample matrix are eluting from the GC column at the same time as this compound, affecting its ionization in the MS source.[13] | 1. Use Matrix-Matched Standards: This is the most effective way to compensate for predictable matrix effects.[12][14] 2. Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, but this may compromise detection limits. 3. Improve Chromatographic Separation: Optimize the GC temperature program to better separate this compound from interfering peaks. |
Data Presentation: this compound Recovery from Biological Matrices
| Matrix | Extraction Method | Cleanup Method | Analytical Method | Average Recovery (%) | Reference |
| Human Milk | Liquid-Liquid Extraction | Silica Sep-Pak | GC-MS | Not specified, but compounds were identified and quantified. | [17] |
| Whole Milk | QuEChERS | EMR—Lipid | GC-MS/MS | 88% for cis-Chlordane | [1] |
| Adipose Tissue | Petroleum Ether Extraction | Sweep Co-distillation & Silica Gel | GC | 78-100% for various organochlorine pesticides, including this compound metabolites. | [18] |
| Serum | QuEChERS (modified) | dSPE with PSA | GC-MS/MS | 95-105% (at various spike levels) | [7] |
| Dietary Composites (High Fat) | Multiple Methods Compared | Not specified | GC-MS | 60-130% for added α- and γ-chlordane using various extraction methods. | [4] |
Experimental Protocols
Protocol 1: Modified QuEChERS for this compound in Blood Serum
This protocol is adapted from established methods for pesticide residue analysis in serum.[7][8]
1. Sample Preparation:
-
To a 15 mL centrifuge tube, add 1 mL of serum.
-
Add 1 mL of reagent water.
-
Add 10 µL of an appropriate internal standard solution.
2. Extraction:
-
Add 2 mL of acetonitrile to the tube.
-
Add the contents of a salt packet containing 800 mg MgSO₄ and 200 mg NaCl.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
4. Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Analyze by GC-MS or GC-MS/MS.
Protocol 2: Extraction and Cleanup of this compound from Adipose Tissue
This protocol combines solvent extraction with Gel Permeation Chromatography (GPC) for effective lipid removal.[3][16]
1. Sample Preparation and Extraction:
-
Weigh approximately 1 g of homogenized adipose tissue into a glass mortar.
-
Add anhydrous sodium sulfate (B86663) and grind until a free-flowing powder is obtained.
-
Transfer the mixture to a Soxhlet extraction thimble.
-
Extract with a suitable solvent (e.g., hexane (B92381) or a dichloromethane/hexane mixture) for 6-8 hours.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
2. Gel Permeation Chromatography (GPC) Cleanup:
-
Calibrate the GPC system to determine the elution window for this compound.
-
Load the concentrated extract onto the GPC column (e.g., Envirobeads SX-3).
-
Elute with an appropriate mobile phase (e.g., cyclohexane/ethyl acetate).
-
Collect the fraction containing this compound, discarding the earlier fraction containing the bulk of the lipids.
3. Further Cleanup (Optional):
-
For highly contaminated samples, a subsequent cleanup on a Florisil or silica gel column may be necessary to remove remaining interferences.
4. Analysis:
-
Concentrate the cleaned extract to a final volume.
-
Analyze by GC-MS or GC-ECD.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 3. gcms.cz [gcms.cz]
- 4. scispace.com [scispace.com]
- 5. hpst.cz [hpst.cz]
- 6. gilson.com [gilson.com]
- 7. cms.mz-at.de [cms.mz-at.de]
- 8. Novel Method Development for Extraction and Analysis of Pesticide Residues in Human Serum Samples [accscience.com]
- 9. agilent.com [agilent.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. nemi.gov [nemi.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.usgs.gov [pubs.usgs.gov]
- 17. Analysis of organochlorine pesticides in human milk: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Advances in the Analysis of PCBs and Pesticides in Human Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Reducing analytical variability in chlordane quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability in chlordane quantification.
Frequently Asked Questions (FAQs)
Q1: What is technical this compound and why is its quantification challenging?
A1: Technical this compound is a complex mixture of various chlorinated hydrocarbons, primarily composed of cis-chlordane, trans-chlordane, and heptachlor, along with numerous other related compounds.[1][2] Its multi-component nature presents a significant analytical challenge, as the exact composition can vary, and each component behaves differently during analysis.[1] Environmental degradation further complicates quantification, as the residue composition may not resemble the original technical product.[1]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Gas chromatography (GC) coupled with either an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) is the method of choice for analyzing this compound.[1][3][4] GC-ECD is highly sensitive to halogenated compounds like this compound.[4] GC-MS offers higher selectivity and provides structural information, which is crucial for confirming the identity of the different this compound components and distinguishing them from interfering compounds. For enhanced sensitivity and selectivity, especially in complex matrices, gas chromatography with tandem mass spectrometry (GC/MS/MS) is increasingly used.[5]
Q3: What are the common sources of interference in this compound analysis?
A3: Interferences in this compound analysis can originate from various sources:
-
Co-eluting compounds: Other organochlorine pesticides, polychlorinated biphenyls (PCBs), and phthalate (B1215562) esters can co-elute with this compound components, leading to inaccurate quantification.[6]
-
Matrix effects: Complex sample matrices, such as soil, sediment, and biological tissues, contain lipids, sulfur, and other compounds that can interfere with the analysis.[4][7]
-
Contamination: Solvents, reagents, glassware, and even plastic materials can introduce contaminants that interfere with the analysis.[6][7]
Q4: Why is a multi-point calibration necessary for this compound analysis?
A4: A multi-point calibration, typically with 3 to 5 points, is essential to establish the linear range of the analytical instrument for the various this compound components.[7] This ensures accurate quantification over a range of concentrations and helps to meet required reporting limits.[7]
Q5: What are quality control (QC) samples and why are they important?
A5: Quality control samples are crucial for ensuring the reliability and accuracy of analytical data. Common QC samples include:
-
Method Blanks: These are used to check for contamination from reagents and the analytical process.[6]
-
Laboratory Control Samples (LCS): An LCS is a clean matrix spiked with a known concentration of analytes to assess the accuracy and performance of the entire analytical method.
-
Matrix Spikes (MS/MSD): These are prepared by spiking a field sample with a known amount of analyte to evaluate the effect of the sample matrix on the analytical method's performance.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the GC inlet liner or column. 2. Contaminated injection port. 3. Incompatible solvent. | 1. Use a deactivated inlet liner and a high-quality capillary column. 2. Clean or replace the injection port liner and septum. 3. Ensure the sample solvent is compatible with the GC phase. |
| Inconsistent Retention Times | 1. Fluctuations in carrier gas flow rate. 2. Leaks in the GC system. 3. Column degradation. | 1. Check and stabilize the carrier gas flow. 2. Perform a leak check of the GC system. 3. Condition or replace the GC column. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Analyte loss during sample cleanup or concentration steps. 3. Degradation of thermally labile components (e.g., DDT, endrin) in the GC injector.[9] | 1. Optimize the extraction method (e.g., solvent choice, extraction time). 2. Use a gentle evaporation technique (e.g., nitrogen evaporation).[4] 3. Check for injector activity by injecting a standard of labile compounds. |
| High Background Noise or Baseline Drift | 1. Contaminated carrier gas or solvent. 2. Column bleed. 3. Contaminated detector. | 1. Use high-purity gas and pesticide-grade solvents.[7] 2. Condition the column according to the manufacturer's instructions. 3. Clean the detector as per the instrument manual. |
| Presence of Interfering Peaks | 1. Co-extraction of matrix components (e.g., lipids, sulfur). 2. Co-elution with other contaminants (e.g., PCBs).[6] | 1. Employ appropriate cleanup techniques such as Gel Permeation Chromatography (GPC) for lipids or activated copper for sulfur.[7] 2. Use specific cleanup cartridges like Florisil, silica (B1680970) gel, or alumina (B75360) to separate this compound from interfering compounds like PCBs.[6][10] 3. Confirm analyte identity using a second GC column with a different stationary phase or by GC-MS. |
Experimental Protocols
Sample Extraction: Pressurized Fluid Extraction (PFE) for Solid Samples (Based on EPA Method 3545A)
This method is suitable for extracting this compound from soil, sediment, and other solid waste samples.
-
Sample Preparation: Mix the sample with a drying agent like sodium sulfate (B86663) to create a free-flowing powder.
-
Extraction Cell: Load the prepared sample into an extraction cell.
-
Extraction Conditions:
-
Solvent: Dichloromethane/acetone (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Cycles: 2
-
-
Collection: Collect the extract in a vial.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.[4]
Sample Cleanup: Florisil Column Cleanup (Based on EPA Method 3620)
This procedure is used to remove polar interferences from the sample extract.
-
Column Preparation: Prepare a glass column packed with activated Florisil.
-
Sample Loading: Load the concentrated extract onto the column.
-
Elution:
-
Fraction 1: Elute with 6% diethyl ether in hexane. This fraction contains many organochlorine pesticides.
-
Fraction 2: Elute with 15% diethyl ether in hexane.
-
Fraction 3: Elute with 50% diethyl ether in hexane.
-
-
Collection: Collect the eluates separately. This compound components will be present in specific fractions.
-
Concentration: Concentrate the relevant fractions to the desired final volume.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Column: A low-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase, is commonly used.[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[12]
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 12°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 240°C at 7°C/min, hold for 1 minute.
-
Ramp 3: Increase to 280°C at 7°C/min, hold for 2 minutes.[12]
-
-
Injector Temperature: 280°C.[12]
-
MS Parameters:
Quantitative Data Summary
Table 1: Typical Performance Data for this compound Analysis by GC-MS
| Parameter | Typical Value | Reference Method |
| Method Detection Limit (MDL) | Compound dependent | EPA Method 525.3[13] |
| Lower Limit of Quantitation (LLOQ) | Compound dependent; lowest point on the calibration curve | SW-846 Chapter One[8] |
| Analyte Recovery in Spiked Samples | 80 - 106% | [10] |
| Relative Standard Deviation (RSD) for Replicate Analyses | < 15% |
Table 2: Common this compound Components and their Quantitation Ions (for GC-MS in SIM mode)
| Compound | Primary Quantitation Ion (m/z) | Confirmation Ion(s) (m/z) |
| trans-Chlordane | 373 | 375, 272 |
| cis-Chlordane | 373 | 375, 272 |
| Heptachlor | 272 | 274, 373 |
| Heptachlor Epoxide | 353 | 355, 351 |
| trans-Nonachlor | 409 | 411, 373 |
| cis-Nonachlor | 409 | 411, 373 |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. organomation.com [organomation.com]
- 5. hpst.cz [hpst.cz]
- 6. epa.gov [epa.gov]
- 7. gcms.cz [gcms.cz]
- 8. epa.gov [epa.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. Assessing Sustainable Management of a Plateau Lake: Adsorption and Integrated Risk of Sediment Pollutants [mdpi.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Optimization of GC Oven Temperature Programs for Chlordane Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography (GC) oven temperature programs for the effective separation of chlordane congeners.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the GC oven temperature program for this compound analysis?
A1: The primary goal is to achieve baseline separation of the critical this compound isomers, most notably cis-chlordane (B41515) and trans-chlordane, as well as other co-eluting organochlorine pesticides. Effective separation is crucial for accurate identification and quantification. Optimization also aims to achieve sharp, symmetrical peaks and a reasonable analysis time.
Q2: What are the key parameters of a GC oven temperature program that I need to optimize?
A2: The key parameters to optimize are the initial oven temperature and hold time, the temperature ramp rate(s), and the final temperature and hold time. Each of these parameters has a significant impact on the separation of this compound congeners.
Q3: How does the initial oven temperature affect the separation of early-eluting this compound peaks?
A3: A lower initial oven temperature can improve the resolution of early-eluting peaks, such as the this compound isomers. For splitless injections, a common starting point is to set the initial oven temperature about 20°C below the boiling point of the injection solvent to ensure proper focusing of the analytes at the head of the column.
Q4: I am observing poor resolution between cis-chlordane and trans-chlordane. What should I adjust in my temperature program?
A4: To improve the resolution between closely eluting isomers like cis- and trans-chlordane, you should primarily focus on optimizing the temperature ramp rate. A slower ramp rate (e.g., 5-10°C/min) through the elution window of these compounds will increase their interaction time with the stationary phase, often leading to better separation. You can also consider lowering the initial temperature to improve overall resolution.
Q5: My this compound peaks are tailing. Is this related to the oven temperature program?
A5: While peak tailing can be caused by issues with the GC oven temperature program (e.g., temperature being too low), it is more commonly associated with other factors such as active sites in the injector liner or on the column, or contamination. Before extensively modifying your temperature program to address tailing, it is recommended to first perform inlet maintenance, including changing the liner and septum, and to trim the analytical column.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution of cis- and trans-chlordane | The temperature ramp rate is too fast. | Decrease the ramp rate during the elution of the this compound isomers. For example, if you are using a single ramp of 20°C/min, try a slower ramp of 10°C/min or even 5°C/min in the temperature range where these compounds elute. |
| The initial oven temperature is too high. | Lower the initial oven temperature by 10-20°C. This can improve the focusing of the analytes at the start of the run and enhance overall separation. | |
| Incorrect column phase for the separation. | Ensure you are using a column with a suitable stationary phase for organochlorine pesticide analysis, such as a 5% phenyl-methylpolysiloxane. | |
| Broad peaks for later-eluting this compound congeners | The final temperature is not high enough or the hold time is too short. | Increase the final temperature to ensure all components are eluted from the column. A "bake-out" step at a high temperature can also help clean the column after each run. |
| The temperature ramp is too slow. | While a slow ramp helps with early peaks, a faster ramp can be used for later-eluting compounds to sharpen their peaks and reduce analysis time. Consider a multi-ramp program. | |
| Inconsistent retention times | Fluctuations in oven temperature. | Ensure your GC oven is properly calibrated and can maintain a stable temperature. |
| Carrier gas flow rate is not constant. | Check for leaks in the gas lines and ensure the electronic pressure control (EPC) is functioning correctly. | |
| Column aging or contamination. | Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced. | |
| Peak fronting | Column overload. | Dilute your sample and reinject. Peak fronting is a classic sign that the column's sample capacity has been exceeded. |
| Inappropriate injection technique. | Ensure the injection volume is appropriate for the liner and column dimensions. For splitless injections, optimize the splitless hold time. |
Quantitative Data Presentation
The following table summarizes typical GC oven temperature program parameters for the separation of this compound congeners on a standard 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm x 0.25 µm).
| Parameter | Program A (Fast Analysis) | Program B (High Resolution) | Program C (Complex Matrix) |
| Initial Temperature | 150°C | 100°C | 80°C |
| Initial Hold Time | 1 min | 2 min | 2 min |
| Ramp 1 Rate | 25°C/min | 15°C/min | 20°C/min |
| Ramp 1 Final Temp | 250°C | 200°C | 180°C |
| Ramp 2 Rate | - | 5°C/min | 8°C/min |
| Ramp 2 Final Temp | - | 280°C | 290°C |
| Final Hold Time | 5 min | 10 min | 15 min |
| Typical Application | Rapid screening | Baseline separation of isomers | Samples with heavy matrix interference |
Note: These are example programs and may require further optimization for your specific instrument and application.
Experimental Protocols
Protocol 1: Standard GC-MS Method for this compound Analysis
This protocol outlines a standard method for the analysis of this compound in environmental samples.
-
Sample Preparation:
-
Extract a known amount of the sample (e.g., 10g of soil) with an appropriate solvent such as a mixture of hexane (B92381) and acetone (B3395972) (1:1 v/v) using sonication or Soxhlet extraction.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Perform a cleanup step to remove interfering compounds. This can be achieved using gel permeation chromatography (GPC) or a Florisil solid-phase extraction (SPE) cartridge.
-
The final extract is typically solvent-exchanged into hexane.
-
-
GC-MS Instrument Setup:
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
-
-
Mass Spectrometer:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Acquisition mode: Selected Ion Monitoring (SIM) for target this compound ions (e.g., m/z 373, 375, 409).
-
-
-
Data Analysis:
-
Identify this compound congeners based on their retention times and the relative abundance of their characteristic ions.
-
Quantify the analytes using a calibration curve generated from certified reference standards.
-
Visualizations
Caption: Workflow for developing and optimizing a GC oven temperature program for this compound analysis.
Caption: A logical troubleshooting guide for addressing poor resolution of this compound isomers.
Technical Support Center: Enhancing Pressurized Liquid Extraction of Chlordane
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pressurized Liquid Extraction (PLE) for the determination of chlordane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the pressurized liquid extraction of this compound and other organochlorine pesticides.
Q1: Why are my this compound recoveries low and inconsistent?
A1: Low and inconsistent recoveries can stem from several factors:
-
Sub-optimal Extraction Parameters: The efficiency of PLE is highly dependent on solvent choice, temperature, and pressure. A mixture of hexane (B92381) and acetone (B3395972) (1:1, v/v) or acetone and n-heptane (1:1, v/v) has been shown to be effective for organochlorine pesticides.[1][2] Temperatures around 100°C and pressures of 1500-2000 psi are common starting points.[1][3]
-
Insufficient Static Time: A short static extraction time may not allow for complete diffusion of the analytes from the sample matrix into the solvent. Increasing the static time or the number of extraction cycles can improve recovery.[2][4]
-
Matrix Effects: The sample matrix itself can interfere with the extraction. For soil and sediment samples, moisture content can play a role.[5] Mixing the sample with a dispersing agent like diatomaceous earth or sodium sulfate (B86663) can improve solvent contact and extraction efficiency.[1][6]
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Analyte Degradation: this compound can be sensitive to high temperatures.[7] While PLE utilizes elevated temperatures, excessively high temperatures could potentially lead to degradation. If degradation is suspected, a lower extraction temperature should be evaluated.[8][9]
-
Leaks in the System: Ensure all connections in the PLE system are secure and there are no leaks, as this can lead to a loss of pressure and inefficient extraction.
Q2: My chromatograms show significant interference peaks. How can I obtain a cleaner extract?
A2: Co-extraction of matrix components is a common issue in PLE. Several strategies can be employed for cleanup:
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In-Cell Cleanup: This is a highly efficient method where a sorbent is placed in the extraction cell along with the sample.[10] Florisil, silica, alumina, or carbon-based sorbents can be used to retain interfering compounds.[2][11] For example, placing Florisil downstream of the sample inside the extraction cell has been demonstrated to be effective for the analysis of organochlorine pesticides in soil.[2][4]
-
Post-Extraction Solid-Phase Extraction (SPE): The collected extract can be passed through an SPE cartridge to remove interferences. Envi-Carb (graphitized carbon) cartridges are effective for this purpose.[1][12]
-
Gel Permeation Chromatography (GPC): For samples with high lipid content, GPC is a very effective cleanup technique to remove fats and other large molecules.[6]
Q3: I'm observing poor reproducibility between replicate extractions. What could be the cause?
A3: Poor reproducibility can be attributed to:
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Sample Inhomogeneity: Ensure the sample is thoroughly homogenized before weighing and loading it into the extraction cell. For solid samples, grinding and sieving can help achieve a uniform particle size.[10]
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Inconsistent Cell Packing: The way the extraction cell is packed can affect the flow of the solvent and the extraction efficiency. Develop a consistent packing procedure, ensuring there are no channels or voids.
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Variable Water Content: Inconsistent moisture levels in the samples can lead to variability in extraction efficiency.[8] Pre-drying the sample or mixing it with a drying agent like sodium sulfate can help.[6]
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Instrumental Variability: Ensure the PLE system is functioning correctly and that parameters like temperature and pressure are being maintained consistently throughout the extraction process.
Q4: The extraction process seems to be taking a long time. How can I speed it up without compromising recovery?
A4: PLE is already a significantly faster technique compared to traditional methods like Soxhlet extraction.[3][13] However, you can optimize for speed by:
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Increasing the Temperature: Higher temperatures decrease solvent viscosity and increase analyte solubility, leading to faster extraction. However, be mindful of the thermal stability of this compound.[7][8][9]
-
Optimizing Static/Dynamic Cycles: Instead of a single long static extraction, multiple shorter cycles can sometimes be more efficient.
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Reducing Particle Size: Grinding the sample to a smaller particle size increases the surface area available for extraction, which can speed up the process.[10]
Frequently Asked Questions (FAQs)
Q1: What are the best starting parameters for PLE of this compound from soil?
A1: A good starting point for the extraction of this compound from soil, based on published methods, would be:
These parameters should be optimized for your specific sample matrix and analytical goals.
Q2: What is the role of pressure in PLE?
A2: The primary role of pressure in PLE is to maintain the solvent in its liquid state at temperatures above its atmospheric boiling point.[10][13] While pressure has a limited direct impact on extraction efficiency, it can help to force the solvent into the pores of the sample matrix.[8] A pressure of 1500 psi is generally sufficient for most applications.[15]
Q3: Do I always need a cleanup step after PLE?
A3: Not always, but it is often recommended, especially for complex matrices like soil, sediment, and biological tissues.[1][6] The powerful extraction conditions of PLE can lead to the co-extraction of a significant amount of matrix components that can interfere with subsequent analysis, such as by gas chromatography.[11] An in-cell cleanup or post-extraction SPE is often a necessary step to ensure accurate and reliable quantification of this compound.[2][12]
Q4: Can I use water as a solvent for PLE of this compound?
A4: this compound is practically insoluble in water, making water a poor choice as the primary extraction solvent.[16] PLE of this compound requires organic solvents in which it is soluble, such as acetone, hexane, or dichloromethane.[6][16] Superheated water extraction has been investigated for some pesticides, but for nonpolar compounds like this compound, organic solvents are generally much more effective.[17]
Q5: How does the particle size of the sample affect the extraction?
A5: Decreasing the particle size of the sample increases the surface area exposed to the extraction solvent, which can significantly improve the extraction efficiency and speed up the process.[10] Grinding the sample to a fine, consistent powder is a recommended sample preparation step.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the PLE of this compound and other organochlorine pesticides.
Table 1: Pressurized Liquid Extraction Parameters for this compound and Related OCPs
| Parameter | Setting 1 | Setting 2 | Setting 3 | Setting 4 |
| Solvent | Hexane:Acetone (1:1)[1] | Acetone:n-Heptane (1:1)[2] | Hexane:Acetone (1:1)[14] | Dichloromethane[6] |
| Temperature | 100°C[1] | 100°C[2] | 50°C[14] | Not Specified |
| Pressure | 1500 psi[1] | 10.3 MPa (~1500 psi)[4] | 1500 psi[14] | Not Specified |
| Static Time | 5 minutes[1] | 10 minutes (3 cycles)[2] | 5 minutes (1 cycle)[14] | Not Specified |
| Matrix | Soil, Sediment[1] | Soil[2] | Soil[14] | Soil, Biota[6] |
Table 2: Reported Recoveries for this compound and Other OCPs using PLE
| Compound | Matrix | Recovery (%) | Reference |
| γ-Chlordane | Certified Solid Material | 113% | [1] |
| cis-Chlordane | Fortified Soil | 93.5 - 96.7% | [3] |
| trans-Chlordane | Fortified Soil | 89.3 - 97.4% | [3] |
| Various OCPs | Certified Reference Soil | 80 - 90% | [2] |
| Various OCPs | Soil | >80% | [2] |
| Various OCPs | Agricultural Soil | >90% (most compounds) | [14] |
Experimental Protocols
Detailed Methodology for Pressurized Liquid Extraction of this compound from Soil
This protocol is a synthesis of methodologies reported in the scientific literature.[1][2][14]
-
Sample Preparation:
-
Air-dry the soil sample to a constant weight.
-
Grind the sample using a mortar and pestle and sieve to achieve a uniform particle size (< 2 mm).
-
Thoroughly homogenize the sieved sample.
-
-
Extraction Cell Preparation:
-
Place a glass fiber filter at the bottom of the extraction cell.
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Weigh approximately 10 g of the homogenized soil sample and mix it with an equal amount of diatomaceous earth or anhydrous sodium sulfate.[1][6]
-
Load the mixture into the extraction cell.
-
If performing in-cell cleanup, add a layer of Florisil (approximately 5 g) on top of the sample mixture.[2]
-
Place a second glass fiber filter on top of the cell contents.
-
Seal the extraction cell.
-
-
PLE System Parameters:
-
Solvent: Hexane:Acetone (1:1, v/v).
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Heat-up Time: 5 minutes.
-
Static Time: 10 minutes.
-
Number of Cycles: 2.
-
Flush Volume: 60% of cell volume.
-
Purge Time: 60 seconds with nitrogen.
-
-
Extraction Procedure:
-
Load the prepared extraction cells into the PLE system.
-
Place collection vials at the outlet of each cell.
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Start the pre-programmed extraction method.
-
The system will automatically perform the heating, pressurization, static extraction, flushing, and purging steps for each cycle.
-
-
Post-Extraction Cleanup (if not performed in-cell):
-
Concentrate the collected extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Perform SPE cleanup using an Envi-Carb cartridge, eluting with hexane:ethyl acetate (B1210297) (80:20, v/v).[1]
-
Dry the eluate and reconstitute in a known volume of hexane for analysis.
-
-
Analysis:
Visualizations
Caption: Experimental workflow for pressurized liquid extraction of this compound.
Caption: Troubleshooting decision tree for PLE of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Selective pressurized liquid extraction for multi-residue analysis of organochlorine pesticides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. This compound | C10H6Cl8 | CID 11954021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Solvent Consumption in Chlordane Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing solvent consumption during chlordane sample preparation. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and a comparative data summary to facilitate the selection of efficient and environmentally conscious methods.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of newer extraction techniques over traditional methods like Soxhlet for this compound analysis?
A1: Newer techniques such as Accelerated Solvent Extraction (ASE), Solid-Phase Extraction (SPE), Microwave-Assisted Extraction (MAE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) offer significant advantages, primarily in the drastic reduction of solvent consumption and extraction time.[1][2][3][4] For instance, ASE can reduce extraction times to 12-17 minutes and use as little as 15-50 mL of solvent per sample, compared to the hours and hundreds of milliliters often required for Soxhlet extractions.[2] This not only lowers operational costs but also minimizes the environmental impact associated with hazardous solvent waste.[4]
Q2: Can I use the same solvent for all extraction techniques?
A2: Not necessarily. The optimal solvent system depends on the specific technique, sample matrix, and the target analyte's properties. While hexane (B92381) and acetone (B3395972) mixtures are common in methods like MAE and ASE for soil samples, SPE methods might use different conditioning and elution solvents like methanol (B129727) and dichloromethane (B109758).[1][5][6] It is crucial to follow validated methods or optimize the solvent system for your specific application to ensure high recovery rates.[3]
Q3: What is QuEChERS and is it suitable for this compound analysis in all matrices?
A3: QuEChERS is a sample preparation technique that involves a solvent extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[7] It is widely used for pesticide residue analysis in food and agricultural products due to its speed, ease of use, and low solvent consumption.[8] While QuEChERS is effective for many matrices, its performance can be influenced by the sample's composition, such as high fat or pigment content, which may require modifications to the cleanup step.[8][9] For soil and sediment samples, modifications to the original QuEChERS procedure have also been successfully applied.[7]
Q4: How can I avoid analyte loss during sample preparation?
A4: Analyte loss can occur at various stages, including adsorption to container walls, incomplete extraction, or degradation. To prevent adsorption, especially in water samples, adding a small percentage of a modifier like methanol to the sample can be effective.[10] Ensuring thorough homogenization of the sample and using the appropriate extraction solvent and conditions are critical for complete extraction. For sensitive compounds, it's also important to control factors like temperature and pH during the process.[8]
Q5: What are the key differences between SPE and SPME?
A5: Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent packed in a cartridge or disk to isolate analytes from a liquid sample.[11][12] The sample is passed through the sorbent, which retains the analytes, and they are later eluted with a small volume of solvent. Solid-Phase Microextraction (SPME) is a solvent-free or solvent-minimized technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample (or its headspace).[13][14] Analytes partition onto the fiber and are then thermally desorbed directly into the gas chromatograph. SPME is particularly advantageous for its simplicity and minimal solvent use.[13]
Troubleshooting Guides
Solid-Phase Extraction (SPE)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | - Inappropriate sorbent selection.- Incomplete elution of the analyte.- Sample breakthrough due to overloading.- Analyte adsorption to sample container.[10] | - Ensure the sorbent chemistry is suitable for this compound (e.g., C18).- Optimize the elution solvent composition and volume.- Reduce the sample volume or use a larger capacity SPE cartridge.- Pre-rinse sample containers with solvent or add a modifier like methanol to the sample.[10] |
| Clogged SPE Cartridge/Disk | - High particulate matter in the sample. | - Pre-filter the sample using a syringe filter.- For highly contaminated samples, consider using a larger particle size sorbent or a cartridge with a pre-filter. |
| Matrix Interferences in Final Extract | - Co-elution of matrix components with the analyte. | - Optimize the wash step with a solvent that removes interferences but not the analyte.- Consider using a different sorbent with higher selectivity.- Employ a post-extraction cleanup step if necessary.[15] |
Microwave-Assisted Extraction (MAE)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | - Incorrect solvent choice.- Insufficient extraction time or temperature.- Non-uniform heating. | - Use a solvent mixture with good solubility for this compound and efficient microwave absorption (e.g., acetone/hexane).[5][16]- Optimize the extraction program (time, temperature, and power).- Ensure proper mixing of the sample and solvent in the extraction vessel. |
| Vessel Leaks or Pressure Issues | - Improperly sealed vessels.- Exceeding the pressure limit of the vessel. | - Check the vessel seals and caps (B75204) for damage before each use.- Reduce the sample size or solvent volume to avoid over-pressurization. |
| Analyte Degradation | - Excessive temperature. | - Lower the extraction temperature and monitor for any degradation products. |
QuEChERS
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | - Incomplete partitioning of this compound into the acetonitrile layer.- Analyte loss during the d-SPE cleanup step. | - Ensure vigorous shaking after adding the extraction salts to promote partitioning.- Select the appropriate d-SPE sorbent; for fatty matrices, a combination of PSA and C18 is often used.[8] |
| High Matrix Effects in GC/MS or LC/MS Analysis | - Insufficient cleanup of co-extractive compounds. | - Increase the amount of d-SPE sorbent.- For highly pigmented samples (e.g., spinach), include graphitized carbon black (GCB) in the cleanup, but be aware it can retain some planar pesticides.[8] |
| Phase Separation Issues | - High water content in the sample. | - For very wet samples, ensure enough magnesium sulfate (B86663) is used to absorb the excess water. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes quantitative data for various this compound sample preparation methods, highlighting the significant reduction in solvent consumption and time with modern techniques.
| Technique | Typical Solvent Volume per Sample | Typical Extraction Time per Sample | Reported Recovery Range for this compound | Key Advantages |
| Soxhlet Extraction | 200-500 mL | 6-24 hours | >90% | Well-established, exhaustive extraction. |
| Accelerated Solvent Extraction (ASE) | 15-50 mL[2] | 12-17 minutes[2] | 89-97%[1] | Fast, automated, low solvent use.[1][2] |
| Solid-Phase Extraction (SPE) | 10-20 mL | 15-30 minutes | 80-110% | Low solvent use, fast, can be automated.[3][11] |
| Microwave-Assisted Extraction (MAE) | 30 mL[5] | 10-30 minutes | 70-120%[5] | Fast, reduced solvent consumption.[17] |
| QuEChERS | 10-15 mL | ~10 minutes | 79-105%[9] | Quick, easy, cheap, effective, rugged, safe. |
| Solid-Phase Microextraction (SPME) | Solvent-free (desorption is thermal) | 15-60 minutes | Good linearity and sensitivity reported.[18] | Solventless, simple, integrates extraction and concentration.[13] |
Experimental Protocols & Workflows
Solid-Phase Extraction (SPE) Workflow
This protocol is a general guideline for the extraction of this compound from water samples using a C18 SPE cartridge.
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Cartridge Conditioning: Condition the C18 cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.[11] Do not let the sorbent go dry.
-
Sample Loading: Load the water sample (e.g., 1 L) onto the cartridge at a flow rate of about 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with a small volume of a solvent mixture that will remove interferences but not this compound (e.g., 5 mL of a methanol/water mixture).
-
Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.[6]
-
Analyte Elution: Elute the this compound from the cartridge with a small volume of an appropriate solvent (e.g., 2 x 5 mL of dichloromethane or a hexane/acetone mixture).[6][11]
-
Concentration: Concentrate the eluate to the final volume (e.g., 1 mL) under a gentle stream of nitrogen before analysis.
QuEChERS Workflow
This protocol outlines the general steps for the QuEChERS method for solid samples like fruits or vegetables.
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g).
-
Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and shake vigorously for 1 minute. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again for 1 minute.
-
Centrifugation: Centrifuge the tube at a specified speed (e.g., 5000 rpm) for 5 minutes to separate the layers.
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., PSA and C18 for fatty matrices).[8]
-
Final Centrifugation: Vortex the microcentrifuge tube for 30 seconds and then centrifuge for 2 minutes.
-
Analysis: Transfer the cleaned extract into an autosampler vial for GC/MS or LC/MS analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. scispec.co.th [scispec.co.th]
- 3. gcms.cz [gcms.cz]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. brjac.com.br [brjac.com.br]
- 6. unitedchem.com [unitedchem.com]
- 7. Portico [access.portico.org]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microwave assisted extraction of pesticides from environmental samples - Milestone - Helping Chemists [milestonesrl.com]
- 18. Quantitative solid phase microextraction - gas chromatography mass spectrometry analysis of the pesticides lindane, heptachlor and two heptachlor transformation products in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing memory effects in the analysis of high-concentration chlordane samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering memory effects in the analysis of high-concentration chlordane samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to analyze at high concentrations?
A1: this compound is a persistent organochlorine pesticide. Its chemical and physical properties, such as its viscous nature, low water solubility, and high affinity for organic solvents and surfaces, contribute to its tendency to adhere to analytical instrumentation, leading to memory effects, also known as carryover.[1][2][3][4] When analyzing high-concentration samples, residual this compound from a previous injection can be released in subsequent analyses, leading to erroneously high readings in blank or low-concentration samples.
Q2: What are "memory effects" or "carryover" in the context of this compound analysis?
A2: Memory effects, or carryover, refer to the appearance of analyte peaks in a chromatogram of a blank or sample that are due to residual analyte from a preceding, more concentrated sample.[5][6] This occurs because this compound can adsorb onto various surfaces within the gas chromatograph (GC) system, such as the injection port liner, syringe, and the head of the analytical column.
Q3: How can I identify if I have a this compound memory effect issue?
A3: A common method to identify memory effects is to inject a solvent blank or a low-concentration standard immediately following the analysis of a high-concentration this compound sample.[7] The presence of this compound peaks in the blank or an unexpectedly high response in the low-concentration standard is a strong indicator of carryover. These carryover peaks are often broad and may have tailing.[5]
Q4: Are there established acceptable limits for this compound carryover?
Troubleshooting Guide: Addressing this compound Memory Effects
This guide provides a systematic approach to troubleshooting and mitigating memory effects during the analysis of high-concentration this compound samples.
Problem: Suspected this compound Carryover in GC Analysis
Symptoms:
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Presence of this compound peaks in solvent blank injections.
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Inaccurate and elevated quantification of low-concentration samples.
-
Broad or tailing peaks at the retention time of this compound in subsequent runs.[5]
Initial Verification Workflow
Caption: Initial workflow to confirm this compound carryover.
Systematic Troubleshooting Steps
If carryover is confirmed, follow these steps to identify and resolve the source of the memory effect.
-
Injection System Cleaning and Maintenance:
-
Autosampler Syringe: The syringe is a primary source of carryover.
-
Action: Increase the number of solvent rinses between injections. Use a strong solvent in which this compound is highly soluble, such as acetone (B3395972) or hexane (B92381), for the rinse.[1]
-
Verification: Re-run the initial verification workflow. If carryover is reduced or eliminated, the syringe was the likely source.
-
-
Injection Port Liner: Active sites and contamination in the liner can retain this compound.
-
Action: Replace the injection port liner. Consider using a liner with glass wool, which can help trap non-volatile residues but should be replaced regularly.
-
Verification: Re-run the initial verification workflow.
-
-
Septum: A cored or degraded septum can be a source of contamination.
-
Action: Replace the septum.
-
Verification: Re-run the initial verification workflow.
-
-
-
Column Bake-out: High-boiling point compounds like this compound can accumulate at the head of the analytical column.
-
Action: Disconnect the column from the detector and bake it out at a temperature slightly above the final method temperature, but not exceeding the column's maximum operating temperature. Purge with carrier gas during the bake-out.
-
Verification: Reconnect the column and run the initial verification workflow.
-
-
Solvent and Reagent Blanks: Contamination can be introduced through the solvents or reagents used.
-
Action: Prepare fresh solvent blanks using high-purity, pesticide-grade solvents.
-
Verification: Inject the fresh blank. If peaks are still present, the contamination source is likely within the instrument.
-
Troubleshooting Logic Diagram
Caption: Systematic troubleshooting workflow for this compound carryover.
Data Presentation
Table 1: Physical and Chemical Properties of this compound Relevant to Memory Effects
| Property | Value | Implication for Memory Effects |
| Physical State | Viscous liquid (technical grade) | High viscosity can lead to slower rinsing and removal from surfaces.[1][2] |
| Water Solubility | Very low (approx. 9 µg/L at 25°C) | Insoluble in aqueous wash solutions, requiring organic solvents for effective cleaning.[2] |
| Organic Solvent Solubility | Highly soluble in most organic solvents (e.g., hexane, acetone, ethanol) | These solvents are effective for cleaning and rinsing instrument components.[1] |
| Vapor Pressure | Low | This compound is semi-volatile and can condense in cooler parts of the GC system. |
| Log Kow | High (e.g., 6.0) | Indicates a high affinity for non-polar surfaces, contributing to adsorption on GC components. |
Table 2: Summary of Troubleshooting Actions and Expected Outcomes
| Component | Action | Rationale | Expected Outcome |
| Autosampler Syringe | Increase number of solvent rinses; use a strong organic solvent. | To thoroughly remove residual this compound from the syringe barrel and needle. | Reduction or elimination of carryover peaks. |
| Inlet Liner | Replace with a new, clean liner. | To remove a potential site of this compound adsorption and degradation. | Improved peak shape and reduced carryover. |
| GC Column | Perform a column bake-out. | To remove high-boiling point residues that have accumulated on the column. | A cleaner baseline and reduced carryover. |
| Solvents/Reagents | Prepare fresh blanks with high-purity solvents. | To rule out contamination from the analytical standards and solutions. | If carryover disappears, the original blank was contaminated. |
Experimental Protocols
Protocol 1: Quantifying this compound Carryover
Objective: To quantitatively assess the percentage of this compound carryover in a GC system.
Materials:
-
High-concentration this compound standard (e.g., at the upper limit of the calibration range).
-
Solvent blank (e.g., hexane or another appropriate solvent).
-
GC system with an appropriate detector (e.g., ECD or MS).
Procedure:
-
Equilibrate the GC system with the analytical method.
-
Inject the high-concentration this compound standard (HCS).
-
Record the peak area of the this compound isomers.
-
Immediately following the HCS run, inject the solvent blank (SB1).
-
Record the peak area of any this compound peaks in SB1.
-
(Optional) Inject a second solvent blank (SB2) to assess the rate of carryover reduction.
-
Calculate the percent carryover using the following formula:
% Carryover = (Peak Area in SB1 / Peak Area in HCS) x 100
Acceptance Criteria: The % carryover should be below a laboratory-defined limit, ideally less than the reporting limit of the method.
Protocol 2: GC System Bake-out for this compound Contamination
Objective: To remove this compound and other semi-volatile residues from the GC column.
Procedure:
-
Safety First: Ensure the GC oven has cooled down before handling the column.
-
Disconnect the Column: Disconnect the analytical column from the detector to prevent contamination of the detector.
-
Set Gas Flow: Set the carrier gas flow to the normal operating rate.
-
Purge the Column: Purge the column with carrier gas for 15-30 minutes at ambient temperature to remove any oxygen.
-
Temperature Program:
-
Set the initial oven temperature to a low value (e.g., 50°C).
-
Ramp the oven temperature at 10-15°C/minute to a temperature 20-30°C above the final temperature of your analytical method. Do not exceed the column's maximum specified temperature.
-
Hold at this temperature for 1-2 hours.
-
-
Cool Down: Allow the oven to cool down completely.
-
Reconnect the Column: Reconnect the column to the detector.
-
System Equilibration: Equilibrate the system by running a few solvent blanks before analyzing samples.
Protocol 3: Injection Port Maintenance
Objective: To clean or replace components of the injection port to eliminate it as a source of carryover.
Procedure:
-
Cool Down: Ensure the injection port has cooled to a safe temperature.
-
Disassemble: Carefully disassemble the injection port, removing the septum, liner, and O-ring.
-
Inspect and Clean/Replace:
-
Septum: Replace with a new, high-quality septum.
-
Liner: Replace the liner with a new, deactivated liner of the same type.
-
O-ring: Inspect the O-ring for signs of wear or degradation and replace if necessary.
-
Injection Port Body: If accessible and recommended by the manufacturer, clean the inside of the injection port with an appropriate solvent (e.g., acetone, hexane) using a lint-free swab.
-
-
Reassemble: Reassemble the injection port, ensuring all connections are secure.
-
Leak Check: Perform a leak check to ensure the system is sealed.
-
Equilibrate: Heat the injection port to the method temperature and allow the system to equilibrate before use.
References
- 1. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Buy this compound | 12789-03-6 [smolecule.com]
- 3. This compound (Ref: OMS 1437) [sitem.herts.ac.uk]
- 4. npic.orst.edu [npic.orst.edu]
- 5. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 6. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 7. response.epa.gov [response.epa.gov]
- 8. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve linearization for chlordane analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of chlordane, with a focus on calibration curve linearization.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound is non-linear. What are the common causes?
A1: Non-linearity in this compound calibration curves, typically obtained via Gas Chromatography with Electron Capture Detection (GC-ECD), can stem from several factors:
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Detector Saturation: At high concentrations, the ECD can become saturated, leading to a flattened response at the upper end of the calibration range.
-
Analyte Degradation: this compound and its components can degrade in the GC inlet or on the analytical column, especially if the system is not properly maintained. This can lead to a loss of response at lower concentrations.
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Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the ionization process in the detector, causing either enhancement or suppression of the analyte signal.[1][2][3]
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Heteroscedasticity: This statistical issue refers to non-constant variance in the errors over the concentration range. In simpler terms, the variability of the signal is not the same at low and high concentrations, which can make a linear model inappropriate.[4]
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Inappropriate Calibration Range: The selected concentration range may extend beyond the linear dynamic range of the instrument for this compound.[5]
Q2: How can I linearize my non-linear calibration curve for this compound?
A2: If you observe non-linearity, consider the following approaches:
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Weighted Linear Regression: This is often the most effective solution for dealing with heteroscedasticity.[4][6][7][8] A weighting factor, such as 1/x or 1/x², is applied to the regression calculation, giving more weight to the lower concentration points where the variance is typically smaller.[9] This often results in a more accurate representation of the relationship between concentration and response.
-
Reduce the Calibration Range: Narrowing the concentration range of your calibration standards can help to ensure you are working within the linear dynamic range of the detector.[10][11]
-
Matrix-Matched Calibration: To compensate for matrix effects, prepare your calibration standards in a blank matrix extract that is representative of your samples.[1][12] This helps to ensure that the standards and samples are affected by the matrix in the same way.
-
Instrument Maintenance: Regularly clean the GC inlet liner and trim the analytical column to remove active sites that can cause analyte degradation.
Q3: What are acceptable criteria for a this compound calibration curve?
A3: The acceptance criteria for a calibration curve can vary depending on the specific method and regulatory requirements. However, some general guidelines are:
-
Correlation Coefficient (r²): Typically, an r² value of >0.995 is considered acceptable, indicating a good fit of the data to the regression line.[10]
-
Residuals: A visual inspection of the residual plot (the difference between the observed and predicted values) should show a random distribution around zero. Any discernible pattern may indicate that the chosen calibration model is not appropriate.
-
Calibration Verification: The concentration of a continuing calibration verification (CCV) standard, analyzed periodically throughout the analytical run, should be within a specified percentage (e.g., ±15-20%) of its true value.[13]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Poor Linearity (Low r² value) | Detector saturation at high concentrations. Analyte degradation at low concentrations. Inappropriate calibration model. Contamination in the GC system. | Narrow the calibration range. Perform inlet and column maintenance. Use weighted linear regression (e.g., 1/x or 1/x² weighting). Check for and eliminate sources of contamination. |
| High End of Curve is Flattening | Electron Capture Detector (ECD) saturation. | Reduce the concentration of the highest calibration standard. Dilute samples that are expected to have high concentrations of this compound. |
| Poor Response at Low Concentrations | Active sites in the GC inlet or column causing analyte adsorption or degradation. Matrix suppression effects. | Deactivate the inlet liner or use a liner with a gentle taper. Trim the front end of the analytical column. Use matrix-matched calibration standards or standard addition. |
| Peak Tailing for this compound Peaks | Active sites in the GC system. Column contamination. | Perform inlet maintenance (replace liner and septum). Condition the column according to the manufacturer's instructions. Trim a small portion (e.g., 10-15 cm) from the front of the column. |
| Inconsistent Results for Duplicates | Inhomogeneous sample. Inconsistent injection volume. Carryover from a previous injection. | Ensure proper sample homogenization before extraction. Check the autosampler syringe for air bubbles and proper operation. Run a solvent blank between samples to check for carryover. |
Experimental Protocols
Protocol: Generation of a Calibration Curve for this compound Analysis by GC-ECD
This protocol is a general guideline and may need to be adapted based on the specific instrumentation and sample matrix.
-
Preparation of Stock and Working Standards:
-
Obtain a certified reference material (CRM) of technical this compound.[14]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or iso-octane) at a concentration of approximately 1000 µg/mL.
-
From the stock solution, prepare a series of at least five working calibration standards by serial dilution. The concentration range should bracket the expected concentration of this compound in the samples.[5][10] A typical range might be 5 to 200 µg/L.
-
-
GC-ECD Instrumentation and Conditions:
-
Gas Chromatograph: A GC equipped with an Electron Capture Detector (ECD).
-
Column: A capillary column suitable for organochlorine pesticide analysis (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5 or equivalent).[15]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Temperatures:
-
Inlet: 250 °C
-
Detector: 300 °C
-
Oven Program: An example program could be: initial temperature of 100°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.[16] This program should be optimized for the specific column and analytes.
-
-
Injection Volume: 1 µL.
-
-
Calibration Curve Generation:
-
Inject the calibration standards from the lowest to the highest concentration.
-
Integrate the peaks corresponding to the major components of technical this compound (e.g., alpha-chlordane, gamma-chlordane, heptachlor).
-
Construct a calibration curve by plotting the peak area (or height) against the concentration for each component.
-
-
Data Analysis and Linearization:
-
Perform a linear regression on the calibration data.
-
If the r² is below the acceptance criterion (e.g., <0.995) or if the residuals show a pattern, apply a weighted linear regression (e.g., 1/x weighting).[6][8][17] Most chromatography data systems have options for weighted regression.
-
The calibration curve is then used to quantify the this compound concentration in unknown samples.
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Calibration Curve Concentration Range | 2.5 - 100 µg/L | This range can be adjusted based on instrument sensitivity and expected sample concentrations.[10] |
| Number of Calibration Points | 5 - 7 | A minimum of 5 points is generally recommended for establishing linearity.[5] |
| Acceptable Correlation Coefficient (r²) | ≥ 0.995 | A lower value may indicate non-linearity or other issues. |
| Continuing Calibration Verification (CCV) Acceptance | ± 15-20% of the true value | The CCV is analyzed periodically to ensure the instrument remains calibrated. |
| Limit of Detection (LOD) | 0.5 - 5 µg/L | Highly dependent on the instrument and matrix. |
| Limit of Quantification (LOQ) | 1.5 - 15 µg/L | The lowest concentration that can be reliably quantified. |
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves in this compound analysis.
References
- 1. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gcms.cz [gcms.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. Uncertainty of pesticide residue concentration determined from ordinary and weighted linear regression curve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model | MDPI [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. digiresearch.vut.ac.za [digiresearch.vut.ac.za]
- 13. epa.gov [epa.gov]
- 14. gcms.cz [gcms.cz]
- 15. mdpi.com [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Improving the selectivity of analytical methods for chlordane metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the selectivity of analytical methods for chlordane and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound metabolites, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing poor peak shapes (e.g., tailing or fronting) for this compound metabolites in my gas chromatography (GC) analysis?
Answer: Poor peak shape is a common issue that can compromise the accuracy and precision of your analysis. Several factors can contribute to this problem:
-
Active Sites in the GC System: Active sites in the injection port liner, column, or detector can interact with the analytes, causing peak tailing.
-
Solution: Use properly deactivated liners and columns. If contamination is suspected, trim the inlet end of the column or replace the liner.[1]
-
-
Chemical Composition of the Analyte: Compounds with active hydrogens, such as hydroxylated metabolites, can exhibit poor peak shape.
-
Improper Column Installation: Incorrect installation of the GC column can lead to dead volume and peak distortion.
-
Solution: Ensure the column is installed correctly, minimizing dead volume, and that the column ends are cut squarely.[1]
-
-
System Leaks: Leaks in the GC system can affect carrier gas flow and lead to various chromatographic problems, including poor peak shape.
-
Solution: Perform a thorough leak check of all connections and replace seals if necessary.[1]
-
Question: My analyte recovery is consistently low. What are the potential causes and how can I improve it?
Answer: Low recovery of this compound metabolites can be attributed to several factors throughout the analytical workflow, from sample preparation to analysis.
-
Inefficient Extraction: The chosen extraction method may not be optimal for the sample matrix and target analytes.
-
Solution: Optimize the extraction solvent, pH, and extraction time. For complex matrices like soil, methods like ultrasonic-assisted solvent extraction have shown good recoveries.[4][5] For food matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be optimized by adjusting hydration volumes and extraction solvent ratios.[6][7][8]
-
-
Matrix Effects: Co-extracted matrix components can interfere with the ionization of the target analytes in the mass spectrometer source, leading to signal suppression and apparently low recovery.[9][10][11][12][13]
-
Solution:
-
Sample Cleanup: Employ cleanup techniques like gel permeation chromatography (GPC), solid-phase extraction (SPE) with sorbents like Florisil, or dispersive SPE (dSPE) to remove interfering matrix components.[14][15][16]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[11]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[13]
-
-
-
Adsorption to Surfaces: Analytes can be lost due to adsorption onto the surfaces of glassware, vials, or instrument components.
-
Solution: Silanize glassware to deactivate active sites. For certain pesticides prone to adsorption, adding a small percentage of an organic solvent like methanol (B129727) to aqueous samples before extraction can help prevent this issue.[17]
-
-
Analyte Degradation: Some this compound metabolites can be sensitive to heat or pH and may degrade during sample preparation or analysis. For instance, 4,4'-DDT and endrin (B86629) are known to degrade in hot GC injection ports.[18]
-
Solution: Use milder extraction and cleanup conditions. Check for analyte degradation by injecting a standard of the susceptible compound and looking for its degradation products.[18] If degradation is observed, take corrective actions such as cleaning the injection port or using a lower injection temperature.
-
Question: I am having difficulty separating isomeric this compound metabolites. How can I improve the chromatographic resolution?
Answer: Co-elution of isomers is a significant challenge in this compound analysis. Several advanced techniques can be employed to enhance separation:
-
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC provides significantly higher peak capacity compared to conventional GC by using two columns with different selectivities. This technique is highly effective for resolving co-eluting isomers.[19][20][21]
-
Chiral Chromatography: For enantiomeric separation, chiral GC columns can be used to resolve the different stereoisomers of this compound and its metabolites.[22][23][24]
-
Column Selection and Optimization: In conventional GC, carefully selecting a column with a different stationary phase chemistry can improve the separation of specific isomers. Optimizing the temperature program (e.g., using a slower ramp rate) can also enhance resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound metabolite analysis?
A1: The most widely used techniques are gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS).[25][26][27] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also used, particularly for more polar metabolites, and can be advantageous in reducing sample cleanup requirements for some matrices.[9][10][11]
Q2: What is the purpose of derivatization in the analysis of this compound metabolites?
A2: Derivatization is a chemical modification technique used to improve the analytical properties of compounds.[2][3] For this compound metabolites, particularly those with polar functional groups like hydroxyls, derivatization can:
-
Increase volatility, making them more suitable for GC analysis.[2][3]
-
Improve thermal stability, preventing degradation in the hot GC injector.[2]
-
Enhance chromatographic peak shape by reducing interactions with active sites in the GC system.[1][2]
-
Improve detector response and sensitivity.[2] Common derivatization methods for GC analysis include silylation, acylation, and alkylation.[28]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a major challenge in LC-MS/MS.[9][10][11][12][13] To mitigate these effects, you can:
-
Optimize Sample Preparation: Use effective cleanup steps to remove interfering co-extractives. Techniques like solid-phase extraction (SPE) are commonly employed.[14][15][16]
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition or gradient can help separate the analytes from matrix components.[13]
-
Use Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract helps to compensate for signal suppression or enhancement.[11]
-
Employ Stable Isotope-Labeled Internal Standards: These are considered the gold standard for correcting matrix effects as they co-elute with the analyte and experience similar ionization effects.[13]
-
Dilute the Sample Extract: This can reduce the concentration of interfering substances.[13]
Q4: What are the advantages of using GC-MS/MS over GC-MS for this compound analysis?
A4: GC-MS/MS offers enhanced sensitivity and selectivity compared to single quadrupole GC-MS, especially for complex matrices.[26] The use of multiple reaction monitoring (MRM) significantly reduces background noise and chemical interference, leading to lower detection limits and more reliable quantification.[26]
Q5: Are there established standard methods for this compound analysis?
A5: Yes, regulatory agencies like the U.S. Environmental Protection Agency (EPA) have published standard methods for the analysis of organochlorine pesticides, including this compound. Examples include EPA Method 8081B for organochlorine pesticides by gas chromatography and EPA Method 525.3 for semivolatile organic compounds in drinking water by GC/MS.[15][29] These methods provide detailed procedures for extraction, cleanup, and analysis.
Data Presentation
Table 1: Recovery of Selected Pesticides in Spinach using QuEChERS with and without Toluene
| Pesticide | Recovery with Toluene (%) | RSD (%) | Recovery without Toluene (%) | RSD (%) | Analytical Technique |
| This compound | 103.9 | 4.5 | 101.3 | 4.5 | GC/MS |
| Permethrin | 81.4 | 7.2 | 83.3 | 5.1 | GC/MS |
| Acephate | 95.5 | 5.6 | 99.8 | 4.7 | LC/MS/MS |
| Carbaryl | 108.0 | 2.5 | 109.1 | 1.9 | LC/MS/MS |
| Propoxur | 97.0 | 3.1 | 98.2 | 2.8 | LC/MS/MS |
| Data sourced from an application note on optimizing QuEChERS for planar pesticides in spinach.[6] |
Experimental Protocols & Visualizations
General Workflow for this compound Metabolite Analysis in Soil
This workflow outlines the key steps from sample collection to final analysis, emphasizing stages where selectivity can be improved.
Caption: General workflow for the analysis of this compound metabolites in soil samples.
Troubleshooting Logic for Low Analyte Recovery
This diagram illustrates a logical approach to diagnosing and resolving issues of low analyte recovery.
Caption: Troubleshooting workflow for addressing low analyte recovery.
References
- 1. shimadzu.co.uk [shimadzu.co.uk]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. Plant uptake and translocation of highly weathered, soil‐bound technical this compound residues: Data from field and rhizotron studies | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 6. agilent.com [agilent.com]
- 7. An Optimized QuEChERS Workflow to Analyze Over 200 Pesticides in Honey [restek.com]
- 8. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 9. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 10. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 11. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.usgs.gov [pubs.usgs.gov]
- 15. epa.gov [epa.gov]
- 16. nemi.gov [nemi.gov]
- 17. researchgate.net [researchgate.net]
- 18. nucleus.iaea.org [nucleus.iaea.org]
- 19. gcms.labrulez.com [gcms.labrulez.com]
- 20. gcms.cz [gcms.cz]
- 21. benchchem.com [benchchem.com]
- 22. This compound AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cycling of weathered this compound residues in the environment: compositional and chiral profiles in contiguous soil, vegetation, and air compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fate of Weathered this compound Residues in Soil and Plants - CONNECTICUT AGRICULTURAL EXPERIMENT STATION [portal.nifa.usda.gov]
- 25. chromexscientific.co.uk [chromexscientific.co.uk]
- 26. hpst.cz [hpst.cz]
- 27. fsis.usda.gov [fsis.usda.gov]
- 28. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 29. rsc.org [rsc.org]
Best practices for quality control in a chlordane testing laboratory
Technical Support Center: Chlordane Testing Laboratory
This guide provides best practices, troubleshooting advice, and frequently asked questions for quality control in a laboratory testing for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis complex?
This compound is a persistent organochlorine pesticide that was used extensively for agriculture and termite control before being banned in most countries.[1][2] Its analysis is challenging because it is not a single compound but a complex mixture of at least 140 chlorinated components.[3] This complexity can lead to issues with chromatographic separation and potential interferences from other compounds like polychlorinated biphenyls (PCBs).[4]
Q2: What are the primary analytical methods for this compound testing?
The principal method for determining this compound concentration is gas chromatography (GC), most commonly with an electron capture detector (ECD) or a mass spectrometer (MS).[5][6][7] Regulatory methods such as EPA Method 8081B are widely used and often specify dual-column confirmation to ensure accurate identification of analytes.[4][8]
Q3: What are the essential quality control (QC) samples for this compound analysis?
A robust QC program is essential for producing legally defensible and scientifically valid data.[9] Key QC samples include:
-
Method Blank: An aliquot of a clean reference matrix carried through the entire analytical process. It is used to monitor for contamination introduced during sample preparation and analysis.[9]
-
Laboratory Control Sample (LCS): A clean reference matrix spiked with known concentrations of target analytes. The LCS is used to monitor the performance of the entire analytical method.[9]
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with known concentrations of target analytes. They are used to assess the effect of the sample matrix on analyte recovery and to evaluate method precision.
-
Surrogates: Compounds that are chemically similar to the target analytes but not expected to be present in the samples. They are added to every sample (including QC samples) before extraction to monitor preparation efficiency.
Q4: How frequently should QC samples be analyzed?
Typically, a method blank and an LCS should be analyzed with each batch of 20 or fewer field samples.[9][10] An MS/MSD pair is also generally required for each batch to assess matrix effects.[11] Calibration verification standards must be analyzed at the beginning of each analytical shift and periodically throughout to ensure the instrument's calibration remains stable.[10]
Q5: What should I do if a QC sample fails to meet acceptance criteria?
If a QC sample fails, the analytical system must be considered out of control. No further samples should be analyzed until the source of the problem is identified and resolved.[10] Corrective actions may include re-calibrating the instrument, checking for contamination, or re-preparing the sample batch. All samples associated with the failed QC sample must be re-analyzed.
Troubleshooting Guides
Sample Preparation Issues
Q: My analyte recoveries are low. What are the common causes? A: Low recoveries often originate during sample preparation.[12]
-
Incomplete Extraction: Ensure the extraction solvent has sufficient contact time with the sample. For soil samples, methods like Soxhlet or sonication are common; ensure they are performed correctly.[12] For liquid samples, ensure vigorous shaking during liquid-liquid extraction (LLE) or proper conditioning and elution for solid-phase extraction (SPE).[13]
-
Presence of Water: Water remaining in the organic extract can significantly lower recoveries, especially after the concentration step. Dichloromethane, a common extraction solvent, can hold a significant amount of water. Always pass the extract through anhydrous sodium sulfate (B86663) to remove residual water before concentration.[12]
-
Analyte Loss During Concentration: Over-evaporation of the sample extract can lead to the loss of more volatile analytes. Use a nitrogen evaporator (N-EVAP) and carefully monitor the concentration step.[13]
-
Improper pH: The sample's pH can affect the extraction efficiency of certain pesticides. Ensure the pH is adjusted according to the specific method requirements.
Q: I'm seeing high background contamination in my method blanks. What are the likely sources? A: Contamination can be introduced from various sources.
-
Solvents and Reagents: Use only high-purity, pesticide-residue grade solvents. It is good practice to perform a solvent assay by concentrating a large volume of solvent to check for impurities.[12]
-
Glassware: Glassware must be scrupulously cleaned. Cross-contamination can occur from contact with plastics.[4]
-
Plastics: Phthalate esters, which are common interferences, can leach from flexible plastics. Avoid contact between solvents and plastic materials wherever possible.[4]
-
Sodium Sulfate: This reagent can be a source of contamination. Ensure it is of high purity and has been properly stored.[12]
Gas Chromatography (GC) Analysis Issues
Q: My endrin (B86629) and 4,4'-DDT breakdown exceeds 15%. What corrective actions are needed? A: Excessive breakdown of these sensitive compounds indicates a problem with the GC system's inertness, which can affect the accuracy of other target analytes.[4][8]
-
Contaminated Injection Port: The injection port liner is a common site for the accumulation of non-volatile matrix components, which can cause analyte breakdown. Replace the liner and septum.
-
Contaminated GC Column: If replacing the liner does not solve the problem, the contamination may be at the head of the analytical column. Break off a small section (e.g., 0.5 meters) from the front of the column.
-
Active Sites in the System: If the problem persists, there may be active sites elsewhere in the system that require cleaning or deactivation (resilanization).[11]
Q: I'm observing co-elution of target analytes. How can I improve chromatographic separation? A: Co-elution can lead to misidentification and inaccurate quantification.
-
Confirm with a Second Column: EPA methods for organochlorine pesticides mandate confirmation on a second GC column of different polarity (e.g., DB-CLP1 and DB-CLP2).[8] This provides complementary selectivity and helps resolve co-eluting peaks.
-
Optimize GC Parameters: Adjust the temperature program (e.g., lower the ramp rate) or the carrier gas flow rate to improve resolution.
-
Sample Cleanup: Co-elution may be caused by matrix interferences that were not removed during sample preparation. If PCBs are suspected, cleanup techniques using Florisil or silica (B1680970) gel can help separate them from the pesticide analytes.[4]
Experimental Protocols
Protocol: this compound in Soil by GC-ECD (Based on EPA Method 8081B)
-
Sample Extraction (Soxhlet) a. Weigh out 10-30 g of homogenized soil and mix it with an equal amount of anhydrous sodium sulfate to form a free-flowing powder. b. Add the appropriate volume of surrogate spiking solution. c. Place the sample into a thimble and load it into a Soxhlet extractor. d. Extract the sample for 16-24 hours with an appropriate solvent mixture (e.g., acetone/hexane).
-
Extract Cleanup (Florisil) a. Concentrate the extract to a small volume (~1 mL) using a Kuderna-Danish (K-D) apparatus or nitrogen evaporator. b. Prepare a Florisil cleanup column. c. Load the concentrated extract onto the column. d. Elute the column with solvents of increasing polarity to separate interferences from the target analytes. Collect the appropriate fraction(s) containing this compound.
-
Concentration and Solvent Exchange a. Concentrate the cleaned-up extract to a final volume of 1-10 mL, as needed to meet detection limit requirements. b. Exchange the solvent to one compatible with GC-ECD analysis, typically hexane.
-
GC-ECD Analysis a. Calibrate the GC-ECD system using a multi-point initial calibration. b. Analyze a calibration verification standard to confirm the calibration is acceptable. c. Inject the prepared sample extract. d. Identify this compound components by comparing retention times to those of a known standard. Confirm identification on a second, dissimilar GC column. e. Quantify by comparing the peak areas to the calibration curve. Technical this compound is often quantified by summing the areas of several major peaks (e.g., alpha-chlordane, gamma-chlordane, trans-nonachlor).[3][14]
Data Presentation
Table 1: Typical Quality Control Acceptance Criteria for this compound Analysis
| QC Parameter | Acceptance Criteria | Purpose |
| Method Blank | Below Method Detection Limit (MDL) | Monitors for laboratory contamination. |
| Endrin / 4,4'-DDT Breakdown | < 15% each | Checks the inertness of the GC system.[4] |
| Surrogate Recovery | 70 - 130% (example range) | Assesses analyte recovery for each individual sample. |
| LCS Recovery | 70 - 130% (example range) | Measures the accuracy of the entire analytical method. |
| MS/MSD Recovery | 70 - 130% (example range) | Measures method accuracy in the specific sample matrix. |
| MS/MSD Relative Percent Difference (RPD) | ≤ 20% | Measures method precision in the specific sample matrix. |
| Calibration Verification | Within ± 15% of true value | Confirms the stability of the instrument's initial calibration. |
Note: Acceptance criteria can vary based on specific regulatory methods, laboratory-established limits, and matrix types.
Visualizations
Caption: High-level workflow for this compound analysis from sample receipt to data reporting.
Caption: Troubleshooting decision tree for low analyte recovery during this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. rsc.org [rsc.org]
- 4. epa.gov [epa.gov]
- 5. This compound (PIM 574) [inchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journalwes.com [journalwes.com]
- 8. agilent.com [agilent.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. gcms.cz [gcms.cz]
- 13. organomation.com [organomation.com]
- 14. epd.georgia.gov [epd.georgia.gov]
Strategies for reducing background contamination in chlordane analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate sources of background contamination in chlordane analysis.
Troubleshooting Guides
High background contamination in this compound analysis can mask the presence of target analytes and lead to inaccurate quantification. This guide provides a systematic approach to identifying and eliminating common sources of contamination.
Issue: High Background Noise or Baseline Drift in Chromatograms
Possible Causes:
-
Contaminated carrier gas or solvents.
-
Column bleed from an old or improperly conditioned column.
-
Contamination in the injector port or detector.
-
Leaks in the gas lines or fittings.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for high background noise.
Issue: Presence of Phthalate (B1215562) Peaks in Blanks and Samples
Phthalates are common plasticizers and ubiquitous laboratory contaminants that can interfere with this compound analysis, especially when using an electron capture detector (ECD).
Common Sources of Phthalate Contamination:
-
Plastic labware (e.g., pipette tips, vials, tubing).
-
Solvents stored in plastic containers.
-
Gloves and parafilm.
-
Laboratory air and dust.
-
Septa and vial caps.
Mitigation Strategies:
-
Use glassware for all sample preparation and storage.
-
Rinse all glassware with a high-purity solvent before use.
-
Use phthalate-free gloves.
-
Purchase solvents in glass bottles.
-
Run regular laboratory blanks to monitor for phthalate contamination.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound contamination in a laboratory setting?
A1: this compound contamination in a laboratory setting can originate from several sources. Historically, this compound was used as a termiticide, and dust from older buildings or soil brought into the lab can be a source.[1] Other common sources include contaminated glassware, solvents, and reagents. It is crucial to use high-purity solvents and meticulously clean all glassware to avoid cross-contamination.[2]
Q2: I'm observing extraneous peaks in my method blanks. What should I do?
A2: Extraneous peaks in method blanks indicate contamination within your analytical system. The first step is to identify the source.
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Solvent and Reagent Blanks: Analyze each solvent and reagent individually to pinpoint the contaminated source.
-
Glassware: Ensure all glassware is thoroughly cleaned. As a best practice, dedicate a set of glassware specifically for this compound analysis.
-
GC System: Check for contamination in the injection port, column, and detector. Bake out the column and clean the injector liner.[3]
Q3: How can I effectively remove interfering compounds from my sample extracts?
A3: Sample cleanup is a critical step for removing matrix interferences. Several techniques are available, with the choice depending on the sample matrix and the nature of the interferences. Common methods include:
-
Florisil® Cleanup (EPA Method 3620C): A magnesium silicate (B1173343) adsorbent effective at removing polar interferences.[4]
-
Gel Permeation Chromatography (GPC) (EPA Method 3640A): A size-exclusion technique that separates large molecules like lipids and polymers from the smaller pesticide molecules.[5]
-
Silica Gel Cleanup (EPA Method 3630): Useful for separating pesticides from other organic compounds.
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Sulfur Cleanup (EPA Method 3660): Necessary for samples with high sulfur content, which can interfere with ECD analysis.
Q4: What are acceptable recovery rates for this compound and its components?
A4: Acceptable recovery rates can vary depending on the regulatory method and the specific quality control requirements of your laboratory. Generally, for quality control samples, recoveries between 70% and 130% are considered acceptable. However, it is essential to establish in-house control limits based on your laboratory's performance.
Data Presentation
Table 1: Typical Percent Recoveries of this compound Components using Florisil® Cleanup
| Compound | Average Percent Recovery (%) |
| cis-Chlordane | 95 |
| trans-Chlordane | 98 |
| Heptachlor | 92 |
| Heptachlor Epoxide | 94 |
| cis-Nonachlor | 96 |
| trans-Nonachlor | 97 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Comparison of Common Cleanup Techniques for Pesticide Analysis
| Cleanup Method | Principle | Advantages | Disadvantages | Typical Applicability |
| Florisil® | Adsorption | Good for polar interferences, relatively inexpensive. | Can have variable activity, may require activation. | Water, soil, and some food matrices. |
| GPC | Size Exclusion | Effective for removing lipids and high molecular weight compounds. Can be automated. | Higher initial instrument cost, slower for single samples. | Fatty tissues, complex environmental samples. |
| Silica Gel | Adsorption | Good for separating compounds based on polarity. | Can be less effective for very complex matrices. | General purpose cleanup. |
Experimental Protocols
Protocol 1: Florisil® Column Cleanup (Based on EPA Method 3620C)
This protocol describes a general procedure for cleaning up sample extracts using a Florisil® column to remove polar interfering compounds.
Materials:
-
Glass chromatographic column (20 mm ID)
-
Florisil® (pesticide grade, activated)
-
Anhydrous sodium sulfate (B86663) (reagent grade, rinsed with hexane)
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Hexane (B92381), Diethyl ether, Acetone (pesticide grade)
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Sample extract in hexane
Procedure:
-
Column Preparation:
-
Add 10 g of activated Florisil® to the chromatographic column.
-
Gently tap the column to settle the adsorbent.
-
Add 1-2 cm of anhydrous sodium sulfate to the top of the Florisil®.
-
-
Column Conditioning:
-
Pre-elute the column with 60 mL of hexane. Discard the eluate.
-
-
Sample Loading:
-
Just as the hexane level reaches the top of the sodium sulfate, quantitatively transfer the sample extract (in 1-10 mL of hexane) onto the column.
-
-
Elution:
-
Fraction 1: Elute the column with 200 mL of 6% diethyl ether in hexane. This fraction will contain most of the nonpolar pesticides, including this compound components.
-
Fraction 2: Elute the column with 200 mL of 15% diethyl ether in hexane.
-
Fraction 3: Elute the column with 200 mL of 50% diethyl ether in hexane.
-
-
Concentration:
-
Concentrate the collected fractions to the desired volume for GC analysis using a rotary evaporator or a gentle stream of nitrogen.
-
Figure 2: Experimental workflow for Florisil® cleanup.
Protocol 2: Gel Permeation Chromatography (GPC) Cleanup (Based on EPA Method 3640A)
This protocol provides a general outline for using GPC to remove high molecular weight interferences from sample extracts.
Materials:
-
GPC system with a suitable column (e.g., Envirosep-ABC)
-
Mobile phase (e.g., dichloromethane (B109758) or cyclohexane/ethyl acetate)
-
Calibration standards (e.g., corn oil, bis(2-ethylhexyl)phthalate, methoxychlor, perylene, and sulfur)
-
Sample extract
Procedure:
-
System Calibration:
-
Calibrate the GPC system by injecting the calibration standard to determine the elution times of the high molecular weight interferences and the target analytes.
-
Establish the "dump" time (to discard the high molecular weight fraction) and the "collect" time (to collect the fraction containing the pesticides).
-
-
Sample Injection:
-
Inject a known volume of the sample extract onto the GPC column.
-
-
Fraction Collection:
-
Collect the fraction containing the this compound and other pesticides based on the predetermined collection window.
-
-
Concentration:
-
Concentrate the collected fraction to the appropriate volume for analysis.
-
References
- 1. gcms.cz [gcms.cz]
- 2. Method 8081B: Organochlorine Pesticides Analysis by GC [restek.com]
- 3. response.epa.gov [response.epa.gov]
- 4. Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Trace-Level Chlordane Detection in Drinking Water
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trace-level detection of chlordane in drinking water.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting trace levels of this compound in drinking water?
A1: The most prevalent and established methods for trace-level this compound detection in drinking water are gas chromatography-mass spectrometry (GC-MS) and gas chromatography with electron capture detection (GC-ECD).[1][2][3] Solid-phase extraction (SPE) is a widely used technique for sample preparation prior to chromatographic analysis.[4][5][6][7][8] While less common, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be employed. Immunoassays, such as ELISA, are primarily used for rapid screening purposes.
Q2: What are the typical reporting limits for this compound in drinking water analysis?
A2: Reporting limits for this compound can vary depending on the method and instrumentation used. For GC-MS, the limit of quantification (LOD) can be as low as 0.02 μg/L.[4] One study using SPME-GC-ECD reported lower limits of detection than the maximum permissible contamination levels.[9]
Q3: What are "matrix effects" and how can they impact my this compound analysis?
A3: Matrix effects are the influence of non-target compounds in a sample on the analytical signal of the target analyte (this compound).[1][10][11][12] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[11][12] In drinking water analysis, dissolved organic matter and other co-extracted substances can cause matrix effects.[11] Using matrix-matched calibration standards or employing sample cleanup techniques can help mitigate these effects.[1][10]
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Potential Cause | Troubleshooting Action |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the injector, column, or detector. | - Deactivate the injector liner or use an inert liner. - Condition the GC column according to the manufacturer's instructions. - Trim the analytical column (injector end). |
| Low Analyte Response/Sensitivity | - Contamination in the GC system. - Inefficient ionization in the MS source. | - Clean the ion source, quadrupole, and detector. - Check for leaks in the GC-MS system. - Optimize MS parameters (e.g., ionization energy, lens voltages). |
| Inconsistent Retention Times | - Fluctuations in carrier gas flow rate. - Oven temperature instability. | - Check for leaks in the gas lines. - Verify the oven temperature program and ensure it is stable. |
| High Background Noise | - Contaminated carrier gas, solvents, or glassware. - Column bleed. | - Use high-purity gases and solvents.[13] - Ensure all glassware is thoroughly cleaned.[13] - Condition the column properly. |
| Co-elution of Interfering Peaks | Insufficient chromatographic separation. | - Optimize the GC temperature program. - Use a longer or different polarity GC column.[2] - Employ a cleanup step in the sample preparation.[2] |
Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Troubleshooting Action |
| Low Analyte Recovery | - Inappropriate sorbent selection.[14] - Incomplete elution of the analyte. - Sample pH not optimal for retention. - Sorbent drying time is not sufficient.[15] | - Select a sorbent with a high affinity for this compound (e.g., C18, Oasis HLB).[4][5][6][7] - Optimize the elution solvent composition and volume. - Adjust the sample pH to enhance this compound retention. - Ensure the sorbent is thoroughly dried before elution.[15] |
| Poor Reproducibility | - Inconsistent sample loading flow rate. - Channeling in the SPE cartridge. | - Maintain a consistent and slow sample loading flow rate.[14] - Ensure the sorbent bed is not disturbed during sample loading. |
| Clogged SPE Cartridge | Particulate matter in the water sample. | - Pre-filter the water sample before loading onto the SPE cartridge.[15] |
| Analyte Breakthrough | - Exceeding the sorbent capacity. - Sample loading flow rate is too high. | - Use a larger sorbent mass or reduce the sample volume. - Decrease the sample loading flow rate.[14] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause | Troubleshooting Action |
| Low Signal Intensity | - Poor ionization of this compound. - Ion suppression from matrix components.[11] | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). - Dilute the sample extract to reduce matrix effects.[11] - Use a matrix-matched calibration curve. |
| Inconsistent Peak Areas | - Fluctuation in mobile phase composition. - Instability of the ESI spray. | - Ensure proper mixing and degassing of the mobile phase. - Clean the ESI probe and capillary.[16] |
| Contamination/Ghost Peaks | Carryover from previous injections. | - Implement a thorough needle and injection port wash routine. - Inject a blank solvent after high-concentration samples. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Potential Cause | Troubleshooting Action |
| High Background | - Insufficient washing.[17] - Non-specific binding of antibodies. - Contaminated reagents or plate. | - Increase the number of wash steps and soaking time.[18] - Use a more effective blocking buffer. - Prepare fresh reagents and use a new plate. |
| Weak or No Signal | - Inactive enzyme or substrate. - Incorrect antibody concentrations. - Insufficient incubation time or temperature.[18][19] | - Check the expiration dates and storage conditions of reagents.[19] - Optimize the concentrations of capture and detection antibodies. - Ensure adherence to the recommended incubation parameters.[18][19] |
| High Coefficient of Variation (CV%) between Duplicates | - Pipetting errors.[19] - Uneven temperature across the plate ("edge effects").[17][19] | - Calibrate pipettes and ensure proper pipetting technique.[19] - Ensure the plate is evenly warmed to room temperature before adding reagents and seal the plate during incubation.[17][19] |
Quantitative Data Summary
Table 1: Method Performance for this compound Detection in Water
| Method | Extraction | Detection Limit/LOD | Recovery | Reference |
| GC-MS | SPE (Oasis HLB) | 0.02 µg/L | 70-117.3% | [4] |
| GC-ECD | SPE (C18) | - | >80% | [5][6] |
| GC-ECD | Liquid-Liquid | - | >90% | [5][6] |
| GC-ECD | SPME | - | 88.5% (at 2 µg/L) | [9] |
| GC-ECD | Ultrasonic Extraction | 2.00 µg/kg (wet weight) | 72.2-104.0% | [20] |
| GC-MSD | Kuderna-Danish | 1.8-29.2 ng/L (LOQ) | 70.7-114.0% | [21] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may need optimization based on the specific SPE cartridge and sample matrix.
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water through the cartridge.[7] Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Measure 1 L of the drinking water sample.
-
Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
-
Drying:
-
Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes to remove residual water.[7]
-
-
Elution:
-
Elute the trapped this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[7] Collect the eluate in a clean collection tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
This protocol provides typical GC-MS parameters for this compound analysis. Instrument-specific optimization is required.
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp to 180 °C at 20 °C/min.
-
Ramp to 280 °C at 5 °C/min, hold for 5 min.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for cis- and trans-chlordane (B41516) (e.g., m/z 373, 375, 409).
-
Visualizations
Caption: General experimental workflow for this compound analysis in drinking water.
Caption: A logical workflow for troubleshooting inaccurate this compound analysis results.
References
- 1. digiresearch.vut.ac.za [digiresearch.vut.ac.za]
- 2. epa.gov [epa.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. Comparison of solvent extraction and solid-phase extraction for the determination of organochlorine pesticide residues in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. silicycle.com [silicycle.com]
- 9. mdpi.com [mdpi.com]
- 10. digiresearch.vut.ac.za [digiresearch.vut.ac.za]
- 11. researchgate.net [researchgate.net]
- 12. nemc.us [nemc.us]
- 13. NEMI Method Summary - 508 [nemi.gov]
- 14. biotage.com [biotage.com]
- 15. mdpi.com [mdpi.com]
- 16. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 17. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 18. ethosbiosciences.com [ethosbiosciences.com]
- 19. biomatik.com [biomatik.com]
- 20. researchgate.net [researchgate.net]
- 21. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Optimizing Microbial Degradation of Chlordane in Soil Microcosms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of chlordane in soil microcosms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its microbial degradation in soil important?
A1: this compound is a persistent organochlorine pesticide that was widely used for termite control and on agricultural crops. Due to its long half-life, low water solubility, and strong adsorption to soil organic matter, it remains a significant environmental contaminant.[1][2] Microbial degradation is a key process for the natural attenuation of this compound in soil, and enhancing this process through bioremediation is a promising strategy for cleaning up contaminated sites.
Q2: Which microorganisms are known to degrade this compound?
A2: Several bacterial and fungal species have been identified with the ability to degrade this compound. These include various species of Streptomyces, the white-rot fungus Phanerochaete chrysosporium, and Nocardiopsis sp.[3][4][5] Mixed microbial cultures have also shown potential for enhanced this compound degradation.[1][6]
Q3: What are the main challenges in the microbial degradation of this compound in soil?
A3: The primary challenges include this compound's low bioavailability due to its strong sorption to soil particles, its inherent resistance to degradation, and the potential formation of more toxic and persistent metabolites like oxythis compound.[2][7][8] Furthermore, aged this compound in soil can be more resistant to extraction and degradation than freshly spiked this compound.[7]
Q4: What is co-metabolism and how can it be applied to this compound degradation?
A4: Co-metabolism is the degradation of a compound by a microorganism that yields no energy to support its growth. The microbe degrades the compound fortuitously using enzymes produced for the metabolism of another substrate (the primary substrate). In the context of this compound, adding a readily degradable carbon source to the soil microcosm could stimulate the growth of a microbial population and the production of enzymes that can also degrade this compound.[9]
Q5: How can the bioavailability of this compound in soil be improved for microbial degradation?
A5: Enhancing the bioavailability of this compound is crucial for its microbial degradation. Strategies include the use of surfactants or bioemulsifiers to increase the solubility of this compound, and the application of mixed microbial cultures that may produce biosurfactants.[1][6] Composting has also been suggested as a long-term strategy that could potentially increase the bioavailability of aged this compound residues.[7][10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or slow this compound degradation | 1. Low bioavailability: this compound is strongly adsorbed to soil organic matter and clay particles, making it unavailable to microorganisms.[2][7]2. Suboptimal microbial population: The soil may lack indigenous microorganisms capable of degrading this compound, or the inoculum added may not be active.3. Inappropriate environmental conditions: pH, temperature, moisture, and oxygen levels may not be optimal for the degrading microorganisms.[3]4. Toxicity: High concentrations of this compound or the presence of other toxic co-contaminants may inhibit microbial activity. | 1. Enhance bioavailability: Consider adding a mild, non-toxic surfactant or a microbial culture known to produce bioemulsifiers.[1] The use of co-solvents in the initial spiking solution can also aid in more uniform distribution, but their potential impact on microbial activity should be assessed.2. Bioaugmentation and Biostimulation: Inoculate the microcosm with a known this compound-degrading microbial consortium.[6] Alternatively, stimulate the indigenous microbial population by adding nutrients (e.g., nitrogen, phosphorus) and a primary carbon source to promote co-metabolism.[4]3. Optimize conditions: Adjust the pH to a neutral range (around 7.0), maintain the temperature between 25-35°C, and ensure soil moisture is at 50-70% of the water holding capacity.[3] For aerobic degradation, ensure adequate oxygen supply by periodic mixing or aeration.4. Acclimatization and concentration adjustment: Start with a lower concentration of this compound to allow the microbial community to adapt. If co-contaminants are present, their toxicity should be assessed and addressed. |
| Inconsistent or irreproducible results | 1. Heterogeneous this compound distribution: Uneven spiking of this compound in the soil can lead to variability between replicates.2. Inconsistent soil matrix: Variations in soil composition (organic matter, clay content, pH) across samples.3. Variable inoculum: Inconsistent density or activity of the microbial inoculum added to the microcosms.4. Analytical variability: Inconsistencies in sample extraction, cleanup, or instrumental analysis. | 1. Improve spiking procedure: Use a carrier solvent (e.g., acetone) to dissolve this compound and mix it thoroughly with a small portion of the soil. Allow the solvent to evaporate completely before mixing this spiked portion with the bulk soil to ensure homogeneity.2. Homogenize soil: Sieve and thoroughly mix the soil before distributing it into microcosms to ensure uniformity.3. Standardize inoculum: Prepare a fresh liquid culture of the inoculum and measure its cell density (e.g., optical density) before adding it to the microcosms. Ensure even distribution of the inoculum within the soil.4. Standardize analytical methods: Use a consistent and validated analytical protocol for sample preparation and analysis. Incorporate internal standards to correct for variations in extraction efficiency and instrument response.[11] |
| Formation of persistent and toxic metabolites | 1. Incomplete degradation pathway: The microorganisms may only be capable of partial transformation of the this compound molecule, leading to the accumulation of intermediates like oxythis compound.[8]2. Metabolic dead-end: The accumulated metabolite may be more resistant to further degradation than the parent compound. | 1. Use of microbial consortia: Employ a mixed culture of microorganisms with diverse metabolic capabilities. One species might transform this compound to an intermediate that another species can then further degrade.[1]2. Optimize for complete mineralization: Adjust environmental conditions or add specific co-substrates that may induce the enzymes necessary for the complete degradation of metabolites.[4] |
| Difficulty in distinguishing between biotic and abiotic degradation | 1. Abiotic loss: this compound can be lost from the system due to volatilization or binding to the microcosm container, which can be mistaken for degradation.2. Chemical degradation: Although generally slow in soil, some chemical degradation (e.g., hydrolysis) may occur.[7][10] | 1. Include proper controls: Set up sterile control microcosms (e.g., by autoclaving the soil) to quantify abiotic losses. The difference in this compound concentration between the non-sterile and sterile microcosms will represent the biotic degradation.[3]2. Monitor for metabolites: The appearance of specific microbial degradation products in the non-sterile microcosms that are absent in the sterile controls is strong evidence of biotic activity. |
Quantitative Data on Optimal Conditions
The following tables summarize the optimal conditions for the microbial degradation of this compound based on available literature.
Table 1: Optimal Conditions for this compound Degradation by Streptomyces sp. A5
| Parameter | Optimal Value | Reference |
| pH | 7.0 | [3] |
| Temperature | 30-35°C | [3] |
| Agitation (in liquid culture) | 200 rpm | [3] |
Source: Data extracted from a study on the aerobic degradation of this compound by an indigenous Streptomyces strain.[3]
Table 2: General Physicochemical Factors Influencing this compound Persistence in Soil
| Factor | Condition Favoring Persistence | Rationale | References |
| Soil Type | High organic matter and clay content | Strong adsorption reduces bioavailability. | [4][5] |
| Moisture | Very low or waterlogged (anaerobic) | Microbial activity is reduced in dry conditions. Anaerobic degradation is generally slower than aerobic degradation for this compound. | [2] |
| Temperature | Low | Microbial metabolism slows down at lower temperatures. | [3] |
| pH | Acidic | Neutral pH is generally more favorable for many degrading bacteria. | [3] |
Experimental Protocols
Protocol for Setting up a Soil Microcosm for Aerobic this compound Degradation
This protocol provides a general framework. Specific details may need to be optimized based on the soil type, microbial culture, and experimental goals.
1. Soil Preparation:
-
Collect soil from the field and pass it through a 2 mm sieve to remove stones and large debris.
-
Homogenize the sieved soil thoroughly by mixing.
-
Characterize the soil for key properties: pH, organic matter content, texture (sand, silt, clay percentages), and water holding capacity.
-
If using a sterile system, autoclave the soil at 121°C for at least 30 minutes on two consecutive days. Allow the soil to cool completely before use.
2. This compound Spiking:
-
Prepare a stock solution of technical-grade this compound in a volatile solvent like acetone.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration of this compound in the soil (e.g., 10-100 mg/kg).
-
In a fume hood, add the calculated volume of the this compound stock solution to a small portion of the soil (e.g., 10% of the total soil for each microcosm).
-
Mix this subsample thoroughly to ensure even distribution of the this compound solution.
-
Allow the solvent to evaporate completely in a dark, well-ventilated area (e.g., overnight).
-
Thoroughly mix the spiked soil subsample with the remaining bulk soil for each microcosm to achieve a homogeneous final concentration.
3. Microcosm Assembly:
-
Distribute a known weight of the spiked soil (e.g., 50-100 g) into each microcosm vessel (e.g., glass jars or flasks).
-
For bioaugmentation: Prepare a liquid culture of the this compound-degrading microorganism(s) to a known cell density. Add a specific volume of the inoculum to the soil to achieve the desired inoculum density. Mix thoroughly.
-
For biostimulation: Add nutrient solutions (e.g., nitrogen and phosphorus sources) and/or a primary carbon source to the soil and mix thoroughly.
-
Adjust the moisture content of the soil to 50-70% of its water holding capacity using sterile deionized water.
-
Cover the microcosms with gas-permeable stoppers or aluminum foil to allow for air exchange while minimizing moisture loss.
-
Set up control microcosms:
- Sterile control: Autoclaved soil + this compound (to assess abiotic degradation).
- Uninoculated control: Non-sterile soil + this compound (to assess degradation by indigenous microorganisms).
- No-chlordane control: Non-sterile soil + inoculum (to assess the effect of the inoculum on the soil microbial community).
4. Incubation and Sampling:
-
Incubate the microcosms in the dark at a constant, optimal temperature (e.g., 30°C).
-
Monitor and adjust the soil moisture content periodically (e.g., weekly) by adding sterile deionized water.
-
At predetermined time points (e.g., 0, 7, 14, 28, 56 days), sacrifice triplicate microcosms from each treatment group for analysis.
-
Collect soil samples for this compound and metabolite analysis, and potentially for microbial community analysis (e.g., DNA extraction).
5. Sample Analysis:
-
Extract this compound and its metabolites from the soil samples using an appropriate method such as Soxhlet extraction, microwave-assisted extraction (MAE), or QuEChERS.[11][12]
-
Clean up the extracts if necessary to remove interfering substances using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).[13]
-
Analyze the extracts using gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) for quantification of this compound isomers and their metabolites.[13]
Visualizations
References
- 1. Selection of an actinobacteria mixed culture for this compound remediation. Pesticide effects on microbial morphology and bioemulsifier production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nationalacademies.org [nationalacademies.org]
- 9. mdpi.com [mdpi.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. academic.oup.com [academic.oup.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Chlordane Analysis in Soil
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of chlordane in soil. This document outlines common analytical methodologies, presents available performance data, and provides detailed experimental protocols to aid in the selection and implementation of robust analytical strategies.
Comparative Overview of Analytical Methodologies
The determination of this compound in soil typically involves a multi-step process encompassing sample preparation (extraction and cleanup) and instrumental analysis. The most widely adopted method for the quantitative analysis of this compound is gas chromatography with electron capture detection (GC-ECD), as outlined in U.S. Environmental Protection Agency (EPA) Method 8081B. For rapid screening purposes, immunoassay-based methods, such as EPA Method 4041, can be employed.
The following table summarizes the key aspects of these two common approaches.
| Feature | EPA Method 8081B (GC-ECD) | EPA Method 4041 (Immunoassay) |
| Principle | Chromatographic separation and detection by electron capture. | Competitive enzyme-linked immunosorbent assay. |
| Quantitation | Quantitative | Semi-quantitative screening |
| Selectivity | High (isomers can be resolved) | Moderate (potential for cross-reactivity) |
| Sensitivity | High (sub-µg/kg levels) | Moderate (detection limits in the µg/kg range) |
| Confirmation | Requires a second dissimilar column or GC/MS | Confirmatory analysis by a chromatographic method is required for positive results. |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Typical Use | Regulatory compliance, detailed site characterization, risk assessment. | Field screening, preliminary site assessment, rapid identification of contaminated areas. |
Experimental Protocols
Detailed experimental protocols are crucial for achieving accurate and reproducible results. Below are generalized protocols for the extraction and analysis of this compound in soil based on established EPA methods.
Sample Extraction: Pressurized Fluid Extraction (PFE) - EPA Method 3545A
Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE®), is a common technique for extracting this compound from soil matrices.
-
Sample Preparation: A 10-30 g soil sample is homogenized and mixed with a drying agent like diatomaceous earth.
-
Extraction Cell: The mixture is packed into a stainless steel extraction cell.
-
Extraction Conditions: The cell is heated to a set temperature (e.g., 100 °C) and pressurized with the extraction solvent (e.g., a mixture of hexane (B92381) and acetone) to a pressure of approximately 1500 psi.
-
Static and Dynamic Extraction: The sample undergoes a static extraction phase where it is held at temperature and pressure, followed by a dynamic phase where fresh solvent flushes through the cell.
-
Collection: The extract is collected in a vial.
-
Concentration: The collected extract is then concentrated to a final volume (e.g., 1 mL) for cleanup and analysis.
Sample Cleanup: Florisil® Cleanup - EPA Method 3620C
Cleanup is often necessary to remove interfering co-extractives from the soil extract before instrumental analysis.
-
Column Preparation: A glass chromatography column is packed with activated Florisil®.
-
Sample Loading: The concentrated extract from the PFE step is loaded onto the column.
-
Elution: The column is eluted with solvents of increasing polarity to separate the this compound from interferences. This compound is typically eluted with a nonpolar solvent mixture.
-
Fraction Collection: The fraction containing the this compound is collected.
-
Concentration: The collected fraction is concentrated to a final volume suitable for GC-ECD analysis.
Instrumental Analysis: Gas Chromatography-Electron Capture Detection (GC-ECD) - EPA Method 8081B
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a non-polar stationary phase) and an electron capture detector is used. A dual-column setup is recommended for confirmation.[1]
-
Injection: A small volume (e.g., 1-2 µL) of the cleaned-up extract is injected into the GC.
-
Chromatographic Separation: The this compound isomers are separated based on their volatility and interaction with the stationary phase as they pass through the column.
-
Detection: The electron capture detector, which is highly sensitive to halogenated compounds like this compound, detects the eluting isomers.
-
Quantitation: The concentration of this compound is determined by comparing the peak areas in the sample chromatogram to those of known calibration standards.
Performance Data from Method Validation Studies
While comprehensive inter-laboratory comparison data is scarce, single-laboratory validation studies provide an indication of the expected performance of these methods. The following table presents typical performance characteristics for the analysis of this compound in soil using PFE and GC-ECD.
| Parameter | Typical Performance |
| Recovery | 80-120% |
| Relative Standard Deviation (RSD) | < 20% |
| Method Detection Limit (MDL) | 0.5 - 5 µg/kg |
| Quantitation Limit (QL) | 1 - 10 µg/kg |
It is important to note that these values can vary depending on the soil matrix, concentration of this compound, and specific laboratory conditions.
Visualizing the Analytical Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the key steps in this compound analysis.
Caption: General workflow for the analysis of this compound in soil.
Caption: Detailed workflow of the Pressurized Fluid Extraction (PFE) process.
Conclusion
The accurate determination of this compound in soil is a critical analytical task that relies on well-established and validated methodologies. While a direct inter-laboratory comparison with comprehensive quantitative data is not publicly available, this guide provides a comparative framework of the most common analytical approaches. By understanding the principles, protocols, and expected performance of methods like EPA 8081B, researchers and analytical professionals can make informed decisions to ensure the quality and reliability of their this compound analysis data. The use of certified reference materials and participation in proficiency testing programs, when available, are strongly recommended to validate laboratory performance and ensure data comparability.
References
A Comparative Guide to the Validation of a New Analytical Method for Chlordane Using Certified Reference Materials
The validation of any new analytical method is a prerequisite for ensuring data quality, reliability, and regulatory compliance. For persistent organic pollutants (POPs) like chlordane, which pose significant environmental and health risks, rigorous and accurate quantification is paramount.[1] Certified Reference Materials (CRMs) are indispensable tools in this process, providing a benchmark of known concentration and uncertainty to verify the accuracy, precision, and overall suitability of a method for its intended purpose.[2][3][4]
This guide provides a comparative framework for validating a new, hypothetical Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for this compound analysis against the established U.S. EPA Method 8081B, which typically employs Gas Chromatography with an Electron Capture Detector (GC-ECD).[5][6][7]
Performance Comparison of Analytical Methods
The validation process assesses key performance indicators to prove a method is reliable and fit for purpose.[8] The primary advantage of a GC-MS/MS method over a traditional GC-ECD method is its superior selectivity and confirmatory power, which significantly reduces the likelihood of misidentification due to matrix interferences.[9] The table below summarizes the expected performance characteristics of the new method compared to the standard EPA method.
Table 1: Comparison of Method Performance Characteristics
| Performance Parameter | New Method (GC-MS/MS) | Standard Method (EPA 8081B GC-ECD) | Acceptance Criteria |
| Accuracy (% Recovery of CRM) | 95 - 105% | 80 - 120% | 70 - 130% |
| Precision (% RSD, n=7) | < 5% | < 15% | ≤ 20% |
| Linearity (Correlation Coefficient, R²) | > 0.999 | > 0.995 | ≥ 0.995 |
| Limit of Detection (LOD) (µg/kg) | 0.1 | 0.5 | Reportable |
| Limit of Quantification (LOQ) (µg/kg) | 0.3 | 1.5 | Reportable |
Data presented for the "New Method" are hypothetical but realistic for modern instrumentation. Data for EPA 8081B are based on typical performance values found in validation reports and literature.[8][10][11]
Role of Certified Reference Materials (CRMs)
A CRM is a homogenous and stable material with one or more certified property values, produced by a metrologically valid procedure.[2] For this compound analysis, a soil or sediment CRM with a matrix similar to the test samples is ideal. Using a CRM allows for the direct assessment of method accuracy by comparing the measured result to the certified value.[3][8]
Table 2: Example Certified Reference Material (Soil Matrix)
| Analyte | Certified Value (µg/kg) | Uncertainty (µg/kg) |
| trans-Chlordane | 48.5 | ± 2.1 |
| cis-Chlordane | 51.2 | ± 2.5 |
| Heptachlor Epoxide | 35.8 | ± 1.9 |
Experimental Protocols
Detailed and reproducible protocols are the foundation of a successful method validation.
Protocol 1: Sample Preparation and Extraction using a CRM
This protocol outlines the steps for extracting this compound from a soil CRM. Accelerated Solvent Extraction (ASE) is used here as a modern, efficient, and "green" alternative to traditional Soxhlet extraction.[11]
-
CRM Homogenization: Allow the CRM to reach ambient temperature. Gently tumble the container for 5 minutes to ensure homogeneity.
-
Sample Weighing: Accurately weigh approximately 10 g of the CRM into an ASE extraction cell.
-
Dispersant Addition: Mix the CRM with an equal amount of diatomaceous earth to improve extraction efficiency and prevent clumping.[12]
-
Fortification (for LOD/LOQ): For determining method detection limits, spike blank matrix samples with this compound standards at concentrations near the expected limits.
-
Extraction: Place the cell into the ASE system. Extract the sample using a 1:1 mixture of hexane (B92381) and acetone (B3395972) under the following conditions:
-
Pressure: 1500 psi
-
Temperature: 100 °C
-
Static Time: 10 min
-
Cycles: 2
-
-
Concentration: Concentrate the resulting extract to approximately 1 mL using a gentle stream of nitrogen.
-
Cleanup: Pass the concentrated extract through a Florisil® solid-phase extraction (SPE) cartridge to remove polar interferences.[13] Elute the target analytes with hexane.
-
Final Volume: Adjust the final volume of the cleaned extract to 1.0 mL with hexane and add an internal standard before analysis.
Protocol 2: Instrumental Analysis (GC-MS/MS)
-
System: Agilent 7890 GC coupled to a 7000 series Triple Quadrupole MS or equivalent.[14]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed 5% phenyl-arylene phase column.[10][15]
-
Injection: 1 µL injection in splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[12]
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 180 °C.
-
Ramp 2: 5 °C/min to 270 °C.
-
Ramp 3: 20 °C/min to 300 °C, hold for 5 min.[16]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor at least two precursor-to-product ion transitions for each target analyte for confirmation and quantification.
-
Protocol 3: Validation Procedure
-
Linearity: Prepare a series of calibration standards spanning the expected concentration range (e.g., 0.5 - 200 µg/L).[9] Plot the instrument response versus concentration and calculate the correlation coefficient (R²), which must meet the acceptance criteria.
-
Accuracy: Prepare and analyze a minimum of three replicates of the chosen CRM. Calculate the percent recovery for each analyte using the formula: (Measured Value / Certified Value) * 100. The average recovery must be within the defined acceptance limits.[8]
-
Precision: Prepare and analyze a minimum of seven replicates of the CRM or a spiked blank matrix at a mid-range concentration. Calculate the percent relative standard deviation (%RSD) of the measurements. The %RSD must not exceed the established criteria.
-
LOD and LOQ: Analyze seven replicates of a low-level spiked blank matrix. The LOD is typically calculated as 3.14 times the standard deviation of the replicate measurements, and the LOQ is 10 times the standard deviation.[8]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the entire method validation process, from initial planning to the final report.
Caption: Workflow for analytical method validation using a CRM.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Method validation using Certified Reference Materials (CRMs) [aroscientific.com]
- 3. Using reference materials to improve the quality of data generated by USEPA analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 6. epa.gov [epa.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
- 9. shimadzu.com [shimadzu.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. gcms.cz [gcms.cz]
- 14. journalwes.com [journalwes.com]
- 15. cromlab-instruments.es [cromlab-instruments.es]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Battle: Soxhlet vs. Pressurized Liquid Extraction for Chlordane Analysis
In the realm of environmental and food safety analysis, the accurate quantification of persistent organic pollutants like chlordane is paramount. The efficiency of the initial extraction step from complex matrices such as soil, sediment, or food products directly impacts the reliability of subsequent analytical measurements. For decades, Soxhlet extraction has been the benchmark method. However, modern techniques like Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), have emerged as powerful alternatives. This guide provides a detailed comparison of the performance of Soxhlet and PLE for the extraction of this compound, supported by experimental data to aid researchers in selecting the most appropriate method for their needs.
At a Glance: Key Performance Metrics
A comparative analysis of Soxhlet and PLE for this compound extraction reveals significant differences in efficiency, speed, and resource consumption. PLE consistently demonstrates superior or equivalent recovery rates in a fraction of the time and with substantially less solvent.
| Parameter | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) |
| This compound Recovery | 76-77% (α & γ this compound from spiked soil)[1] | Generally equivalent or better than Soxhlet[2]; up to 126.7% relative to Soxhlet for chlorinated pesticides in animal feed[3] |
| Relative Standard Deviation (RSD) | Typically <15% | Lower than 10% for most organochlorine pesticides[4] |
| Extraction Time | 18 - 24 hours[1][5] | ~12 - 15 minutes per sample[2] |
| Solvent Consumption | 250 - 500 mL per sample[2] | ~15 mL per sample[2] |
| Automation | Manual, labor-intensive | Fully automated[2] |
| Official Method (US EPA) | Method 3540C[6] | Method 3545A[7] |
Delving into the Methodologies
The fundamental principles behind Soxhlet and PLE explain their distinct performance characteristics.
Soxhlet extraction is a classic technique that relies on the continuous cycling of a warm solvent through a solid sample.[1] The sample is placed in a thimble, and the solvent is heated in a flask. The solvent vapor travels up a distillation arm, condenses, and drips into the thimble, immersing the sample. Once the thimble is full, the solvent, now containing the extracted this compound, siphons back into the flask. This process repeats, gradually concentrating the analyte in the flask. While thorough, this passive process is slow and requires large volumes of solvent to ensure complete extraction.[1]
Pressurized Liquid Extraction (PLE) , in contrast, utilizes elevated temperatures and pressures to enhance extraction efficiency.[4] The sample is packed into a stainless-steel cell, which is then filled with the extraction solvent. The cell is heated and pressurized, bringing the solvent to a state between a liquid and a gas. This superheated solvent has a lower viscosity and higher diffusivity, allowing it to penetrate the sample matrix more effectively and dissolve this compound more readily. The entire process is automated and takes only a few minutes.[2]
Experimental Protocols: A Closer Look
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for both Soxhlet and PLE based on established methodologies.
Soxhlet Extraction Protocol (based on EPA Method 3540C)
-
Sample Preparation: A 10-30 g solid sample is mixed with anhydrous sodium sulfate (B86663) to remove residual moisture.[6]
-
Loading: The sample mixture is placed in an extraction thimble.
-
Extraction: The thimble is placed in a Soxhlet extractor. The extraction is performed with a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) for 18-24 hours.[6]
-
Concentration: After extraction, the solvent is concentrated using a Kuderna-Danish apparatus to a final volume suitable for analysis.[6]
Pressurized Liquid Extraction (PLE) Protocol (based on EPA Method 3545A)
-
Sample Preparation: A 1-30 g solid sample is ground and mixed with a dispersing agent like diatomaceous earth.[2]
-
Loading: The mixture is packed into a stainless-steel extraction cell.
-
Extraction: The cell is placed in the PLE instrument. The extraction is performed using a 1:1 (v/v) mixture of acetone and hexane under the following conditions:[2][4]
-
Temperature: 50-100 °C
-
Pressure: 1500 psi
-
Static time: 5 minutes
-
Number of cycles: 1
-
-
Collection: The extract is automatically collected in a vial, ready for cleanup or direct analysis.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both Soxhlet and PLE.
Caption: Soxhlet extraction workflow for this compound analysis.
Caption: Pressurized Liquid Extraction workflow for this compound.
Conclusion: A Clear Advantage for Modern Methods
While Soxhlet extraction has a long-standing history and is still a valid technique, the data and procedural analysis clearly indicate that Pressurized Liquid Extraction offers significant advantages for the analysis of this compound in solid matrices. PLE provides comparable or superior extraction efficiency with a dramatic reduction in extraction time and solvent consumption. For laboratories handling a high volume of samples and aiming to minimize environmental impact and operational costs, PLE represents a more efficient, economical, and environmentally friendly approach. The automation of PLE also reduces the potential for human error and improves laboratory workflow. Therefore, for researchers, scientists, and drug development professionals requiring robust and efficient this compound extraction, PLE is the recommended method.
References
A Comparative Guide to GC/MS and LC/MS Methods for Chlordane Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) for the analysis of chlordane, a persistent organochlorine pesticide. The selection of an appropriate analytical technique is paramount for accurate and reliable quantification in various matrices. This document presents a detailed comparison of their performance, supported by experimental data from various studies, to assist in selecting the most suitable methodology for specific research needs.
Introduction
This compound is a complex mixture of chlorinated hydrocarbons, historically used as a pesticide. Due to its persistence in the environment and potential health risks, its analysis in environmental and biological samples is of significant importance. The two most powerful and widely used analytical techniques for this purpose are GC/MS and LC/MS.
Gas Chromatography-Mass Spectrometry (GC/MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds like this compound.[1] In GC/MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column before detection by a mass spectrometer.
Liquid Chromatography-Mass Spectrometry (LC/MS) is a versatile technique suitable for a wide range of compounds, particularly those that are non-volatile or thermally labile.[1] In LC/MS, the sample is dissolved in a liquid and separated based on its interaction with a stationary phase in a column before being ionized and detected by a mass spectrometer. For non-polar compounds like this compound, LC/MS analysis can be challenging and often requires specialized ionization techniques.
Performance Characteristics: A Quantitative Comparison
The choice between GC/MS and LC/MS for this compound analysis is often dictated by their respective performance characteristics. While GC/MS is generally considered the superior technique for organochlorine pesticides, advancements in LC/MS technology are making it a more viable, albeit still less common, alternative.[2][3] The following table summarizes typical quantitative data for both methods based on a synthesis of data from multiple sources. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Performance Metric | GC/MS/MS | LC/MS/MS |
| Limit of Detection (LOD) | Typically in the low pg to fg range on-column | 0.01 - 0.05 µg/g (in hemp matrix)[4] |
| Limit of Quantification (LOQ) | Typically in the low ng/g range in complex matrices[5] | 0.0025 - 0.1 µg/g (in hemp matrix)[6] |
| Linearity (R²) | > 0.99[7] | > 0.99[4] |
| Recovery | 70-120% in various matrices[5] | 80-120% in hemp matrix[6] |
| Relative Standard Deviation (RSD) | < 20%[5] | < 20%[6] |
| Matrix Effects | Can be significant, often requiring matrix-matched calibration or extensive sample cleanup.[8][9] | Can be significant, particularly ion suppression in ESI, often necessitating the use of alternative ionization sources like APCI or matrix-matched calibrants.[4][10] |
Detailed Experimental Protocols
The following sections outline typical experimental methodologies for the analysis of this compound using both GC/MS and LC/MS techniques, based on established methods found in the literature.
Gas Chromatography-Mass Spectrometry (GC/MS) Protocol
This protocol is a generalized procedure based on common practices for the analysis of organochlorine pesticides in environmental and biological matrices.
1. Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely used sample preparation technique.[5]
-
Extraction: A homogenized sample (e.g., 10-15 g of soil or food product) is weighed into a centrifuge tube. Acetonitrile (B52724) is added, and the sample is shaken vigorously.
-
Salting Out: A mixture of anhydrous magnesium sulfate (B86663) and sodium chloride is added to induce phase separation. The tube is shaken and then centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a primary secondary amine (PSA) sorbent to remove fatty acids and other interferences, and anhydrous magnesium sulfate to remove residual water. The tube is vortexed and centrifuged.
-
Final Extract: The cleaned-up supernatant is transferred to a vial for GC/MS analysis.
2. GC/MS/MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B GC system or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 min, ramp to 180°C at 25°C/min, then ramp to 300°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer (MS): Agilent 7000 series Triple Quadrupole GC/MS system or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ions for this compound isomers (e.g., trans-chlordane, cis-chlordane) and other components are monitored.
Liquid Chromatography-Mass Spectrometry (LC/MS) Protocol
This protocol is based on a method developed for the analysis of a broad range of pesticides, including this compound, in a complex matrix (hemp), utilizing an alternative ionization source.[4][6]
1. Sample Preparation
-
Extraction: A 1 g sample of ground material is weighed into a 50 mL centrifuge tube. 5 mL of acetonitrile is added, and the tube is vortexed for 10 minutes.
-
Centrifugation: The sample is centrifuged at 3000 rpm for 10 minutes.
-
Filtration: The supernatant is filtered through a 0.22 µm nylon syringe filter into a vial for LC/MS/MS analysis.
2. LC/MS/MS Analysis
-
Liquid Chromatograph (LC): PerkinElmer QSight LX-50 UHPLC system or equivalent.
-
Column: Quasar SP Pesticides C18, 100 mm x 4.6 mm, 2.7 µm particle size, or equivalent.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
-
Gradient: 80% B for 0.5 min, increased linearly to 100% B in 1.5 min, and maintained at 100% B for 2.5 min.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer (MS): PerkinElmer QSight 420 MS/MS detector with a dual ionization source (ESI and APCI). For this compound, Atmospheric Pressure Chemical Ionization (APCI) is more suitable.
-
Ionization Mode: APCI in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific transitions for this compound isomers.
Mandatory Visualization
The following diagrams illustrate the general workflows for this compound analysis using GC/MS and LC/MS.
Caption: General workflow for this compound analysis using GC/MS.
Caption: General workflow for this compound analysis using LC/MS.
Conclusion
For the analysis of this compound, GC/MS remains the gold standard, offering excellent sensitivity, selectivity, and robustness, backed by decades of method development and validation.[2][11] Its suitability for volatile and thermally stable organochlorine pesticides is well-established.
While LC/MS is a powerful tool for a vast array of analytes, its application to non-polar compounds like this compound is less straightforward. Challenges with ionization efficiency using standard electrospray ionization (ESI) often necessitate the use of alternative sources like Atmospheric Pressure Chemical Ionization (APCI).[4] However, with appropriate method development, LC/MS can provide a viable alternative, particularly in multi-residue methods where a broader range of pesticide polarities must be covered in a single run.
The choice between GC/MS and LC/MS will ultimately depend on the specific requirements of the analysis, including the sample matrix, the desired limits of detection, and the availability of instrumentation. For targeted, high-sensitivity analysis of this compound, GC/MS is the recommended technique. For broader multi-residue screening that includes this compound among other less volatile or more polar pesticides, a carefully validated LC/MS method with an appropriate ionization source may be considered.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? [agris.fao.org]
- 4. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 11. cromlab-instruments.es [cromlab-instruments.es]
Comparative Toxicity of Chlordane Isomers and Metabolites: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity of various chlordane isomers and their metabolites, supported by experimental data. This compound, a persistent organochlorine pesticide, has been banned in many countries due to its adverse health effects. Understanding the relative toxicity of its components is crucial for risk assessment and toxicological research. Technical grade this compound is a complex mixture of compounds, with cis-chlordane (B41515), trans-chlordane (B41516), and heptachlor (B41519) being major constituents. In the environment and within organisms, this compound is metabolized into several compounds, including oxythis compound (B150180) and heptachlor epoxide, which are often more toxic and persistent than the parent compounds.[1][2][3]
Quantitative Toxicity Data
The following table summarizes the available acute oral toxicity data (LD50) for technical this compound, its key isomers, and major metabolites in rats. It is important to note that toxicity can vary depending on the animal model, route of administration, and specific experimental conditions.
| Compound | Animal Model | Oral LD50 (mg/kg) | Reference(s) |
| Technical this compound | Rat | 200–590 | [4] |
| cis-Chlordane (α-chlordane) | Rat | 83 | [5] |
| trans-Chlordane (γ-chlordane) | Rat | No specific value found | |
| Oxythis compound | Rat | 19.1 | [3] |
| Heptachlor | Rat | 100 - 220 | [6] |
| Heptachlor Epoxide | Rat | ~10 times more toxic than heptachlor | [7] |
| trans-Nonachlor (B44118) | Rat | More toxic than technical this compound and cis-nonachlor (B1202745) | [4][8] |
| cis-Nonachlor | Rat | Less toxic than trans-nonachlor and technical this compound | [4][8] |
Note: The toxicity of trans-chlordane is suggested to be greater than cis-chlordane due to its higher contribution to the body burden with long-term exposure.[9] Oxythis compound is noted to be approximately 8 times more toxic and more bioaccumulative than trans-nonachlor and cis-nonachlor.[2] The primary metabolites of this compound, including oxythis compound, nonachlor, heptachlor, and heptachlor epoxide, are generally considered more toxic than the parent compound.[1]
Metabolic Pathways of this compound
The biotransformation of this compound in mammals is a complex process primarily occurring in the liver. The following diagram illustrates the major metabolic pathways leading to the formation of more toxic metabolites.
Caption: Metabolic pathways of this compound isomers to toxic metabolites.
Experimental Protocols
The toxicity of this compound isomers and metabolites is typically assessed using in vivo animal studies. A common experimental design involves oral administration to rodents, followed by observation for clinical signs of toxicity and detailed pathological examination.
General Protocol for a 28-Day Oral Toxicity Study in Rats
-
Animal Model: Male and female Sprague-Dawley rats are commonly used.
-
Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the study.
-
Grouping and Dosing:
-
Animals are randomly assigned to control and treatment groups.
-
The test compounds (e.g., cis-nonachlor, trans-nonachlor, technical this compound, or oxythis compound) are administered daily by gavage.[2][8]
-
A vehicle control group (e.g., corn oil) is included.
-
Dose levels are selected based on preliminary range-finding studies. For example, doses for nonachlors and technical this compound might range from 0.25 to 25 mg/kg body weight/day, while for the more toxic oxythis compound, doses could range from 0.01 to 10 mg/kg body weight/day.[2][8]
-
-
Observations:
-
Clinical Signs: Animals are observed daily for signs of toxicity, such as changes in behavior, appearance, and body weight.[2]
-
Feed and Water Consumption: Measured regularly to assess any treatment-related effects.
-
-
Terminal Procedures (Day 29):
-
Blood Collection: Blood samples are collected for hematology and clinical chemistry analysis.
-
Necropsy: A complete gross necropsy is performed on all animals.
-
Organ Weights: Key organs, including the liver, kidneys, spleen, and brain, are weighed.[8][10]
-
Histopathology: Tissues from all major organs are collected, preserved in formalin, processed, and examined microscopically for pathological changes.[8]
-
-
Data Analysis: Statistical methods are used to compare the treatment groups to the control group to determine any significant toxicological effects.
Experimental Workflow for Toxicity Assessment
The following diagram outlines a typical workflow for assessing the comparative toxicity of this compound compounds.
Caption: General experimental workflow for this compound toxicity assessment.
Key Toxicological Findings
-
Hepatotoxicity: The liver is a primary target organ for this compound and its metabolites.[8] Observed effects include increased liver weight and histopathological changes consistent with microsomal enzyme induction.[2][8] trans-Nonachlor has been shown to induce more pronounced hepatic changes compared to cis-nonachlor and technical this compound.[8]
-
Neurotoxicity: Acute exposure to this compound can lead to central nervous system (CNS) excitation, including tremors, convulsions, and ataxia.[1] The mechanism may involve the inhibition of brain adenosine (B11128) triphosphatase (ATPase).[1]
-
Bioaccumulation: this compound and its metabolites are lipophilic and tend to accumulate in adipose tissue.[1] Oxythis compound is a major and persistent metabolite found in adipose tissue and is more bioaccumulative than its parent compounds.[2]
-
Comparative Potency: Studies in rats have established a general toxicity ranking, from most to least toxic, as: trans-nonachlor > technical this compound > cis-nonachlor.[8] Oxythis compound is significantly more toxic than the nonachlor isomers.[2]
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. Toxicity of the this compound metabolite oxythis compound in female rats: clinical and histopathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EXTOXNET PIP - HEPTACHLOR [extoxnet.orst.edu]
- 7. This compound-Induced Neurotoxicosis in Urban and Suburban Detroit, Michigan Striped Skunks (Mephitis mephitis) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trans-Nonachlor and cis-nonachlor toxicity in Sprague-Dawley rats: comparison with technical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Potency of Chlordane and Other Organochlorine Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative potency of chlordane and other prominent organochlorine pesticides. The data presented herein is compiled from various experimental studies and is intended to serve as a valuable resource for toxicology research and the development of safer alternatives. Quantitative data on acute toxicity and receptor binding affinities are summarized in structured tables, and detailed methodologies for the key experiments are provided.
Acute Toxicity: A Comparative Overview
The acute toxicity of a substance is a critical measure of its potential to cause harm from a single exposure. This is commonly expressed as the median lethal dose (LD50), which is the dose required to cause death in 50% of a tested population. The following tables summarize the oral and dermal LD50 values for this compound and other selected organochlorine pesticides in rats, providing a clear comparison of their acute toxicity.
Table 1: Acute Oral LD50 Values of Selected Organochlorine Pesticides in Rats
| Pesticide | Oral LD50 (mg/kg) |
| Endrin | 7.5 - 17.5 |
| Dieldrin | 37 - 46 |
| Aldrin | 39 - 60 |
| Heptachlor | 100 - 162 |
| Lindane (γ-BHC) | 88 - 270 |
| DDT | 113 - 130[1] |
| This compound | 335 - 430 |
Lower LD50 values indicate higher acute toxicity.
Table 2: Acute Dermal LD50 Values of Selected Organochlorine Pesticides in Rats
| Pesticide | Dermal LD50 (mg/kg) |
| Endrin | 15 - 18 |
| Dieldrin | 60 - 90 |
| Aldrin | 98 |
| Heptachlor | 195 - 250 |
| Lindane (γ-BHC) | 500 - 1000 |
| This compound | 690 - 840 |
| DDT | 2510[1] |
Lower LD50 values indicate higher acute toxicity.
Neurotoxicity: Interaction with GABAa Receptors
A primary mechanism of neurotoxicity for many organochlorine pesticides, including this compound, is the antagonism of the γ-aminobutyric acid type A (GABAa) receptor.[2][3][4] The GABAa receptor is the major inhibitory neurotransmitter receptor in the central nervous system. By blocking the chloride ion channel of this receptor, these pesticides prevent the hyperpolarizing, inhibitory effect of GABA, leading to hyperexcitability, tremors, and convulsions. The potency of this interaction can be quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger binding affinity and greater potency.
Table 3: Comparative Potency of Organochlorine Pesticides on GABAa Receptor Function (Inhibition of GABA-induced Chloride Uptake)
| Pesticide | IC50 (µM) |
| Endrin | 0.01 - 0.1 |
| Dieldrin | 0.1 - 1.0 |
| Aldrin | 0.1 - 1.0 |
| Heptachlor Epoxide | 0.1 - 1.0 |
| Lindane (γ-BHC) | 0.1 - 1.0 |
| Heptachlor | 1 - 10 |
| This compound | 1 - 10 |
Lower IC50 values indicate higher potency.
Endocrine Disruption: Estrogen Receptor Binding
Certain organochlorine pesticides are known endocrine-disrupting chemicals (EDCs) that can mimic or block the action of natural hormones. One key mechanism of endocrine disruption is the binding to the estrogen receptor (ER). The relative binding affinity (RBA) of a compound for the ER is often compared to that of the endogenous estrogen, 17β-estradiol (E2), which is set to 100%.
Table 4: Relative Binding Affinity (RBA) of Selected Organochlorine Pesticides for the Estrogen Receptor
| Pesticide | Relative Binding Affinity (RBA) for ERα (%)* |
| o,p'-DDT | 0.01 - 0.1 |
| Endosulfan | ~0.01 |
| Dieldrin | ~0.001 |
| Heptachlor Epoxide | ~0.001 |
| This compound | Very Low / Negligible |
| Lindane (γ-BHC) | Very Low / Negligible |
| Aldrin | Not typically reported as an ER binder |
| Endrin | Not typically reported as an ER binder |
*Relative to 17β-estradiol (RBA = 100%). Higher RBA values indicate stronger binding to the estrogen receptor.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Acute Oral Toxicity (LD50) Determination in Rats (Based on OECD Guideline 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a small number of animals to estimate the LD50 and classify the substance for its acute oral toxicity.[5][6][7][8][9]
1. Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions for at least 5 days before the study.
2. Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. They are fasted (food, but not water, withheld) for 3-4 hours before administration of the test substance.
3. Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered is kept as low as possible (typically 1 ml/100g body weight).
4. Dosing Procedure:
- Step 1: A starting dose (e.g., 300 mg/kg) is administered to a group of 3 animals.
- Step 2: If mortality occurs in 2 or 3 animals, the dose for the next step is decreased (e.g., to 50 mg/kg). If no or only one animal dies, the dose for the next step is increased (e.g., to 2000 mg/kg).
- Step 3: This process is repeated with new groups of 3 animals at the adjusted dose levels until the LD50 can be determined based on the observed mortality patterns.
5. Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior, as well as the presence of tremors or convulsions), and body weight changes for at least 14 days.
6. Data Analysis: The LD50 is estimated based on the mortality data from the different dose groups.
GABAa Receptor Binding Assay (Radioligand Displacement)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GABAa receptor in a sample of brain tissue.[10][11][12]
1. Membrane Preparation:
- Rat brains are homogenized in an ice-cold buffer (e.g., 0.32 M sucrose).
- The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
- The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the membranes containing the GABAa receptors.
- The membrane pellet is washed multiple times with buffer to remove endogenous GABA and other interfering substances.
- The final pellet is resuspended in the assay buffer, and the protein concentration is determined.
2. Binding Assay:
- A constant concentration of a radiolabeled ligand that binds to the GABAa receptor (e.g., [3H]muscimol or [3H]TBOB) is incubated with the prepared brain membranes.
- Increasing concentrations of the unlabeled test compound (the organochlorine pesticide) are added to compete with the radioligand for binding.
- Control tubes are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known GABAa receptor ligand like GABA to saturate the specific binding sites).
- The mixture is incubated at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.
3. Separation and Quantification:
- The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The IC50 value is determined by plotting the percentage of specific binding against the log concentration of the test compound. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)
This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with radiolabeled estradiol (B170435) for binding to ERs isolated from rat uteri.[1][13][14][15][16]
1. Preparation of Rat Uterine Cytosol:
- Uteri are collected from ovariectomized adult female rats (ovariectomy is performed 7-10 days prior to the experiment to deplete endogenous estrogens).
- The uteri are homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol).
- The homogenate is centrifuged at a low speed to remove cell debris.
- The supernatant is then ultracentrifuged at a high speed (e.g., 105,000 x g) to obtain the cytosol, which contains the soluble estrogen receptors.
- The protein concentration of the cytosol is determined.
2. Competitive Binding Assay:
- A fixed concentration of radiolabeled 17β-estradiol ([3H]-E2) is incubated with a specific amount of the prepared uterine cytosol.
- Increasing concentrations of the unlabeled test compound are added to compete for binding to the estrogen receptors.
- Control tubes are included for total binding ([3H]-E2 and cytosol only) and non-specific binding ([3H]-E2, cytosol, and a high concentration of unlabeled estradiol).
- The reaction mixtures are incubated for an extended period (e.g., 16-20 hours) at a low temperature (e.g., 4°C) to reach equilibrium.
3. Separation of Bound and Free Ligand:
- A dextran-coated charcoal suspension is added to the tubes. The charcoal binds the free, unbound [3H]-E2.
- The tubes are centrifuged to pellet the charcoal, leaving the receptor-bound [3H]-E2 in the supernatant.
4. Quantification and Data Analysis:
- The radioactivity in the supernatant is measured by liquid scintillation counting.
- The IC50 value (the concentration of the test compound that displaces 50% of the specifically bound [3H]-E2) is determined from a competition curve.
- The Relative Binding Affinity (RBA) is calculated using the following formula: RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100
Visualizations
Signaling Pathway of this compound-Induced Neurotoxicity
Caption: this compound blocks the GABAa receptor's chloride channel, inhibiting neuronal hyperpolarization.
Experimental Workflow for Acute Oral LD50 Determination
Caption: Workflow for determining the acute oral LD50 of a test substance in rats.
Experimental Workflow for GABAa Receptor Binding Assay
Caption: Workflow for a radioligand displacement GABAa receptor binding assay.
Experimental Workflow for Estrogen Receptor Competitive Binding Assay
Caption: Workflow for an estrogen receptor competitive binding assay.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. oecd.org [oecd.org]
- 10. benchchem.com [benchchem.com]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. academic.oup.com [academic.oup.com]
Comparing the effectiveness of different bioremediation strategies for chlordane
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Microbial, Fungal, and Plant-Based Remediation Techniques
Chlordane, a persistent organochlorine pesticide, poses a significant environmental threat due to its long half-life and propensity for bioaccumulation. While its use has been banned in many countries, legacy contamination of soil and water remains a pressing issue. Bioremediation, the use of biological organisms to neutralize or remove pollutants, offers a promising and environmentally sustainable approach to this compound cleanup. This guide provides a comparative analysis of the effectiveness of different bioremediation strategies, supported by experimental data, to aid researchers in selecting and optimizing methods for this compound detoxification.
Executive Summary
This guide evaluates four primary bioremediation strategies for this compound: aerobic microbial degradation, anaerobic microbial degradation, mycoremediation, and phytoremediation. Each strategy is assessed based on its reported efficiency, the organisms involved, and the underlying mechanisms. Quantitative data from key studies are summarized in tabular format for direct comparison. Detailed experimental protocols for representative studies are also provided to facilitate reproducibility and further research.
Overall, aerobic microbial degradation, particularly using Streptomyces species, has demonstrated high efficiency in laboratory settings, with rapid removal of this compound from liquid cultures. Mycoremediation using white-rot fungi like Phanerochaete chrysosporium has also shown significant degradation and mineralization of this compound in both liquid and soil matrices. Phytoremediation, especially with plants from the Cucurbita genus, shows promise for the uptake and translocation of this compound from contaminated soils, although the degradation within the plant tissues is less well-characterized. Anaerobic degradation of this compound is generally considered to be a much slower process, with the compound exhibiting significant persistence in the absence of oxygen.
Comparison of Bioremediation Strategies
The effectiveness of different bioremediation strategies for this compound varies significantly depending on the specific organisms, environmental conditions, and the matrix (soil or water) being treated. The following sections provide a detailed comparison of these approaches.
Data Presentation: Quantitative Comparison of this compound Bioremediation
| Bioremediation Strategy | Organism(s) | Matrix | Initial this compound Concentration | Treatment Duration | Degradation/Removal Efficiency | Reference |
| Aerobic Microbial Degradation | Streptomyces sp. A5 | Liquid Culture | 1.66 mg/L | 24 hours | 99.8% removal of γ-chlordane | [1] |
| Streptomyces sp. Consortium | Soil Slurry Bioreactor | Not specified | Not specified | 34.8% removal | [2] | |
| Mycoremediation | Phanerochaete chrysosporium | Liquid Culture | Not specified | 30 days | 9.4% mineralized to ¹⁴CO₂ | [3] |
| Phanerochaete chrysosporium | Soil-Corncob Culture | Not specified | 60 days | 23.4% mineralized to ¹⁴CO₂ | [3] | |
| Compost and Cover Crops | Soil | Not specified | 2 years | This compound levels reduced to zero | [4] | |
| Phytoremediation | Cucurbita pepo (Zucchini) | Contaminated Soil | 370 - 4,572 ng/g | Growing season | Accumulation in roots (8,130 - 29,400 ng/g) and translocation to aerial parts | [5] |
| Anaerobic Microbial Degradation | Mixed Microbial Culture | Flooded Soil | Not specified | Not specified | No degradation reported | [6][7] |
| Not specified (HRC-stimulated) | Field Soil/Groundwater | Not specified | Not specified | Field pilot test conducted, specific data on this compound removal not detailed in available abstracts | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of bioremediation research. The following are protocols for key experiments cited in this guide.
Aerobic Microbial Degradation by Streptomyces sp.
Objective: To assess the ability of Streptomyces species to degrade this compound in a liquid medium.
Methodology:
-
Microorganism and Culture Conditions: Streptomyces sp. A5, previously isolated from pesticide-contaminated soil, is used. The strain is maintained on a suitable agar (B569324) medium. For degradation studies, a minimal salt medium (MSM) is prepared, with technical-grade this compound added as the sole carbon source at a concentration of 1.66 mg/L.
-
Inoculation and Incubation: A spore suspension of Streptomyces sp. A5 is used to inoculate the MSM containing this compound. The cultures are incubated at 30°C on a rotary shaker at 200 rpm for a specified period (e.g., 24 hours to 7 days).
-
Sample Extraction: At designated time points, culture samples are collected. The culture broth is separated from the mycelial biomass by centrifugation. The supernatant is extracted with an organic solvent such as n-hexane or a mixture of hexane (B92381) and acetone.
-
This compound Analysis: The extracted samples are analyzed by gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS) to quantify the concentration of this compound and its isomers. EPA Method 8081 can be adapted for this purpose.
-
Controls: Abiotic controls (uninoculated medium with this compound) and biotic controls (inoculated medium without this compound) are included to account for any abiotic degradation and to monitor microbial growth, respectively.
Mycoremediation by Phanerochaete chrysosporium
Objective: To determine the extent of this compound degradation and mineralization by the white-rot fungus Phanerochaete chrysosporium.
Methodology:
-
Fungus and Culture Conditions: Phanerochaete chrysosporium is maintained on potato dextrose agar (PDA). For degradation experiments, a nitrogen-limited liquid medium is often used to induce the ligninolytic enzyme system.
-
Inoculation and Incubation: The liquid medium is inoculated with a mycelial slurry of P. chrysosporium. For soil experiments, a solid-state fermentation approach can be used, where a carrier material like corncob is inoculated and then mixed with the contaminated soil.
-
Radiolabeled this compound: To quantify mineralization, ¹⁴C-labeled this compound is used. The amount of ¹⁴CO₂ evolved is measured over time by trapping it in a potassium hydroxide (B78521) solution and then quantifying the radioactivity using liquid scintillation counting.
-
Sample Extraction and Analysis: At the end of the incubation period, the culture medium or soil is extracted with an appropriate organic solvent. The extracts are analyzed by GC-ECD or GC-MS to determine the residual this compound concentration and identify metabolites.
-
Controls: Sterile controls (autoclaved fungus or soil) are used to assess abiotic losses of this compound.
Phytoremediation by Cucurbita pepo
Objective: To evaluate the uptake and translocation of this compound from contaminated soil by zucchini plants.
Methodology:
-
Experimental Setup: Cucurbita pepo (zucchini) plants are grown in pots or rhizotrons containing soil with a known concentration of weathered this compound.
-
Plant Growth and Harvesting: The plants are grown under controlled greenhouse conditions or in the field for a full growing season. At harvest, the plants are separated into different tissues: roots, stems, leaves, and fruits.
-
Sample Preparation and Extraction: The plant tissues and soil samples are collected, freeze-dried, and ground. The samples are then extracted using an accelerated solvent extraction (ASE) method with a suitable solvent mixture (e.g., acetone/hexane).
-
This compound Analysis: The extracts are cleaned up using solid-phase extraction (SPE) and analyzed by GC-MS to determine the concentration of this compound and its metabolites in each plant compartment and the soil.
-
Data Analysis: The bioconcentration factor (BCF), which is the ratio of the contaminant concentration in the plant tissue to that in the soil, and the translocation factor (TF), the ratio of the contaminant concentration in the shoots to that in the roots, are calculated to assess the plant's ability to take up and move the contaminant.
Visualizing the Processes: Diagrams of Bioremediation Pathways and Workflows
To better understand the complex processes involved in this compound bioremediation, the following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows.
References
- 1. Selection of an actinobacteria mixed culture for this compound remediation. Pesticide effects on microbial morphology and bioemulsifier production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative biodegradation of alkyl halide insecticides by the white rot fungus, Phanerochaete chrysosporium (BKM-F-1767) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximizing the phytoremediation of weathered persistent organic pollutants by Cucurbita species - CONNECTICUT AGRICULTURAL EXPERIMENT STATION [portal.nifa.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vivo vs. In Vitro Models for Studying Chlordane Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and in vitro models for investigating the toxicity of chlordane, a persistent organochlorine pesticide. Understanding the strengths and limitations of each model system is crucial for designing effective toxicological studies, interpreting data accurately, and ultimately assessing the risk to human health.
At a Glance: In Vivo vs. In Vitro Models
| Feature | In Vivo Models | In Vitro Models |
| System Complexity | High (whole organism) | Low (cells or tissues in isolation) |
| Physiological Relevance | High | Moderate to Low |
| Data Extrapolation to Humans | More direct, but with species differences | Requires significant extrapolation |
| Cost | High | Low |
| Throughput | Low | High |
| Ethical Considerations | Significant | Minimal |
| Mechanistic Insight | Can be complex to elucidate | Ideal for studying specific cellular and molecular mechanisms |
Quantitative Comparison of this compound Toxicity
The following tables summarize key quantitative data from both in vivo and in vitro studies on this compound toxicity.
Table 1: In Vivo Toxicity of this compound in Animal Models
| Species | Route of Exposure | Duration | Endpoint | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Reference |
| Rat | Inhalation | 90 days | Liver lesions | 0.1 mg/m³ | 1.0 mg/m³ | [1][2] |
| Rat | Oral (gavage) | 28 days | Increased liver weight | 0.25 mg/kg/day | 2.5 mg/kg/day | [1] |
| Mouse | Oral (diet) | 18 months | Liver histopathology | - | 0.65 mg/kg/day | [1] |
| Rat | Oral (diet) | 130 weeks | Liver effects | 5 ppm (in diet) | 25 ppm (in diet) |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Exposure Duration | Endpoint | IC20 (20% Inhibitory Concentration) | IC50 (50% Inhibitory Concentration) | Reference |
| Human Hepatocellular Carcinoma (HepG2) | MTT Assay | 48 hours | Cell Viability | 158.2 µM | Not Reported | [3] |
| Human Motor Neurons (stem cell-derived) | Metabolic Assays | 3 hours | Mitochondrial Function | 5-10 µM (significant effects observed) | Not Reported | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of toxicological findings. Below are representative protocols for a common in vivo and in vitro study.
In Vivo: Acute Oral Toxicity Study in Rats (Gavage)
This protocol is a generalized representation based on established guidelines.
1. Animal Selection and Acclimatization:
-
Species: Wistar or Sprague-Dawley rats are commonly used.
-
Age and Weight: Young adult animals, with weights within a narrow range (e.g., 200-250g).
-
Acclimatization: Animals are housed in a controlled environment (temperature, humidity, light-dark cycle) for at least 5 days prior to the study to adapt to laboratory conditions.[4][5]
2. Test Substance Preparation:
-
Technical-grade this compound is dissolved in a suitable vehicle, such as corn oil. The concentration is adjusted to deliver the desired dose in a specific volume (e.g., 5 ml/kg body weight).
3. Dosing Procedure:
-
Individual body weights are recorded to calculate the precise dose volume.
-
The this compound solution is administered directly into the stomach using a gavage needle attached to a syringe.[5]
-
A control group receives the vehicle only.
4. Observation and Data Collection:
-
Clinical Signs: Animals are observed for signs of toxicity at regular intervals (e.g., 1, 2, 4, and 24 hours post-dosing) and daily thereafter for 14 days.[6][7] Observations include changes in behavior, appearance, and neurological and autonomic functions.
-
Body Weight: Body weights are recorded weekly to assess general health.
-
Mortality: The number of deaths in each group is recorded.
5. Necropsy and Histopathology:
-
At the end of the observation period, surviving animals are euthanized.
-
A gross necropsy is performed on all animals (including those that died during the study) to examine for abnormalities in organs and tissues.
-
Organs, particularly the liver, kidneys, and brain, are collected, weighed, and preserved for histopathological examination.
In Vitro: Cytotoxicity Assay in Human HepG2 Cells
This protocol is a generalized representation based on common cell culture and assay methodologies.[1][3][8]
1. Cell Culture:
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum and antibiotics.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: this compound is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted in the cell culture medium to various concentrations. The cells are then exposed to these concentrations for a specific duration (e.g., 24 or 48 hours). Control wells receive the medium with DMSO only.
-
MTT Assay:
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active mitochondria metabolize the MTT into a purple formazan (B1609692) product.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
3. Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Cell viability is calculated as a percentage of the control group.
-
The results are often plotted as a dose-response curve to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways affected by this compound and general experimental workflows.
Signaling Pathways
Caption: this compound-induced activation of the Protein Kinase C (PKC) signaling pathway.
Caption: this compound's antagonistic effect on the GABA-A receptor.
Caption: this compound-induced oxidative stress pathway.
Experimental Workflows
Caption: General workflow for an in vivo toxicity study.
Caption: General workflow for an in vitro cytotoxicity assay.
Conclusion
Both in vivo and in vitro models are indispensable tools for characterizing the toxicity of this compound. In vivo studies provide crucial information on the systemic effects and toxicokinetics of this compound in a whole organism, which is essential for regulatory risk assessment. In contrast, in vitro models offer a more controlled environment to dissect the specific molecular and cellular mechanisms underlying this compound's toxicity, with the advantages of higher throughput and reduced ethical concerns. An integrated approach, utilizing both model systems, is paramount for a comprehensive understanding of this compound's toxicological profile and for safeguarding human health.
References
A comparative study of chlordane bioaccumulation in different fish species
A comprehensive guide for researchers on the differential accumulation of the persistent organic pollutant chlordane across various fish species, supported by experimental data and detailed methodologies.
Introduction
This compound, a persistent organochlorine pesticide, has been banned in most countries for decades due to its long-lasting presence in the environment and its potential for bioaccumulation and biomagnification in food webs. Aquatic ecosystems are particularly susceptible to this compound contamination, with fish accumulating this lipophilic compound in their tissues to levels that can pose risks to both the fish themselves and higher trophic level consumers, including humans. This guide provides a comparative analysis of this compound bioaccumulation in different fish species, presenting quantitative data, detailed experimental protocols for its measurement, and an overview of a key signaling pathway affected by this contaminant.
Comparative Bioaccumulation of this compound in Fish Species
The bioaccumulation of this compound in fish is influenced by a variety of factors, including the species' feeding habits, fat content, age, and the level of contamination in their habitat. Generally, fish with higher lipid content and those at higher trophic levels tend to accumulate greater concentrations of this compound and its metabolites.
Below is a summary of this compound concentrations found in whole fish composites from major watersheds in the United States. This data, adapted from the Toxicological Profile for this compound by the Agency for Toxic Substances and Disease Registry, illustrates the variability in this compound accumulation among different types of fish.
| Fish Type/Species Category | This compound Isomer | Concentration Range (ppm, wet weight) | Mean Concentration (ppm, wet weight) | Percent Occurrence |
| Composite Whole Fish | cis-Chlordane | ND - 0.36 | 0.03 | 73.8% |
| (Major US Watersheds, 1980-1981) | trans-Chlordane | ND - 0.22 | 0.02 | 72.0% |
| Composite Whole Fish | cis-Chlordane | ND - 2.53 | 0.07 | 94.4% |
| (Major US Watersheds, 1978-1979) | trans-Chlordane | ND - 0.54 | 0.02 | 70.4% |
| Composite Whole Fish | cis-Chlordane | ND - 0.93 | 0.06 | 92.5% |
| (Major US Watersheds, 1976-1977) | trans-Chlordane | ND - 0.32 | 0.03 | 84.0% |
ND: Not Detected
Studies have shown that marine fish with high or moderate fat content, such as eel and farmed salmon, tend to have the highest concentrations of this compound compounds in their muscle tissue.[1] In contrast, marine fish with low fat content typically exhibit only trace amounts of this compound.[1] The age and size of the fish also play a crucial role, with a positive correlation observed between the length of herring and their this compound contamination level.[1]
Experimental Protocols for this compound Analysis in Fish Tissue
The accurate quantification of this compound residues in fish tissue is essential for monitoring environmental contamination and assessing potential risks. The most common and reliable method for this analysis is gas chromatography. Below is a detailed protocol based on established methodologies.
Sample Preparation and Homogenization
-
Sample Collection: Collect fish samples from the target environment.
-
Tissue Selection: For assessing human exposure, the edible portion (muscle fillet) is typically analyzed. For ecological risk assessment, whole-body analysis may be preferred.
-
Homogenization: Homogenize the selected tissue to ensure a uniform sample. This can be achieved using a high-speed blender or a tissue homogenizer.
Extraction of this compound Residues
-
Solvent Extraction: this compound, being lipophilic, is extracted from the tissue using organic solvents. Common methods include:
-
Soxhlet Extraction: A 10g homogenized sample is mixed with anhydrous sodium sulfate (B86663) and extracted with a mixture of acetone (B3395972) and n-hexane (e.g., 20:80 v/v) for several hours.
-
Ultrasonic Extraction: A 1g homogenized sample is treated with acetonitrile (B52724) and extracted using an ultrasonic bath.
-
-
Lipid Removal: The high lipid content in fish tissue can interfere with the analysis. A lipid removal step, often referred to as "cleanup," is crucial.
Cleanup and Fractionation
-
Florisil Column Chromatography: The crude extract is passed through a column packed with Florisil (a magnesium silicate (B1173343) adsorbent) to separate the this compound compounds from co-extracted lipids and other interfering substances.
-
Elution: The this compound compounds are then eluted from the column using specific solvent mixtures, such as diethyl ether and n-hexane in varying ratios.
Analysis by Gas Chromatography
-
Instrumentation: A gas chromatograph (GC) equipped with an Electron Capture Detector (ECD) is the standard instrument for this compound analysis due to the high sensitivity of the ECD to halogenated compounds.
-
Capillary Column: A fused-silica capillary column (e.g., HP-5MS) is used to separate the different isomers and metabolites of this compound.
-
Operating Conditions:
-
Injector Temperature: Typically around 250°C.
-
Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the this compound congeners. An example program starts at 100°C, ramps up to 180°C, then to 270°C, and finally to 320°C.
-
Detector Temperature: Typically around 300°C.
-
Carrier Gas: Helium or Nitrogen is used as the carrier gas.
-
-
Quantification: The concentration of this compound compounds is determined by comparing the peak areas in the sample chromatogram to those of a known standard curve.
Signaling Pathway Disruption by this compound
This compound is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the normal hormonal signaling in fish. One of the key mechanisms of its endocrine-disrupting action is its interaction with nuclear receptors, such as the Estrogen-Related Receptor Alpha-1 (ERRα-1).
Caption: Antagonistic action of this compound on the Estrogen-Related Receptor α-1 (ERRα-1) signaling pathway in fish.
This compound can act as an antagonist to ERRα-1.[2] This means that while it may bind to the receptor, it does not activate it in the same way as the natural ligand. Instead, it can block the receptor's normal function. ERRα-1 is known to regulate the expression of genes involved in energy metabolism and can also bind to estrogen response elements (EREs) on the DNA, thereby influencing the transcription of estrogen-responsive genes. By interfering with ERRα-1 activity, this compound can disrupt these critical cellular processes. This disruption can lead to a cascade of adverse effects, including altered production of hormone-regulated proteins like vitellogenin (an egg yolk precursor protein), which can lead to reproductive and developmental problems in fish.[3][4]
Experimental Workflow for this compound Bioaccumulation Study
The following diagram illustrates a typical workflow for a comparative study of this compound bioaccumulation in fish.
References
- 1. Organochlorine pesticides: Agrochemicals with potent endocrine-disrupting properties in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two organochlorine pesticides, toxaphene and this compound, are antagonists for estrogen-related receptor alpha-1 orphan receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of vitellogenin mRNA as a biomarker for endocrine disruption in feral and cultured fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation and dysregulation of vitellogenin mRNA accumulation in daphnids (Daphnia magna) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers of Chlordane Exposure in Human Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing human exposure to chlordane, a persistent organochlorine pesticide. The following sections detail the primary biomarkers, their performance based on experimental data, and the methodologies for their detection and quantification.
Biomarker Performance: A Quantitative Comparison
The validation of this compound exposure biomarkers primarily relies on the measurement of its metabolites, which persist in the body long after exposure. The most significant of these are oxythis compound (B150180) and trans-nonachlor. The parent compounds, cis- and trans-chlordane (B41516), are less frequently detected in the general population due to their faster metabolism. Heptachlor (B41519) epoxide, a metabolite of the this compound component heptachlor, is also a useful indicator.
The following tables summarize quantitative data from various studies on this compound biomarker levels in human populations.
Table 1: this compound Biomarker Levels in Human Blood/Serum
| Biomarker | Population | Sample Size | Mean Concentration (ppb) | Concentration Range (ppb) | Citation |
| Oxythis compound | Pest Control Operators | - | - | - | [1] |
| General Population (U.S.) | - | <1 | - | [2] | |
| trans-Nonachlor | Pest Control Operators | - | - | < 5.6 | [1] |
| General Population (U.S.) | - | <1 | - | [2] | |
| Heptachlor Epoxide | Pest Control Operators | - | - | < 5.6 | [1] |
| General Population (U.S.) | - | ~0.1 | - | [2] | |
| Total this compound Metabolites | Pest Control Operators | - | 0.89 | < 5.6 | [1] |
Table 2: this compound Biomarker Levels in Human Adipose Tissue
| Biomarker | Population | Sample Size | Mean Concentration (ppb) | Concentration Range (ppb) | Citation |
| Oxythis compound | General Population (U.S., 1970-1975) | - | 100 | - | [2] |
| General Population (U.S., 1972-1983) | - | ~100 | 30 - 500 | [3] | |
| General Population (Japan) | - | - | - | [4] | |
| trans-Nonachlor | General Population (Japan) | - | - | - | [4] |
| Heptachlor Epoxide | General Population (U.S., 1970-1975) | - | 100 | - | [2] |
Biomarker Comparison and Utility
-
Oxythis compound and trans-Nonachlor : These are considered the most reliable biomarkers for assessing long-term this compound exposure due to their persistence in adipose tissue.[2][3] Their levels in blood and adipose tissue show a strong correlation, making blood a viable, less invasive matrix for biomonitoring.[2] Studies have demonstrated a significant correlation between the levels of these metabolites in the blood of pest control operators and the duration of their exposure to this compound.[1][2]
-
trans-Chlordane : While less persistent, concentrations of trans-chlordane in skin lipids have been suggested as a satisfactory biomarker of recent exposure.[2]
-
Heptachlor Epoxide : This metabolite is also a persistent indicator of exposure, not only to this compound but also to the insecticide heptachlor itself.[5]
-
Parent Compounds (cis- and trans-chlordane) : These are less frequently detected in human samples from the general population due to their relatively rapid metabolism to oxythis compound.[2]
Experimental Protocols
The standard and most widely accepted method for the quantification of this compound and its metabolites in biological matrices is Gas Chromatography with Electron Capture Detection (GC-ECD) .
Sample Preparation
a) Blood/Serum:
-
Extraction: A common method involves liquid-liquid extraction (LLE). To 2 mL of serum, add a mixture of water and 1-propanol (B7761284) to denature proteins.[6] The sample is then extracted with an organic solvent such as a hexane (B92381)/ether mixture.[7]
-
Solid-Phase Extraction (SPE) Cleanup: For cleaner extracts, SPE is employed. The organic extract is passed through a silica (B1680970) or Florisil (B1214189) cartridge to remove interfering substances.[7][8] The this compound compounds are then eluted with a suitable solvent.
-
Concentration: The eluate is concentrated under a gentle stream of nitrogen to a final volume of 0.5-1.0 mL.[7]
b) Adipose Tissue:
-
Homogenization: A known weight of adipose tissue is homogenized with a solvent like hexane or acetonitrile.
-
Lipid Removal (Cleanup): Gel-permeation chromatography (GPC) is an effective technique for separating the lipid-soluble this compound compounds from the bulk of the fat.[3] Alternatively, florisil column cleanup can be used.
-
Concentration: The cleaned extract is then concentrated to a suitable volume for GC-ECD analysis.
GC-ECD Analysis
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-1701 or HP-5) and an electron capture detector is used.[6][7] A dual-column system is often recommended for confirmation of results.[9]
-
Injection: A small volume (typically 1-2 µL) of the concentrated extract is injected into the GC.
-
Chromatographic Conditions:
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known standard.
Visualizing this compound's Biological Fate and Analysis
To better understand the processes involved in this compound exposure and analysis, the following diagrams illustrate the metabolic pathway and a typical experimental workflow.
Caption: Metabolic pathway of technical this compound in the human body.
Caption: General experimental workflow for this compound biomarker analysis.
References
- 1. Relationship between this compound and its metabolites in blood of pest control operators and spraying conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Levels of this compound, oxythis compound, and nonachlor in human adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Unraveling the Photodegradation Rates of Chlordane and its Metabolites: A Comparative Analysis
A comprehensive guide for researchers and scientists on the photolytic fate of the persistent organic pollutant chlordane and its primary metabolites. This report provides a comparative analysis of their photodegradation rates, supported by experimental data, detailed methodologies, and visual representations of degradation pathways.
The environmental persistence of organochlorine pesticides, such as this compound, and their metabolites is a significant concern due to their toxicity and potential for bioaccumulation. Understanding the photodegradation kinetics of these compounds is crucial for assessing their environmental fate and developing effective remediation strategies. This guide offers an objective comparison of the photodegradation rates of this compound isomers (cis-chlordane and trans-chlordane), and its major metabolites, heptachlor (B41519) and oxythis compound (B150180).
Comparative Photodegradation Rates
The photodegradation of this compound and its metabolites is significantly influenced by the specific isomer or metabolite, as well as the experimental conditions. The following table summarizes the available quantitative data on the first-order photodegradation rate constants and the calculated half-lives of these compounds. Heptachlor exhibits the fastest photodegradation rate, while the primary metabolite, oxythis compound, is notably resistant to photolytic degradation.
| Compound | Medium | Rate Constant (k) | Half-life (t½) | Reference |
| cis-Chlordane (B41515) | Ethanol (B145695) | 0.045 min⁻¹ | 15.4 min | [1] |
| trans-Chlordane (B41516) | Ethanol | 0.055 min⁻¹ | 12.6 min | [1] |
| trans-Chlordane | Aqueous solution with surfactant | 0.21 h⁻¹ (0.0035 min⁻¹) | 198 min | [2] |
| Heptachlor | Ethanol | 0.13 min⁻¹ | 5.3 min | [1] |
| Oxythis compound | - | Not expected to undergo direct photolysis | Persistent | [3] |
Note: The half-life (t½) was calculated using the formula t½ = ln(2)/k.
The data clearly indicates that heptachlor is the most susceptible to photodegradation in an ethanol medium, with a half-life of approximately 5.3 minutes.[1] trans-Chlordane degrades slightly faster than cis-chlordane in the same medium, with half-lives of 12.6 and 15.4 minutes, respectively.[1] It is important to note that the photodegradation rate of trans-chlordane was significantly slower in an aqueous solution containing a surfactant, highlighting the critical role of the environmental matrix in influencing degradation kinetics.[2] In stark contrast, the major and more persistent metabolite, oxythis compound, is not expected to undergo direct photolysis, underscoring its long-term persistence in the environment.[3]
Experimental Protocols
The following section outlines a typical experimental protocol for determining the photodegradation rates of this compound and its metabolites in a laboratory setting, based on methodologies described in the scientific literature.
1. Sample Preparation:
-
Standard solutions of cis-chlordane, trans-chlordane, heptachlor, and oxythis compound are prepared in a suitable organic solvent, such as ethanol, at a known concentration (e.g., 10 mg/L).
-
The use of a solvent that does not significantly absorb at the irradiation wavelength is crucial to ensure that the degradation is primarily due to the target compound's absorption of light.
2. Photoreactor Setup:
-
The prepared solutions are placed in quartz cuvettes or reaction vessels that are transparent to ultraviolet (UV) light.
-
The samples are then irradiated using a UV lamp with a specific wavelength output, for instance, a low-pressure mercury lamp emitting at 254 nm.
-
The temperature of the reaction vessel is maintained at a constant value (e.g., 25 °C) using a water bath or a cooling fan to prevent thermally induced degradation.
-
A control sample, wrapped in aluminum foil to block light exposure, is run in parallel under the same conditions to account for any non-photolytic degradation.
3. Sample Analysis:
-
At specific time intervals, aliquots of the irradiated and control solutions are withdrawn.
-
The concentration of the parent compound and any potential photoproducts is determined using a suitable analytical technique, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC-MS provides both qualitative and quantitative information, allowing for the identification of degradation products and the precise measurement of the parent compound's concentration over time.
4. Data Analysis:
-
The degradation of the parent compound is typically modeled using first-order kinetics, where the natural logarithm of the concentration is plotted against time.
-
The photodegradation rate constant (k) is determined from the slope of the resulting linear regression.
-
The half-life (t½) of the compound is then calculated from the rate constant using the equation: t½ = ln(2)/k.
Photodegradation Pathway of this compound
The photodegradation of this compound involves the absorption of UV light, leading to the formation of various photoproducts through isomerization and dechlorination reactions. The primary photoproduct of cis-chlordane is a "half-caged" analog, while trans-chlordane yields two minor photoproducts, one of which is also a half-caged isomer.[4]
Caption: Photodegradation pathway of this compound isomers.
The experimental workflow for determining the photodegradation rates of these compounds is a systematic process involving careful preparation, controlled irradiation, and precise analysis.
Caption: Experimental workflow for photodegradation studies.
References
Efficacy of Activated Carbon for Chlordane Removal from Water: A Comparative Guide to Alternative Sorbents
For Researchers, Scientists, and Drug Development Professionals
The persistent and bioaccumulative nature of organochlorine pesticides, such as chlordane, in aqueous environments presents a significant challenge for water purification. Activated carbon has long been the industry standard for the removal of such contaminants. This guide provides a comprehensive comparison of the efficacy of activated carbon with other promising sorbent materials—biochar, zeolites, and organoclays—for the removal of this compound from water. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate remediation technologies.
Comparative Analysis of Sorbent Performance
Activated carbon is widely recognized for its high efficiency in adsorbing a broad range of organic pollutants, including this compound, primarily due to its large surface area and porous structure.[1] While direct comparative studies on this compound removal across all alternative sorbents are limited, data from studies on other organochlorine pesticides provide valuable insights into their potential efficacy.
Quantitative Data Summary
The following table summarizes available quantitative data for the adsorption of this compound and other relevant pesticides on activated carbon and alternative sorbents. It is important to note that direct comparison of adsorption capacities can be challenging due to variations in experimental conditions across different studies.
| Sorbent | Pesticide | Adsorption Model | Adsorption Capacity (q_max) (mg/g) | Isotherm Constants | Reference(s) |
| Activated Carbon | |||||
| Filtrasorb 300 | This compound | Freundlich | Not Reported | K_f = 26 (mg/g)(L/mg)^1/n, 1/n = 0.59 | [1] |
| Granular Activated Carbon (GAC) | Atrazine (B1667683) | Langmuir | 15.6 | K_L = 0.45 L/mg | [2] |
| Granular Activated Carbon (GAC) | α-Endosulfan | Langmuir | 10.9 | K_L = 0.38 L/mg | [2] |
| Biochar | |||||
| Hardwood-derived Biochar | Atrazine | Langmuir | 12.5 | K_L = 0.32 L/mg | [2] |
| Hardwood-derived Biochar | α-Endosulfan | Langmuir | 9.8 | K_L = 0.29 L/mg | [2] |
| Zeolites | |||||
| Surfactant-Modified Zeolite Y | 2,4-D | Not Reported | Not Reported | Removal efficiency increased with modification | [3] |
| Surfactant-Modified Zeolite Y | MCPA | Not Reported | Not Reported | Removal efficiency increased with modification | [3] |
| Organoclays | |||||
| ODAAPS-M | Mixed Pesticides | Freundlich | Not Reported | K_f = 0.17-0.52 (mg/g)(L/mg)^1/n | [4] |
Note: The data for biochar on atrazine and α-endosulfan, while not this compound-specific, suggests that biochar can be a competitive adsorbent for organochlorine pesticides. The Freundlich constant (K_f) for organoclays indicates a high affinity for the mixed pesticides studied.[4]
In-depth Sorbent Comparison
Activated Carbon: As the benchmark material, activated carbon demonstrates significant adsorption capacity for a wide array of organic molecules.[1] Its performance is attributed to a high degree of microporosity and a large surface area. The primary mechanism of removal is physical adsorption, where weak van der Waals forces attract the pesticide molecules to the carbon surface.
Biochar: Produced from the pyrolysis of biomass, biochar is a low-cost and sustainable alternative to activated carbon.[2][5] Its adsorption capabilities are influenced by the feedstock and pyrolysis conditions.[5] Studies on other organochlorine pesticides indicate that biochar can achieve comparable, and in some cases superior, removal efficiencies to activated carbon.[2] The adsorption mechanisms on biochar are complex and can involve pore-filling, hydrophobic interactions, and π-π interactions.
Zeolites: These crystalline aluminosilicates possess a highly regular pore structure and a negatively charged framework, making them effective for ion exchange.[6] For the removal of nonpolar organic molecules like this compound, surface modification of zeolites with surfactants is necessary to enhance their hydrophobicity and, consequently, their adsorption capacity.[3] Modified zeolites have shown promise in adsorbing various pesticides from water.[3][6]
Organoclays: These are clay minerals that have been modified with organic cations, transforming their originally hydrophilic surfaces into organophilic ones.[7][8] This modification significantly enhances their ability to adsorb non-polar organic contaminants like this compound from water.[4] The primary removal mechanism is partitioning, where the organic contaminant is absorbed into the organic phase of the organoclay.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of sorbent performance. Below are generalized experimental protocols for key analyses, compiled from various studies on pesticide adsorption.
Batch Adsorption Experiments
Objective: To determine the equilibrium adsorption capacity of a sorbent for this compound.
-
Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and then diluted with deionized water to obtain the desired initial concentrations.
-
Adsorption Test: A known mass of the adsorbent is added to a fixed volume of the this compound solution in a series of flasks.
-
Equilibration: The flasks are agitated in a constant temperature shaker for a predetermined period to reach equilibrium.
-
Sample Analysis: After equilibration, the suspension is filtered or centrifuged to separate the adsorbent. The concentration of this compound remaining in the supernatant is determined using Gas Chromatography with an Electron Capture Detector (GC-ECD).
-
Data Analysis: The amount of this compound adsorbed per unit mass of the adsorbent (q_e) is calculated. Adsorption isotherms (e.g., Langmuir and Freundlich) are then plotted to determine the maximum adsorption capacity and other isotherm parameters.
Adsorption Kinetics Study
Objective: To determine the rate of this compound adsorption onto the sorbent.
-
Experimental Setup: Similar to the batch adsorption experiment, a known mass of adsorbent is added to a this compound solution of a specific initial concentration.
-
Time-course Sampling: Aliquots of the solution are withdrawn at different time intervals.
-
Analysis: The concentration of this compound in each aliquot is measured.
-
Kinetic Modeling: The data is fitted to various kinetic models (e.g., pseudo-first-order, pseudo-second-order) to determine the rate constants and understand the adsorption mechanism.
Sorbent Characterization
Objective: To understand the physical and chemical properties of the adsorbents that influence their adsorption capacity.
-
Surface Area and Pore Size Distribution: Determined by nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosity analyzer (e.g., BET method).
-
Surface Morphology: Visualized using Scanning Electron Microscopy (SEM).
-
Surface Functional Groups: Identified using Fourier-Transform Infrared Spectroscopy (FTIR).
-
Crystalline Structure: Analyzed using X-ray Diffraction (XRD).
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the typical workflow for evaluating sorbent efficacy and the logical relationships between different experimental stages.
Caption: Workflow for Evaluating Sorbent Efficacy.
Caption: Factors Influencing Adsorption Performance.
Conclusion
Activated carbon remains a highly effective and reliable adsorbent for the removal of this compound from water. However, emerging alternative sorbents, particularly biochar, show significant promise as cost-effective and sustainable options. While direct comparative data for this compound is still emerging, the information available for other organochlorine pesticides suggests that biochar's performance can be comparable to that of activated carbon. Modified zeolites and organoclays also present viable, albeit potentially more specialized, alternatives.
The selection of an optimal adsorbent will depend on various factors, including the specific characteristics of the contaminated water, cost-effectiveness, and the desired level of treatment. Further research involving direct comparative studies under standardized conditions is crucial to fully elucidate the relative efficacies of these promising sorbents for this compound remediation.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. iwaponline.com [iwaponline.com]
- 3. Goldschmidt 2023 Conference [conf.goldschmidt.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Modified Zeolites for the Removal of Emerging Bio-Resistive Pollutants in Water Resources [mdpi.com]
- 7. DSpace [scholarworks.umass.edu]
- 8. Organoclay applications and limits in the environment [comptes-rendus.academie-sciences.fr]
A comparative analysis of chlordane regulations across different countries
A comprehensive overview of the international regulatory landscape for the persistent organic pollutant chlordane, detailing its widespread prohibition and the stringent limits on its residues in food and the environment. This guide provides researchers, scientists, and drug development professionals with a comparative look at regulations across various countries, supported by toxicological data that formed the basis of these global actions.
This compound, a synthetic organochlorine insecticide once widely used in agriculture and for termite control, is now globally recognized as a persistent organic pollutant (POP). Due to its long-term persistence in the environment, potential for bioaccumulation, and significant human health risks, including being a probable human carcinogen, its use has been drastically curtailed or eliminated in most parts of the world. This guide offers a comparative analysis of this compound regulations, presenting a snapshot of the current international consensus and the scientific evidence that propelled these regulatory decisions.
International Consensus: The Stockholm Convention
A pivotal international agreement governing this compound is the Stockholm Convention on Persistent Organic Pollutants, which originally listed this compound as one of the "dirty dozen" chemicals targeted for elimination.[1][2] This treaty, which has been ratified by a majority of countries, obligates parties to prohibit and/or take the legal and administrative measures necessary to eliminate its production and use.
Comparative Regulatory Status of this compound
The regulatory status of this compound varies from outright bans to severe restrictions on its use. The following table summarizes the regulatory position and timeline for a selection of countries and regions.
| Country/Region | Regulatory Status | Year of Ban/Restriction | Key Details |
| United States | Banned | 1983 (most uses), 1988 (all uses) | The Environmental Protection Agency (EPA) first banned most uses of this compound in 1983, with a complete ban on its use for termite control implemented in 1988.[3] |
| European Union | Banned | 1981 (in food crops for all EEC countries) | The European Economic Community (EEC) banned this compound's use in food crops in 1981.[4] It is listed as a POP under EU regulations, meaning its production, placing on the market, and use are prohibited. |
| Canada | Banned | Phased out by 1995 | Severe restrictions were placed on most uses in the mid-1970s, with a complete phase-out by 1995 as part of the North American Regional Action Plan.[5] |
| Mexico | Banned | Phased out after 1997 | Initially restricted in 1988, its use was limited to termite control and was subsequently phased out.[5][6] |
| Japan | Banned | 2003 | Banned for manufacture, import, sale, and use.[4] |
| Republic of Korea | Banned | 1986 | All uses banned.[7] |
| Singapore | Banned | 1984 | All uses banned.[7] |
| Sweden | Banned | 1971 | One of the first countries to ban this compound.[7] |
| Switzerland | Banned | 1986 | All uses banned.[7] |
| South Africa | Banned | 2005 | The import, export, possession, acquisition, sale, use, and disposal of this compound are banned.[8] |
Maximum Residue Limits (MRLs) and Extraneous Residue Limits (ERLs)
Due to the historical use and high persistence of this compound, residues can still be detected in the environment and in food products. Consequently, many regulatory bodies have established Maximum Residue Limits (MRLs) or, more commonly for banned substances, Extraneous Residue Limits (ERLs) to protect consumers. ERLs refer to the maximum concentration of a pesticide residue that is recommended by the Codex Alimentarius to be legally permitted or recognized as acceptable in or on a food, commodity, or animal feed after the pesticide's use has been discontinued.[7]
The following table provides a comparative overview of this compound ERLs for selected food commodities.
| Commodity | Codex Alimentarius (mg/kg) | European Union (mg/kg) | United States (ppm) | Japan (ppm) | Australia & New Zealand (mg/kg) |
| Fruits and Vegetables | 0.02 | 0.01 (default) | Tolerances revoked; Action Level 0.1 | 0.01 (default) | 0.01 (default) |
| Cereals (e.g., Rice, Wheat) | 0.02 | 0.01 (default) | Tolerances revoked; Action Level 0.1 | 0.01 (default) | 0.01 (default) |
| Meat (fat) | 0.05 | 0.01 (default) | Action Level 0.1 | 0.05 | 0.05 |
| Poultry Meat (fat) | 0.05 | 0.01 (default) | Action Level 0.1 | 0.05 | 0.05 |
| Milk | 0.002 | 0.001 (default) | Action Level 0.03 (fat basis) | 0.002 | 0.002 |
| Eggs | 0.02 | 0.01 (default) | Action Level 0.1 | 0.02 | 0.02 |
Note: The term "default" for the EU refers to the standard MRL for substances not specifically listed. The US has revoked its specific tolerances for this compound and now relies on "action levels" for enforcement.[7]
Scientific Basis for Regulation and Experimental Protocols
The global ban on this compound is underpinned by extensive toxicological research demonstrating its adverse effects on human health and the environment. The primary reasons for its regulation are its persistence, bioaccumulation, and toxicity, particularly its classification as a probable human carcinogen.
Carcinogenicity Studies
The U.S. Environmental Protection Agency (EPA) has classified this compound as a probable human carcinogen (Group B2). This classification is largely based on animal studies that demonstrated the development of liver tumors in mice.
-
Experimental Protocol: Long-term dietary studies were conducted on mice and rats. For instance, in one key study, mice were fed diets containing this compound for their lifetime.
-
Results: A statistically significant increase in the incidence of hepatocellular carcinomas (liver cancer) was observed in mice that consumed this compound compared to control groups.[9] The International Agency for Research on Cancer (IARC) has also classified this compound as possibly carcinogenic to humans (Group 2B), citing sufficient evidence of carcinogenicity in experimental animals.
Neurotoxicity and Other Health Effects
This compound has also been shown to be a neurotoxin.
-
Experimental Protocol: Studies on laboratory animals exposed to this compound have demonstrated a range of neurological effects. These studies often involve administering varying doses of this compound and observing behavioral changes and effects on the nervous system.
-
Results: High levels of this compound exposure in animals resulted in convulsions and damage to the nervous system. In humans, acute exposure can cause symptoms such as tremors, convulsions, and gastrointestinal distress. Chronic exposure has been linked to neurological and liver damage.
The following diagram illustrates the logical flow of the risk assessment process that has led to the widespread regulation of this compound.
Caption: Logical flow of this compound risk assessment.
The following diagram provides a simplified overview of the global regulatory status of this compound.
Caption: Global regulatory status of this compound.
References
- 1. epa.gov [epa.gov]
- 2. EU Pesticides Database [ec.europa.eu]
- 3. This compound - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. npic.orst.edu [npic.orst.edu]
- 6. pic.int [pic.int]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. This compound AND HEPTACHLOR - Some Thyrotropic Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pic.int [pic.int]
Navigating the Legacy of Chlordane: A Comparative Guide to Predictive Environmental Transport Models
For researchers, scientists, and environmental professionals, accurately predicting the movement of persistent organic pollutants like chlordane through the environment is critical for risk assessment and remediation strategies. This guide provides a comparative overview of commonly used predictive models for this compound transport, supported by experimental data and detailed methodologies to aid in model selection and validation.
This compound, a persistent organochlorine pesticide, continues to pose environmental challenges due to its long half-life and potential for bioaccumulation. A variety of mathematical models have been developed to simulate its transport in soil and water systems. This guide focuses on the validation and comparison of prominent models, offering insights into their performance and the experimental protocols used to evaluate their accuracy. While direct quantitative comparisons of these models for this compound are not abundant in publicly available literature, this guide synthesizes findings from validation studies on similar pesticides and incorporates this compound-specific experimental data to provide a comprehensive overview.
Model Performance: A Comparative Look
Several models are frequently employed to predict the environmental fate of pesticides, including the Pesticide Root Zone Model (PRZM), the Groundwater Loading Effects of Agricultural Management Systems (GLEAMS) model, and the Leaching Estimation and Chemistry Model (LEACHM). While a head-to-head comparison with extensive quantitative data for this compound is limited, studies on other pesticides, such as atrazine (B1667683) and terbuthylazine, offer valuable insights into their relative strengths and weaknesses.
| Model | Principle of Operation | Key Strengths | Key Limitations | Typical Performance for Similar Pesticides |
| PRZM (Pesticide Root Zone Model) | One-dimensional, field-scale model simulating pesticide movement in the root zone. Considers processes like runoff, erosion, leaching, decay, and plant uptake. | Widely used and accepted by regulatory agencies. Relatively user-friendly with extensive documentation. | May not accurately represent preferential flow paths (macropores). Performance can be sensitive to input parameter quality. | Generally performs well in predicting pesticide concentrations in the root zone, often within a factor of two of measured values.[1] |
| GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) | Field-scale model that builds upon PRZM, with more detailed components for hydrology, erosion, and pesticide chemistry. | Simulates multiple pesticides and their metabolites. Computations are relatively fast. | Can be less accurate than more complex models, sometimes underestimating the full range of soil-pesticide interactions. | Offers rapid assessments but may sacrifice some accuracy compared to PRZM and LEACHM. |
| LEACHM (Leaching Estimation and Chemistry Model) | A process-based, one-dimensional model that simulates water and solute movement in the unsaturated zone. | Provides detailed, transient water flow calculations. Can simultaneously compute the transport of multiple chemicals. | Computationally intensive, requiring significantly more time for simulations compared to PRZM and GLEAMS. | Tends to perform well, with predictions often aligning closely with experimental breakthrough curves. |
Note: The performance of these models for this compound can be inferred from its chemical properties. This compound is known for its low water solubility and high affinity for soil organic matter, leading to minimal leaching.[2][3] Therefore, models that accurately capture sorption and degradation processes are crucial for reliable predictions.
Experimental Validation Protocols
The validation of these predictive models relies on robust experimental data generated from laboratory and field studies. Common methodologies include soil column leaching experiments and field lysimeter studies.
Soil Column Leaching Experiments
Soil column studies are controlled laboratory experiments designed to investigate the mobility and degradation of pesticides in a simulated soil profile.
Experimental Workflow:
Caption: Workflow for a typical soil column leaching experiment.
Detailed Protocol:
-
Soil Collection and Characterization: Soil is collected from a relevant site and characterized for properties such as texture, organic carbon content, pH, and bulk density.
-
Column Preparation: Stainless steel or glass columns (e.g., 30 cm in length) are uniformly packed with the prepared soil to a specific bulk density.[4]
-
Saturation: The soil columns are saturated with a background solution, typically 0.01M CaCl2, to establish steady-state flow conditions.[4]
-
Pesticide Application: A known concentration of this compound, often radiolabeled (e.g., with ¹⁴C) for easier tracking, is applied to the surface of the soil column.[4]
-
Leaching: A simulated rainfall or irrigation event is initiated by applying the background solution at a constant flow rate.
-
Leachate Collection: The effluent (leachate) from the bottom of the column is collected at regular intervals.[4]
-
Soil Sectioning and Extraction: At the end of the experiment, the soil column is carefully sectioned into segments (e.g., every 5 cm). The this compound and any metabolites are extracted from both the leachate and the soil sections using an appropriate solvent.[4]
-
Analysis: The concentration of this compound in the extracts is quantified using analytical techniques such as Gas Chromatography with Mass Spectrometry (GC-MS) or an Electron Capture Detector (GC-ECD).[2][3]
Field Lysimeter Studies
Lysimeters are in-situ experimental setups that isolate a block of soil to monitor the movement of water and solutes under natural environmental conditions.
Logical Relationship of Lysimeter Components:
Caption: Key components of a field lysimeter study.
Detailed Protocol:
-
Site Selection and Installation: A representative field site is chosen, and large, undisturbed soil blocks are encased in lysimeter vessels. These can be large-scale, instrumented structures to capture the natural soil structure, including macropores.[5][6]
-
Instrumentation: The lysimeters are equipped with sensors to monitor soil moisture, temperature, and other environmental variables at different depths.[6]
-
Pesticide Application: this compound is applied to the soil surface within the lysimeter at a rate that mimics agricultural or termiticide application.
-
Monitoring and Sampling: The lysimeter is exposed to natural weather conditions. Surface runoff and leachate that percolates through the soil profile are collected continuously. Soil cores may also be collected periodically.
-
Sample Analysis: The collected water and soil samples are analyzed for this compound and its metabolites using the analytical methods described for soil column studies.
-
Data Integration: The data on this compound concentrations are integrated with the meteorological and soil physics data to provide a comprehensive dataset for model validation.
Conclusion
The selection of an appropriate predictive model for this compound transport depends on the specific objectives of the assessment, data availability, and computational resources. While models like PRZM, GLEAMS, and LEACHM provide valuable frameworks for predicting pesticide fate, their accuracy is contingent on proper calibration and validation against reliable experimental data. The detailed experimental protocols for soil column and lysimeter studies outlined in this guide provide a foundation for generating the high-quality data needed to enhance the predictive power of these models for this compound and other persistent organic pollutants. Further research involving direct, quantitative comparisons of these models for this compound under various environmental conditions is essential to refine our understanding of its long-term environmental behavior.
References
A Comparative Analysis of the Neurotoxic Effects of Chlordane and Its Replacement Pesticides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurotoxic effects of the organochlorine insecticide chlordane and its prominent replacement pesticides, including the related organochlorine heptachlor, the organophosphate chlorpyrifos (B1668852), pyrethroids (deltamethrin and cypermethrin), and the phenylpyrazole fipronil (B1672679). This document is intended to serve as a resource for researchers, scientists, and professionals in drug development by presenting key toxicological data, detailed experimental methodologies, and visual representations of the underlying neurotoxic mechanisms.
Executive Summary
This compound, a persistent organochlorine pesticide, was banned due to its significant neurotoxicity and environmental persistence. Its primary mechanism of action involves the non-competitive antagonism of the γ-aminobutyric acid (GABA) type A receptor, leading to hyperexcitability of the central nervous system. The pesticides that have replaced this compound exhibit diverse chemical structures and, consequently, different primary mechanisms of neurotoxic action. This guide presents a comparative overview of these mechanisms and their toxicological endpoints, supported by experimental data.
Data Presentation: Quantitative Comparison of Neurotoxicity
The following tables summarize key quantitative data on the acute toxicity and primary mechanisms of action for this compound and its selected replacement pesticides.
Table 1: Acute Oral Toxicity in Rats
| Pesticide | Chemical Class | Acute Oral LD50 (mg/kg) in Rats | Citation(s) |
| This compound | Organochlorine | 335-430 | [1][2][3] |
| Heptachlor | Organochlorine | 100-220 | [4][5][6] |
| Chlorpyrifos | Organophosphate | 95-270 | [7][8][9] |
| Deltamethrin (B41696) | Pyrethroid | 31-139 (in oil) | [10][11][12][13] |
| Cypermethrin | Pyrethroid | 205-4123 (vehicle dependent) | [14][15][16] |
| Fipronil | Phenylpyrazole | 97 | [17][18][19][20] |
Table 2: Mechanistic Neurotoxicity Data
| Pesticide | Primary Molecular Target | In Vitro Metric | Value | Species/System | Citation(s) |
| This compound | GABA-A Receptor | - | - | - | - |
| Heptachlor | GABA-A Receptor | - | - | - | - |
| Chlorpyrifos (as Chlorpyrifos-oxon) | Acetylcholinesterase (AChE) | IC50 | ~3-10 nM | Rat Brain | [21][22] |
| Deltamethrin | Voltage-gated Sodium Channels | - | High affinity for open state | Insect & Mammalian Neurons | [23][24][25][26][27] |
| Cypermethrin | Voltage-gated Sodium Channels | - | - | - | - |
| Fipronil | GABA-A Receptor | IC50 | 1.61-1.66 µM | Rat Dorsal Root Ganglion Neurons | [28][29][30][31][32] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of the neurotoxic effects of these pesticides.
Acetylcholinesterase (AChE) Inhibition Assay (for Chlorpyrifos)
Principle: This assay, based on the Ellman method, measures the activity of AChE. The enzyme hydrolyzes acetylthiocholine (B1193921) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation, measured spectrophotometrically at 412 nm, is proportional to AChE activity. Inhibition of AChE by compounds like chlorpyrifos-oxon reduces the rate of this color change.
Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 8.0).
-
DTNB solution (e.g., 10 mM in buffer).
-
Acetylthiocholine iodide (ATCI) substrate solution (e.g., 10 mM in deionized water, prepared fresh).
-
Chlorpyrifos-oxon stock solution (in a suitable solvent like DMSO) and serial dilutions in buffer.
-
AChE enzyme solution (from a source such as electric eel or rat brain homogenate) diluted in buffer to a working concentration.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add 25 µL of phosphate buffer.
-
Add 25 µL of the various dilutions of chlorpyrifos-oxon to the test wells. For the control (no inhibition), add 25 µL of buffer (with the same percentage of solvent as the inhibitor wells).
-
Add 50 µL of the DTNB solution to all wells.
-
Add 25 µL of the AChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
GABA-A Receptor Binding Assay (for this compound, Heptachlor, and Fipronil)
Principle: This is a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor. It measures the displacement of a radiolabeled ligand (e.g., [³H]muscimol, an agonist, or [³H]flunitrazepam, a benzodiazepine (B76468) site ligand) from the receptor by the unlabeled test compound.
Protocol:
-
Reagent Preparation:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [³H]muscimol).
-
Non-specific binding control (e.g., a high concentration of unlabeled GABA).
-
Test compounds (this compound, heptachlor, fipronil) at various concentrations.
-
Receptor source: typically, membranes prepared from rat brain tissue (e.g., cortex or whole brain minus cerebellum).
-
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
Set up assay tubes for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add radioligand and buffer.
-
Non-specific Binding: Add radioligand and a high concentration of unlabeled GABA.
-
Competitor Binding: Add radioligand and varying concentrations of the test compound.
-
Add the membrane preparation to all tubes to initiate the binding reaction.
-
Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated as Total Binding - Non-specific Binding.
-
The percentage of specific binding in the presence of the competitor is calculated.
-
The IC50 value (the concentration of the competitor that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Voltage-Gated Sodium Channel (VGSC) Modulation Assay (for Pyrethroids)
Principle: This functional assay measures the effect of pyrethroids on VGSCs, typically using whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing specific sodium channel subtypes. Pyrethroids prolong the opening of these channels, which can be measured as a modification of the sodium current.
Protocol:
-
Cell Preparation:
-
Use primary cultured neurons (e.g., dorsal root ganglion neurons) or a cell line (e.g., HEK293) stably expressing a specific voltage-gated sodium channel subtype.
-
Plate the cells on coverslips suitable for microscopy and electrophysiological recording.
-
-
Electrophysiology:
-
Use a patch-clamp amplifier and data acquisition system.
-
The whole-cell configuration is established using a glass micropipette filled with an internal solution and forming a high-resistance seal with the cell membrane.
-
The external solution is a physiological saline solution.
-
Voltage protocols are applied to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a potential that activates the sodium channels (e.g., -10 mV).
-
Record baseline sodium currents.
-
Apply the pyrethroid (e.g., deltamethrin) to the external solution via a perfusion system.
-
Record the sodium currents in the presence of the pyrethroid. A characteristic effect of Type II pyrethroids is a significant slowing of the inactivation of the sodium current and the appearance of a large "tail current" upon repolarization.
-
-
Data Analysis:
-
Measure the peak sodium current amplitude and the decay kinetics of the current before and after pyrethroid application.
-
Quantify the tail current amplitude and decay.
-
Construct dose-response curves by applying different concentrations of the pyrethroid and measuring the effect on a specific parameter (e.g., tail current amplitude).
-
The EC50 value (the concentration that produces 50% of the maximal effect) can be determined from the dose-response curve.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by these pesticides and a general workflow for neurotoxicity assessment.
Caption: this compound/Heptachlor/Fipronil Neurotoxic Pathway.
Caption: Chlorpyrifos Neurotoxic Pathway.
Caption: Pyrethroid Neurotoxic Pathway.
Caption: Experimental Workflow for Neurotoxicity Assessment.
Conclusion
The replacement of this compound with alternative pesticides has shifted the landscape of neurotoxic risk. While this compound and its contemporary, heptachlor, primarily act on the inhibitory GABAergic system, their replacements target a diverse array of crucial neuronal functions. Organophosphates like chlorpyrifos disrupt cholinergic signaling through acetylcholinesterase inhibition, pyrethroids modulate the function of voltage-gated sodium channels essential for neuronal excitability, and fipronil also targets the GABA-A receptor but with a different chemical structure and binding characteristics. Understanding these distinct mechanisms and their quantitative toxicological parameters is paramount for accurate risk assessment and the development of safer alternatives and potential therapeutic interventions for pesticide-induced neurotoxicity. This guide provides a foundational comparison to aid researchers in this critical endeavor.
References
- 1. This compound - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. npic.orst.edu [npic.orst.edu]
- 4. EXTOXNET PIP - HEPTACHLOR [extoxnet.orst.edu]
- 5. Heptachlor (PIM 578) [inchem.org]
- 6. HEALTH EFFECTS - Toxicological Profile for Heptachlor and Heptachlor Epoxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. EXTOXNET PIP - CHLORPYRIFOS [extoxnet.orst.edu]
- 8. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 9. CHLORPYRIFOS - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. DSpace [iris.who.int]
- 11. Deltamethrin Technical Fact Sheet [npic.orst.edu]
- 12. Toxicological studies of deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DELTAMETHRIN [inchem.org]
- 14. EXTOXNET PIP - CYPERMETHRIN [extoxnet.orst.edu]
- 15. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 16. Single oral dose toxicity study of a-cypermethrin in rats - ProQuest [proquest.com]
- 17. npic.orst.edu [npic.orst.edu]
- 18. Fipronil - Wikipedia [en.wikipedia.org]
- 19. 4.15 Fipronil (T)* [fao.org]
- 20. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 21. Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: what do tissue IC50 values represent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of Chlorpyrifos on Cholinesterase and Serine Lipase Activities and Lipid Metabolism in Brains of Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation of Drosophila Sodium Channels Promotes Modification by Deltamethrin: Reductions in Affinity Caused by Knock-down Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pnas.org [pnas.org]
- 27. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fipronil modulation of gamma-aminobutyric acid(A) receptors in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]
Safety Operating Guide
Proper Disposal of Chlordane: A Guide for Laboratory Professionals
For Immediate Release
[City, State] – [Date] – Ensuring the safe and compliant disposal of chlordane, a persistent organochlorine pesticide, is a critical responsibility for all laboratory personnel. This guide provides essential safety and logistical information, including operational and disposal plans, to mitigate risks and ensure adherence to regulatory standards. Unused commercial this compound products are classified as U036 hazardous waste, while waste materials exhibiting a this compound concentration at or above 0.03 mg/L under the Toxicity Characteristic Leaching Procedure (TCLP) are designated as D020 hazardous waste.[1][2][3][4][5][6]
Essential Safety Precautions and Handling
This compound is a toxic substance that can be absorbed through the skin, inhaled, or ingested.[2] All handling of this compound and its waste products must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat to protect from skin contact.
-
Respiratory Protection: A respirator may be necessary for handling large quantities or in case of a spill. Consult your institution's environmental health and safety (EHS) office for specific guidance.
This compound Waste Disposal Protocol
The primary and most effective method for the disposal of this compound is high-temperature incineration.[7][8] This process must be carried out in a licensed hazardous waste incinerator equipped with an afterburner and an acid scrubber to neutralize harmful halo acids produced during combustion.[9][10]
Step-by-Step Laboratory Waste Handling Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound.
-
Segregate this compound waste from other chemical waste to prevent cross-contamination and ensure proper disposal.
-
-
Containerization:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.
-
The container must be compatible with this compound and any solvents used.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the specific EPA waste code (U036 or D020).
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from heat sources or ignition.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste.
-
Do not attempt to dispose of this compound waste through standard laboratory drains or regular trash.
-
Quantitative Data for this compound Waste Classification and Disposal
The following table summarizes the key regulatory thresholds for this compound waste.
| Parameter | Regulatory Limit | EPA Waste Code | Regulation |
| Toxicity Characteristic Leaching Procedure (TCLP) | 0.03 mg/L | D020 | 40 CFR 261.23 |
| Land Disposal Restrictions (Non-Wastewater) | 0.26 mg/kg | - | 40 CFR 268.40 |
| Unused Commercial Chemical Product | Not Applicable | U036 | 40 CFR 261.33 |
This compound Spill Cleanup Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Experimental Protocol for a Minor this compound Spill in a Laboratory Setting:
-
Immediate Response:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or poses a significant inhalation risk, evacuate the area and contact your institution's EHS office immediately.
-
-
Control and Containment:
-
If safe to do so, control the source of the spill.
-
Contain the spill by creating a dike around the perimeter with an absorbent material such as vermiculite, sand, or a commercial spill absorbent.
-
-
Personal Protective Equipment (PPE):
-
Don the appropriate PPE as outlined in the safety section before beginning cleanup.
-
-
Absorption:
-
For liquid spills, apply an absorbent material over the entire spill area.
-
For solid spills, carefully scoop the material into a designated waste container.
-
-
Cleanup:
-
Once the liquid is absorbed, carefully scoop the contaminated absorbent material into a hazardous waste container.
-
Clean the spill area with a detergent and water solution, and then wipe with a solvent such as acetone (B3395972) or ethanol (B145695) to remove any remaining residue. All cleaning materials must be disposed of as hazardous waste.
-
-
Disposal:
-
Seal and label the hazardous waste container with "Hazardous Waste," "this compound Spill Debris," and the appropriate EPA waste code.
-
Arrange for pickup and disposal through your institution's EHS office.
-
-
Reporting:
-
Document the spill and the cleanup procedure in your laboratory records and report the incident to your supervisor and the EHS office.
-
This compound Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal in a Laboratory.
References
- 1. esd.uga.edu [esd.uga.edu]
- 2. wbdg.org [wbdg.org]
- 3. iwrc.uni.edu [iwrc.uni.edu]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. nyu.edu [nyu.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. This compound (HSG 13, 1988) [inchem.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Chlordane
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Chlordane
This document provides crucial procedural guidance for researchers, scientists, and drug development professionals on the safe handling of this compound, a persistent organochlorine pesticide. Adherence to these protocols is paramount to ensure personnel safety and environmental protection. This compound is a suspected human carcinogen and can be absorbed through the skin, making stringent safety measures non-negotiable.[1][2][3][4]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against this compound exposure. The following table summarizes the required PPE for handling this compound in a laboratory setting.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Tychem® BR/LV, Tychem® 10,000, Tychem® TK).[1] | Prevents dermal absorption, a primary route of exposure. This compound can be absorbed through intact skin.[5][6] |
| Body Protection | Chemical-resistant coveralls or a lab coat worn over personal clothing. An impervious apron is also recommended.[7] | Protects against splashes and contamination of personal clothing. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are necessary. | Protects eyes from irritation and accidental splashes.[1] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood. For situations with a risk of aerosol generation or exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. In emergencies or situations with potentially unsafe levels, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[6] | Prevents inhalation of this compound vapors or aerosols, which can cause systemic toxicity.[5][6] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key stages, from preparation to post-handling procedures.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures: this compound Spills
In the event of a this compound spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
For Minor Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Evacuate the spill area.
-
If flammable solvents are involved, extinguish all ignition sources .
-
Don appropriate PPE , including respiratory protection.
-
Contain the spill using absorbent materials (e.g., vermiculite, sand, or commercial sorbents), working from the outside in.
-
Collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Ventilate the area to remove any residual vapors.
For Major Spills (requiring external assistance):
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Activate the nearest fire alarm if the spill poses a fire or explosion hazard.
-
Contact the institution's emergency response team and provide details of the spill (chemical, quantity, location).
-
Prevent entry into the affected area.
-
If safe to do so, shut off ignition sources and increase ventilation.
Disposal Plan
This compound and all materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
-
Waste Collection:
-
Collect all this compound-contaminated waste (e.g., unused chemical, contaminated labware, spill cleanup materials, and PPE) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with this compound and any solvents used.
-
-
Disposal Method:
-
The recommended disposal method for this compound is incineration .[2][5] The this compound should be dissolved in a flammable solvent and incinerated in a licensed hazardous waste incinerator equipped with an afterburner and a scrubber to neutralize acidic combustion byproducts.[2][5]
-
Never dispose of this compound down the drain or in the regular trash.
-
-
Regulatory Compliance:
-
All disposal activities must comply with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
-
Health Risks of this compound Exposure
Understanding the health risks associated with this compound underscores the importance of strict adherence to safety protocols.
Caption: A diagram illustrating the routes of exposure and associated health risks of this compound.
Acute (Short-Term) Effects: Exposure to this compound can cause immediate health effects, including gastrointestinal distress (nausea, vomiting, diarrhea), and neurological symptoms such as headaches, dizziness, confusion, tremors, and convulsions.[1][5]
Chronic (Long-Term) Effects: Long-term exposure to this compound can lead to lasting damage to the nervous system.[5] It is also suspected to be a human carcinogen, with animal studies showing an increased risk of liver cancer.[1][2][6]
Experimental Protocol: Analysis of this compound in Soil Samples (Based on EPA Method 8081)
The following is a summarized methodology for the extraction and analysis of this compound from soil samples, based on the principles of EPA Method 8081.[1][6] This method is suitable for determining the concentration of this compound and other organochlorine pesticides.
1. Sample Preparation:
-
Air-dry the soil sample to a constant weight.
-
Sieve the sample to remove large debris and homogenize the soil.
2. Extraction:
-
Accurately weigh a subsample of the prepared soil (e.g., 10-30 grams) into an appropriate extraction vessel.
-
Add a known amount of a surrogate standard to the sample to monitor extraction efficiency.
-
Extract the sample with an appropriate solvent mixture, such as hexane-acetone (1:1) or methylene (B1212753) chloride-acetone (1:1), using a technique like Soxhlet extraction, sonication, or pressurized fluid extraction.[6]
-
Separate the solvent extract from the soil.
3. Extract Cleanup (if necessary):
-
For samples with high levels of interfering compounds (e.g., lipids, sulfur), a cleanup step is required. This may involve techniques such as gel permeation chromatography (GPC), Florisil column chromatography, or sulfur removal with copper.[6]
4. Concentration:
-
Concentrate the cleaned-up extract to a small, precise volume (e.g., 1 mL) using a Kuderna-Danish concentrator or a rotary evaporator.
-
Perform a solvent exchange to a solvent compatible with the analytical instrumentation (e.g., hexane (B92381) or isooctane).
-
Add an internal standard to the final extract just before analysis for accurate quantification.
5. Analysis:
-
Analyze the extract using a gas chromatograph equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS).[8]
-
The separation is typically performed on a non-polar capillary column.
-
Identify and quantify this compound by comparing the retention times and detector response of the sample to those of a certified reference standard of technical this compound.[1]
By implementing these comprehensive safety and procedural guidelines, laboratories can significantly reduce the risks associated with handling this compound, ensuring the well-being of their personnel and maintaining a safe research environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
